molecular formula C38H48N3O7P B15583546 5'-DMTr-T-Methyl phosphonamidite

5'-DMTr-T-Methyl phosphonamidite

Cat. No.: B15583546
M. Wt: 689.8 g/mol
InChI Key: VWSNRSNBUDOZEA-KBUNAWGSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5'-DMTr-T-Methyl phosphonamidite is a useful research compound. Its molecular formula is C38H48N3O7P and its molecular weight is 689.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H48N3O7P

Molecular Weight

689.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,49?/m0/s1

InChI Key

VWSNRSNBUDOZEA-KBUNAWGSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Chemical Properties and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document details its chemical characteristics, stability, and the experimental protocols for its use in solid-phase oligonucleotide synthesis, with a focus on the generation of nuclease-resistant methylphosphonate (B1257008) linkages.

Core Chemical Properties

This compound is a thymidine-derived phosphoramidite (B1245037) carrying a 5'-dimethoxytrityl (DMTr) protecting group. This lipophilic group is crucial for purification and for the stepwise, controlled synthesis of oligonucleotides on a solid support. The methyl phosphonamidite moiety allows for the introduction of a methylphosphonate internucleotide linkage, which is a neutral, nuclease-resistant analog of the natural phosphodiester backbone.

General Properties
PropertyValueReference
Molecular Formula C38H48N3O7P--INVALID-LINK--
Molecular Weight 689.78 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneric product information
Purity ≥95.0%--INVALID-LINK--
Solubility Soluble in anhydrous acetonitrile--INVALID-LINK--
Comparative Properties of Related Methyl Phosphonamidites

For the synthesis of oligonucleotides with mixed sequences, other methyl phosphonamidite analogues are required. The table below summarizes the properties of the corresponding amidites for adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G).

CompoundMolecular FormulaMolecular Weight ( g/mol )Storage Condition
5'-DMTr-dA(Bz)-Methyl phosphonamiditeC45H51N6O6P802.90-20°C
5'-DMTr-dC(Ac)-MethylphosphonamiditeC39H49N4O7P716.80-20°C
5'-DMTr-dG(iBu)-Methyl phosphonamiditeC42H53N6O7P784.88-20°C

Data sourced from various commercial suppliers.

Experimental Protocols

The synthesis of oligonucleotides containing methylphosphonate linkages using this compound follows the general principles of solid-phase phosphoramidite chemistry. However, specific modifications to the standard protocols are necessary to accommodate the unique properties of the methyl phosphonate (B1237965) linkage.

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

Recommended Reaction Time for Coupling: A reaction time of 5 minutes is recommended for syntheses at a 1 µmole scale or below.[1]

Oligonucleotide_Synthesis_Cycle Figure 1: Automated Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMTr group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Phosphite triester linkage formed Oxidation 4. Oxidation (Conversion of P(III) to P(V)) Capping->Oxidation Prevents failure sequences Oxidation->Detritylation Stable methylphosphonate linkage experimental_workflow Figure 2: Experimental Workflow for Methylphosphonate Oligonucleotide Synthesis cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification and Analysis start Start with solid support synthesis_cycle Repeat Synthesis Cycle: 1. Detritylation 2. Coupling 3. Capping 4. Oxidation start->synthesis_cycle cleavage Cleavage from support (Ammonia/Ethanol/Acetonitrile) synthesis_cycle->cleavage deprotection Base Deprotection (Ethylenediamine) cleavage->deprotection desalting Desalting deprotection->desalting analysis Analysis (HPLC, MS) desalting->analysis Antisense_Mechanism Figure 3: General Antisense Oligonucleotide Mechanism ASO Antisense Oligonucleotide (with Methylphosphonate Linkages) Hybridization Hybridization (Watson-Crick Base Pairing) ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Activation Hybridization->RNaseH Translation_Block Steric Blockage of Ribosome Hybridization->Translation_Block mRNA_Cleavage mRNA Cleavage RNaseH->mRNA_Cleavage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translation_Block->Protein_Synthesis_Inhibition mRNA_Cleavage->Protein_Synthesis_Inhibition

References

5'-DMTr-T-Methyl Phosphonamidite: A Technical Guide to its Application in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-DMTr-T-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) building block essential for the synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages. This modification, where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group, confers unique physicochemical properties to the resulting oligonucleotide. These properties, primarily the electrical neutrality of the backbone, have significant implications for therapeutic and diagnostic applications in molecular biology, particularly in the realm of antisense technology. This technical guide provides an in-depth overview of the core applications, quantitative performance data, and detailed experimental protocols associated with the use of this compound.

Core Applications in Molecular Biology

The primary application of this compound is in the solid-phase synthesis of oligonucleotides with methylphosphonate modifications. These modified oligonucleotides are instrumental in several key areas of molecular biology research and drug development:

  • Antisense Oligonucleotides (ASOs): Methylphosphonate oligonucleotides are designed to bind to specific mRNA sequences, thereby inhibiting protein translation. The neutral backbone of these ASOs is crucial for enhancing their cellular uptake and protecting them from degradation by cellular nucleases.[1][2]

  • Therapeutic Development: The improved stability and cell permeability of methylphosphonate oligonucleotides make them attractive candidates for therapeutic agents against a variety of diseases, including viral infections and cancer.[3]

  • Probes for Molecular Diagnostics: The nuclease resistance of these modified oligonucleotides allows for their use as robust probes in diagnostic assays where sample purity and enzyme activity can be variable.

  • Research Tools for Studying Gene Function: By specifically silencing gene expression, methylphosphonate ASOs serve as powerful tools for elucidating the functions of individual genes in various biological processes.

Physicochemical and Biological Properties

The substitution of a charged phosphodiester linkage with a neutral methylphosphonate group results in several key property changes that are advantageous for in vivo and in vitro applications.

Enhanced Nuclease Resistance

One of the most significant advantages of the methylphosphonate modification is the increased resistance to degradation by nucleases.[2] This enhanced stability prolongs the half-life of the oligonucleotide in biological fluids and inside cells, leading to a more sustained biological effect. While unmodified phosphodiester oligonucleotides are rapidly degraded, those with methylphosphonate linkages show significantly greater stability.[4]

Improved Cellular Uptake

The neutral charge of the methylphosphonate backbone facilitates the passage of oligonucleotides across the hydrophobic cell membrane.[2] Studies have shown that the cellular uptake of methylphosphonate oligonucleotides occurs via endocytosis.[5][6] While this modification enhances uptake compared to charged phosphodiester oligonucleotides, the efficiency can be further improved by formulation with delivery agents like liposomes.[7]

Modulation of Duplex Stability

The melting temperature (Tm) of a duplex formed between a modified oligonucleotide and its target RNA is a critical parameter for its efficacy. The methylphosphonate modification generally leads to a decrease in the thermal stability of the duplex compared to unmodified DNA/RNA duplexes.[8] However, the extent of this destabilization is often less than that observed with phosphorothioate (B77711) modifications.[2]

Interaction with RNase H

RNase H is a cellular enzyme that cleaves the RNA strand of a DNA/RNA hybrid, a key mechanism for the action of many antisense oligonucleotides. Fully methylphosphonate-modified oligonucleotides are generally resistant to RNase H cleavage.[4][9] However, chimeric oligonucleotides, which contain a central "gap" of phosphodiester linkages flanked by methylphosphonate-modified regions, can effectively recruit and activate RNase H, leading to target RNA degradation.[8] This chimeric design strategically combines the nuclease resistance and uptake benefits of methylphosphonates with the potent gene-silencing mechanism of RNase H.

Quantitative Data Summary

The following tables summarize key quantitative data comparing methylphosphonate-modified oligonucleotides with standard phosphodiester and phosphorothioate oligonucleotides.

Property Phosphodiester (Unmodified) Phosphorothioate Methylphosphonate Reference(s)
Backbone Charge AnionicAnionicNeutral[1]
Nuclease Resistance LowHighHigh[2][4]
Cellular Uptake LowModerateHigh[2][5]
Aqueous Solubility HighHighLower[3]

Table 1: General Properties of Modified Oligonucleotides

Oligonucleotide Modification Melting Temperature (Tm) of DNA/RNA Duplex Relative RNase H Cleavage Rate Reference(s)
Phosphodiester (Unmodified)Baseline100%[2][8]
PhosphorothioateDecreased~50%[2]
Methylphosphonate (Fully Modified)DecreasedResistant[4][8]
Methylphosphonate (Chimeric)DecreasedIncreased[8]

Table 2: Hybridization and RNase H Activity Data

Pharmacokinetic Parameter Phosphorothioate (PS) Methylphosphonate (MP) Reference(s)
Elimination Half-life (t1/2 β) in mice (minutes) 24 - 3524 - 35[10]
Volume of Distribution (Vd) in mice (ml) 6.34.8[10]
Tissue Accumulation Kidney > Liver > Spleen > Tumor > MuscleKidney > Liver > Spleen > Tumor > Muscle[10]
Integrity in Kidney and Liver (%) 43 - 4643 - 46[10]

Table 3: Comparative Pharmacokinetic Data in Mice

Experimental Protocols

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of oligonucleotides containing methylphosphonate linkages is performed on an automated DNA synthesizer using phosphoramidite chemistry. This compound is used as one of the building blocks.

Materials:

  • This compound and other required phosphoramidites (e.g., for A, C, G)

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

  • Capping reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

Protocol: The synthesis follows a cyclical four-step process for each nucleotide addition:

  • Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The amount of released trityl cation can be measured spectrophotometrically to monitor coupling efficiency.[11]

  • Coupling: The this compound (or another desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of up to 5 minutes may be required for methyl phosphonamidites to achieve high coupling efficiencies (>95%).[8][12] The presence of water must be strictly avoided as it significantly reduces coupling efficiency.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage using the oxidizer solution. A low-water oxidizer is recommended to minimize hydrolysis of the sensitive methylphosphonite intermediate.[8]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Deprotection and Purification of Methylphosphonate Oligonucleotides

A novel one-pot procedure is highly effective for the deprotection of methylphosphonate oligonucleotides and has been shown to provide superior yields compared to older two-step methods.[13][14][15]

Materials:

Protocol:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

  • Add 0.5 mL of the ammonium hydroxide solution and let it stand at room temperature for 30 minutes. This step cleaves the oligonucleotide from the solid support.

  • Add 0.5 mL of ethylenediamine to the vial and allow the reaction to proceed for 6 hours at room temperature to remove the protecting groups from the nucleobases.

  • Collect the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).

  • Combine the supernatant and washes and dilute to 15 mL with water.

  • Neutralize the solution to pH 7 by adding the 6M HCl solution.

  • Purify the crude oligonucleotide using a desalting cartridge according to the manufacturer's instructions. The final product is typically eluted with acetonitrile/water (1:1).

  • Evaporate the solvent to obtain the purified methylphosphonate oligonucleotide.

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle start Start with 5'-DMTr-Nucleoside on Solid Support deblock 1. Deblocking (Removal of 5'-DMTr) start->deblock couple 2. Coupling (Add 5'-DMTr-T-Methyl Phosphonamidite + Activator) deblock->couple cap 3. Capping (Block unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Iodine solution) cap->oxidize repeat Repeat Cycle for next nucleotide or proceed to deprotection oxidize->repeat repeat->deblock Add next nucleotide deprotection Cleavage and Deprotection repeat->deprotection Synthesis Complete purification Purification (e.g., HPLC or Cartridge) deprotection->purification final_product Final Methylphosphonate Oligonucleotide purification->final_product

Caption: Workflow for the solid-phase synthesis of methylphosphonate oligonucleotides.

Methylphosphonate_Properties cluster_core This compound cluster_properties Resulting Oligonucleotide Properties cluster_applications Key Applications core Incorporation into Oligonucleotide prop1 Neutral Backbone core->prop1 prop4 Modulated Duplex Stability (Lower Tm) core->prop4 prop5 Altered RNase H Activity core->prop5 prop2 Enhanced Nuclease Resistance prop1->prop2 leads to prop3 Improved Cellular Uptake prop1->prop3 facilitates app1 Antisense Oligonucleotides (ASOs) prop2->app1 app3 Molecular Diagnostics prop2->app3 prop3->app1 prop5->app1 via chimeric design app2 Therapeutics app1->app2

Caption: Logical relationships of methylphosphonate oligonucleotide properties and applications.

Chimeric_Oligonucleotide chimeric_oligo 5' Methylphosphonate Linkages Phosphodiester Linkages (Gap) Methylphosphonate Linkages 3' prop1 Enhanced Nuclease Resistance prop2 RNase H Activation prop3 Improved Cellular Uptake

Caption: Structure and functional domains of a chimeric antisense oligonucleotide.

References

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Structure, Function, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. We will delve into its chemical structure, its crucial role in conferring unique properties to oligonucleotides, and detailed protocols for its synthesis and incorporation into nucleic acid chains. This document is intended to be a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and diagnostics.

Introduction to Methylphosphonate (B1257008) Oligonucleotides

Oligonucleotides, short single-stranded DNA or RNA molecules, are powerful tools in research and therapeutics. However, their unmodified forms are susceptible to degradation by nucleases and exhibit limited cellular uptake. To overcome these limitations, various chemical modifications have been developed. Among these, the methylphosphonate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, has garnered significant interest. This modification imparts several desirable characteristics to oligonucleotides, including increased nuclease resistance and enhanced cellular permeability. This compound is a critical reagent for introducing this modification at specific thymidine (B127349) residues during solid-phase oligonucleotide synthesis.

Structure of this compound

The structure of this compound is central to its function in oligonucleotide synthesis. It consists of four key components:

  • Thymidine: The nucleoside base that will be incorporated into the growing oligonucleotide chain.

  • 5'-Dimethoxytrityl (DMTr) group: A bulky protecting group attached to the 5'-hydroxyl of the thymidine. This acid-labile group protects the 5'-hydroxyl during synthesis and allows for the stepwise addition of nucleotides in the 3' to 5' direction.

  • Methylphosphonamidite group: Located at the 3'-position of the thymidine, this reactive group enables the formation of a methylphosphonate linkage with the 5'-hydroxyl of the preceding nucleotide in the growing chain. The diisopropylamino group is an excellent leaving group, facilitating the coupling reaction.

  • Methyl group: Attached directly to the phosphorus atom, this group replaces a non-bridging oxygen of the natural phosphodiester linkage, rendering the backbone charge-neutral at that position.

structure cluster_thymidine Thymidine cluster_dmt 5'-DMTr Group cluster_phosphonamidite 3'-Methyl Phosphonamidite T Thymine S Deoxyribose T->S N-glycosidic bond DMTr Dimethoxytrityl S->DMTr 5'-O P P S->P 3'-O Me CH3 P->Me N N(iPr)2 P->N

Diagram 1: Molecular components of this compound.

Function and Advantages of Methylphosphonate Modification

The primary function of this compound is to introduce methylphosphonate linkages into synthetic oligonucleotides. This modification confers several key advantages:

  • Nuclease Resistance: The methylphosphonate linkage is not recognized by many nucleases, which are enzymes that degrade nucleic acids. This significantly increases the in vivo and in vitro stability of the modified oligonucleotides.

  • Enhanced Cellular Uptake: The neutral charge of the methylphosphonate backbone is believed to facilitate the passage of oligonucleotides across the negatively charged cell membrane, potentially through a mechanism of fluid phase or adsorptive endocytosis.

  • Modulation of Hybridization Affinity: The methylphosphonate modification generally leads to a decrease in the melting temperature (Tm) of the oligonucleotide duplex. This effect can be strategically utilized in various applications.

Quantitative Data on Methylphosphonate-Modified Oligonucleotides

The following tables summarize key quantitative data comparing methylphosphonate-modified oligonucleotides with their unmodified (phosphodiester) counterparts.

Table 1: Nuclease Resistance

Oligonucleotide TypeHalf-life in Plasma/SerumReference
Phosphodiester~5 minutes (in monkeys)[1]
Phosphorothioate35-50 hours (in animals)[1]
Methylphosphonate17 minutes (in mice)[1]

Table 2: Hybridization Affinity (Melting Temperature, Tm)

DuplexModificationTm (°C)ΔTm (°C) vs. UnmodifiedReference
DNA:RNAUnmodified (Phosphodiester)45.8-
DNA:RNACentral dG-mP-A (Rp)42.0-3.8
DNA:RNACentral dG-mP-A (Sp)40.7-5.1
DNA:DNAUnmodified (Phosphodiester)56.4-
DNA:DNASingle Methylphosphonate49.7-6.7

Table 3: Cellular Uptake

Oligonucleotide TypeUptake MechanismCellular LocalizationReference
PhosphodiesterEndocytosis (inhibitable by competitor)Vesicular[2][3]
MethylphosphonateFluid phase or adsorptive endocytosis (not readily inhibitable)Vesicular (endosomal)[2][3]

Experimental Protocols

Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound starting from 5'-O-DMT-thymidine.

Materials:

Procedure:

  • Preparation: Dry all glassware thoroughly. Perform all reactions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction:

    • Dissolve 5'-O-DMT-thymidine in anhydrous DCM.

    • Add DIPEA to the solution.

    • In a separate flask, dissolve bis(N,N-diisopropylamino)methylphosphine in anhydrous DCM.

    • Slowly add the phosphine (B1218219) solution to the thymidine solution at room temperature with stirring.

    • Add a solution of tetrazole in anhydrous acetonitrile dropwise to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine.

    • Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a white foam.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ³¹P NMR, and mass spectrometry. The ³¹P NMR spectrum should show a characteristic signal for the phosphonamidite, typically in the range of 140-150 ppm.

Solid-Phase Synthesis of Methylphosphonate-Modified Oligonucleotides

This protocol describes the incorporation of this compound into an oligonucleotide chain using an automated DNA synthesizer.

synthesis_workflow start Start with CPG support detritylation 1. Detritylation: Remove DMTr group from support-bound nucleoside start->detritylation coupling 2. Coupling: Couple this compound detritylation->coupling capping 3. Capping: Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation: Oxidize phosphite (B83602) to phosphate capping->oxidation repeat Repeat steps 1-4 for each subsequent nucleotide oxidation->repeat cleavage 5. Cleavage and Deprotection: Release oligonucleotide from support and remove protecting groups repeat->cleavage purification 6. Purification: Isolate the final product cleavage->purification

Diagram 2: Workflow for solid-phase oligonucleotide synthesis.

Procedure:

  • Preparation:

    • Dissolve this compound in anhydrous acetonitrile to the desired concentration.

    • Install the phosphonamidite solution on the DNA synthesizer.

    • Prepare all other necessary reagents (activator, capping reagents, oxidizing agent, deblocking solution) according to the synthesizer's protocol.

  • Synthesis Cycle: The synthesis proceeds in a series of automated cycles for each nucleotide addition:

    • Deblocking (Detritylation): The DMTr group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using a solution of a weak acid (e.g., trichloroacetic acid in DCM).

    • Coupling: The this compound is activated by a catalyst (e.g., tetrazole) and couples to the free 5'-hydroxyl of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate or methylphosphonate linkage using an oxidizing agent (e.g., iodine solution).

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the bases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with ethylenediamine (B42938) for methylphosphonate linkages.

  • Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Research and Drug Development

Oligonucleotides containing methylphosphonate modifications have found applications in various areas:

  • Antisense Technology: Methylphosphonate-modified oligonucleotides can bind to specific mRNA sequences, sterically blocking translation and thereby inhibiting the synthesis of a target protein. This is a powerful tool for studying gene function and has therapeutic potential.

  • Diagnostics: The enhanced stability of these modified oligonucleotides makes them suitable for use as probes in diagnostic assays.

  • Aptamers: These are oligonucleotides that can bind to specific target molecules with high affinity and specificity. Methylphosphonate modifications can improve the stability and pharmacokinetic properties of aptamers.

antisense_mechanism cluster_cell Cell Cytoplasm aso Methylphosphonate Antisense Oligonucleotide (ASO) mrna Target mRNA aso->mrna Binds to complementary sequence protein Protein Synthesis Blocked aso->protein Steric hindrance ribosome Ribosome mrna->ribosome Translation no_protein No Protein Produced protein->no_protein

Diagram 3: Antisense mechanism of methylphosphonate oligonucleotides.

Conclusion

This compound is a vital reagent for the synthesis of oligonucleotides with enhanced stability and cellular uptake. The methylphosphonate modification it introduces offers significant advantages for a range of research and therapeutic applications. This guide has provided a detailed overview of its structure, function, and use, along with practical experimental protocols. As the field of oligonucleotide therapeutics continues to advance, the importance of such modified building blocks will undoubtedly grow.

References

A Comprehensive Guide to 5'-DMTr-T-Methyl Phosphonamidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. This document details its core properties, the synthesis of oligonucleotides with methylphosphonate (B1257008) linkages, and the unique characteristics these modifications impart, tailored for an audience with a foundational understanding of nucleic acid chemistry.

Introduction to Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are synthetic analogs of DNA in which one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification, which renders the internucleotide linkage uncharged, confers several advantageous properties to the resulting oligonucleotides, most notably enhanced resistance to nuclease degradation.[1][2] this compound is the protected monomer used to introduce a thymidine (B127349) nucleotide with a methylphosphonate linkage during solid-phase oligonucleotide synthesis.

The core structure of this compound features a thymidine nucleoside protected at the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and activated at the 3'-position with a methylphosphonamidite moiety. The DMTr group facilitates monitoring of coupling efficiency and purification, while the phosphonamidite group enables the stepwise addition of the nucleotide to the growing oligonucleotide chain.

Properties and Advantages of Methylphosphonate Linkages

The introduction of methylphosphonate linkages into oligonucleotides offers distinct advantages for therapeutic and diagnostic applications.

  • Nuclease Resistance: The primary advantage of the methylphosphonate backbone is its exceptional resistance to degradation by cellular nucleases.[1][2] This increased stability significantly prolongs the in vivo half-life of the oligonucleotide, a critical factor for antisense and other therapeutic strategies.

  • Cellular Uptake: The neutral charge of the methylphosphonate backbone is thought to facilitate passive diffusion across cell membranes, potentially leading to improved cellular uptake compared to the highly charged phosphodiester backbone of natural DNA.

  • Hybridization Properties: Methylphosphonate linkages can influence the stability of the duplex formed with a complementary DNA or RNA strand. The effect on duplex stability is dependent on the stereochemistry at the phosphorus center (Rp or Sp configuration).

Quantitative Data Summary

The performance of methylphosphonate oligonucleotides has been evaluated in various studies. The following tables summarize key quantitative data.

ParameterUnmodified Oligonucleotide (Phosphodiester)Methylphosphonate OligonucleotideAlternating Methylphosphonate/PhosphodiesterSource(s)
Stability in Human Serum (37°C) Complete degradation within 30 minutesSignificantly more stableSignificantly more stable, stable for at least 3 hours[1]
Nuclease Susceptibility HighLowLow[1][2]

Table 1: Comparative Stability of Oligonucleotides. This table highlights the enhanced stability of oligonucleotides containing methylphosphonate linkages in a biological environment.

ParameterReported EfficiencyFactors Influencing EfficiencySource(s)
Coupling Efficiency >98% (general phosphoramidite (B1245037) chemistry)Purity of phosphonamidite, activator choice, coupling time, and anhydrous conditions.[3]

Table 2: Coupling Efficiency in Solid-Phase Synthesis. High coupling efficiency is crucial for the synthesis of long, high-purity oligonucleotides. While specific data for this compound is not available, the general efficiency for phosphoramidite chemistry is very high under optimized conditions.

Experimental Protocols

The synthesis of methylphosphonate oligonucleotides is performed on an automated solid-phase DNA synthesizer using a modified phosphoramidite cycle.

Solid-Phase Synthesis Cycle

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Cycle deblocking 1. Deblocking (DMTr Removal) start->deblocking coupling 2. Coupling (Monomer Addition) deblocking->coupling Free 5'-OH capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Elongated Chain oxidation->end Final Product

Figure 1: The automated solid-phase oligonucleotide synthesis cycle.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr protecting group from the terminal nucleotide, exposing a free 5'-hydroxyl group for the next coupling reaction.

  • Time: 1-2 minutes.

2. Coupling:

  • Reagents:

    • 0.1 M solution of this compound in anhydrous acetonitrile.

    • 0.45 M Activator solution (e.g., Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.

  • Procedure: The phosphonamidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphonamidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Time: 2-5 minutes. Longer coupling times are often required for modified phosphonamidites compared to standard phosphoramidites.

3. Capping:

  • Reagents:

    • Capping Reagent A: Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

  • Time: 1-2 minutes.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure: The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a stable pentavalent methylphosphonate linkage.

  • Time: 1-2 minutes.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

A specific one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of the nucleobase protecting groups, which is designed to minimize degradation of the methylphosphonate linkages.[4]

  • Step 1: Initial Cleavage

    • Reagent: A mixture of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10).

    • Procedure: The solid support is treated with this solution for 30 minutes at room temperature. This step initiates the cleavage from the support.

  • Step 2: Full Deprotection

    • Reagent: Ethylenediamine.

    • Procedure: Ethylenediamine is added to the solution from Step 1, and the mixture is incubated for 6 hours at room temperature. This removes the protecting groups from the nucleobases.

  • Step 3: Neutralization

    • Procedure: The reaction is quenched by dilution with water and neutralized to a pH of 7.

Purification

High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying methylphosphonate oligonucleotides.

  • Technique: Reversed-phase HPLC (RP-HPLC) is commonly used.

  • Principle: Separation is based on the hydrophobicity of the oligonucleotide. "Trityl-on" purification, where the final 5'-DMTr group is left on, is highly effective. The hydrophobic DMTr group strongly retains the full-length product on the column, while "trityl-off" failure sequences elute earlier.

  • Post-Purification: The collected fractions containing the purified "trityl-on" oligonucleotide are then treated with an acid (e.g., 80% acetic acid) to remove the DMTr group, followed by desalting.

Molecular Structures and Reaction Pathway

The following diagram illustrates the key molecular structures involved in the coupling and oxidation steps of methylphosphonate oligonucleotide synthesis.

Chemical_Structures cluster_0 Coupling Step cluster_1 Oxidation Step Amidite 5'-DMTr-T-Methyl phosphonamidite Phosphite Phosphite Triester Intermediate Amidite->Phosphite Support Solid Support-Bound Oligonucleotide (Free 5'-OH) Support->Phosphite Phosphite_ox Phosphite Triester Intermediate Methylphosphonate Methylphosphonate Linkage Phosphite_ox->Methylphosphonate Iodine Iodine (I2) Iodine->Methylphosphonate

Figure 2: Key chemical transformations during synthesis.

Conclusion

This compound is a vital reagent for the synthesis of nuclease-resistant oligonucleotides. The incorporation of methylphosphonate linkages offers a significant advantage in terms of stability, making these modified oligonucleotides promising candidates for a range of therapeutic and diagnostic applications. While the synthesis requires modifications to standard protocols, particularly in the deprotection step, the resulting oligonucleotides exhibit superior properties that justify the specialized handling. This guide provides a foundational understanding for researchers and developers looking to explore the potential of methylphosphonate-modified nucleic acids.

References

Understanding methylphosphonate backbone modifications in DNA/RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Methylphosphonate (B1257008) Backbone Modifications in DNA/RNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methylphosphonate-modified oligonucleotides, a significant class of nucleic acid analogs used in research and therapeutic development. By replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group, these modifications confer unique physicochemical and biological properties, including enhanced nuclease resistance and electrical neutrality. This document details their synthesis, key properties, and relevant experimental protocols, offering a valuable resource for professionals in the field.

Core Properties of Methylphosphonate Oligonucleotides

Methylphosphonate (MP) oligonucleotides are characterized by the substitution of a charged phosphodiester linkage with a non-ionic methylphosphonate group.[1] This fundamental change results in several key properties that distinguish them from their natural DNA and RNA counterparts.

Nuclease Resistance: One of the most significant advantages of MP modifications is their exceptional resistance to degradation by cellular nucleases.[1][2] The absence of a negative charge on the backbone prevents recognition and cleavage by many exonucleases and endonucleases, leading to a longer half-life in biological systems.[2][3] However, it has been noted that for complete protection against certain exonucleases, consecutive MP linkages may be necessary to prevent the enzyme from "jumping" over a single modification.[2]

Cellular Uptake: The neutral charge of MP oligonucleotides facilitates their passive diffusion across cell membranes to some extent, although the primary mechanism of uptake is believed to be endocytosis.[4][5][6] Studies have shown that the cellular uptake of MP oligonucleotides is a temperature-dependent process and appears to follow a pathway distinct from that of phosphodiester oligonucleotides, likely involving fluid phase or adsorptive endocytosis.[4][5][6] While the neutrality aids in membrane passage, it can also lead to lower aqueous solubility and potential aggregation, which may impact cellular uptake efficiency.[7][8]

Hybridization and Thermal Stability: The effect of methylphosphonate modifications on the stability of duplexes formed with complementary DNA or RNA is complex and depends on several factors, including the stereochemistry of the methylphosphonate linkage. The phosphorus atom in the methylphosphonate group is chiral, existing in either an R(_p) or S(_p) configuration.[9][10] Generally, racemic (mixed R(_p) and S(_p)) MP oligonucleotides tend to destabilize duplexes, resulting in a lower melting temperature (T(_m)) compared to unmodified duplexes.[11][12] However, chirally pure R(_p) MP oligonucleotides have been shown to form more stable duplexes with RNA than their racemic counterparts, though still slightly less stable than the native phosphodiester duplex.[11][13] Conversely, the S(_p) configuration tends to be more sterically hindering and significantly destabilizes the duplex.[13]

RNase H Activation: A crucial property for antisense oligonucleotides is their ability to recruit RNase H to cleave the target RNA strand of a DNA-RNA hybrid. Methylphosphonate modifications, due to the alteration of the backbone structure, generally do not support RNase H activity.[7][14][15] This makes them suitable for applications requiring steric blocking of translation or splicing, but not for mechanisms involving target degradation by RNase H.[1] To overcome this limitation, chimeric oligonucleotides have been developed that incorporate a central "gap" of phosphodiester or phosphorothioate (B77711) linkages, which can activate RNase H, flanked by nuclease-resistant MP-modified regions.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of methylphosphonate-modified oligonucleotides.

Table 1: Thermal Stability (Melting Temperature, T(_m)) of Methylphosphonate-Modified Duplexes

Oligonucleotide ModificationComplementary StrandT(_m) (°C)Control (Unmodified) T(_m) (°C)Reference(s)
Rp/Sp-mixed all-methylphosphonate 15merRNA34.360.8[11]
Alternating Sp/Rp-mixed MP and phosphodiesterRNA40.655.1 (Rp chirally pure)[11]
5'-O-methylphosphonate (Amir-1)miRNA191 (RNA)+6°C relative to control-[17]
5'-O-methylphosphonate (Amir-1)DNADecreased relative to control-[17]
Phosphate-methylated d(GGA.ATC.CTG.CAG)Natural DNA42 (in 1M NaCl)-6 (in 10⁻³ M NaCl)[18]

Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides

Oligonucleotide ModificationNuclease SourceObservationReference(s)
Alternating methylphosphonate residuesHeLa cell nuclear extractRemained unchanged after 70 minutes of incubation[14]
2'-deoxy alternating R(_p) MP/DE backboneSerum/cell lysates25- to 300-fold more resistant than unmodified[13]
2'-O-methyl alternating MP/DE backboneIn vivo (rats)Almost completely resistant to degradation[13]
Methylphosphonate linkagesSpleen phosphodiesteraseTotal resistance[2]
Chimeric MP-DNA/LNA3'-exonucleaseMuch higher resistance than DNA/LNA chimera[19]

Experimental Protocols

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

Methylphosphonate oligonucleotides are typically synthesized on an automated DNA synthesizer using methylphosphonamidite monomers, which are analogous to the standard phosphoramidites.[8][20][21]

Materials:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support

  • Methylphosphonamidite monomers (A, C, G, T/U) with appropriate protecting groups[21][22]

  • Activator (e.g., tetrazole)

  • Oxidizing agent (e.g., iodine solution, specially formulated with low water content for methylphosphonites)[13]

  • Capping reagents (e.g., acetic anhydride)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or ethylenediamine (B42938) in ethanol (B145695) for specific base protecting groups)[20][21]

  • HPLC purification system

Protocol:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., CPG) loaded into the synthesis column.

  • DMT Removal (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with an acid (e.g., trichloroacetic acid).

  • Coupling: The next methylphosphonamidite monomer is activated by an activator (e.g., tetrazole) and coupled to the 5'-hydroxyl group of the preceding nucleoside.

  • Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the more stable pentavalent methylphosphonate using an iodine solution. It is crucial to use an oxidizer with low water content as the methylphosphonite intermediate is sensitive to hydrolysis.[13]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling steps, thus avoiding the formation of deletion mutants.

  • Cycle Repetition: The cycle of deblocking, coupling, oxidation, and capping is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in a strong base solution (e.g., concentrated ammonia).[20] The conditions for this step may need to be optimized to maximize recovery and minimize base modification.[20]

  • Purification: The crude oligonucleotide product is purified, typically by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).[20]

  • Analysis: The purity and identity of the final product are confirmed by methods such as mass spectrometry.[20]

Nuclease Resistance Assay

Materials:

  • Methylphosphonate-modified and unmodified control oligonucleotides

  • Nuclease source (e.g., fetal bovine serum, cell lysates, or purified exonucleases)[13]

  • Incubation buffer

  • HPLC system or polyacrylamide gel electrophoresis (PAGE) equipment

  • Quenching solution (e.g., EDTA to chelate divalent cations required by nucleases)

Protocol:

  • Oligonucleotides are incubated in the presence of the nuclease source (e.g., serum or cell lysate) at 37°C.[13]

  • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

  • The enzymatic reaction in each aliquot is stopped by adding a quenching solution.

  • The remaining full-length oligonucleotide in each sample is quantified by HPLC or visualized by PAGE and autoradiography (if radiolabeled).[13]

  • The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics.

Thermal Melting (T(_m)) Analysis

Materials:

  • UV-Vis spectrophotometer with a temperature controller

  • Methylphosphonate-modified oligonucleotide and its complementary strand

  • Melting buffer (e.g., PIPES buffer with a specific salt concentration)[23]

Protocol:

  • The modified oligonucleotide and its complementary strand are annealed by heating to a high temperature (e.g., 90°C) and then slowly cooling to room temperature.

  • The absorbance of the duplex solution is monitored (typically at 260 nm) as the temperature is gradually increased.[23]

  • A melting curve is generated by plotting absorbance versus temperature.

  • The T(_m) is determined as the temperature at which 50% of the duplexes have dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is often calculated from the maximum of the first derivative of the melting curve.[23]

Visualizations

Structure of Methylphosphonate vs. Phosphodiester Backbone

G cluster_0 Natural Phosphodiester Backbone cluster_1 Methylphosphonate Backbone P1 P O1_1 O P1->O1_1 O1_2 O⁻ P1->O1_2 O1_4 O P1->O1_4 O1_3 O O1_3->P1 Sugar1_5 5' O1_4->Sugar1_5 Sugar1_3 3' Sugar1_3->O1_3 P2 P O2_1 O P2->O2_1 CH3 CH₃ P2->CH3 O2_4 O P2->O2_4 O2_3 O O2_3->P2 Sugar2_5 5' O2_4->Sugar2_5 Sugar2_3 3' Sugar2_3->O2_3

Caption: Comparison of phosphodiester and methylphosphonate linkages.

Solid-Phase Synthesis Workflow for Methylphosphonate Oligonucleotides

start Start with Nucleoside on Solid Support deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling with Methylphosphonamidite deblock->couple oxidize 3. Oxidation (I₂) couple->oxidize cap 4. Capping oxidize->cap cycle Repeat Cycle for Next Monomer cap->cycle cycle->deblock Yes cleave Cleavage and Deprotection cycle->cleave No (Final Monomer) purify HPLC Purification cleave->purify end Pure Methylphosphonate Oligonucleotide purify->end

Caption: Workflow for solid-phase synthesis of MP oligonucleotides.

Antisense Mechanism of Steric-Blocking Methylphosphonate Oligonucleotides

cluster_cell Cell uptake 1. Cellular Uptake (Endocytosis) escape 2. Endosomal Escape uptake->escape binding 3. Hybridization to mRNA escape->binding mrna Target mRNA mrna->binding block 4. Steric Block of Translation binding->block ribosome Ribosome ribosome->block cannot bind/proceed no_protein Protein Synthesis Inhibited block->no_protein mp_oligo MP Oligonucleotide mp_oligo->uptake

Caption: Antisense mechanism of action for MP oligonucleotides.

References

An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite in Genetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of genetic research and therapeutic development, the ability to modulate gene expression is paramount. Antisense technology, a cornerstone of this field, relies on the design and synthesis of oligonucleotides that can specifically bind to target RNA molecules. 5'-DMTr-T-Methyl phosphonamidite is a key building block in the synthesis of a unique class of antisense agents known as methylphosphonate (B1257008) oligonucleotides. This technical guide delves into the core features of this phosphonamidite, the properties it imparts to oligonucleotides, and its applications in genetic research, providing a comprehensive resource for professionals in the field.

Core Features of this compound

This compound is a thymidine (B127349) nucleoside derivative chemically modified for use in automated solid-phase oligonucleotide synthesis. Its structure is characterized by three critical modifications:

  • A 5'-Dimethoxytrityl (DMTr) group: This acid-labile protecting group is essential for the stepwise, controlled addition of nucleotides during synthesis. Its removal at the beginning of each coupling cycle allows for the elongation of the oligonucleotide chain in the 3' to 5' direction.

  • A 3'-Methyl phosphonamidite group: This reactive moiety is the cornerstone of the methylphosphonate modification. It enables the formation of a neutral, nuclease-resistant methylphosphonate internucleotide linkage, a significant departure from the naturally occurring anionic phosphodiester bond.

  • Standard base protection (if applicable): While thymidine does not require an exocyclic amine protecting group, other methyl phosphonamidite monomers (A, C, and G) incorporate base-labile protecting groups to prevent side reactions during synthesis.

These features make this compound and its counterparts for other nucleobases indispensable reagents for the synthesis of methylphosphonate oligonucleotides.

Properties of Methylphosphonate Oligonucleotides

The incorporation of methylphosphonate linkages via this compound bestows oligonucleotides with a unique set of properties that are highly advantageous for genetic research and therapeutic applications.

Enhanced Nuclease Resistance

One of the most significant features of methylphosphonate oligonucleotides is their exceptional resistance to degradation by cellular nucleases.[1] The replacement of the anionic phosphodiester backbone with a non-ionic methylphosphonate linkage renders the oligonucleotide unrecognizable to many nucleases, thereby increasing its stability and bioavailability in biological systems.[1][2] This heightened resistance is crucial for in vivo applications where the oligonucleotide must persist long enough to reach its target.

Increased Cellular Uptake

The neutral charge of the methylphosphonate backbone is believed to facilitate improved cellular uptake compared to their negatively charged phosphodiester counterparts.[1][2] This is attributed to a more favorable interaction with the lipid-rich cell membrane. Studies have suggested that the uptake of methylphosphonate oligonucleotides occurs via fluid-phase or adsorptive endocytosis.[3][4]

Modulated Hybridization Affinity

The methylphosphonate modification introduces a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers for each linkage in a standard synthesis. This chirality can influence the hybridization properties of the oligonucleotide with its target RNA. While racemic mixtures of methylphosphonate oligonucleotides generally exhibit lower thermal stability (Tm) when hybridized to RNA compared to their phosphodiester counterparts, chirally pure Rp methylphosphonate oligonucleotides can form highly stable duplexes.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of methylphosphonate oligonucleotides.

Table 1: Thermal Stability (Tm) of Oligonucleotide Duplexes with RNA Target

Oligonucleotide TypeSequence LengthTm (°C)Reference
All-Methylphosphonate (Rp/Sp mix)15mer34.3[5]
Phosphodiester (Control)15mer60.8[5]
Alternating Methylphosphonate/Phosphodiester (Rp/Sp mix)15mer40.6[5]
Alternating Methylphosphonate/Phosphodiester (Chirally pure Rp)15mer55.1[5]
RNA-DNA Hybrid (dG-p-A)Short Duplex35.6[1]
RNA-DNA Hybrid (dG-mP-A)Short Duplex31.2[1]
RNA-RNA Duplex (G-p-A)Short Duplex50.6[1]
RNA-RNA Duplex (dG-p-A)Short Duplex45.8[1]
RNA-RNA Duplex (G-mP(Rp)-A)Short Duplex42.0[1]
RNA-RNA Duplex (G-mP(Sp)-A)Short Duplex40.7[1]

Table 2: Nuclease Resistance of Modified Oligonucleotides

ModificationNuclease ResistanceKey FindingsReference(s)
MethylphosphonateHighResistant to enzymatic degradation.[1][2]
PhosphorothioateModerate to HighOffers significant nuclease resistance.[7]
2'-O-MethylModerateProvides nuclease resistance that can be sequence-dependent.[7]

Experimental Protocols

Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry. The general cycle is as follows:

  • Detritylation: The 5'-DMTr protecting group of the solid support-bound nucleoside is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The this compound (or other desired methyl phosphonamidite) is activated by a weak acid (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 minutes is often recommended for methyl phosphonamidites.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable methylphosphonate linkage using a mild oxidizing agent (e.g., iodine in a THF/water/pyridine solution).

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Deprotection of Methylphosphonate Oligonucleotides

Due to the base-lability of the methylphosphonate linkage, standard deprotection protocols used for phosphodiester oligonucleotides must be modified. A commonly used one-pot procedure is as follows:[9][10]

  • The solid support with the synthesized oligonucleotide is treated with a solution of ammonium (B1175870) hydroxide (B78521) in a mixture of acetonitrile (B52724) and ethanol (B145695) for 30 minutes at room temperature to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate (B84403) protecting groups (if any phosphodiester linkages are present).

  • Ethylenediamine is then added to the mixture, and the reaction is allowed to proceed for 6 hours at room temperature to complete the removal of the base protecting groups.[9][10]

  • The solution is then diluted and neutralized to stop the reaction, and the crude oligonucleotide is purified, typically by HPLC.

This method has been shown to be superior in yield compared to some two-step deprotection methods.[9][10]

Visualizations

Structure of this compound

G cluster_thymine Thymine cluster_deoxyribose Deoxyribose cluster_protecting_groups Protecting & Reactive Groups T T Sugar Sugar T->Sugar N-glycosidic bond DMTr 5'-DMTr Sugar->DMTr 5' linkage MePhos 3'-Methyl phosphonamidite Sugar->MePhos 3' linkage

Caption: Chemical structure of this compound.

Automated Oligonucleotide Synthesis Cycle

G Detritylation 1. Detritylation (Removal of 5'-DMTr) Coupling 2. Coupling (Addition of new phosphonamidite) Detritylation->Coupling Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Formation of methylphosphonate linkage) Capping->Oxidation Oxidation->Detritylation Next Cycle

Caption: The four-step automated solid-phase oligonucleotide synthesis cycle.

Antisense Oligonucleotide Mechanism of Action

G cluster_steric_blockade Steric Blockade Mechanism cluster_rnaseh RNase H Mediated Degradation ASO Methylphosphonate Antisense Oligonucleotide (ASO) Duplex ASO-mRNA Duplex ASO->Duplex mRNA Target mRNA mRNA->Duplex Ribosome Ribosome Duplex->Ribosome Blocks binding NoTranslation Translation Blocked Duplex->NoTranslation Translation Protein Translation Ribosome->Translation RNaseH RNase H Cleavage mRNA Cleavage RNaseH->Cleavage ASO_rnaseh Methylphosphonate Antisense Oligonucleotide (ASO) Duplex_rnaseh ASO-mRNA Duplex ASO_rnaseh->Duplex_rnaseh mRNA_rnaseh Target mRNA mRNA_rnaseh->Duplex_rnaseh Duplex_rnaseh->RNaseH Recruits

References

Nuclease Resistance of Methylphosphonate Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine, offering the potential to target diseases at the genetic level. However, a significant hurdle in the clinical application of these molecules is their susceptibility to degradation by endogenous nucleases. Methylphosphonate (B1257008) oligonucleotides, a class of nucleic acid analogs, have emerged as a robust solution to this challenge. This technical guide provides an in-depth exploration of the nuclease resistance conferred by the methylphosphonate modification, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

The enhanced stability of methylphosphonate oligonucleotides stems from the replacement of a non-bridging, negatively charged oxygen atom in the phosphodiester backbone with a non-ionic methyl group. This structural alteration renders the internucleotide linkage resistant to the catalytic activity of nucleases, which typically recognize and cleave the phosphodiester bonds of natural DNA and RNA.[1][2] This inherent resistance prolongs the in vivo half-life of the oligonucleotide, thereby increasing its therapeutic efficacy.[3]

Core Principles of Nuclease Resistance

The fundamental basis for the nuclease resistance of methylphosphonate oligonucleotides lies in their structural dissimilarity to natural nucleic acids. Nucleases, the enzymes responsible for the degradation of DNA and RNA, have active sites that are specifically adapted to bind and hydrolyze the phosphodiester backbone. The substitution of a charged oxygen with a neutral methyl group disrupts this recognition, significantly impeding enzymatic cleavage.[2][4]

Figure 1: Mechanism of Nuclease Resistance.

Quantitative Assessment of Nuclease Stability

The stability of methylphosphonate oligonucleotides has been quantified in various biological media, demonstrating a marked improvement over unmodified oligonucleotides. The following tables summarize key findings from published studies.

Table 1: Comparative Stability of Oligonucleotide Analogs in Biological Extracts [5]

Oligonucleotide TypeMediumIncubation TimeDegradation
Unmodified (D-oligo) Human Serum30 minComplete
Phosphorothioate (S-oligo) Human Serum> 30 minMore stable than D-oligo
Methylphosphonate (MP-oligo) Human Serum> 30 minComparable to S-oligo
Alt-MP-oligo Human Serum> 30 minComparable to S-oligo
Unmodified (D-oligo) Calf Serum< 30 minRapid
Alt-MP-oligo 10% Heat-inactivated FCS3 hoursStable
Unmodified (D-oligo) 10% Heat-inactivated FCS< 10 minRapid
Phosphorothioate (S-oligo) 10% Heat-inactivated FCS< 1 hourDegradation observed

Alt-MP-oligo refers to an oligonucleotide with alternating methylphosphonate and phosphodiester linkages.

Table 2: Nuclease Resistance of a 2'-Deoxy Alternating RP Methylphosphonate/Phosphodiester (MP/DE) Backbone Analog [3]

Biological ExtractFold Increase in Resistance (vs. Unmodified)
Serum25- to 300-fold
Cell Lysates25- to 300-fold

Furthermore, oligonucleotides containing alternating methylphosphonate/phosphodiester backbones in conjunction with 2'-O-methyl sugar modifications have been shown to be almost completely resistant to nuclease degradation in vivo.[3]

Experimental Protocols for Nuclease Resistance Assays

The evaluation of oligonucleotide stability is a critical step in their preclinical development. A common method involves incubating the oligonucleotide in a biological matrix, such as serum or cell lysate, followed by analysis of the full-length product over time.

In Vitro Nuclease Stability Assay in Serum

This protocol provides a general framework for assessing the stability of methylphosphonate oligonucleotides in serum.[3][6]

Materials:

  • Methylphosphonate oligonucleotide

  • Unmodified control oligonucleotide

  • Fetal Bovine Serum (FBS) or other serum of choice

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • RNA/DNA loading dye

  • Dry ice/isopropanol bath

  • Heating block or incubator at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system or Polyacrylamide Gel Electrophoresis (PAGE) equipment

  • Image analysis software (for PAGE)

Procedure:

  • Preparation of Serum: Dilute the serum to the desired concentration (e.g., 10-50%) in DPBS.[3][6]

  • Oligonucleotide Incubation:

    • On ice, mix the oligonucleotide (e.g., 0.075 OD260 units or 50 pmol) with the prepared serum solution.[3][6]

    • Prepare separate reaction tubes for each time point (e.g., 0, 10 min, 30 min, 1 h, 6 h, 12 h, 24 h).[6]

    • Incubate the tubes at 37°C.[3][6]

  • Sample Quenching:

    • At each designated time point, stop the reaction by quick-freezing the sample in a dry ice/isopropanol bath.[3] For PAGE analysis, mix an aliquot of the reaction with an equal volume of loading dye before freezing.[6]

  • Analysis:

    • RP-HPLC: Thaw the samples and analyze by RP-HPLC to determine the percentage of remaining full-length oligonucleotide.[3]

    • PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis. Stain the gel and quantify the band intensities using image analysis software to determine the percentage of intact oligonucleotide.[6]

  • Data Analysis: Plot the percentage of full-length oligonucleotide remaining versus time to determine the degradation kinetics and half-life.

Nuclease_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Oligo Prepare Oligonucleotide (Methylphosphonate & Control) Mix Mix Oligo and Serum on Ice Prepare_Oligo->Mix Prepare_Serum Prepare Serum Solution (e.g., 50% FBS in DPBS) Prepare_Serum->Mix Incubate Incubate at 37°C Mix->Incubate Timepoints Collect Aliquots at Specific Time Points Incubate->Timepoints Quench Quench Reaction (e.g., Quick Freeze or add Loading Dye) Timepoints->Quench Separate Separate by RP-HPLC or PAGE Quench->Separate Quantify Quantify Full-Length Oligonucleotide Separate->Quantify Analyze Determine Degradation Kinetics and Half-life Quantify->Analyze

Figure 2: Experimental Workflow for Nuclease Stability Assay.

Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated DNA synthesizer using methylphosphonamidite monomers.[7][8] While the overall process is similar to standard phosphoramidite (B1245037) chemistry, certain modifications to the synthesis program and reagents are necessary to accommodate the unstable methylphosphonite intermediate.[7] Optimized protocols have been developed that yield high-quality products.[7] It is important to note that the methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in a mixture of diastereomers.[3] Methods for the synthesis of chirally pure methylphosphonate oligonucleotides have also been described.[3]

Conclusion

Methylphosphonate oligonucleotides exhibit significantly enhanced resistance to nuclease degradation compared to their natural phosphodiester counterparts. This key feature, arising from a simple yet effective modification of the phosphate (B84403) backbone, is critical for their development as therapeutic agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this important class of molecules. The ability to withstand enzymatic degradation in biological systems is a fundamental requirement for the successful clinical translation of oligonucleotide therapeutics, and methylphosphonate analogs represent a well-established and powerful platform to achieve this goal.

References

Chirality of Methylphosphonate Linkages: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphosphonate (B1257008) (MP) oligonucleotides, synthetic analogs of DNA and RNA, represent a significant advancement in therapeutic and diagnostic applications. The substitution of a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group confers remarkable resistance to nuclease degradation, a critical attribute for in vivo applications. This modification, however, introduces a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Rp and Sp. The stereochemistry of these methylphosphonate linkages is not a trivial distinction; it profoundly influences the physicochemical properties, biological activity, and therapeutic efficacy of the oligonucleotide. This guide provides a comprehensive technical overview of the chirality of methylphosphonate linkages, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and workflows. Understanding and controlling the chirality of these linkages is paramount for the rational design and development of next-generation oligonucleotide-based therapeutics.

The Core Concept: Chirality in Methylphosphonate Linkages

The fundamental structure of a methylphosphonate linkage involves the replacement of a negatively charged non-bridging oxygen of a standard phosphodiester bond with a neutral methyl group. This seemingly minor alteration has two major consequences: it neutralizes the charge of the backbone and introduces a stereogenic center at the phosphorus atom.[1][2] An oligonucleotide with 'n' methylphosphonate linkages will, therefore, exist as a complex mixture of 2n diastereomers.

The two enantiomeric configurations at the phosphorus atom are designated as Rp and Sp. These stereoisomers exhibit distinct three-dimensional arrangements, which in turn dictate their interaction with biological macromolecules, such as target nucleic acids and enzymes.

Implications of Chirality: A Quantitative Perspective

The stereochemical orientation of the methyl group has a significant impact on the hybridization properties and biological stability of methylphosphonate oligonucleotides. The Rp diastereomer is generally considered to have a more favorable pre-organization for duplex formation with complementary RNA, leading to enhanced thermal stability.

Hybridization and Thermal Stability

The melting temperature (Tm) of a nucleic acid duplex is a critical measure of its stability. Studies have consistently shown that oligonucleotides containing stereopure Rp-methylphosphonate linkages form more stable duplexes with RNA targets compared to their Sp counterparts or racemic mixtures.

Oligonucleotide TypeTargetTm (°C)ΔTm vs. Phosphodiester (°C)Reference
Phosphodiester (Control)RNA60.80[3]
Racemic Methylphosphonate (15-mer)RNA34.3-26.5[3]
Alternating Racemic MP/PhosphodiesterRNA40.6-20.2[3]
Alternating Rp MP/PhosphodiesterRNA55.1-5.7[3]
Unmodified RNA-RNA duplexRNA50.60[1]
Duplex with central dG-p-ARNA45.8-4.8[1]
Duplex with central Rp-mPRNA42.0-8.6[1]
Duplex with central Sp-mPRNA40.7-9.9[1]

Table 1: Comparison of melting temperatures (Tm) for various oligonucleotide duplexes.

Nuclease Resistance

A primary advantage of methylphosphonate oligonucleotides is their enhanced resistance to degradation by cellular nucleases. While both Rp and Sp isomers are more stable than natural phosphodiester linkages, some studies suggest subtle differences in their degradation profiles. However, a significant advantage is their overall stability. For instance, oligonucleotides with alternating methylphosphonate residues show remarkable stability in HeLa cell nuclear extracts, remaining largely intact after 70 minutes of incubation, whereas unmodified deoxyoligonucleotides are rapidly degraded.[4] In fetal calf serum, the predominant nuclease activity is from 3'-exonucleases, and terminal modifications are crucial for stability.[5]

OligonucleotideHalf-life in Mice (elimination)Reference
Methylphosphonate oligonucleotide17 minutes[6]
Phosphodiester oligonucleotide~5 minutes (in monkeys)[6]
Phosphorothioate oligonucleotide35 to 50 hours[6]

Table 2: In vivo elimination half-life of different oligonucleotide analogues.

Experimental Protocols

Synthesis of Stereopure Methylphosphonate Oligonucleotides

The synthesis of stereochemically pure methylphosphonate oligonucleotides is a challenging but critical process. The most common approach involves the use of chiral dinucleotide synthons.

Protocol: Solid-Phase Synthesis using Chiral Dimer Synthons

  • Preparation of Chiral Dimer Synthons: All 16 possible chiral Rp methylphosphonate dinucleotides are synthesized and derivatized for use in automated solid-phase synthesis.[1][7] This involves stereospecific chemical reactions to create the desired Rp or Sp configuration at the phosphorus center.

  • Solid Support: The synthesis is performed on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the terminal nucleoside on the solid support is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: The prepared chiral dimer synthon (as a phosphoramidite) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. Coupling times are typically extended to 2-3 minutes to ensure high efficiency.[8]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate or methylphosphonate linkage using an oxidizing agent (e.g., iodine in THF/water/pyridine).

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate/methylphosphonate backbone are removed using a final deprotection step (e.g., with concentrated ammonia (B1221849) or a mixture of ammonia and methylamine).

  • Purification: The crude product is purified by high-performance liquid chromatography (HPLC).

Analysis of Stereochemical Purity

Protocol: Reversed-Phase HPLC for Diastereomer Separation

  • Instrumentation: A high-pressure liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., Waters XBridge C18) and a UV detector is used.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 7.0) is typically employed.[1]

  • Sample Preparation: The purified oligonucleotide is dissolved in nuclease-free water.

  • Injection and Elution: The sample is injected onto the column, and the diastereomers are separated based on their differential retention times. The Rp diastereomer generally elutes earlier than the Sp diastereomer.[1]

  • Detection: The eluted oligonucleotides are detected by their UV absorbance at 260 nm.

Nuclease Resistance Assay

Protocol: Serum Stability Assay

  • Oligonucleotide Preparation: Prepare a stock solution of the oligonucleotide duplex to be tested.

  • Incubation with Serum: Incubate a defined amount of the oligonucleotide (e.g., 50 pmol) in a solution containing fetal bovine serum (FBS), typically at a final concentration of 50%.[9] The incubation is carried out at 37°C.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching the Reaction: The enzymatic degradation is stopped at each time point, for example, by adding a quenching buffer and freezing the sample.

  • Analysis: The integrity of the oligonucleotide at each time point is analyzed by gel electrophoresis (e.g., 15% polyacrylamide glycerol-tolerant gel) or HPLC.[9]

  • Quantification: The amount of intact oligonucleotide at each time point is quantified to determine the degradation kinetics and the half-life of the oligonucleotide in serum.

Visualizing the Implications: Signaling Pathways and Workflows

Antisense Mechanism of Action: RNase H-Mediated Degradation

Methylphosphonate oligonucleotides can be designed as antisense agents to inhibit the expression of specific genes. A primary mechanism of action for many antisense oligonucleotides is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA heteroduplex.

Antisense_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_cytoplasm Cytoplasm / Nucleus ASO Antisense Oligonucleotide (ASO) (Methylphosphonate) Endocytosis Endocytosis ASO->Endocytosis Endosome Endosome Endocytosis->Endosome ASO_in_cell ASO Endosome->ASO_in_cell Endosomal Escape Hybrid ASO:mRNA Hybrid ASO_in_cell->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation No_Protein Inhibition of Protein Synthesis Degradation->No_Protein

Caption: Antisense mechanism via RNase H.

Experimental Workflow: Synthesis to Analysis

The development of stereopure methylphosphonate oligonucleotides follows a structured workflow from chemical synthesis to biological evaluation.

Experimental_Workflow cluster_assays Biological Evaluation Synthon_Prep Chiral Dimer Synthon Preparation Solid_Phase_Synth Automated Solid-Phase Synthesis Synthon_Prep->Solid_Phase_Synth Cleavage_Deprotection Cleavage and Deprotection Solid_Phase_Synth->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification Analysis Stereochemical Analysis (HPLC, NMR) Purification->Analysis Quantification Quantification (UV-Vis) Analysis->Quantification Bio_Assay Biological Assays Quantification->Bio_Assay Tm_Analysis Thermal Stability (Tm) Bio_Assay->Tm_Analysis Nuclease_Assay Nuclease Resistance Bio_Assay->Nuclease_Assay Cell_Uptake Cellular Uptake Bio_Assay->Cell_Uptake Antisense_Activity Antisense Activity Bio_Assay->Antisense_Activity

References

A Deep Dive into the Thermodynamic Landscape of Methylphosphonate-Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutic and diagnostic tools, modifications to the fundamental building blocks of life—DNA and RNA—have opened up a new frontier. Among these, the methylphosphonate (B1257008) modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, stands out for its unique properties. This alteration renders the internucleotidic linkage uncharged and nuclease-resistant, desirable traits for antisense oligonucleotides and other nucleic acid-based drugs. However, this modification also introduces a chiral center at the phosphorus atom, leading to profound effects on the thermodynamic stability of DNA and RNA duplexes. This technical guide provides an in-depth exploration of the thermodynamic properties of methylphosphonate-modified DNA/RNA, complete with experimental protocols and visual workflows to aid researchers in this field.

The Thermodynamic Implications of Methylphosphonate Modification

The introduction of a methylphosphonate linkage into a DNA or RNA strand has significant consequences for its hybridization properties. The primary factor influencing the thermodynamic stability of duplexes containing these modifications is the stereochemistry at the phosphorus center, designated as either Rp or Sp.

  • Racemic Mixtures: Early studies often utilized racemic mixtures of methylphosphonate oligonucleotides, containing a random assortment of Rp and Sp configurations at each modified linkage. It is now well-established that these racemic mixtures generally destabilize nucleic acid duplexes. For instance, a 15-mer all-methylphosphonate oligonucleotide in a racemic mixture exhibited a melting temperature (Tm) of 34.3°C when hybridized to an RNA target, a significant decrease from the 60.8°C Tm of the unmodified phosphodiester control.[1] This destabilization is more pronounced than that observed with another common modification, phosphorothioates.[1]

  • The Critical Role of Chirality: Subsequent research using chirally pure methylphosphonate oligonucleotides revealed a dramatic difference between the two stereoisomers.

    • Rp Configuration: Oligonucleotides with the Rp configuration have been shown to form more stable duplexes than their Sp counterparts.[2][3] In fact, Rp-modified oligonucleotides only slightly destabilize duplexes with RNA targets and can even enhance the stability of duplexes with DNA targets compared to unmodified oligonucleotides.[1]

    • Sp Configuration: The Sp configuration generally leads to a significant decrease in duplex stability.[2][3] This is attributed to increased steric hindrance caused by the methyl group in the Sp orientation.[2]

  • Influence of 2'-O-Methyl Co-modifications: The thermodynamic properties of methylphosphonate-modified oligonucleotides can be further tuned by incorporating other modifications. The presence of 2'-O-methyl modifications on the sugar rings, for example, is known to enhance the thermostability of duplexes.[1][4]

Quantitative Thermodynamic Data

The following tables summarize key thermodynamic parameters for methylphosphonate-modified DNA and RNA duplexes, highlighting the impact of chirality and sequence context.

Table 1: Melting Temperatures (Tm) of Methylphosphonate-Modified Duplexes

Oligonucleotide Sequence & ModificationComplementary StrandTm (°C)Reference
15-mer all-methylphosphonate (racemic)RNA34.3[1]
15-mer phosphodiester controlRNA60.8[1]
Alternating Sp/Rp-mixed methylphosphonate/phosphodiesterRNA40.6[1]
Alternating Rp-chiral methylphosphonate/phosphodiesterRNA55.1[1]
d(GGAATTCC) with Rp-Rp methylphosphonateSelf-complementarySimilar to unmodified[2][3]
d(GGAATTCC) with Sp-Sp methylphosphonateSelf-complementaryLower than unmodified[2][3]

Table 2: Thermodynamic Parameters from UV Melting Analysis

Duplex TypeModificationΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
Phosphate-methylated d[Cn] / natural d(Gk)Methylated phosphateSignificantly larger than naturalDependent on strand lengthNot specified[5]
RNA-DNA hybridSingle Rp methylphosphonateData not availableData not availableData not available[6]
RNA-DNA hybridSingle Sp methylphosphonateData not availableData not availableData not available[6]
RNA-RNA duplexSingle Rp methylphosphonateData not availableData not availableData not available[6]
RNA-RNA duplexSingle Sp methylphosphonateData not availableData not availableData not available[6]

Note: Comprehensive thermodynamic data (ΔH°, ΔS°, ΔG°) for a wide range of sequences remains an area of active research. The available data clearly indicates trends but varies with sequence and experimental conditions.

Experimental Protocols

Synthesis of Methylphosphonate Oligonucleotides

The synthesis of methylphosphonate oligonucleotides is typically achieved using automated solid-phase DNA/RNA synthesizers following protocols similar to standard phosphoramidite (B1245037) chemistry.[7][8]

Protocol for Automated Solid-Phase Synthesis:

  • Monomer Preparation: Chirally pure methylphosphonamidite monomers (for both DNA and RNA) are required for the synthesis of stereodefined oligonucleotides.[4][9] These are typically dissolved in dry acetonitrile.

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, commonly controlled pore glass (CPG).

  • Synthesis Cycle: The following steps are repeated for each monomer addition:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

    • Coupling: Activation of the incoming methylphosphonamidite monomer with a catalyst (e.g., tetrazole) and its subsequent coupling to the 5'-hydroxyl group of the support-bound nucleoside. Coupling times may be extended to ensure high efficiency.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the newly formed methylphosphonite triester linkage to the more stable pentavalent methylphosphonate using a mild oxidizing agent (e.g., iodine in a water/pyridine/THF solution).

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) are removed using a base, such as concentrated ammonium (B1175870) hydroxide.[7][10] For methylphosphonate-modified RNA, deprotection conditions must be carefully optimized.[6][11]

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product.[11] For chirally modified oligonucleotides, diastereomers may be separable by HPLC.[11]

Determination of Thermodynamic Parameters by UV Melting

UV melting is a widely used technique to determine the thermodynamic stability of nucleic acid duplexes.[12][13][14] The process involves monitoring the change in UV absorbance of a solution of the duplex as the temperature is increased.

Protocol for UV Melting Analysis:

  • Sample Preparation:

    • Anneal equimolar amounts of the methylphosphonate-modified oligonucleotide and its complementary strand in a suitable buffer (e.g., phosphate buffer with NaCl).

    • Degas the solution to prevent bubble formation during the experiment.

    • The final concentration should be such that the absorbance at 260 nm is within the optimal range of the spectrophotometer (typically 0.1 to 1.2).[14]

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder (peltier device).

    • Ensure the instrument's wavelength and temperature accuracy are properly calibrated.[12]

  • Data Acquisition:

    • Place the cuvette containing the sample in the spectrophotometer.

    • Heat the sample at a constant rate (e.g., 1°C/minute).[14]

    • Monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance versus temperature to obtain a melting curve.

    • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, corresponding to the inflection point of the melting curve.[14]

    • Thermodynamic parameters (ΔH° and ΔS°) can be derived by fitting the melting curve to a two-state model.[4] The free energy change (ΔG°) can then be calculated using the Gibbs equation: ΔG° = ΔH° - TΔS°.

Visualizing Key Processes and Concepts

To further clarify the workflows and principles discussed, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add Methylphosphonamidite) Detritylation->Coupling Expose 5'-OH Capping 3. Capping (Block unreacted strands) Coupling->Capping Form new linkage Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start next cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage After final cycle Start Start: Nucleoside on Solid Support Start->Detritylation End Final Product: Purified Oligonucleotide Purification Purification (HPLC) Cleavage->Purification Purification->End

Caption: Automated solid-phase synthesis workflow for methylphosphonate oligonucleotides.

UV_Melting_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Annealing Anneal Oligonucleotide & Complement in Buffer Degassing Degas Solution Annealing->Degassing Heating Heat sample at constant rate (e.g., 1°C/min) Degassing->Heating Monitoring Monitor A260 vs. Temp Heating->Monitoring Plotting Plot Melting Curve (A260 vs. Temp) Monitoring->Plotting Fitting Fit curve to two-state model Plotting->Fitting Results Thermodynamic Parameters (Tm, ΔH°, ΔS°, ΔG°) Fitting->Results

Caption: Experimental workflow for thermodynamic analysis using UV melting.

Chirality_Effect cluster_MP Methylphosphonate Linkage cluster_stability Duplex Stability (Tm) Chirality P-Chirality Rp Rp Isomer Chirality->Rp Sp Sp Isomer Chirality->Sp High_Stability Higher Stability Rp->High_Stability Less steric hindrance (Favorable) Low_Stability Lower Stability Sp->Low_Stability More steric hindrance (Unfavorable)

Caption: Influence of P-chirality on the thermodynamic stability of modified duplexes.

Conclusion

The thermodynamic properties of methylphosphonate-modified DNA and RNA are intricately linked to the stereochemistry of the modification. While racemic mixtures are destabilizing, chirally pure Rp-methylphosphonate oligonucleotides offer a pathway to creating nuclease-resistant probes and therapeutics that maintain or even enhance binding affinity. A thorough understanding of these thermodynamic principles, coupled with robust experimental protocols for synthesis and analysis, is essential for the rational design of effective nucleic acid-based technologies. This guide provides a foundational overview to aid researchers in navigating the complexities and harnessing the potential of methylphosphonate modifications.

References

Solubility and stability of 5'-DMTr-T-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 5'-DMTr-T-Methyl Phosphonamidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of this compound, a critical reagent in the synthesis of modified oligonucleotides. Understanding these properties is essential for ensuring the efficiency of oligonucleotide synthesis and the quality of the final product.

Physicochemical Properties

This compound is a thymidine-derived building block used in nucleic acid synthesis. The 5'-dimethoxytrityl (DMTr) group provides a temporary protecting group for the 5'-hydroxyl, which is removed at each coupling cycle. The methyl phosphonamidite moiety allows for the formation of a methyl phosphonate (B1237965) linkage in the oligonucleotide backbone, which can enhance nuclease resistance.

Solubility

The solubility of phosphonamidites is a critical factor for their use in automated oligonucleotide synthesis, where they are typically dissolved in anhydrous acetonitrile (B52724). While specific quantitative solubility data for this compound in various organic solvents is not widely published, data from closely related compounds and general observations provide valuable guidance.

Table 1: Quantitative and Qualitative Solubility of Related Phosphonamidites

CompoundSolventSolubility
5'-DMT-N4-Ac-5-Me-dC Phosphoramidite (B1245037)DMSO≥ 100 mg/mL[1]
5-Ethylthio-1H-tetrazole (activator)AcetonitrileUp to 0.75 M
4,5-Dicyanoimidazole (activator)AcetonitrileUp to 1.2 M

General Solubility Considerations:

  • Acetonitrile: This is the most common solvent used for dissolving phosphonamidites for oligonucleotide synthesis. While a specific value for this compound is not available, it is expected to have sufficient solubility for standard synthesis concentrations (typically 0.02 to 0.15 M).

  • Dichloromethane (DCM): Can be used as an alternative solvent, particularly for more lipophilic phosphonamidites.

  • Tetrahydrofuran (THF): May be required for dissolving certain modified phosphonamidites.

  • Dimethyl Sulfoxide (DMSO): Generally shows high solubility for a wide range of organic compounds, including phosphonamidites.[1]

Experimental Protocol for Solubility Determination

A precise determination of solubility is crucial for preparing phosphonamidite solutions for synthesis. The following is a general protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration at which this compound is fully dissolved in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., acetonitrile, dichloromethane)

  • Vials with airtight caps

  • Vortex mixer

  • Analytical balance

  • Temperature-controlled environment (e.g., water bath, incubator)

Procedure:

  • Preparation of Stock Slurry:

    • Accurately weigh a known amount of this compound into a vial.

    • Add a small, measured volume of the solvent to create a slurry. This ensures that there is excess solid.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment set to the desired temperature (e.g., ambient temperature for synthesis conditions).

    • Agitate the slurry using a vortex mixer or shaker for a defined period to allow the solution to reach equilibrium. This may take several hours.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the vial containing the supernatant under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum concentrator.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty vial from the final weight to determine the mass of the dissolved phosphonamidite.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved phosphonamidite (mg) / Volume of supernatant taken (mL)

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis weigh Weigh Phosphonamidite add_solvent Add Solvent to Create Slurry weigh->add_solvent equilibrate Equilibrate at Controlled Temperature with Agitation add_solvent->equilibrate settle Allow Solid to Settle equilibrate->settle transfer Transfer Supernatant settle->transfer evaporate Evaporate Solvent transfer->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate

Caption: Workflow for experimental solubility determination.

Stability

This compound, like other phosphonamidites, is sensitive to moisture and oxidation, particularly when in solution. Proper handling and storage are crucial to maintain its integrity and ensure high coupling efficiencies during oligonucleotide synthesis.

Key Factors Affecting Stability:

  • Hydrolysis: The presence of water leads to the hydrolysis of the phosphonamidite to the corresponding H-phosphonate, which is unreactive in the standard coupling reaction.

  • Oxidation: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, rendering the phosphonamidite inactive for coupling.

Stability in Solution:

A study on the solution stability of standard deoxyribonucleoside phosphoramidites in acetonitrile found that the stability decreases in the order T > dC > dA > dG.[2] After five weeks of storage under an inert gas atmosphere, the purity of the thymidine (B127349) phosphoramidite was reduced by only 2%.[2] This suggests that this compound is one of the more stable phosphonamidites in solution.

Storage Recommendations:

  • Solid Form: Store at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • In Solution: Prepare solutions fresh using anhydrous solvents. For short-term storage, keep solutions at low temperatures (e.g., 4°C) under an inert atmosphere. For longer-term storage, freezing at -20°C or -80°C is recommended.

Experimental Protocol for Stability Assessment by HPLC

A common method to assess the stability of phosphonamidites is through High-Performance Liquid Chromatography (HPLC). This protocol outlines a general procedure for a stability study.

Objective: To monitor the degradation of this compound in solution over time under specific storage conditions.

Materials:

  • This compound

  • Anhydrous acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Appropriate mobile phases (e.g., acetonitrile and a buffer)

  • Vials for sample storage

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).

    • Dispense the solution into several vials, purge with an inert gas, and seal tightly.

  • Storage Conditions:

    • Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from storage.

    • Inject an aliquot of the solution onto the HPLC system.

    • Analyze the sample using a suitable gradient method to separate the intact phosphonamidite from its degradation products.

    • Monitor the elution profile at a wavelength where the DMTr group absorbs (typically around 260 nm).

  • Data Analysis:

    • Integrate the peak areas of the intact phosphonamidite and any degradation products.

    • Calculate the percentage of remaining intact phosphonamidite at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact phosphonamidite versus time to determine the degradation rate.

Diagram of Stability Testing Workflow:

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points prep_solution Prepare Phosphonamidite Solution aliquot Aliquot into Vials under Inert Gas prep_solution->aliquot store Store at Defined Conditions aliquot->store hplc HPLC Analysis store->hplc t = 0, 24h, 48h... data_analysis Data Analysis (Peak Integration) hplc->data_analysis plot Plot % Intact vs. Time data_analysis->plot

Caption: Workflow for HPLC-based stability testing.

Degradation Pathways

The primary degradation pathways for phosphonamidites involve hydrolysis and oxidation.

Diagram of Phosphonamidite Degradation Pathways:

G Amidite 5'-DMTr-T-Methyl Phosphonamidite (Active) H_phosphonate H-phosphonate (Inactive) Amidite->H_phosphonate Hydrolysis (+ H2O) Oxidized P(V) Species (Inactive) Amidite->Oxidized Oxidation (+ O2)

Caption: Major degradation pathways for phosphonamidites.

Conclusion

This compound is a relatively stable phosphonamidite, particularly in its solid form when stored correctly. In solution, care must be taken to minimize exposure to water and oxygen to prevent degradation. While specific quantitative solubility data is limited, it is generally soluble in common solvents used for oligonucleotide synthesis. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability of this reagent under their specific laboratory conditions, thereby ensuring optimal performance in oligonucleotide synthesis.

References

Introduction to phosphoramidite chemistry for oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of phosphoramidite chemistry, the gold-standard method for the chemical synthesis of oligonucleotides.[1] Developed in the 1980s, this solid-phase synthesis technique is renowned for its high efficiency and robustness, enabling the routine production of custom DNA and RNA sequences for a vast array of applications, from basic research to therapeutic drug development.[2][3][4]

Core Principles of Phosphoramidite Chemistry

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process performed on a solid support, most commonly Controlled Pore Glass (CPG) or polystyrene.[5][6] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis.[2][7] The process relies on sequential, high-efficiency reactions to add one nucleotide at a time to the growing chain.[4] The success of the method hinges on the use of protecting groups on the phosphoramidite monomers to prevent unwanted side reactions.[3][8]

The fundamental component is the nucleoside phosphoramidite, a modified nucleotide where the 5'-hydroxyl group is protected by a 4,4'-dimethoxytrityl (DMT) group, the 3'-hydroxyl is derivatized with a reactive phosphoramidite moiety, and the exocyclic amines of the nucleobases (A, C, and G) are protected with groups like benzoyl or isobutyryl.[3][8]

The synthesis can be broken down into a four-step cycle for each nucleotide addition, followed by post-synthesis processing.

The Four-Step Synthesis Cycle

Each cycle of nucleotide addition involves four key chemical reactions: detritylation, coupling, capping, and oxidation.[8][9] This cycle is repeated until the oligonucleotide of the desired length is assembled.[2]

Step 1: Detritylation (De-blocking)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside anchored to the solid support (or from the previously added nucleotide).[2][9] This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[8][10] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.[6] The cleaved DMT cation produces a characteristic orange color, the intensity of which can be measured to monitor the efficiency of each coupling step.[5]

Step 2: Coupling

The activated phosphoramidite monomer, corresponding to the next base in the sequence, is delivered to the reaction column along with an activator.[6] The activator, a weak acid such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), protonates the nitrogen of the phosphoramidite's diisopropylamino group, converting it into a good leaving group.[2][5][10] The exposed 5'-hydroxyl group of the growing chain then performs a nucleophilic attack on the phosphorus atom, forming an unstable phosphite (B83602) triester linkage.[2][6] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[5]

Step 3: Capping

As the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the growing chains may fail to react.[9] To prevent these unreacted chains (which would result in deletion mutations) from participating in subsequent cycles, they are permanently blocked in a capping step.[6][8] This is typically done by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (NMI) (Cap B).[5][8] This renders the unreacted hydroxyl groups inert for the remainder of the synthesis.[5]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage.[10] Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural phosphodiester backbone of DNA.[2][8] This is most commonly achieved using a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][11] This step completes the cycle, and the entire process is repeated, starting with the detritylation of the newly added nucleotide.[9]

Visualization of the Synthesis Cycle

The logical flow of the solid-phase oligonucleotide synthesis cycle is depicted below.

Oligo_Synthesis_Cycle Start Start: Solid Support with 5'-DMT-Protected Nucleoside Detritylation Step 1: Detritylation (Acid Treatment, e.g., TCA) Start->Detritylation FreeOH Growing Chain with Free 5'-OH Group Detritylation->FreeOH Removes DMT group Coupling Step 2: Coupling (Phosphoramidite + Activator) FreeOH->Coupling Next base is added Capping Step 3: Capping (Acetic Anhydride / NMI) FreeOH->Capping Failure Sequences (<1%) PhosphiteLinkage Phosphite Triester Linkage Formed Coupling->PhosphiteLinkage >99% Efficiency Oxidation Step 4: Oxidation (Iodine Treatment) PhosphiteLinkage->Oxidation Stabilizes backbone StablePhosphate Stable Phosphate Triester (Protected Dinucleotide) Oxidation->StablePhosphate NextCycle Remove 5'-DMT for Next Cycle StablePhosphate->NextCycle Repeat for each base Cleavage Final Step: Cleavage & Deprotection StablePhosphate->Cleavage After final cycle NextCycle->Detritylation

Caption: The phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols and Reagents

While specific timings and volumes are dependent on the synthesizer and synthesis scale, the following provides a generalized protocol for a single synthesis cycle.

Detailed Methodology for a Single Cycle
  • Column Preparation: A synthesis column containing the solid support (e.g., CPG) with the first nucleoside pre-attached is placed on an automated synthesizer.[7]

  • Detritylation: A solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) is passed through the column for approximately 60-90 seconds to remove the 5'-DMT group. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: A solution of the appropriate nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile) and a solution of an activator (e.g., 0.45 M ETT in acetonitrile) are simultaneously delivered to the column. The reaction is allowed to proceed for approximately 30-180 seconds.[11] A several-fold molar excess of phosphoramidite and activator is used to drive the reaction to completion.[2][11]

  • Capping: To block any unreacted 5'-OH groups, two capping solutions are delivered. Cap A (acetic anhydride/pyridine/THF) and Cap B (16% N-methylimidazole/THF) are mixed and passed through the column for approximately 30-60 seconds. The column is then washed with acetonitrile.

  • Oxidation: An oxidizing solution (e.g., 0.02 M I₂ in THF/Pyridine/Water) is passed through the column for approximately 30-60 seconds to convert the phosphite triester to a stable phosphate triester.[11] The column is then washed thoroughly with acetonitrile to prepare for the next cycle.

Table of Reagents and Their Functions
Step Reagent Typical Solution Composition Purpose
Solid Support Controlled Pore Glass (CPG) or Polystyrene (PS)N/A (Solid)Insoluble matrix for oligonucleotide chain growth.[5][6]
Monomers Nucleoside Phosphoramidites0.05 - 0.2 M in AcetonitrileBuilding blocks for the growing oligonucleotide chain.[12]
Detritylation Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)2-3% in Dichloromethane (DCM)Removes the 5'-DMT protecting group to expose the 5'-OH.[8][10]
Coupling (Activator) 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)0.25 - 0.7 M in AcetonitrileActivates the phosphoramidite monomer for coupling.[2][10]
Capping A Acetic AnhydrideAcetic Anhydride / Pyridine / THFAcetylates and permanently blocks unreacted 5'-OH groups.[5]
Capping B N-Methylimidazole (NMI)10-16% NMI in THFCatalyzes the acetylation reaction.[5]
Oxidation Iodine (I₂)0.02 - 0.1 M I₂ in THF / Pyridine / WaterOxidizes the unstable phosphite triester to a stable phosphate triester.[11]
Post-Synthesis Cleavage & Deprotection Concentrated Aqueous Ammonia (B1221849) or AMA (Ammonia/Methylamine)VariesCleaves the oligonucleotide from the solid support and removes base protecting groups.[2][11]

Quantitative Data Summary

The efficiency and scale of phosphoramidite synthesis are critical parameters for researchers.

Parameter Typical Value / Range Notes
Synthesis Scale 40 nmol - 10 µmol+Small scales are sufficient for most research applications; larger scales are for biophysical or therapeutic uses.[5][7]
Solid Support Loading 20 - 30 µmol/gramRepresents the amount of the first nucleoside attached to the support.[5][7]
Per-Cycle Coupling Efficiency > 99%Crucial for synthesizing long oligonucleotides. A 99% efficiency over 100 steps yields (0.99)^99 ≈ 37% full-length product.[9]
Coupling Time (Standard Bases) 30 - 60 secondsThe time the activated phosphoramidite is in contact with the solid support.[11]
Coupling Time (Modified Bases) 5 - 15 minutesModified phosphoramidites often require longer reaction times for efficient coupling.[11]
Practical Oligo Length Up to ~200 basesThe number of errors accumulates with length, limiting the practical maximum.[4]

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the completed oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone (β-cyanoethyl) and the nucleobases.[5]

  • Cleavage: The oligonucleotide is cleaved from the solid support. This is often accomplished by treating the support with concentrated aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).[2][11] This step also removes the β-cyanoethyl protecting groups from the phosphate backbone.

  • Deprotection: The same basic solution (e.g., ammonia) is used, typically with heating, to remove the protecting groups (e.g., benzoyl, isobutyryl) from the exocyclic amines of the nucleobases.[11][12]

Following these steps, the crude oligonucleotide product is typically purified using methods like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.[6]

References

The Gatekeeper of Synthesis: A Technical Guide to the Role of the Dimethoxytrityl (DMTr) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis, particularly in the assembly of oligonucleotides for therapeutics and research, the control of reactive groups is paramount. The phosphoramidite (B1245037) method, the gold standard for synthesizing DNA and RNA, relies on a carefully orchestrated cycle of protection and deprotection. Central to this process is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and selectively removable guardian of the 5'-hydroxyl position on the nucleoside. This technical guide provides an in-depth exploration of the DMTr group's critical role, its chemical properties, and the quantitative and procedural details that underscore its importance in modern synthesis.

The Core Function of the DMTr Protecting Group

The primary role of the DMTr group in phosphoramidite chemistry is to reversibly block the 5'-hydroxyl group of a nucleoside.[1] This protection is fundamental for two reasons:

  • Enforcing Directionality: Chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction. By "capping" the 5'-hydroxyl, the DMTr group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 5'-hydroxyl of the growing chain attached to the solid support, preventing self-polymerization.[1][2]

  • Preventing Unwanted Side Reactions: The bulky nature of the DMTr group provides significant steric hindrance, physically shielding the 5'-hydroxyl from participating in undesired chemical reactions during the synthesis cycle.[1]

The selection of the DMTr group for this task is due to a unique combination of properties that make it highly effective and user-friendly for automated synthesis.[1]

Key Properties of the DMTr Group

The utility of the DMTr group stems from three critical characteristics:

  • Acid Lability: The DMTr group is stable under the neutral and basic conditions of the coupling and oxidation steps in oligonucleotide synthesis. However, it is rapidly and quantitatively cleaved under mild acidic conditions.[1][3] This selective removal is essential for the cyclical nature of the synthesis process.[1]

  • Steric Bulk: Its large size provides excellent protection for the 5'-hydroxyl group, preventing unwanted reactions.[1]

  • Monitoring Capability: Upon cleavage with acid, the DMTr group is released as a stable dimethoxytrityl carbocation.[1][4] This cation has a distinct, bright orange color and a strong absorbance in the visible spectrum at approximately 495-498 nm.[2][5][6] This property allows for real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis.[1][2]

The DMTr Group in the Solid-Phase Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process where a nucleotide is added one at a time to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[7][8] The DMTr group is integral to this four-step cycle.

Synthesis_Cycle

Figure 1. The Role of DMTr in the Solid-Phase Oligonucleotide Synthesis Cycle
  • Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMTr group from the nucleoside bound to the solid support.[2] This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2][9] This step exposes the reactive 5'-hydroxyl group, preparing it for the addition of the next nucleotide.[8] The released DMTr cation is washed away and can be measured spectrophotometrically to assess the yield of the previous coupling step.[5]

  • Coupling: The next nucleotide, in the form of a DMTr-protected phosphoramidite monomer, is activated (commonly with tetrazole or a derivative) and added to the reaction column.[2][8] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a new phosphite (B83602) triester linkage.

  • Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked or "capped".[2] This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable phosphotriester, which mirrors the natural phosphate (B84403) backbone of DNA.[8][10] This is usually accomplished with an iodine solution in the presence of water and pyridine.[2] After oxidation, the cycle returns to the detritylation step to remove the DMTr group from the newly added nucleotide, initiating the next round of elongation.[10]

The Mechanism of Detritylation

The removal of the DMTr group is an acid-catalyzed cleavage of an ether linkage. The reaction proceeds rapidly and is driven by the formation of the highly stable, resonance-stabilized dimethoxytrityl carbocation.

Detritylation_Mechanism

Figure 2. Mechanism of Acid-Catalyzed Detritylation

The reaction is sensitive to the strength of the acid and the duration of exposure. While efficient removal is crucial, prolonged exposure to strong acids can lead to side reactions, most notably depurination (cleavage of the bond between a purine (B94841) base and the sugar), which can compromise the integrity of the final oligonucleotide.[11][12][13] Therefore, conditions must be carefully optimized.

Quantitative Analysis and Performance Metrics

The success of oligonucleotide synthesis is highly dependent on the efficiency of each cycle. The DMTr cation assay provides a reliable method to monitor this.

Trityl Cation Assay

This assay spectrophotometrically measures the amount of DMTr cation released during the detritylation step.[5] The absorbance is directly proportional to the number of growing oligonucleotide chains that were successfully coupled in the previous cycle. The stepwise coupling yield (SWY) can be calculated, and it is a critical indicator of the synthesizer's performance.[5] Expected stepwise yields should be in the range of 98% or higher.[5] A significant drop in absorbance can indicate a failure in the preceding coupling reaction.[14]

ParameterTypical Value/ConditionSignificanceReference
Stepwise Coupling Yield > 98.0 - 99.5%High yield is critical for synthesizing long oligonucleotides.[5]
Detritylation Reagent 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Balances rapid deprotection with minimal side reactions.[15]
Detritylation Time 20 - 60 secondsSufficient time for complete removal without causing depurination.[15]
Monitoring Wavelength 495 - 498 nmPeak absorbance wavelength for the DMTr carbocation.[2][6]

Experimental Protocols

Below are generalized protocols for the key steps involving the DMTr group. Specific parameters may vary based on the synthesizer, scale, and specific nucleosides.

Protocol 1: DMTr Protection of a Nucleoside (General)

This protocol describes the initial step of preparing a phosphoramidite monomer.

  • Dissolution: Dissolve the free nucleoside in anhydrous pyridine.

  • Addition of DMTr-Cl: Add 4,4'-Dimethoxytrityl chloride (DMTr-Cl) to the solution, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[16]

  • Reaction: Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction with methanol.

  • Workup: Partition the mixture between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).[17]

  • Purification: Purify the 5'-O-DMTr protected nucleoside product by silica (B1680970) gel chromatography.

Protocol 2: Detritylation during Solid-Phase Synthesis

This protocol is executed automatically within a DNA/RNA synthesizer.

  • Reagent: A solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) is prepared.

  • Delivery: The detritylation reagent is flushed through the synthesis column containing the solid support with the 5'-DMTr-protected oligonucleotide.

  • Reaction: The reagent is allowed to react for a specified time (e.g., 60 seconds).

  • Collection & Monitoring: The eluent, containing the orange DMTr cation, is passed through a spectrophotometer to measure absorbance at ~498 nm.[18]

  • Washing: The column is thoroughly washed with an inert solvent, such as acetonitrile, to remove all traces of acid and the DMTr cation before the next coupling step.[13]

Protocol 3: Manual Detritylation Post-Synthesis (for Trityl-On Purification)

Oligonucleotides are often purified with the final 5'-DMTr group intact ("Trityl-On") via reverse-phase HPLC, which separates the full-length product from shorter failure sequences. The DMTr group is then removed manually.

  • Dissolution: Dissolve the dried, purified Trityl-On oligonucleotide in 80% aqueous acetic acid.[5][11]

  • Incubation: Let the solution stand at room temperature for 20-30 minutes.[5] In this aqueous solution, the orange color is not typically observed as the cation reacts with water.[5]

  • Precipitation: Add a salt solution (e.g., 3 M sodium acetate) followed by ethanol (B145695) to precipitate the detritylated oligonucleotide.[5]

  • Isolation: Centrifuge the mixture to pellet the oligonucleotide.

  • Washing & Drying: Wash the pellet with ethanol and dry it to yield the final, fully deprotected oligonucleotide.

Conclusion

The dimethoxytrityl group is more than a simple protecting group; it is a sophisticated molecular tool that enables the efficiency, automation, and fidelity of modern oligonucleotide synthesis. Its unique combination of acid lability, steric protection, and built-in monitoring capability has made it an indispensable component in the production of synthetic DNA and RNA for a vast array of applications, from basic research to the development of nucleic acid-based therapeutics. A thorough understanding of its function and the protocols governing its use is essential for any professional engaged in the field of chemical biology and drug development.

References

Uncharged Nucleic Acid Analogs: A Technical Guide to Their Theoretical Advantages in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uncharged nucleic acid analogs (UNAs) represent a significant advancement in oligonucleotide-based therapeutics, overcoming key limitations of their naturally charged counterparts. By replacing the anionic phosphodiester backbone with neutral moieties, UNAs such as Peptide Nucleic Acids (PNAs) and Phosphorodiamidate Morpholino Oligomers (PMOs) exhibit a range of theoretical and empirically validated advantages. These include enhanced binding affinity and specificity to target nucleic acids, superior resistance to nuclease degradation, and improved cellular uptake characteristics. These properties collectively contribute to their potential for increased efficacy and reduced off-target effects in applications ranging from antisense therapy to gene editing. This technical guide provides an in-depth exploration of the core theoretical advantages of UNAs, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Theoretical Advantages of Uncharged Nucleic Acid Analogs

The fundamental advantage of UNAs stems from the neutrality of their backbone, which eliminates the electrostatic repulsion inherent in the interaction between natural nucleic acids.[1] This core principle gives rise to several key benefits in a therapeutic context:

1.1 Enhanced Binding Affinity and Specificity: The absence of negative charges in the backbone of UNAs leads to stronger and more stable binding to complementary DNA and RNA targets.[2] This is because the lack of electrostatic repulsion allows for more favorable hybridization thermodynamics.[2] The resulting higher melting temperatures (Tm) of UNA-DNA/RNA duplexes are indicative of this enhanced affinity.[2][3][4] This increased stability also contributes to greater sequence specificity, with UNA duplexes showing a more significant decrease in thermal stability in the presence of single-base mismatches compared to natural DNA/DNA duplexes.[2]

1.2 Superior Nuclease Resistance: The phosphodiester bonds in natural nucleic acids are susceptible to cleavage by cellular nucleases, leading to rapid degradation and short half-lives in biological systems.[5][6] UNAs, with their modified, non-natural backbones, are highly resistant to degradation by these enzymes.[7][8][9] This intrinsic stability prolongs their biological half-life, a critical factor for therapeutic efficacy, allowing for sustained target engagement.[10][11]

1.3 Improved Cellular Uptake and Distribution: While the large size and negative charge of natural oligonucleotides hinder their passive diffusion across cell membranes, some uncharged analogs demonstrate improved cellular uptake.[8][12] The neutral backbone can facilitate interactions with the cell membrane and may lead to uptake through various endocytic pathways.[13][14] However, it is important to note that cellular uptake remains a significant challenge for many UNAs, often necessitating the use of delivery vehicles or conjugation to cell-penetrating peptides (CPPs).[9] PMOs, in particular, have shown promise for in vivo applications due to their favorable distribution profiles.[10]

1.4 Steric Hindrance as a Potent Mechanism of Action: Unlike some antisense oligonucleotides that rely on the recruitment of RNase H to degrade target mRNA, many UNAs, such as PMOs and PNAs, act via a steric hindrance mechanism.[7][9] By binding to a target sequence on a pre-mRNA or mRNA, they can physically block the assembly or progression of the cellular machinery involved in splicing or translation. This allows for the modulation of gene expression without inducing RNA cleavage, which can sometimes lead to off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the properties of different nucleic acid analogs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Melting Temperatures (Tm) of Nucleic Acid Duplexes

Duplex TypeSequence LengthTm (°C) per base pair (approx.)Reference(s)
DNA/DNA10-merVaries significantly with sequence[15]
PNA/DNA10-mer~1-2°C higher than DNA/DNA[2][16]
LNA/DNA10-mer~2-8°C higher than DNA/DNA[17][18]
PNA/RNA10-merGenerally higher than DNA/RNA[2][3]
PMO/RNA20-merHigh, but direct comparison data is limited[8]

Table 2: Comparative Nuclease Resistance

Analog TypeBackbone ModificationHalf-life in SerumReference(s)
Unmodified DNAPhosphodiesterMinutes[5][6]
Phosphorothioate (B77711) (PS)Sulfur substitutionHours to Days[5][19]
Peptide Nucleic Acid (PNA)N-(2-aminoethyl)-glycineVery High (Resistant)[8][9]
PMOPhosphorodiamidate morpholinoVery High (Resistant)[7][10]

Table 3: Comparative Cellular Uptake Efficiency

Analog TypeDelivery MethodCellular Uptake EfficiencyReference(s)
Unmodified DNANakedVery Low[20]
Phosphorothioate (PS)NakedLow to Moderate[21]
Peptide Nucleic Acid (PNA)NakedLow, often requires CPPs[9][12]
PMONaked/Peptide ConjugatedModerate, enhanced with conjugation[8][12][22]
LNANakedModerate[12]

Note: Cellular uptake is highly dependent on cell type, delivery method, and experimental conditions. The efficiencies are presented as a general comparison.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of uncharged nucleic acid analogs.

3.1 Solid-Phase Synthesis of Peptide Nucleic Acids (PNAs)

This protocol outlines the manual solid-phase synthesis of PNAs using Fmoc chemistry.

Materials:

  • Fmoc-PNA monomers (A, C, G, T)

  • Rink amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • m-Cresol

Procedure:

  • Resin Swelling: Swell the Rink amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Monomer Coupling: a. Dissolve the first Fmoc-PNA monomer, DIC, and OxymaPure in DMF. b. Add the solution to the deprotected resin and shake for 2 hours at room temperature. c. Wash the resin with DMF and DCM.

  • Capping (Optional but Recommended): Acetylate any unreacted amino groups by treating the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent monomer in the desired sequence.

  • Cleavage and Deprotection: After the final monomer is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/m-cresol (e.g., 95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation and Purification: Precipitate the crude PNA in cold diethyl ether. Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized PNA by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

3.2 Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

This protocol describes the solid-phase synthesis of PMOs.[7]

Materials:

  • Activated morpholino monomers

  • Solid support (e.g., polystyrene resin)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Coupling solution (activated monomer, activator, and a non-nucleophilic base like N-ethylmorpholine)

  • Capping solution (e.g., acetic anhydride in pyridine/DCM)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

Procedure:

  • Support Preparation: Start with a solid support functionalized with the first morpholino subunit.

  • Deblocking: Remove the 5'-trityl protecting group by treating the support with the deblocking solution.[7] Wash the support thoroughly.

  • Coupling: Add the coupling solution containing the next activated morpholino monomer to the support and allow the reaction to proceed.[7]

  • Capping: Treat the support with the capping solution to block any unreacted 5'-hydroxyl groups.

  • Cycle Repetition: Repeat the deblocking, coupling, and capping steps for each subsequent monomer until the desired sequence is synthesized.[7]

  • Cleavage and Deprotection: Cleave the synthesized PMO from the solid support and remove the base-protecting groups using the cleavage and deprotection solution at an elevated temperature (e.g., 55°C).[7]

  • Purification: Purify the crude PMO by ion-exchange or reverse-phase HPLC.[7]

3.3 Melting Temperature (Tm) Determination

This protocol details the determination of the melting temperature of a PNA-DNA duplex using UV-Vis spectrophotometry.[8]

Materials:

  • Synthesized PNA oligomer

  • Complementary DNA oligomer

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Sample Preparation: Prepare a solution containing equimolar concentrations of the PNA and complementary DNA in the melting buffer. A typical concentration is 2-4 µM of each strand.

  • Annealing: Heat the sample to 90°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

  • UV Absorbance Measurement: Place the sample in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5-1.0°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

  • Data Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is often calculated from the first derivative of the melting curve.[8]

3.4 In Vitro Nuclease Resistance Assay

This protocol describes a general method to assess the stability of nucleic acid analogs in the presence of nucleases.

Materials:

  • Nucleic acid analog (e.g., PNA, PMO)

  • Control oligonucleotide (e.g., unmodified DNA)

  • Nuclease solution (e.g., fetal bovine serum as a source of nucleases, or a specific nuclease like DNase I)

  • Incubation buffer (e.g., PBS)

  • Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)

  • Staining agent (e.g., SYBR Gold)

Procedure:

  • Incubation: Incubate the nucleic acid analog and the control oligonucleotide in the nuclease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Reaction Quenching: Stop the nuclease activity in the aliquots by adding a quenching solution (e.g., EDTA) and/or by heat inactivation.

  • Gel Electrophoresis: Analyze the samples by PAGE to separate the intact oligonucleotide from its degradation products.

  • Visualization and Quantification: Stain the gel with a suitable nucleic acid stain and visualize the bands under a gel doc system. Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.

  • Half-life Calculation: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2) of the analog in the presence of nucleases.

3.5 Quantitative Analysis of Cellular Uptake

This protocol outlines a method for quantifying the cellular uptake of fluorescently labeled nucleic acid analogs using flow cytometry.[20]

Materials:

  • Fluorescently labeled nucleic acid analog (e.g., 5'-FAM labeled PNA)

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled nucleic acid analog at various concentrations for a specific duration (e.g., 4-24 hours). Include an untreated control.

  • Washing: After incubation, wash the cells thoroughly with PBS to remove any unbound analog.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition. This provides a quantitative measure of the amount of analog taken up by the cells. The percentage of fluorescently positive cells can also be determined.

Visualization of Pathways and Workflows

4.1 Logical Workflow for Antisense Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of an antisense drug based on uncharged nucleic acid analogs.

Antisense_Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_IND IND-Enabling Target_ID Target Identification & Validation Lead_Generation Lead Generation (Sequence Design) Target_ID->Lead_Generation Lead_Optimization Lead Optimization (Chemical Modification) Lead_Generation->Lead_Optimization In_Vitro_Screening In Vitro Screening (Activity & Toxicity) Lead_Optimization->In_Vitro_Screening In_Vivo_Models In Vivo Animal Models (Efficacy & PK/PD) In_Vitro_Screening->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies IND_Submission IND Submission Tox_Studies->IND_Submission

Caption: A streamlined workflow for antisense drug discovery using uncharged nucleic acid analogs.

4.2 Experimental Workflow for Evaluating Uncharged Nucleic Acid Analogs

This diagram outlines a standard experimental workflow for the comprehensive evaluation of a novel uncharged nucleic acid analog.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_Biophysical Biophysical Evaluation cluster_Cellular In Vitro Cellular Assays cluster_Vivo In Vivo Studies Synthesis UNA Synthesis & Purification Characterization Mass Spec & Purity Analysis Synthesis->Characterization Binding_Affinity Binding Affinity (Tm, SPR) Characterization->Binding_Affinity Nuclease_Resistance Nuclease Resistance Assay Characterization->Nuclease_Resistance Cellular_Uptake Cellular Uptake Quantification Binding_Affinity->Cellular_Uptake Nuclease_Resistance->Cellular_Uptake Antisense_Activity Antisense Activity (e.g., qPCR, Western Blot) Cellular_Uptake->Antisense_Activity Cytotoxicity Cytotoxicity Assay Antisense_Activity->Cytotoxicity Animal_Model Animal Model of Disease Cytotoxicity->Animal_Model Efficacy_PKPD Efficacy & PK/PD Studies Animal_Model->Efficacy_PKPD

Caption: Experimental workflow for the evaluation of uncharged nucleic acid analogs.

4.3 PNA-Mediated Inhibition of Oncogenic Signaling

This diagram illustrates how a Peptide Nucleic Acid (PNA) can inhibit an oncogenic signaling pathway by blocking the translation of a key signaling protein.

PNA_Inhibition_Pathway cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm Oncogene Oncogene (DNA) Transcription Transcription Oncogene->Transcription mRNA Oncogene mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Translation Translation Ribosome->Translation Oncoprotein Oncogenic Protein Translation->Oncoprotein Signaling Aberrant Signaling Oncoprotein->Signaling Proliferation Uncontrolled Proliferation Signaling->Proliferation PNA Antisense PNA PNA->Block

Caption: PNA-mediated steric hindrance of oncogene mRNA translation.

Conclusion

Uncharged nucleic acid analogs offer a compelling set of theoretical advantages that position them as powerful tools in the development of next-generation therapeutics. Their enhanced binding affinity, superior nuclease resistance, and favorable mechanistic properties have already been leveraged to create approved drugs for genetic disorders. While challenges in cellular delivery and the need for further optimization remain, the continued exploration of novel UNA chemistries and delivery strategies holds immense promise for expanding their therapeutic applications. The data and protocols presented in this guide provide a foundational resource for researchers and drug developers seeking to harness the potential of these innovative molecules.

References

Methodological & Application

Protocol for the Synthesis of Methylphosphonate Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification confers several advantageous properties, including resistance to nuclease degradation and increased cellular uptake, making them valuable tools in antisense therapy and other molecular biology applications.[1] This document provides a detailed protocol for the chemical synthesis, deprotection, and purification of methylphosphonate oligonucleotides.

Overview of the Synthesis Process

The synthesis of methylphosphonate oligonucleotides is typically performed on an automated solid-phase DNA synthesizer using methylphosphonamidite chemistry, which is analogous to the standard phosphoramidite (B1245037) method.[1] The process involves a series of sequential cycles, each adding one nucleoside methylphosphonate monomer to the growing oligonucleotide chain attached to a solid support. The key steps in each cycle are deblocking, coupling, and oxidation. Capping is also performed to block any unreacted hydroxyl groups. Following the completion of the chain elongation, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the methylphosphonate backbone are removed. Finally, the crude product is purified to yield the desired full-length methylphosphonate oligonucleotide.

Experimental Protocols

Materials and Reagents
  • Methylphosphonamidites: Deoxynucleoside-3'-O-(N,N-diisopropyl)methylphosphonamidites (dA, dC, dG, dT)

  • Solid Support: Controlled pore glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Activator: 5-(Ethylthio)-1H-tetrazole or other suitable activator.

  • Oxidizing Agent: Iodine solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Capping Reagents:

  • Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection Solution: A one-pot solution of ammonium (B1175870) hydroxide, ethanol, and acetonitrile (B52724), followed by ethylenediamine.[2]

  • Purification Buffers: HPLC-grade acetonitrile, triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, or other suitable ion-pair reagents.

Solid-Phase Synthesis Cycle

The solid-phase synthesis of methylphosphonate oligonucleotides is performed on an automated DNA synthesizer. The following table summarizes the steps and typical parameters for a single synthesis cycle.

StepReagent/SolventTypical DurationPurpose
1. Deblocking 3% TCA or DCA in DCM60 - 120 secondsRemoval of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide.
2. Coupling Methylphosphonamidite + Activator in Acetonitrile2 - 15 minutesCoupling of the activated methylphosphonamidite to the free 5'-hydroxyl group of the growing chain.
3. Capping Capping Reagents A and B30 - 60 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
4. Oxidation 0.02 M Iodine Solution30 - 60 secondsOxidation of the unstable phosphite (B83602) triester linkage to a stable methylphosphonate triester.

Note: The unstable methylphosphonite intermediate requires modifications to the standard DNA synthesis program and reagents to achieve good yields.[3] Coupling times for methylphosphonamidites are generally longer than for standard phosphoramidites.

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblocking 1. Deblocking (Remove 5'-DMT) start->deblocking coupling 2. Coupling (Add Methylphosphonamidite) deblocking->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation repeat Repeat for Next Nucleotide oxidation->repeat repeat->deblocking Add another base end_synthesis Chain Elongation Complete repeat->end_synthesis Final base added cleavage Cleavage from Solid Support end_synthesis->cleavage deprotection Deprotection of Bases & Phosphate cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification final_product Pure Methylphosphonate Oligonucleotide purification->final_product

Figure 1. Workflow for Methylphosphonate Oligonucleotide Synthesis.
Cleavage and Deprotection

A one-pot procedure is highly effective for the cleavage and deprotection of methylphosphonate oligonucleotides, maximizing recovery and minimizing base modifications.[4]

StepReagent/SolventTemperatureDurationPurpose
1. Initial Cleavage 0.5 mL of Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10)Room Temperature30 minutesCleavage of the oligonucleotide from the solid support.
2. Deprotection Add 0.5 mL of EthylenediamineRoom Temperature6 hoursRemoval of protecting groups from the nucleobases and the methylphosphonate backbone.
3. Neutralization Dilute and neutralize the solution--Stop the deprotection reaction and prepare the crude product for purification.

Note: This one-pot method has been shown to be superior in product yield compared to traditional two-step methods.[4][5]

Purification

The crude methylphosphonate oligonucleotide is purified by high-performance liquid chromatography (HPLC). Reversed-phase HPLC is commonly used for this purpose.

ParameterCondition
Column C18 reversed-phase column
Mobile Phase A 0.1 M Triethylammonium acetate (TEAA), pH 7.0
Mobile Phase B Acetonitrile
Gradient A linear gradient of acetonitrile in TEAA buffer
Detection UV at 260 nm

The fractions containing the full-length product are collected, pooled, and lyophilized to obtain the purified methylphosphonate oligonucleotide.

Characterization

The purity and identity of the synthesized methylphosphonate oligonucleotide should be confirmed by analytical techniques such as:

  • Analytical HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the oligonucleotide.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the logical relationship in the preparation of chirally pure methylphosphonate oligonucleotides, which can be synthesized from dimer synthons to create oligonucleotides with defined stereochemistry at the methylphosphonate linkage.[6]

Chirality_Pathway cluster_dimer Chiral Dimer Synthon Preparation cluster_oligo Oligonucleotide Synthesis start Racemic Methylphosphonate Dimer separation Chromatographic Separation start->separation rp_dimer Rp Dimer separation->rp_dimer sp_dimer Sp Dimer separation->sp_dimer synth Solid-Phase Synthesis rp_dimer->synth sp_dimer->synth chiral_oligo Chirally Pure Methylphosphonate Oligonucleotide synth->chiral_oligo

Figure 2. Logical Flow for Preparing Chirally Defined Oligonucleotides.

Conclusion

The protocol described provides a comprehensive guide for the synthesis, deprotection, and purification of methylphosphonate oligonucleotides. By following these procedures, researchers can reliably produce high-quality modified oligonucleotides for a variety of research and therapeutic applications. The use of a one-pot deprotection method significantly improves the yield and purity of the final product. Careful execution of each step and thorough characterization are crucial for obtaining oligonucleotides with the desired properties.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis using 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification renders the internucleotide linkage uncharged and resistant to nuclease degradation, making these compounds valuable tools in antisense therapy and other biological research. The automated solid-phase synthesis of these modified oligonucleotides is achieved using phosphoramidite (B1245037) chemistry, with methylphosphonamidite monomers, such as 5'-DMTr-T-Methyl phosphonamidite, serving as the key building blocks.

This document provides detailed application notes and protocols for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages. It covers the entire workflow from pre-synthesis preparation to post-synthesis deprotection and analysis, with a focus on providing actionable procedures and relevant quantitative data.

Materials and Reagents

Phosphoramidites and Solid Supports
ReagentRecommended SolventTypical Concentration
This compoundAnhydrous Acetonitrile (B52724)0.1 M
5'-DMTr-dA(Bz)-Methyl phosphonamiditeAnhydrous Acetonitrile0.1 M
5'-DMTr-dG(iBu)-Methyl phosphonamiditeAnhydrous Tetrahydrofuran (THF)0.1 M
5'-DMTr-dC(Ac)-Methyl phosphonamiditeAnhydrous Acetonitrile0.1 M
Controlled Pore Glass (CPG) or Polystyrene Support (pre-functionalized with the first nucleoside)--

Note: The use of acetyl-protected dC (Ac-dC) is recommended to prevent base modification during the ethylenediamine (B42938) deprotection step.[1]

Synthesis Reagents
  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

  • Washing Solvent: Anhydrous Acetonitrile

Cleavage and Deprotection Reagents
  • Cleavage/Deprotection Solution 1: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v)

  • Cleavage/Deprotection Solution 2: Ethylenediamine (EDA)

  • Neutralization Solution: 6 M Hydrochloric Acid in Acetonitrile/Water (1:9 v/v)

Experimental Workflow

G cluster_prep Pre-Synthesis cluster_synthesis Automated Synthesis Cycle (Repeated 'n' times) cluster_post Post-Synthesis prep_amidite Prepare Phosphonamidite Solutions (0.1M) prep_reagents Install Reagents on Synthesizer prep_amidite->prep_reagents prep_support Install CPG Solid Support Column prep_reagents->prep_support detritylation 1. Detritylation (DMT Removal) prep_support->detritylation coupling 2. Coupling (Phosphonamidite Addition) detritylation->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation cleavage Cleavage from Support & Base Deprotection oxidation->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Quality Control (MS, HPLC) purification->analysis

Fig. 1: Overall workflow for automated solid-phase synthesis of methylphosphonate oligonucleotides.

Automated Solid-Phase Synthesis Protocol

This protocol is designed for a standard automated DNA/RNA synthesizer. Timings and volumes may need to be optimized based on the specific instrument and synthesis scale.

Pre-Synthesis Preparation
  • Phosphonamidite Preparation: Dissolve the 5'-DMTr-N-Methyl phosphonamidites in the appropriate anhydrous solvent to a final concentration of 0.1 M.[2] Ensure the solutions are completely anhydrous, as moisture significantly reduces coupling efficiency.[3]

  • Reagent Installation: Install freshly prepared synthesis reagents onto the synthesizer.

  • Column Installation: Place the CPG solid support column, containing the initial 3'-terminal nucleoside, onto the synthesizer.

Synthesis Cycle Parameters

The following four steps are repeated for each nucleotide addition.

StepReagent(s)Typical Wait TimePurpose
1. Detritylation 3% TCA or DCA in DCM60 - 120 secondsRemoves the 5'-DMTr protecting group to expose the 5'-hydroxyl for the next coupling reaction.[4]
2. Coupling 0.1 M Methyl Phosphonamidite + 0.25 M ETT5 - 6 minutesCouples the incoming methyl phosphonamidite to the free 5'-hydroxyl of the growing oligonucleotide chain. A longer coupling time is recommended for methyl phosphonamidites compared to standard phosphoramidites.[2]
3. Capping Capping A + Capping B30 - 60 secondsAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences.
4. Oxidation 0.02 M I₂ in THF/H₂O/Pyridine30 - 60 secondsOxidizes the unstable phosphite (B83602) triester (P(III)) linkage to a stable methylphosphonate (P(V)) linkage.[4]

Following each step, the column is thoroughly washed with anhydrous acetonitrile to remove excess reagents and byproducts.

G cluster_legend Process Key Start 5'-OH DMT_Off 5'-OH (Free) Start->DMT_Off 1. Detritylation Coupled P(III) Linkage DMT_Off->Coupled 2. Coupling Capped 5'-Ac DMT_Off->Capped 3. Capping (Failure) Oxidized P(V) Linkage Coupled->Oxidized 4. Oxidation key Blue Arrows: Main Synthesis Path Red Arrow: Capping of Failures G start Oligonucleotide on Solid Support (Fully Protected) step1 Add Acetonitrile/Ethanol/ Ammonium Hydroxide (45:45:10) start->step1 step1_cond 30 min Room Temp step2 Add Ethylenediamine (EDA) step1_cond->step2 step2_cond 6 hours Room Temp step3 Filter and Wash Support step2_cond->step3 step4 Neutralize with HCl step3->step4 end Crude Oligonucleotide (Deprotected) step4->end

References

Application Notes and Protocols for the Coupling of 5'-DMTr-T-Methyl Phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs that offer significant advantages for therapeutic and diagnostic applications. The replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone confers nuclease resistance and improves cellular uptake due to the neutral charge of the linkage. The synthesis of high-quality methylphosphonate oligonucleotides relies on the efficient and specific coupling of the corresponding methyl phosphonamidite monomers. This document provides a detailed, step-by-step guide for the coupling of 5'-DMTr-T-Methyl phosphonamidite during solid-phase oligonucleotide synthesis.

Chemical Structure

This compound is a phosphoramidite (B1245037) monomer used in the synthesis of oligonucleotides.[1]

Experimental Protocols

This protocol is intended for use with an automated DNA synthesizer. Parameters may need to be optimized depending on the specific instrument and synthesis scale.

Reagent Preparation
  • This compound: Dissolve the phosphonamidite in anhydrous acetonitrile (B52724) to the standard concentration recommended by your synthesizer manufacturer (typically 0.1 M). Due to solubility differences, it is crucial to ensure complete dissolution.[2]

  • Activator: Prepare a solution of an appropriate activator in anhydrous acetonitrile. Common activators for phosphoramidite chemistry include 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-dicyanoimidazole (B129182) (DCI). The choice of activator can influence coupling efficiency.

  • Capping Reagents: Standard capping reagents (Cap A and Cap B) are used.

  • Oxidizer: A specially formulated iodine oxidizer with reduced water content (e.g., 0.25% water) is recommended, as methylphosphonite diester intermediates are highly sensitive to hydrolysis.[3]

  • Deblocking Reagent: Standard detritylation reagent (e.g., trichloroacetic acid in dichloromethane).

Automated Solid-Phase Synthesis Cycle

The following steps outline a single coupling cycle for incorporating a this compound monomer into a growing oligonucleotide chain on a solid support.

G cluster_synthesis_cycle Automated Synthesis Cycle for Methylphosphonate Linkage Deblocking 1. Deblocking (Removal of 5'-DMTr) Washing1 Washing Deblocking->Washing1 TCA in DCM Coupling 2. Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 5-6 min Capping 3. Capping (Acetylation of unreacted 5'-OH) Washing2->Capping Washing3 Washing Capping->Washing3 Oxidation 4. Oxidation (P(III) to P(V)) Washing3->Oxidation Washing4 Washing Oxidation->Washing4 I2/H2O/Pyridine Next_Cycle Start Next Cycle Washing4->Next_Cycle

Caption: Automated synthesis cycle for methylphosphonate oligonucleotide synthesis.

Step 1: Deblocking (Detritylation)

  • The 5'-dimethoxytrityl (DMTr) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.

  • Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Time: As per standard synthesizer protocol.

Step 2: Coupling

  • The this compound is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents: this compound and activator solution.

  • Recommended Coupling Time: A longer coupling time of 5-6 minutes is recommended for methylphosphonamidites compared to standard phosphoramidites to ensure high coupling efficiency.[2]

Step 3: Capping

  • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

  • Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).

  • Time: As per standard synthesizer protocol.

Step 4: Oxidation

  • The newly formed phosphite (B83602) triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage.

  • Reagent: Iodine solution with low water content.

  • Time: As per standard synthesizer protocol.

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Due to the base-lability of the methylphosphonate linkage, standard deprotection procedures with ammonium (B1175870) hydroxide (B78521) alone are not recommended. A one-pot procedure is preferred to minimize backbone cleavage.[2]

  • Transfer the solid support to a deprotection vial.

  • Add a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10 v/v/v) to the support and let it stand at room temperature for 30 minutes.[2][4]

  • Add an equal volume of ethylenediamine (B42938) to the vial and allow the reaction to proceed at room temperature for 6 hours.[2][4]

  • Quench the reaction, and purify the oligonucleotide using standard techniques such as HPLC or cartridge purification.

Data Presentation

The following table summarizes the recommended parameters for the coupling of this compound based on available literature.

ParameterRecommended Value/ReagentNotes
Phosphonamidite Concentration 0.1 M in anhydrous acetonitrileEnsure complete dissolution.
Activator 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-dicyanoimidazole (DCI)Activator choice can impact coupling efficiency.
Coupling Time 5-6 minutesLonger than standard phosphoramidites.[2]
Oxidizer Iodine solution with low water content (e.g., 0.25%)Minimizes hydrolysis of the sensitive methylphosphonite intermediate.[3]
Synthesis Scale Protocol is suitable for ≤ 1 µmole scale.For larger scales, optimization of capping and oxidation may be necessary.[2]
Expected Coupling Efficiency >98%Coupling efficiency is critical for the synthesis of long oligonucleotides.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations during the coupling and subsequent steps in the synthesis of a methylphosphonate linkage.

G cluster_reaction_pathway Chemical Pathway of Methylphosphonate Linkage Formation Amidite 5'-DMTr-T-Methyl Phosphonamidite (P-III) Activated_Amidite Activated Phosphonamidite Intermediate Amidite->Activated_Amidite Activation Activator Activator (e.g., BTT, DCI) Activator->Activated_Amidite Phosphite_Triester Methylphosphonite Triester (P-III) Activated_Amidite->Phosphite_Triester Coupling Free_OH Free 5'-OH on Solid Support Free_OH->Phosphite_Triester Methylphosphonate Methylphosphonate Linkage (P-V) Phosphite_Triester->Methylphosphonate Oxidation Oxidizer Oxidizer (I2/H2O/Pyridine) Oxidizer->Methylphosphonate

Caption: Reaction pathway for the formation of a methylphosphonate linkage.

Conclusion

The successful synthesis of methylphosphonate oligonucleotides is highly dependent on the optimization of the coupling step. By employing a longer coupling time and an appropriate activator, high coupling efficiencies can be achieved with this compound. Furthermore, the use of a modified deprotection protocol is crucial to preserve the integrity of the base-labile methylphosphonate backbone. The protocols and data presented in this application note provide a solid foundation for researchers and drug developers working with this important class of oligonucleotide analogs.

References

Application Notes and Protocols for Deprotection of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of methylphosphonate (B1257008) oligonucleotides, a critical step in their synthesis and purification. Methylphosphonate oligonucleotides are a class of nucleic acid analogs with a neutral backbone, offering unique properties for therapeutic and diagnostic applications. Proper deprotection is essential to ensure the integrity and purity of the final product.

Introduction to Deprotection Strategies

The deprotection of synthetic oligonucleotides involves the removal of protecting groups from the exocyclic amines of the nucleobases (A, C, and G) and the cleavage of the oligonucleotide from the solid support. For methylphosphonate oligonucleotides, the conditions must be carefully chosen to avoid degradation of the methylphosphonate backbone. Several methods have been developed to achieve efficient and clean deprotection. This guide focuses on the most common and effective protocols.

Key Deprotection Methods

Several reagents and conditions have been established for the deprotection of methylphosphonate oligonucleotides. The choice of method often depends on the specific protecting groups used for the nucleobases and the desired scale of the synthesis.

One-Pot Procedure with Dilute Ammonia (B1221849) and Ethylenediamine (B42938)

A widely used and effective method involves a one-pot reaction using a brief treatment with dilute ammonia followed by ethylenediamine (EDA).[1][2][3] This procedure is known to be efficient and can lead to significantly higher product yields compared to older two-step methods.[1][2]

Key Advantages:

  • High product yields, reportedly up to 250% greater than two-step methods.[1][2]

  • Convenient one-pot format simplifies the workflow.[1][2]

  • Applicable to various synthesis scales.[1][2]

Potential Side Reactions:

  • Transamination of N4-benzoyl-dC (N4-bz-dC) can occur, with up to 15% of the residues being affected.[1][2] To mitigate this, the use of more labile protecting groups like N4-isobutyryl-dC (N4-ibu-dC) or N-acetyl-dC (Ac-dC) is recommended.[2][3]

  • A displacement reaction can occur at the O6 position of N2-isobutyryl-O6-diphenylcarbamoyl-dG (N2-ibu-O6-DPC-dG).[1][2]

Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) Treatment

AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine, is a popular reagent for the rapid deprotection of oligonucleotides.[4][5][6] This method is particularly advantageous for its speed.

Key Advantages:

  • Ultra-fast deprotection, often completed in minutes at elevated temperatures.[4][6]

  • Effective for a variety of standard protecting groups.

Considerations:

  • The use of acetyl-protected dC (Ac-dC) is crucial to prevent base modification when using AMA.[4][6]

Other Deprotection Reagents
  • Potassium Carbonate in Methanol: This is an ultra-mild deprotection method suitable for very sensitive oligonucleotides.[4]

  • t-Butylamine/Methanol/Water: This mixture provides an alternative for the deprotection of oligonucleotides containing sensitive modifications like TAMRA dyes.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and performance of different deprotection methods for methylphosphonate oligonucleotides.

Deprotection MethodReagentsTemperatureDurationReported Yield ImprovementPotential Side Reactions/Notes
One-Pot Ammonia/EDA Dilute Ammonia followed by EthylenediamineRoom Temperature30 min (Ammonia) + 6 hours (EDA)Up to 250% vs. two-step method[1][2]Transamination of N4-bz-dC; displacement at O6 of protected dG.[1][2]
AMA Ammonium Hydroxide / Methylamine (1:1 v/v)65 °C5-10 minutes-Requires Ac-dC to avoid base modification.[4][6]
UltraMILD 0.05M Potassium Carbonate in MethanolRoom Temperature4 hours (with phenoxyacetic anhydride (B1165640) capping) or Overnight (with acetic anhydride capping)-Suitable for very sensitive oligonucleotides.[4]
t-Butylamine t-Butylamine/Methanol/Water (1:1:2)55 °COvernight-Good for oligonucleotides with sensitive dyes like TAMRA.[4]
t-Butylamine/Water t-Butylamine/Water (1:3)60 °C6 hours-Another option for sensitive modifications.[4]

Experimental Protocols

Protocol 1: One-Pot Deprotection with Dilute Ammonia and Ethylenediamine

This protocol is adapted from the procedure described by Hogrefe et al.[1][2][3]

Materials:

  • Crude methylphosphonate oligonucleotide synthesized on solid support.

  • Dilute ammonium hydroxide solution.

  • Ethylenediamine (EDA).

  • Neutralizing solution (e.g., acetic acid).

  • Solvents for purification (e.g., acetonitrile, water).

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

  • Add the dilute ammonia solution to the vial and incubate for 30 minutes at room temperature.

  • Add ethylenediamine to the vial and continue the incubation for 6 hours at room temperature.[1][2]

  • Dilute the reaction mixture with water and neutralize with an appropriate acid (e.g., acetic acid) to stop the reaction.

  • The crude deprotected oligonucleotide is now ready for purification by chromatography (e.g., reverse-phase HPLC).

Protocol 2: UltraFAST Deprotection with AMA

This protocol is based on the use of AMA for rapid deprotection.[4][6]

Materials:

  • Crude methylphosphonate oligonucleotide (synthesized with Ac-dC) on solid support.

  • AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).

Procedure:

  • Transfer the solid support to a vial suitable for heating.

  • Add the AMA solution to the vial.

  • Incubate the vial at 65 °C for 5-10 minutes.

  • After incubation, cool the vial and evaporate the AMA solution.

  • The resulting crude oligonucleotide is ready for purification.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described deprotection methods.

Deprotection_Workflow_One_Pot cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_workup Workup & Purification Synth Solid-Phase Synthesis of Methylphosphonate Oligonucleotide Ammonia 1. Brief Treatment with Dilute Ammonia (30 min, RT) Synth->Ammonia Start Deprotection EDA 2. Addition of Ethylenediamine (6 hours, RT) Ammonia->EDA Sequential Addition Neutralize Dilution and Neutralization EDA->Neutralize Purify Chromatographic Purification (HPLC) Neutralize->Purify

Caption: Workflow for the one-pot deprotection method.

Deprotection_Workflow_AMA cluster_synthesis_ama Oligonucleotide Synthesis cluster_deprotection_ama UltraFAST Deprotection cluster_workup_ama Workup & Purification Synth_AMA Solid-Phase Synthesis (with Ac-dC) AMA_treat AMA Treatment (5-10 min, 65°C) Synth_AMA->AMA_treat Start Deprotection Evap Evaporation AMA_treat->Evap Purify_AMA Chromatographic Purification (HPLC) Evap->Purify_AMA

Caption: Workflow for the UltraFAST AMA deprotection method.

Logical Relationship of Deprotection Choices

The selection of a deprotection strategy is influenced by the protecting groups used during synthesis and the sensitivity of the oligonucleotide.

Deprotection_Decision_Tree Start Start: Choose Deprotection Strategy Protecting_Group What exocyclic amine protecting groups were used? Start->Protecting_Group Bz_dC Standard (e.g., bz-dC) Protecting_Group->Bz_dC Labile_dC Labile (e.g., ibu-dC, Ac-dC) Protecting_Group->Labile_dC Sensitivity Does the oligonucleotide contain sensitive modifications? Yes_Sensitive Yes Sensitivity->Yes_Sensitive No_Sensitive No Sensitivity->No_Sensitive Speed Is rapid deprotection required? Yes_Fast Yes Speed->Yes_Fast No_Fast No Speed->No_Fast One_Pot One-Pot Ammonia/EDA (Monitor for side reactions) Bz_dC->One_Pot Labile_dC->Sensitivity UltraMILD UltraMILD Conditions (e.g., K2CO3/MeOH) Yes_Sensitive->UltraMILD No_Sensitive->Speed AMA AMA Deprotection Yes_Fast->AMA No_Fast->One_Pot

Caption: Decision tree for selecting a deprotection method.

References

One-Pot Deprotection of Methylphosphonate DNA/RNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are a critical class of nucleic acid analogs used in antisense therapy and diagnostics. Their neutral backbone, where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group, confers resistance to nuclease degradation and enhances cellular uptake. The synthesis of MPOs involves the use of protecting groups on the nucleobases and the methylphosphonate linkage, which must be efficiently removed post-synthesis to yield the functional oligonucleotide. This document provides detailed application notes and a step-by-step protocol for a highly efficient one-pot deprotection procedure for methylphosphonate-modified DNA and RNA.

This novel, one-pot method simplifies the deprotection process, significantly improves product yield, and minimizes potential side reactions compared to traditional two-step methods. The procedure involves a brief initial treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine (B42938) (EDA) to complete the deprotection in a single reaction vessel. This streamlined workflow is suitable for various scales of oligonucleotide synthesis, from laboratory research to larger-scale production.

Principle of the Method

The one-pot deprotection strategy is designed to efficiently remove both the exocyclic amine protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the protecting groups on the phosphorus, while simultaneously cleaving the oligonucleotide from the solid support. The initial short treatment with a mild ammonia solution serves to remove more labile protecting groups.[1][2] The subsequent addition of ethylenediamine, a stronger nucleophile, facilitates the removal of more resistant protecting groups and completes the cleavage from the support. This sequential addition in a single pot avoids intermediate workup steps, reducing sample loss and handling time.

Advantages of the One-Pot Procedure

  • Increased Yield: This method has been shown to provide a superior yield of the final product, with reports of up to a 250% increase compared to conventional two-step deprotection methods.

  • Simplified Workflow: By eliminating the need for isolation and purification between deprotection steps, the one-pot procedure is less labor-intensive and faster.

  • Reduced Side Reactions: While ethylenediamine can cause side reactions like transamination of N4-benzoyl-dC (N4-bz-dC), the optimized conditions of the one-pot method, including the initial ammonia treatment, help to minimize these undesired modifications. The use of more base-labile protecting groups like N4-isobutyryl-dC (N4-ibu-dC) can further mitigate these side reactions.

  • Scalability: The protocol has been successfully applied to a range of synthesis scales, from 1 µmole to 150 µmole, demonstrating its robustness for various research and development needs.

Data Presentation

Table 1: Comparison of Deprotection Methods
FeatureOne-Pot ProcedureConventional Two-Step Method
Yield Improvement Up to 250% higher than the two-step methodBaseline
Primary Reagents Dilute Ammonia, EthylenediamineConcentrated Ammonium (B1175870) Hydroxide (B78521), Ethylenediamine (in separate steps)
Processing Time Approximately 6.5 hoursLonger due to intermediate steps
Handling Steps Minimized (single vessel)Multiple transfers and evaporations
Side Reactions Minimized, especially with optimized protecting groupsHigher potential for backbone cleavage with concentrated ammonia

Experimental Protocols

Materials and Reagents
  • Crude methylphosphonate oligonucleotide synthesized on a solid support (e.g., CPG)

  • Ammonium hydroxide (NH4OH), 28-30% solution

  • Acetonitrile (CH3CN), HPLC grade

  • Ethanol (EtOH), absolute

  • Ethylenediamine (EDA), anhydrous

  • Acetic Acid (CH3COOH), glacial

  • Sterile, nuclease-free water

  • Screw-cap vials (e.g., 2 mL or 4 mL)

  • Shaker or rotator

  • Centrifuge

  • HPLC system for purification and analysis

One-Pot Deprotection Protocol

This protocol is adapted from the procedure described by Hogrefe et al.

  • Preparation of the Ammoniacal Solution:

    • Prepare a solution of acetonitrile/ethanol/ammonium hydroxide in a 45:45:10 (v/v/v) ratio.[2]

    • Note: This dilute ammonia solution is milder than concentrated ammonium hydroxide, which can cause degradation of the methylphosphonate backbone.[1]

  • Initial Ammonia Treatment:

    • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

    • Add 1 mL of the prepared ammoniacal solution to the solid support (for a 1 µmole scale synthesis).

    • Seal the vial tightly and agitate gently at room temperature for 30 minutes.

  • Ethylenediamine Treatment:

    • After 30 minutes, add 1 mL of ethylenediamine to the same vial.[2]

    • Reseal the vial and continue to agitate at room temperature for 6 hours.

  • Reaction Quenching and Product Recovery:

    • After 6 hours, dilute the reaction mixture with sterile, nuclease-free water.

    • Neutralize the solution by adding glacial acetic acid. The final pH should be approximately 7.0.

    • Centrifuge the vial to pellet the solid support.

    • Carefully transfer the supernatant containing the deprotected oligonucleotide to a clean tube.

  • Purification:

    • The crude deprotected oligonucleotide solution can be directly loaded onto a reverse-phase HPLC column for purification.

    • Analyze the collected fractions by UV-Vis spectroscopy and/or mass spectrometry to confirm the identity and purity of the final product.

Visualizations

Experimental Workflow

Deprotection_Workflow start Start: Synthesized MPO on Solid Support step1 Add Dilute NH4OH Solution (Acetonitrile/Ethanol/NH4OH) start->step1 incubation1 Incubate 30 min at Room Temperature step1->incubation1 step2 Add Ethylenediamine (EDA) to the same vessel incubation1->step2 incubation2 Incubate 6 hours at Room Temperature step2->incubation2 step3 Dilute with H2O and Neutralize with Acetic Acid incubation2->step3 step4 Separate Supernatant (Contains Deprotected MPO) step3->step4 purification Purify by Reverse-Phase HPLC step4->purification end End: Purified Methylphosphonate Oligonucleotide purification->end

Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

Chemical Deprotection Pathway

Deprotection_Pathway protected_oligo Protected Oligonucleotide (On Solid Support) - Nucleobase Protecting Groups (PG) - Methylphosphonate Backbone reagents 1. Dilute NH4OH (30 min) 2. Ethylenediamine (6 hr) protected_oligo->reagents One-Pot Reaction deprotected_oligo Fully Deprotected Oligonucleotide - Free Nucleobases - Methylphosphonate Backbone reagents->deprotected_oligo Cleavage and Deprotection byproducts Byproducts: - Cleaved Protecting Groups - Solid Support reagents->byproducts

Caption: Logical diagram of the one-pot deprotection chemical transformation.

Troubleshooting and Considerations

  • Incomplete Deprotection: If analysis shows incomplete removal of protecting groups, ensure the freshness and anhydrous nature of the ethylenediamine. Incubation times can be slightly extended, but this may increase the risk of side reactions.

  • Side Reactions: To minimize transamination of deoxycytidine, it is highly recommended to use dC monomers with an acetyl (Ac) or isobutyryl (ibu) protecting group instead of the more resistant benzoyl (Bz) group.[2]

  • Oligonucleotide Degradation: Avoid using concentrated ammonium hydroxide, as it can lead to cleavage of the methylphosphonate backbone. The use of the specified dilute ammonia solution is critical.[1]

  • Purification: The neutralized crude product is directly compatible with reverse-phase HPLC. Ensure the pH is properly adjusted to avoid issues with column performance and peak shape.

By following this detailed one-pot protocol, researchers can achieve efficient and high-yield deprotection of methylphosphonate oligonucleotides, facilitating the downstream applications of these important therapeutic and diagnostic molecules.

References

Applications of Methylphosphonate Oligonucleotides in Antisense Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a class of synthetic nucleic acid analogs that have been investigated for their potential in antisense therapy. Characterized by the substitution of a non-bridging oxygen atom with a methyl group in the phosphodiester backbone, MPOs possess unique properties that make them attractive candidates for modulating gene expression. This document provides an overview of their applications, quantitative data on their performance, and detailed protocols for their use in experimental settings.

Methylphosphonate oligonucleotides are charge-neutral molecules, a characteristic that distinguishes them from the negatively charged phosphodiester backbone of natural DNA and RNA, as well as the commonly used phosphorothioate (B77711) analogs.[1] This neutrality contributes to their increased resistance to nuclease degradation and enhanced cellular uptake in some cases.[1][2] MPOs primarily function through a steric-blocking mechanism, physically hindering the translation or splicing of target mRNA, rather than inducing its degradation by RNase H.[3]

Key Advantages and Applications

Methylphosphonate oligonucleotides offer several key advantages in the context of antisense therapy:

  • Nuclease Resistance: The methylphosphonate linkage is highly resistant to degradation by cellular nucleases, leading to a longer half-life in biological systems compared to unmodified oligonucleotides.[2]

  • Cellular Uptake: Their neutral charge is believed to facilitate passive diffusion across cell membranes, although the primary mechanism of uptake is considered to be endocytosis.[4][5]

  • Steric Blockade: MPOs are effective steric blockers of translation and splicing. They can be designed to bind to the 5'-untranslated region (5'-UTR), the initiation codon region, or splice sites of a target mRNA to inhibit protein synthesis or modulate splicing patterns.[2]

These properties have led to the investigation of MPOs in various therapeutic areas, including antiviral and anticancer applications. Notably, they have been explored as agents against Human Immunodeficiency Virus (HIV) and in targeting oncogenes such as Bcl-2 and HER2.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of methylphosphonate oligonucleotides from various studies.

Table 1: Nuclease Resistance of Oligonucleotides

Oligonucleotide ChemistryConditionsHalf-life (t½)Reference
Unmodified Oligodeoxynucleotide15% Fetal Calf Serum in McCoy's 5A Medium< 4 hours (88-100% degraded)[8]
3'-Terminal Methylphosphonate Diester15% Fetal Calf Serum in McCoy's 5A Medium> 20 hours (20-30% intact)[8]
Phosphorothioate OligodeoxynucleotideHuman Serum> 72 hours[8]
2'-O-Methyl (on PS backbone)10% Fetal Bovine Serum> 72 hours[8]

Table 2: Binding Affinity of Methylphosphonate Oligonucleotides to RNA Targets

MPO TargetRNA TargetMethodDissociation Constant (Kd)Reference
Anti-TAR MPOHIV TAR RNANot SpecifiedNanomolar (nM) range[9]
Chirally Pure R(P) MPOComplementary RNANot SpecifiedSignificantly higher affinity than racemic MPOs[10][11]

Table 3: Pharmacokinetic Parameters of Oligonucleotides in Mice

Oligonucleotide ChemistryElimination Half-life (t½β)Volume of Distribution (Vd)Primary Organs of AccumulationReference
Methylphosphonate (15-mer)17 minutes4.8 mlKidney, Liver[12][13]
Phosphorothioate (15-mer)24-35 minutes6.3 mlKidney, Liver[12]
Phosphorodithioate (15-mer)24-35 minutes3.2 mlKidney, Liver[12]

Experimental Protocols

Protocol 1: In Vitro Antisense Activity Assessment in Cell Culture

This protocol outlines a general procedure for treating cultured mammalian cells with methylphosphonate oligonucleotides to assess their antisense activity.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Methylphosphonate oligonucleotide (MPO) targeting the gene of interest

  • Control oligonucleotides (e.g., scrambled sequence MPO, mismatch MPO)

  • Nuclease-free water or appropriate buffer for oligonucleotide reconstitution

  • 6-well or 12-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for RT-qPCR (reverse transcription and quantitative PCR)

  • Reagents for Western blotting (if assessing protein knockdown)

Procedure:

  • Cell Seeding:

    • The day before treatment, seed the cells in culture plates at a density that will result in 30-50% confluency at the time of treatment.[9][14]

    • Allow cells to attach and grow overnight in a humidified incubator at 37°C and 5% CO₂.

  • Oligonucleotide Preparation:

    • Reconstitute the lyophilized MPO and control oligonucleotides in nuclease-free water or buffer to a stock concentration of 100 µM.

    • Prepare working solutions of the oligonucleotides by diluting the stock solution in serum-free cell culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 500 nM, 5 µM, 10 µM).[14]

  • Cell Treatment:

    • Remove the growth medium from the cells.

    • Add the prepared oligonucleotide solutions directly to the cells.

    • Incubate the cells with the oligonucleotides for 24-72 hours. The optimal incubation time will depend on the target gene, cell type, and the stability of the target mRNA and protein.[9][14]

  • Analysis of Gene Expression:

    • RNA Level (RT-qPCR):

      • After the incubation period, lyse the cells directly in the culture plate using a suitable lysis reagent (e.g., TRIzol).

      • Extract total RNA according to the manufacturer's protocol.

      • Perform reverse transcription to synthesize cDNA.

      • Analyze the expression of the target gene and a housekeeping gene (for normalization) by quantitative PCR (qPCR).[15]

    • Protein Level (Western Blot):

      • After incubation, wash the cells with ice-cold PBS.

      • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

      • Determine the protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

      • Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

      • Detect the protein bands using a chemiluminescent substrate.

Protocol 2: Serum Stability Assay

This protocol describes a method to evaluate the nuclease resistance of methylphosphonate oligonucleotides in the presence of serum.

Materials:

  • Methylphosphonate oligonucleotide

  • Unmodified phosphodiester oligonucleotide (as a control)

  • Fetal Bovine Serum (FBS) or human serum

  • Cell culture medium (e.g., McCoy's 5A)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC system with a suitable column for oligonucleotide analysis

Procedure:

  • Sample Preparation:

    • Prepare solutions of the MPO and unmodified oligonucleotide in nuclease-free water at a concentration of 10-100 µM.

    • Prepare the incubation medium by mixing cell culture medium with 10-15% serum.[8]

  • Incubation:

    • Add the oligonucleotide solution to the serum-containing medium to achieve the desired final concentration.

    • Incubate the samples at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 20, 24 hours), take aliquots of the incubation mixture.

    • Immediately quench the nuclease activity by adding a denaturing solution or by flash-freezing the samples.

  • Analysis by HPLC:

    • Analyze the collected samples by reverse-phase HPLC to separate the full-length oligonucleotide from its degradation products.

    • Quantify the amount of intact oligonucleotide at each time point by measuring the peak area.

  • Data Analysis:

    • Plot the percentage of intact oligonucleotide versus time.

    • Calculate the half-life (t½) of the oligonucleotide in the serum-containing medium.

Visualizations

Signaling Pathway: Inhibition of Bcl-2 in Cancer Cells

Bcl2_Pathway cluster_0 Cell Survival Signaling cluster_1 Apoptosis Regulation Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Bcl2_Gene Bcl-2 Gene Transcription_Factors->Bcl2_Gene Transcription Bcl2_mRNA Bcl-2 mRNA Bcl2_Gene->Bcl2_mRNA Transcription Bcl2_Protein Bcl-2 Protein Bcl2_mRNA->Bcl2_Protein Translation Mitochondrion Mitochondrion Bcl2_Protein->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis MPO_Antisense Methylphosphonate Oligonucleotide (Anti-Bcl-2) MPO_Antisense->Bcl2_mRNA Steric Block

Caption: Inhibition of Bcl-2 expression by an MPO to promote apoptosis.

Experimental Workflow: Antisense Oligonucleotide Activity Assessment

ASO_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis of Knockdown cluster_2 Data Analysis Seed_Cells 1. Seed Cells (30-50% confluency) Prepare_ASO 2. Prepare MPO (Target & Controls) Treat_Cells 3. Treat Cells (24-72 hours) Harvest_Cells 4. Harvest Cells Treat_Cells->Harvest_Cells RNA_Extraction 5a. RNA Extraction Harvest_Cells->RNA_Extraction Protein_Lysis 5b. Protein Lysis Harvest_Cells->Protein_Lysis RT_qPCR 6a. RT-qPCR (mRNA quantification) RNA_Extraction->RT_qPCR Western_Blot 6b. Western Blot (Protein quantification) Protein_Lysis->Western_Blot Data_Analysis_RNA 7a. Analyze Gene Expression Data RT_qPCR->Data_Analysis_RNA Data_Analysis_Protein 7b. Analyze Protein Expression Data Western_Blot->Data_Analysis_Protein MPO_Mechanism MPO Methylphosphonate Oligonucleotide Hybridization Sequence-Specific Hybridization (Watson-Crick base pairing) MPO->Hybridization Target_mRNA Target mRNA Target_mRNA->Hybridization Steric_Block Steric Blockade Hybridization->Steric_Block Translation_Inhibition Inhibition of Translation Steric_Block->Translation_Inhibition Splicing_Modulation Modulation of Splicing Steric_Block->Splicing_Modulation Protein_Reduction Reduced Target Protein Levels Translation_Inhibition->Protein_Reduction Splicing_Modulation->Protein_Reduction Therapeutic_Effect Therapeutic Effect Protein_Reduction->Therapeutic_Effect

References

Application Notes and Protocols for the Use of 5'-DMTr-T-Methyl phosphonamidite in siRNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. However, unmodified siRNAs are susceptible to degradation by nucleases and can induce off-target effects. Chemical modifications are crucial to enhance their stability, specificity, and overall therapeutic potential. One such modification is the incorporation of methylphosphonate (B1257008) linkages, which replace a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group. This modification neutralizes the negative charge of the backbone, thereby increasing nuclease resistance and reducing non-specific protein binding.[1]

5'-DMTr-T-Methyl phosphonamidite is a key reagent for introducing methylphosphonate modifications into synthetic oligonucleotides, including siRNAs. These application notes provide detailed protocols and data for the synthesis and application of siRNAs containing methylphosphonate modifications using this phosphonamidite.

Advantages and Disadvantages of Methylphosphonate Modification in siRNA

The use of methylphosphonate linkages in siRNA offers a distinct set of advantages and disadvantages that researchers must consider for their specific applications.

FeatureAdvantagesDisadvantages
Nuclease Resistance Increased stability against exonuclease and endonuclease degradation.[1]-
Cellular Uptake Reduced electrostatic repulsion with cell membranes may aid uptake in some contexts.The lack of charge can reduce overall cellular uptake compared to native phosphodiester backbones.[1]
Specificity Can reduce non-specific protein binding.May not efficiently support RISC incorporation and subsequent target cleavage, potentially affecting silencing efficiency.[1]
Synthesis Compatible with standard automated solid-phase synthesis protocols.[2]Requires a longer coupling time compared to standard phosphoramidites and a modified deprotection procedure.[2][3]
Immunogenicity Potential for reduced immunogenicity due to the modified backbone.-

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of Methylphosphonate-Modified siRNA

This protocol outlines the steps for the automated synthesis of siRNA oligonucleotides incorporating this compound on a standard DNA/RNA synthesizer.

Materials:

  • This compound

  • Standard RNA and DNA phosphoramidites (A, C, G, U/T)

  • Solid support (e.g., CPG)

  • Activator: 5-(Benzylthio)-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI)

  • Oxidizing solution

  • Capping reagents

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Anhydrous tetrahydrofuran (B95107) (for dG methylphosphonamidite)[3]

Synthesis Cycle for this compound Incorporation:

StepReagent/SolventTimeDescription
1. DeblockingTrichloroacetic acid in DCM60-120 secRemoves the 5'-DMTr protecting group from the growing oligonucleotide chain.
2. CouplingThis compound + Activator6 min[2]The activated phosphonamidite couples to the free 5'-hydroxyl group of the oligonucleotide. A longer coupling time is recommended for methylphosphonamidites.[2]
3. CappingCapping Reagent A and B30-60 secAcetylates any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
4. OxidationOxidizing Solution (Iodine/water/pyridine)30-60 secOxidizes the phosphite (B83602) triester linkage to a more stable phosphate triester.

Post-Synthesis Cleavage and Deprotection:

Due to the base-lability of the methylphosphonate linkage, a modified deprotection procedure is required.[3]

  • Transfer the solid support to a vial.

  • Add a solution of ammonium (B1175870) hydroxide/acetonitrile/ethanol (10:45:45 v/v/v) and let it stand at room temperature for 30 minutes.[3]

  • Add ethylenediamine (B42938) and incubate at room temperature for 6 hours.[3]

  • Collect the supernatant and wash the support with acetonitrile/water (1:1 v/v).

  • Combine the supernatant and washes, then dilute with water.

  • Neutralize the solution to pH 7 with 6M hydrochloric acid in acetonitrile/water (1:9 v/v).[3]

  • Purify the oligonucleotide using standard methods such as HPLC or PAGE.

Protocol 2: In Vitro Gene Silencing Assay

This protocol describes a typical workflow for evaluating the gene-silencing efficacy of methylphosphonate-modified siRNA using a luciferase reporter assay.

Experimental Workflow for Gene Silencing Assay

experimental_workflow cluster_prep Cell Preparation cluster_transfection Transfection cluster_incubation Incubation cluster_assay Luciferase Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates prepare_complex Prepare siRNA-lipid complexes cell_seeding->prepare_complex Day 1 transfect Transfect cells with siRNA prepare_complex->transfect incubate Incubate for 24-48 hours transfect->incubate Day 2 lyse_cells Lyse cells incubate->lyse_cells Day 3-4 measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze and compare gene silencing measure_luciferase->analyze_data

Caption: Workflow for in vitro gene silencing assay.

Procedure:

  • Cell Seeding: Seed target cells (e.g., HeLa) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: On the day of transfection, dilute the methylphosphonate-modified siRNA and a control unmodified siRNA in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid and compare the gene silencing efficiency of the methylphosphonate-modified siRNA to the unmodified siRNA.

Application Example: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many diseases, including cancer.[4][5] siRNAs can be used to specifically target and silence key components of this pathway for therapeutic intervention or to study pathway function.

MAPK Signaling Pathway

mapk_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_siRNA siRNA Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates siRNA_Raf siRNA targeting Raf siRNA_Raf->Raf Silences

Caption: MAPK signaling pathway with siRNA intervention point.

Methylphosphonate-modified siRNAs targeting key kinases in this pathway, such as Raf, can be synthesized to study their role in disease progression. The enhanced stability of these modified siRNAs makes them particularly suitable for long-term studies.

Expected Results and Data Comparison

The incorporation of methylphosphonate modifications is expected to enhance the nuclease stability of siRNAs. While this may lead to a slight decrease in the overall synthesis yield and purity compared to unmodified siRNAs, the primary benefit lies in the improved biological performance.

Table 2: Comparative Performance of Unmodified vs. Methylphosphonate-Modified siRNA

ParameterUnmodified siRNAMethylphosphonate-Modified siRNAReference
Synthesis Yield (OD units) ~100-150~80-120Estimated
Purity (HPLC) >95%>90%Estimated
Nuclease Stability (t1/2 in serum) < 1 hour> 6 hours[6]
Gene Silencing (IC50) 1-10 nM5-50 nM[7]

Note: The values in this table are representative and can vary depending on the sequence, synthesis conditions, and specific modification pattern.

Conclusion

The use of this compound for the synthesis of methylphosphonate-modified siRNAs offers a valuable strategy for enhancing their therapeutic potential. While the synthesis and deprotection require specific protocols, the resulting siRNAs exhibit increased nuclease stability, which is a critical attribute for in vivo applications. Researchers should carefully consider the trade-offs between stability, cellular uptake, and silencing efficiency when designing methylphosphonate-modified siRNAs for their specific research and drug development needs.

References

Application Notes and Protocols: Enhancing Nuclease Resistance with Methylphosphonate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide-based therapeutics represent a promising frontier in modern medicine, offering the potential to target disease at the genetic level. A critical challenge in the development of these therapies is the inherent instability of natural phosphodiester linkages in the presence of cellular nucleases. To overcome this hurdle, various chemical modifications have been developed to enhance nuclease resistance and improve the pharmacokinetic properties of oligonucleotides. Among these, the methylphosphonate (B1257008) (MP) linkage, which replaces a non-bridging oxygen atom with a methyl group, stands out as a key strategy for conferring exceptional stability.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of methylphosphonate linkages into synthetic oligonucleotides to enhance their resistance to nuclease degradation. This document is intended for researchers, scientists, and drug development professionals working in the field of nucleic acid therapeutics.

Advantages of Methylphosphonate Linkages

The primary advantage of incorporating methylphosphonate linkages is the significant increase in resistance to degradation by cellular nucleases.[1] This enhanced stability is attributed to the non-ionic nature of the MP linkage, which is not efficiently recognized by nuclease enzymes that typically hydrolyze charged phosphodiester bonds.[1]

Key benefits include:

  • Exceptional Nuclease Resistance: Methylphosphonate oligonucleotides are highly resistant to degradation by both endo- and exonucleases, leading to a longer biological half-life.[1]

  • Improved Cellular Uptake: The neutral charge of the MP backbone can facilitate the passive diffusion of oligonucleotides across cell membranes.[2]

  • Modulation of Hybridization Affinity: While MP linkages can sometimes lower the melting temperature (Tm) of duplexes compared to phosphodiester backbones, they can be strategically combined with other modifications, such as 2'-O-methyl (2'-OMe) or Locked Nucleic Acid (LNA), to optimize binding affinity.[3][4]

Data Presentation: Nuclease Resistance of Modified Oligonucleotides

The following tables summarize quantitative data on the nuclease resistance of oligonucleotides containing methylphosphonate linkages compared to unmodified (phosphodiester) and other common modifications like phosphorothioate (B77711) (PS).

Table 1: Comparative Half-life (t½) of Modified Oligonucleotides in Serum

Oligonucleotide ModificationSequenceHalf-life (t½) in Serum (hours)Reference
Unmodified (Phosphodiester)Varies< 1[5]
Phosphorothioate (PS)Varies~96[6]
Methylphosphonate (MP) Varies> 100 [6]
2'-O-Methyl (2'-OMe)Varies~2[6]
Locked Nucleic Acid (LNA)Varies15-17[6]

Table 2: Relative Stability of Modified Oligonucleotides to Snake Venom Phosphodiesterase (SVPD)

Oligonucleotide ModificationRelative Stability (Fold increase vs. Unmodified)Reference
Unmodified (Phosphodiester)1[5]
Phosphorothioate (PS)~100[5]
Methylphosphonate (MP) > 1000 [5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the key steps for the automated solid-phase synthesis of oligonucleotides containing methylphosphonate linkages using the phosphoramidite (B1245037) method.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Unmodified and methylphosphonate-modified nucleoside phosphoramidites

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Oxidizing solution (Iodine/Water/Pyridine)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of aqueous ammonia (B1221849) and methylamine)

Procedure:

  • Preparation: Ensure all reagents are anhydrous and loaded onto the synthesizer according to the manufacturer's instructions. Program the desired oligonucleotide sequence, specifying the positions for methylphosphonate linkage incorporation.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition: a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released DMT cation can be measured spectrophotometrically to monitor coupling efficiency.[7] b. Coupling: The next nucleoside phosphoramidite (either standard or methylphosphonate-modified) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.[8] d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) (for standard linkages) or methylphosphonate linkage using the oxidizing solution.[7]

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically removed, although it can be left on for purification purposes ("DMT-on").

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase and phosphate/methylphosphonate protecting groups are removed by incubation with the cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[9]

Protocol 2: Nuclease Degradation Assay using HPLC

This protocol describes a method to assess the stability of methylphosphonate-modified oligonucleotides in the presence of nucleases by analyzing the degradation products over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified methylphosphonate-modified and control (unmodified) oligonucleotides

  • Nuclease solution (e.g., Snake Venom Phosphodiesterase (SVPD), S1 Nuclease, or fetal bovine serum)

  • Incubation buffer (specific to the nuclease used)

  • Quenching solution (e.g., EDTA to chelate divalent cations required by many nucleases, or a denaturing solution)

  • HPLC system with a suitable column (e.g., C18 reverse-phase)

  • Mobile phases for HPLC (e.g., a gradient of acetonitrile in a buffer like triethylammonium (B8662869) acetate)

Procedure:

  • Reaction Setup: a. Prepare a reaction mixture containing the oligonucleotide (at a final concentration of ~1-5 µM), the appropriate incubation buffer, and the nuclease solution. b. Prepare a control reaction without the nuclease.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis by HPLC: a. Analyze the samples by RP-HPLC. The full-length oligonucleotide will have a characteristic retention time. Degradation products (shorter oligonucleotides) will typically elute earlier. b. Monitor the absorbance at 260 nm.

  • Data Analysis: a. Quantify the peak area corresponding to the full-length oligonucleotide at each time point. b. Plot the percentage of remaining full-length oligonucleotide against time. c. Calculate the half-life (t½) of the oligonucleotide under the assay conditions.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_assay Nuclease Resistance Assay cluster_application Downstream Application synthesis Solid-Phase Synthesis (with MP amidites) cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification incubation Incubation with Nuclease purification->incubation hplc HPLC Analysis incubation->hplc data_analysis Data Analysis (t½) hplc->data_analysis cell_culture Cell Culture Experiments data_analysis->cell_culture animal_models In Vivo Studies data_analysis->animal_models

Caption: Experimental workflow for synthesizing and evaluating nuclease-resistant methylphosphonate oligonucleotides.

antisense_drug_development target_id Target Identification (e.g., disease-associated mRNA) oligo_design Oligo Design & Synthesis (incorporating MP linkages) target_id->oligo_design in_vitro In Vitro Screening (Nuclease Stability, Efficacy) oligo_design->in_vitro lead_opt Lead Optimization in_vitro->lead_opt in_vivo In Vivo Studies (Pharmacokinetics, Toxicology) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Workflow for antisense oligonucleotide drug development incorporating methylphosphonate modifications.

mir21_pathway miR21 miR-21 (Oncogenic microRNA) PTEN PTEN (Tumor Suppressor) miR21->PTEN inhibits PDCD4 PDCD4 (Tumor Suppressor) miR21->PDCD4 inhibits Proliferation Cell Proliferation miR21->Proliferation MP_ASO Methylphosphonate Anti-miR-21 Oligonucleotide MP_ASO->miR21 inhibits Apoptosis Apoptosis PTEN->Apoptosis PDCD4->Apoptosis

Caption: Signaling pathway showing inhibition of oncogenic miR-21 by a methylphosphonate antisense oligonucleotide.[6][10]

Conclusion

The incorporation of methylphosphonate linkages is a robust and effective strategy for enhancing the nuclease resistance of therapeutic oligonucleotides. The detailed protocols and comparative data presented in these application notes provide a valuable resource for researchers and drug developers seeking to improve the stability and therapeutic potential of their oligonucleotide candidates. Careful consideration of the synthesis and purification methods, along with rigorous evaluation of nuclease resistance, will be critical for the successful development of next-generation nucleic acid-based medicines.

References

Characterization of Methylphosphonate Oligonucleotides by Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders them resistant to nuclease degradation, making them promising candidates for therapeutic applications, including antisense and antigene therapies. Accurate characterization of these synthetic oligonucleotides is critical for ensuring their quality, purity, and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive analysis of MPOs, providing precise molecular weight determination, sequence verification, and identification of impurities. This document provides detailed application notes and protocols for the characterization of methylphosphonate oligonucleotides using electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

Key Analytical Challenges

The neutral charge of the methylphosphonate linkage at physiological pH presents unique challenges for mass spectrometric analysis compared to the polyanionic nature of native oligonucleotides. Careful optimization of sample preparation and MS parameters is crucial for achieving high-quality data.

Mass Spectrometry Platforms for MPO Analysis

Both ESI and MALDI mass spectrometry are powerful techniques for the analysis of MPOs. The choice between them often depends on the specific application, sample complexity, and desired throughput.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates multiply charged ions from analytes in solution. It is readily coupled with liquid chromatography (LC), allowing for the separation of complex mixtures prior to MS analysis. ESI-MS is particularly well-suited for accurate mass measurements and tandem mass spectrometry (MS/MS) for sequence elucidation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI-MS is known for its high throughput, tolerance to some buffers and salts, and for producing predominantly singly charged ions, which can simplify spectral interpretation.

Experimental Protocols

Protocol 1: Characterization of MPOs by LC-ESI-MS/MS

This protocol outlines the analysis of MPOs using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) coupled to an ESI tandem mass spectrometer.

Materials:

  • Methylphosphonate oligonucleotide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Triethylamine (TEA)

  • Hexafluoroisopropanol (HFIP)

  • Microcentrifuge tubes

  • HPLC vials

Instrumentation:

  • High-performance liquid chromatograph (HPLC) with a C18 column

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Dissolve the MPO sample in HPLC-grade water to a final concentration of 10-20 µM.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Separation:

    • Mobile Phase A: 15 mM TEA, 400 mM HFIP in water.

    • Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 acetonitrile/water.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Flow Rate: 0.2 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5-50% B

      • 12-13 min: 50-95% B

      • 13-15 min: 95% B

      • 15.1-18 min: 5% B (re-equilibration)

  • ESI-MS/MS Analysis:

    • Ionization Mode: Negative ion mode.

    • Capillary Voltage: 3.0-4.0 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150°C.

    • Desolvation Temperature: 350-450°C.

    • Mass Range (MS1): m/z 400-2000.

    • Tandem MS (MS/MS): For sequence verification, select the most abundant charge states of the parent MPO ion for collision-induced dissociation (CID). Use a collision energy of 20-50 eV.

Protocol 2: High-Throughput Screening of MPOs by MALDI-TOF-MS

This protocol is suitable for the rapid quality control and molecular weight determination of a large number of MPO samples.

Materials:

Instrumentation:

  • MALDI-Time-of-Flight (TOF) mass spectrometer

Procedure:

  • Matrix Solution Preparation:

    • Prepare a saturated solution of 3-HPA in 50:50 acetonitrile/water.

    • Prepare a 50 mg/mL solution of diammonium citrate in water.

    • Mix the 3-HPA solution and the ammonium citrate solution in a 9:1 (v/v) ratio.

  • Sample Preparation:

    • Dissolve the MPO sample in HPLC-grade water to a final concentration of 10-50 µM.

    • For desalting, ethanol precipitation is recommended. Add 2.5 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) to the MPO solution. Incubate at -20°C for 1 hour and centrifuge at 12,000 x g for 15 minutes. Wash the pellet with 70% ethanol and resuspend in HPLC-grade water.

  • MALDI Plate Spotting (Dried-Droplet Method):

    • Mix 1 µL of the MPO sample solution with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely at room temperature.

  • MALDI-TOF-MS Analysis:

    • Ionization Mode: Negative or positive ion linear or reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source decay.

    • Mass Range: m/z 1000-10000.

    • Calibration: Use an external calibrant of known oligonucleotides.

Data Presentation

Quantitative Performance of Mass Spectrometry for Oligonucleotide Analysis

The following table summarizes typical performance metrics for the analysis of oligonucleotides by ESI-MS and MALDI-TOF MS. Note that these are representative values and can vary depending on the specific instrument, oligonucleotide sequence, and experimental conditions.

ParameterESI-MSMALDI-TOF MS
Mass Accuracy < 5 ppm< 50 ppm
Resolution > 100,000> 20,000
Sensitivity (LOD) low fmol to high amollow fmol
Throughput Lower (with LC)High
Salt Tolerance LowModerate
Coupling to LC YesNo (offline possible)

Visualizations

Experimental Workflow for MPO Characterization

workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_esi LC-ESI-MS/MS cluster_maldi MALDI-TOF-MS cluster_data_analysis Data Analysis MPO_Sample MPO Sample Dissolution Dissolution in Water MPO_Sample->Dissolution Desalting Desalting (Optional) Dissolution->Desalting HPLC IP-RP-HPLC Separation Desalting->HPLC For LC-ESI-MS Matrix Co-crystallization with Matrix Desalting->Matrix For MALDI-TOF-MS ESI Electrospray Ionization HPLC->ESI MS1 MS1 Scan (Intact Mass) ESI->MS1 MS2 MS/MS (Fragmentation for Sequencing) MS1->MS2 Data_Processing Data Processing & Interpretation MS2->Data_Processing MALDI MALDI Ionization Matrix->MALDI TOF TOF Analysis (Intact Mass) MALDI->TOF TOF->Data_Processing

Caption: General workflow for the characterization of methylphosphonate oligonucleotides by mass spectrometry.

Fragmentation of Methylphosphonate Oligonucleotides

The fragmentation of MPOs in tandem mass spectrometry is distinct from that of natural phosphodiester oligonucleotides. The methylphosphonate linkage influences the fragmentation pathways. It has been observed that charges are located on the nucleobases and initiate the fragmentation mechanism.[1] The stability of the oligonucleotide is reduced, and notably, a-B-fragment ions are not formed at positions with a methylphosphonate group in the backbone.[1] This localized fragmentation provides valuable sequence information.

fragmentation cluster_legend Fragmentation Nomenclature cluster_mpo Methylphosphonate Oligonucleotide Backbone a a-B ion w w ion a_B_description 5'-terminal fragment with base loss w_description 3'-terminal fragment B1 Base 1 S1 Sugar 1 P1 P-CH3 S2 Sugar 2 P1->S2 Cleavage site for w1 B2 Base 2 P2 P-O w1 w1 S3 Sugar 3 P2->S3 Cleavage site for w2 B3 Base 3 w2 w2 note Note: a-B ions are suppressed at the methylphosphonate linkage.

Caption: Simplified diagram of MPO fragmentation in tandem MS.

Conclusion

Mass spectrometry is a powerful and versatile tool for the detailed characterization of methylphosphonate oligonucleotides. Both ESI-MS/MS and MALDI-TOF-MS provide valuable and complementary information regarding the molecular weight, sequence, and purity of these important therapeutic molecules. The protocols and information provided herein serve as a guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows for the quality control and in-depth characterization of methylphosphonate oligonucleotides.

References

Application Note: NMR Analysis of Oligonucleotides with Methylphosphonate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotides with methylphosphonate (B1257008) modifications are of significant interest in the development of therapeutic and diagnostic agents due to their enhanced nuclease resistance and cell membrane permeability. The replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group introduces a chiral center at the phosphorus atom, resulting in the formation of Rp and Sp diastereomers. This modification, while beneficial, necessitates detailed structural characterization to ensure the safety, efficacy, and batch-to-batch consistency of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the comprehensive analysis of these modified oligonucleotides, providing critical information on their structure, purity, and stereochemistry.[1][2][3] This application note provides detailed protocols for the NMR analysis of methylphosphonate-modified oligonucleotides.

Structural and Stereochemical Analysis by NMR

The introduction of a methylphosphonate linkage significantly impacts the local conformation and overall structure of an oligonucleotide. NMR spectroscopy, particularly 2D techniques, is adept at elucidating these structural nuances.

  • ¹H NMR: One-dimensional ¹H NMR provides a primary assessment of the oligonucleotide's purity and folding. The signals in the aromatic region (H6/H8) and anomeric region (H1') are particularly informative. The presence of methylphosphonate modifications can lead to localized chemical shift perturbations, primarily affecting the nucleotides flanking the modification.[1][2] The methyl protons of the methylphosphonate group itself typically resonate in a distinct region of the spectrum.

  • ³¹P NMR: Phosphorus-31 NMR is a direct and highly sensitive method for analyzing the backbone of oligonucleotides. Each phosphorus atom in the backbone gives rise to a distinct signal, making it an excellent tool for identifying and quantifying different linkage types. Phosphodiester and methylphosphonate linkages resonate in different chemical shift ranges. Furthermore, the Rp and Sp diastereomers of the methylphosphonate linkage can often be resolved in high-field ³¹P NMR spectra, allowing for their quantification.[4][5]

  • 2D NMR (COSY, TOCSY, NOESY/ROESY): Two-dimensional NMR experiments are crucial for the complete assignment of proton resonances and for determining the three-dimensional structure of the oligonucleotide.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify scalar-coupled protons within each sugar moiety, facilitating the assignment of the sugar protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons. These are essential for the sequential assignment of resonances along the oligonucleotide backbone and for determining the absolute configuration (Rp or Sp) of the methylphosphonate linkage.[6] For instance, the presence or absence of specific cross-peaks between the methyl protons of the phosphonate (B1237965) group and nearby sugar or base protons can definitively distinguish between the Rp and Sp isomers.[6]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the NMR analysis of methylphosphonate-modified oligonucleotides.

Table 1: Thermal Melting Temperatures (Tₘ) of a Methylphosphonate-Modified Duplex

DuplexModification PositionTₘ (°C)ΔTₘ (°C) per modification
Unmodified Reference-55.0-
Rp-modified454.5-0.5
Sp-modified451.0-4.0

Note: Tₘ values are dependent on sequence, length, and buffer conditions. The data presented here is illustrative. Generally, Sp isomers tend to be more destabilizing than Rp isomers.[1][2][3]

Table 2: ³¹P NMR Chemical Shift Ranges and Diastereomer Quantification

Linkage TypeDiastereomerTypical ³¹P Chemical Shift Range (ppm)Observed Ratio (%)
Phosphodiester--1 to 1-
MethylphosphonateRp28 to 3248
MethylphosphonateSp30 to 3452

Note: Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄). The observed ratio of diastereomers is dependent on the synthesis method.

Experimental Protocols

Protocol 1: Sample Preparation
  • Dissolution: Dissolve the lyophilized methylphosphonate-modified oligonucleotide in a suitable buffer. A common buffer is 10-25 mM sodium phosphate, pH 7.0, with 100 mM NaCl. For experiments requiring the observation of exchangeable protons (e.g., imino protons), the sample should be dissolved in 90% H₂O/10% D₂O. For all other experiments, dissolve the sample in 99.96% D₂O to suppress the water signal.

  • Concentration: The typical sample concentration for NMR is 0.5-2.0 mM.

  • Filtration: To ensure high-resolution spectra, it is critical to remove any suspended particles. Filter the sample through a small plug of glass wool packed at the bottom of a Pasteur pipette directly into the NMR tube.

  • Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 550-600 µL.

  • Internal Standard: For quantitative NMR (qNMR), a suitable internal or external standard should be added. For ³¹P qNMR, an external reference standard is often used.

Protocol 2: NMR Data Acquisition

The following are suggested starting parameters for NMR data acquisition on a 600 MHz spectrometer. These parameters should be optimized for the specific sample and spectrometer.

Table 3: Recommended NMR Acquisition Parameters

ExperimentPulse SequenceSpectral Width (¹H)Spectral Width (³¹P)Number of ScansMixing Time
1D ¹H zgpr or noesygppr1d16 ppm-64-256-
1D ³¹P zgpg30 with ¹H decoupling-50 ppm256-1024-
2D ¹H-¹H COSY cosygpprqf10 ppm-8-16-
2D ¹H-¹H TOCSY mlevphpr10 ppm-8-1680 ms
2D ¹H-¹H NOESY noesyesgpph10 ppm-16-64150-300 ms
2D ¹H-³¹P HSQC hsqcedetgpsp10 ppm40 ppm16-64-
Protocol 3: Data Processing and Analysis
  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe, or MestReNova). This typically involves Fourier transformation, phase correction, and baseline correction. For 2D spectra, apply appropriate window functions (e.g., sine-bell) before Fourier transformation.

  • Referencing: Reference ¹H spectra to an internal standard like DSS or TSP (0.0 ppm). Reference ³¹P spectra to an external standard of 85% H₃PO₄ (0.0 ppm).

  • Assignment:

    • Use 2D COSY and TOCSY spectra to trace the J-coupling networks within each sugar ring.

    • Use 2D NOESY spectra to establish sequential connectivities between adjacent nucleotides (e.g., H6/H8 of residue i to H1' of residue i-1).

    • Assign the Rp and Sp configurations based on characteristic NOE patterns between the methylphosphonate methyl protons and neighboring sugar protons.

  • Quantification:

    • For diastereomer quantification, integrate the well-resolved signals corresponding to the Rp and Sp isomers in the ¹D ³¹P spectrum.

    • For concentration determination by qNMR, compare the integral of the oligonucleotide signals to the integral of a known concentration of an internal or external standard.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_analysis Data Processing & Analysis cluster_reporting Reporting Oligo Lyophilized Oligonucleotide Dissolve Dissolve in Buffer (H2O/D2O or D2O) Oligo->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Sample Final NMR Sample (0.5-2.0 mM) Filter->NMR_Sample Acq_1D 1D ¹H and ³¹P Spectra NMR_Sample->Acq_1D Acq_2D 2D COSY, TOCSY, NOESY, ¹H-³¹P HSQC NMR_Sample->Acq_2D Process Processing (FT, Phasing, Baseline) Acq_1D->Process Acq_2D->Process Assign Resonance Assignment (1D & 2D Spectra) Process->Assign Structure Structural Analysis & Stereoisomer ID Assign->Structure Quantify Quantification (Purity, Diastereomer Ratio) Assign->Quantify Report Application Note/ Research Report Structure->Report Quantify->Report

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_info Information Derived from NMR Experiments cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analytical Outcomes H1_1D 1D ¹H Purity Purity Assessment H1_1D->Purity P31_1D 1D ³¹P P31_1D->Purity Quant Quantification P31_1D->Quant COSY_TOCSY COSY / TOCSY Seq_Confirm Sequence Confirmation COSY_TOCSY->Seq_Confirm NOESY_ROESY NOESY / ROESY NOESY_ROESY->Seq_Confirm Stereo Stereochemistry (Rp/Sp) NOESY_ROESY->Stereo Structure 3D Structure NOESY_ROESY->Structure HSQC ¹H-³¹P HSQC HSQC->Stereo

Caption: Relationship between NMR experiments and outcomes.

References

Application Notes and Protocols for HPLC Purification of Methylphosphonate-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of methylphosphonate-modified oligonucleotides using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to serve as a starting point for methods development and can be adapted based on the specific characteristics of the oligonucleotide of interest.

Introduction to Methylphosphonate (B1257008) Oligonucleotides and Purification Challenges

Methylphosphonate oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group. This modification renders the backbone electrically neutral, which imparts unique properties such as increased nuclease resistance and enhanced cellular uptake, making them promising candidates for therapeutic applications.[1][2]

The neutral charge of the methylphosphonate linkage presents a significant difference from the negatively charged phosphodiester backbone of natural oligonucleotides. This distinction is the primary consideration in developing effective HPLC purification strategies. The main impurities in the synthesis of these modified oligonucleotides are failure sequences (n-1, n-2, etc.) and diastereomers at each methylphosphonate linkage.[1]

Principles of HPLC Purification for Methylphosphonate Oligonucleotides

Two primary HPLC techniques are employed for the purification of oligonucleotides: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most common and effective method for the purification of fully methylphosphonate-modified oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide. While traditional IP-RP-HPLC relies on an ion-pairing agent to neutralize the charged backbone of natural oligonucleotides, for the neutral methylphosphonate backbone, the separation is primarily driven by the hydrophobicity of the nucleobases and the methylphosphonate groups themselves. The choice of a suitable reversed-phase column (e.g., C8 or C18) and an appropriate mobile phase gradient of an organic solvent (typically acetonitrile) is crucial for achieving high resolution.

Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC separates molecules based on their charge. As fully methylphosphonate-modified oligonucleotides are neutral, they will not be retained on an anion-exchange column. Therefore, AEX-HPLC is not a suitable method for the purification of fully modified methylphosphonate oligonucleotides. However, it can be a valuable tool for quality control to detect and separate any charged impurities, such as oligonucleotides with residual phosphodiester linkages.

Experimental Protocols

Protocol 1: Analytical Separation of Methylphosphonate Oligonucleotide Diastereomers by IP-RP-HPLC

This protocol is designed for the analytical separation of the Rp and Sp diastereomers of methylphosphonate-modified RNA oligonucleotides.

Instrumentation and Materials:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: Waters XBridge C18, 130 Å, 5.0 µm, 4.6 × 150 mm.[3]

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 7.0.[3]

  • Mobile Phase B: Acetonitrile (HPLC grade).[3]

  • Sample: Methylphosphonate-modified oligonucleotide dissolved in nuclease-free water.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Sample Injection: Inject approximately 200 pmol of the oligonucleotide sample diluted in 100 µL of nuclease-free water.[3]

  • Gradient Elution:

    • Flow Rate: 1 mL/min.[3]

    • Column Temperature: 40 °C.[3]

    • Gradient: A shallow gradient with an increase of 3-5% of Mobile Phase B over 25 minutes.[3] The optimal gradient will be sequence-dependent and may require optimization.

  • Detection: Monitor the elution profile at 260 nm.[3] The Rp diastereomer typically elutes before the Sp diastereomer on reversed-phase columns.[3]

Protocol 2: Preparative Purification of Methylphosphonate Oligonucleotide Diastereomers by IP-RP-HPLC

This protocol is suitable for the purification and isolation of individual diastereomers of methylphosphonate-modified oligonucleotides.

Instrumentation and Materials:

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: GE Healthcare Resource RPC, 3 mL, 6.4 × 100 mm.[3]

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 7.0.[3]

  • Mobile Phase B: Acetonitrile (HPLC grade).[3]

  • Sample: Crude methylphosphonate-modified oligonucleotide solution.

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition.

  • Sample Injection: Inject an appropriate volume of the crude oligonucleotide solution (e.g., 100 µL aliquots can be used without overloading this specific column).[3]

  • Gradient Elution:

    • Flow Rate: 2 mL/min.[3]

    • Column Temperature: 40 °C.[3]

    • Gradient: For oligonucleotides up to 30 nucleotides, a gradient in the range of 0-4% of Mobile Phase B over 25 minutes is a good starting point.[3] This will likely require optimization based on the specific oligonucleotide.

  • Fraction Collection: Collect fractions corresponding to the well-separated peaks of the diastereomers.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.

Data Presentation

Table 1: HPLC Conditions for Analytical Separation of Methylphosphonate Oligonucleotide Diastereomers

ParameterConditionReference
Column Waters XBridge C18, 130 Å, 5.0 µm, 4.6 × 150 mm[3]
Mobile Phase A 0.1 M Ammonium Acetate, pH 7.0[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 1 mL/min[3]
Temperature 40 °C[3]
Gradient 3-5% increase in Mobile Phase B over 25 min[3]
Detection UV at 260 nm[3]
Sample Load ~200 pmol[3]

Table 2: HPLC Conditions for Preparative Purification of Methylphosphonate Oligonucleotide Diastereomers

ParameterConditionReference
Column GE Healthcare Resource RPC, 3 mL, 6.4 × 100 mm[3]
Mobile Phase A 0.1 M Ammonium Acetate, pH 7.0[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 2 mL/min[3]
Temperature 40 °C[3]
Gradient 0-4% increase in Mobile Phase B over 25 min (for up to 30-mers)[3]
Detection UV at 260 nm[3]
Sample Load Up to 100 µL of crude solution[3]

Note: Quantitative data on purity and yield are highly dependent on the specific oligonucleotide sequence, the success of the synthesis, and the optimization of the purification protocol. The provided protocols serve as a strong starting point for achieving high purity.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_analysis Post-Purification Analysis Crude_Oligo Crude Methylphosphonate Oligonucleotide HPLC_System IP-RP-HPLC System Crude_Oligo->HPLC_System Inject Analytical_Run Analytical HPLC Run (Method Development) HPLC_System->Analytical_Run Small Scale Preparative_Run Preparative HPLC Run (Purification) HPLC_System->Preparative_Run Large Scale Analytical_Run->Preparative_Run Optimized Method Fraction_Collection Fraction Collection Preparative_Run->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Oligo Purified Methylphosphonate Oligonucleotide Lyophilization->Pure_Oligo IP_RP_HPLC_Principle cluster_column Reversed-Phase Column (e.g., C18) cluster_mobile_phase Mobile Phase Stationary_Phase Hydrophobic Stationary Phase Oligo Methylphosphonate Oligo (Neutral & Hydrophobic) Oligo->Stationary_Phase Hydrophobic Interaction Acetonitrile Acetonitrile (Organic Solvent) Acetonitrile->Oligo Elution (Increased Concentration)

References

Application Notes and Protocols for the Synthesis of Chimeric Oligonucleotides with Methylphosphonate and Phosphorothioate Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric oligonucleotides, which contain a combination of modified internucleotide linkages, are powerful tools in drug development and molecular biology. By strategically incorporating different chemical modifications, such as methylphosphonate (B1257008) and phosphorothioate (B77711) linkages, it is possible to fine-tune the properties of these synthetic nucleic acids for specific therapeutic applications. Methylphosphonate linkages, being charge-neutral, can enhance cellular uptake and resistance to nucleases.[1] Phosphorothioate linkages, where a non-bridging oxygen is replaced by sulfur, also confer significant nuclease resistance.[1]

This document provides detailed protocols for the synthesis, purification, and characterization of chimeric oligonucleotides containing both methylphosphonate and phosphorothioate linkages. Additionally, it outlines methods for evaluating their biological activity, a critical step in the development of antisense therapeutics.

Data Presentation

Table 1: Summary of Coupling Efficiencies in Solid-Phase Synthesis
Oligonucleotide TypeLinkage ChemistryAverage Coupling Efficiency (%)Reference
25-mer DNAPhosphoramidite (B1245037)98.9 (median)[2]
50-mer DNAPhosphoramidite98.7 (median)[2]
30-mer DNAPhosphoramidite99[3]
30-mer DNAPhosphoramidite98[3]
70-mer DNAPhosphoramidite99[3]
70-mer DNAPhosphoramidite98[3]
Phosphorodithioate 20-mersThiophosphoramidite94-96[4]
Table 2: Characterization of Chimeric Oligonucleotides
Analytical TechniqueInformation ObtainedReference
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity assessment, separation of diastereomers.[5][5]
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)Purity assessment, separation of truncated species.[6][6]
Polyacrylamide Gel Electrophoresis (PAGE)Assessment of full-length product homogeneity.[4][4]
Electrospray Ionization Mass Spectrometry (ESI-MS)Confirmation of molecular weight and empirical formula.[6][6]
31P Nuclear Magnetic Resonance (31P NMR)Identification and quantification of internucleoside linkages (phosphodiester, phosphorothioate, methylphosphonate).[4][6][4][6]
Capillary Gel Electrophoresis (CGE)Separation of truncated species and purity assessment.[6][6]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Chimeric Methylphosphonate/Phosphorothioate Oligonucleotides

This protocol combines phosphoramidite and H-phosphonate chemistries for the synthesis of chimeric oligonucleotides.[7][8][9]

Materials:

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

  • 5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside-3'-O-(N,N-diisopropylamino) phosphoramidites for phosphorothioate linkages.

  • 5'-O-DMT-protected deoxynucleoside-3'-O-methylphosphonamidites for methylphosphonate linkages.

  • Activator solution (e.g., 0.45 M Tetrazole in acetonitrile).

  • Oxidizing solution for phosphodiester bonds (e.g., 0.02 M Iodine in THF/Pyridine/Water).

  • Sulfurizing reagent for phosphorothioate bonds (e.g., Tetraethylthiuram disulfide (TETD) in acetonitrile).

  • Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (1-Methylimidazole/THF).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Acetonitrile (B52724) (anhydrous).

  • Ammonium (B1175870) hydroxide (B78521) solution (concentrated).

Procedure:

  • Synthesis Setup: The synthesis is performed on an automated DNA synthesizer.

  • Cycle for Phosphorothioate Linkage Synthesis (Phosphoramidite Chemistry): a. Deblocking: Remove the 5'-DMT protecting group from the solid support-bound nucleoside with the deblocking solution. b. Coupling: Activate the desired phosphoramidite monomer with the activator solution and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Sulfurization: Introduce the sulfurizing reagent to convert the newly formed phosphite (B83602) triester linkage to a phosphorothioate triester. d. Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.

  • Cycle for Methylphosphonate Linkage Synthesis (Methylphosphonamidite Chemistry): a. Deblocking: Remove the 5'-DMT protecting group as described above. b. Coupling: Activate the desired methylphosphonamidite monomer and couple it to the growing chain. c. Capping: Cap any unreacted 5'-hydroxyl groups.

  • Chain Elongation: Repeat the respective cycles for each linkage type according to the desired sequence of the chimeric oligonucleotide.

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate/phosphorothioate groups by treatment with concentrated ammonium hydroxide.

  • Purification: Purify the crude oligonucleotide product using HPLC (as described in Protocol 2).

Protocol 2: Purification and Characterization of Chimeric Oligonucleotides

A. Purification by High-Performance Liquid Chromatography (HPLC)

  • Reversed-Phase (RP) HPLC:

    • Column: C18 column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 260 nm.

    • Procedure: Dissolve the crude oligonucleotide in Mobile Phase A. Inject the sample onto the column and elute with the specified gradient. Collect the fractions corresponding to the full-length product. The presence of diastereomers due to the phosphorothioate linkages may result in broadened or split peaks.

  • Ion-Exchange (IEX) HPLC:

    • Column: Strong anion exchange column.

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

    • Gradient: A linear gradient of increasing salt concentration.

    • Procedure: Similar to RP-HPLC, inject the sample and collect the main peak corresponding to the full-length oligonucleotide.

B. Characterization

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Gel: Denaturing polyacrylamide gel (e.g., 15-20%) containing 7 M urea.

    • Procedure: Dissolve the purified oligonucleotide in a formamide-based loading buffer. Denature the sample by heating. Load the sample onto the gel and run the electrophoresis. Visualize the bands by UV shadowing or staining (e.g., with Stains-All). A single major band should be observed for the full-length product.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Procedure: Analyze the purified oligonucleotide according to the instrument's specifications to confirm the correct molecular weight.

Protocol 3: Evaluation of RNase H Activity

This protocol assesses the ability of a chimeric oligonucleotide to induce RNase H-mediated cleavage of a target RNA.

Materials:

  • Chimeric oligonucleotide.

  • Target RNA transcript (radiolabeled or fluorescently labeled).

  • RNase H enzyme (e.g., E. coli or human RNase H1).[10]

  • RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.8, 40 mM KCl, 8 mM MgCl₂, 1 mM DTT).[1]

  • Denaturing gel loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denaturing polyacrylamide gel.

Procedure:

  • Annealing: Anneal the chimeric oligonucleotide to the target RNA by mixing them in the RNase H reaction buffer, heating to 90°C for 2 minutes, and then slowly cooling to 37°C.

  • RNase H Reaction: Initiate the reaction by adding RNase H to the annealed sample. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and quench them by adding an equal volume of denaturing gel loading buffer.

  • Analysis: Analyze the quenched samples on a denaturing polyacrylamide gel.

  • Visualization: Visualize the cleavage products using autoradiography (for radiolabeled RNA) or fluorescence imaging. The appearance of smaller RNA fragments over time indicates RNase H activity.

Visualizations

Signaling Pathway: Antisense Mechanism of Action

Antisense_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chimeric Oligo Chimeric Oligo Oligo_mRNA_Hybrid Oligo:mRNA Hybrid Chimeric Oligo->Oligo_mRNA_Hybrid Cellular Uptake pre-mRNA pre-mRNA Chimeric Oligo->pre-mRNA Nuclear Uptake mRNA Target mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein (Disease Causing) Ribosome->Protein RNaseH RNase H Oligo_mRNA_Hybrid->RNaseH Recruitment Cleaved mRNA Cleaved mRNA RNaseH->Cleaved mRNA Cleavage Cleaved mRNA->Protein Translation Inhibited Workflow cluster_synthesis Synthesis cluster_purification Purification & QC cluster_evaluation Biological Evaluation S1 Solid-Phase Synthesis S2 Cleavage & Deprotection S1->S2 P1 HPLC Purification (RP and/or IEX) S2->P1 Crude Oligonucleotide C1 Characterization (PAGE, MS) P1->C1 B1 RNase H Assay C1->B1 Purified Oligonucleotide B2 Cellular Uptake Studies C1->B2 B3 Gene Silencing Assay B1->B3 B2->B3

References

In Vivo Applications of Methylphosphonate-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylphosphonate-Modified Oligonucleotides

Methylphosphonate-modified oligonucleotides (MPOs) represent a significant advancement in antisense technology. This modification involves the substitution of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group, rendering the internucleotide linkage electrically neutral.[1][2] This charge neutrality is a key feature that enhances the in vivo applicability of these molecules. The primary advantages of MPOs include increased resistance to nuclease degradation and improved potential for cellular uptake compared to their unmodified phosphodiester counterparts.[2][3] These characteristics make them promising candidates for therapeutic applications aimed at modulating gene expression in vivo. However, it is also important to note that this modification can sometimes lead to lower hybridization affinity for target sequences and may interfere with the activation of RNase H, an enzyme crucial for the mechanism of action of some antisense oligonucleotides.[1]

Core Applications in Research and Drug Development

The primary in vivo application of methylphosphonate-modified oligonucleotides lies in their use as antisense agents . By binding to specific mRNA sequences, they can inhibit the translation of proteins implicated in various disease states. This approach has been explored for a range of therapeutic areas, most notably in oncology.

One prominent example is the targeting of the K-ras oncogene . Mutations in the K-ras gene are frequently observed in various cancers, leading to the persistent activation of downstream signaling pathways that promote cell proliferation and survival.[3][4] MPOs designed to be complementary to the K-ras mRNA can effectively downregulate the expression of the K-ras protein, thereby inhibiting tumor growth.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of methylphosphonate-modified oligonucleotides.

Table 1: Pharmacokinetic Parameters of a 15-mer Methylphosphonate Oligonucleotide in Nude Mice [5][6]

ParameterValueDescription
Distribution Half-life (t1/2α) ≤ 1 minuteRepresents the initial rapid distribution of the oligonucleotide from the plasma into various tissues.
Elimination Half-life (t1/2β) 24-35 minutesRepresents the subsequent elimination of the oligonucleotide from the body.
Volume of Distribution (Vd) 4.8 mlIndicates the extent of distribution of the oligonucleotide throughout the body's tissues.

Table 2: Tissue Distribution of a 15-mer Methylphosphonate Oligonucleotide in Nude Mice (1 and 24 hours post-administration) [5][6]

TissueRelative AccumulationPercentage of Initial Dose (Approx.)
KidneyHighest7% - 15% (combined with liver)
LiverHigh7% - 15% (combined with kidney)
SpleenModerateNot specified
TumorLow2% - 3%
MuscleLowestNot specified

Table 3: In Vivo Integrity of a 15-mer Methylphosphonate Oligonucleotide [5][6]

TissuePercentage of Intact Oligonucleotide
Blood73%
Kidney43% - 46%
Liver43% - 46%

Experimental Protocols

Protocol 1: In Vivo Administration of Methylphosphonate Oligonucleotides in Mice via Intravenous Injection

This protocol outlines the procedure for the systemic administration of MPOs into mice through tail vein injection.

Materials:

  • Methylphosphonate-modified oligonucleotide solution in sterile, pyrogen-free phosphate-buffered saline (PBS).

  • Mouse restrainer.

  • 27-30 gauge needles and 1 ml syringes.

  • Heat lamp or warming pad.

  • 70% ethanol (B145695).

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

  • Warming: To dilate the lateral tail veins and facilitate injection, warm the mouse under a heat lamp or on a warming pad for 5-10 minutes.

  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Sterilization: Gently wipe the tail with 70% ethanol to clean the injection site.

  • Injection:

    • Load the syringe with the MPO solution, ensuring there are no air bubbles.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A successful insertion is often indicated by a brief flash of blood in the needle hub.

    • Slowly inject the desired volume of the MPO solution.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Monitor the mouse for any adverse reactions immediately following the injection and at regular intervals as required by the experimental design.

Protocol 2: Analysis of Tissue Distribution using Radiolabeled MPOs and Whole-Body Autoradiography

This protocol describes a method to visualize and quantify the distribution of MPOs in various tissues.

Materials:

  • Radiolabeled ([14C] or [35S]) methylphosphonate-modified oligonucleotide.

  • Animal model (e.g., mice).

  • Cryostat or microtome.

  • Phosphor imaging plates or X-ray film.

  • Image analysis software.

Procedure:

  • Administration of Radiolabeled MPO: Administer the radiolabeled MPO to the animals as described in Protocol 1.

  • Euthanasia and Freezing: At predetermined time points post-injection, euthanize the animals according to approved protocols. Immediately freeze the entire animal carcass by immersion in a mixture of hexane (B92381) and solid CO2 or in liquid nitrogen.[7]

  • Embedding and Sectioning:

    • Embed the frozen carcass in a carboxymethylcellulose (CMC) matrix.

    • Using a cryostat, cut thin (e.g., 20-50 µm) whole-body sections.[7]

    • Mount the sections onto adhesive tape.

  • Exposure:

    • Dehydrate the sections.

    • Expose the sections to a phosphor imaging plate or X-ray film in a light-tight cassette at an appropriate temperature (e.g., -20°C).[7] The exposure time will depend on the amount of radioactivity administered.

  • Imaging and Analysis:

    • Scan the imaging plate or develop the film to obtain an autoradiogram.

    • Use image analysis software to quantify the radioactivity in different organs and tissues, allowing for a comparative analysis of oligonucleotide distribution.[6]

Protocol 3: Assessment of MPO Integrity in Tissues by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method to determine the metabolic stability of MPOs extracted from tissue samples.

Materials:

  • Tissue homogenizer.

  • Proteinase K.

  • Phenol-chloroform extraction reagents.

  • Solid-phase extraction (SPE) cartridges for oligonucleotides.

  • HPLC system with a UV detector.

  • Reversed-phase C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Tissue Homogenization: Harvest tissues of interest and homogenize them in a suitable buffer.

  • Oligonucleotide Extraction:

    • Treat the homogenate with Proteinase K to digest proteins.

    • Perform a phenol-chloroform extraction to remove remaining proteins and lipids.

    • Further purify and concentrate the oligonucleotide using an SPE cartridge.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM TEAA, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 50%) over a period of 30-40 minutes. The exact gradient will need to be optimized based on the specific MPO sequence and length.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Compare the chromatogram of the extracted sample to that of an intact MPO standard. The presence of additional, earlier-eluting peaks indicates degradation of the oligonucleotide. The percentage of intact MPO can be calculated by integrating the peak areas.

Visualizations

Antisense Mechanism of Action Targeting K-ras

Antisense_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kras_Protein K-ras Protein (Active) Receptor->Kras_Protein Activates MPO Methylphosphonate Oligonucleotide (MPO) Kras_mRNA K-ras mRNA MPO->Kras_mRNA Binds (Antisense) Ribosome Ribosome Kras_mRNA->Ribosome Translation Translation_Blocked Translation Blocked Kras_mRNA->Translation_Blocked Ribosome->Kras_Protein Synthesis Signaling_Cascade Downstream Signaling (e.g., RAF-MEK-ERK) Kras_Protein->Signaling_Cascade Initiates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Promotes Kras_Gene K-ras Gene Kras_Gene->Kras_mRNA Transcription Transcription Transcription

Caption: Antisense MPO binds to K-ras mRNA, blocking protein translation.

Experimental Workflow for In Vivo MPO Studies

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cluster_results Results Oligo_Prep Prepare Radiolabeled Methylphosphonate Oligonucleotide Administration Intravenous Injection of MPO Oligo_Prep->Administration Animal_Acclimation Acclimate Mice Animal_Acclimation->Administration Time_Points Collect Samples at Pre-defined Time Points Administration->Time_Points Tissue_Harvest Euthanize and Harvest Tissues Time_Points->Tissue_Harvest WBA Whole-Body Autoradiography Tissue_Harvest->WBA HPLC HPLC Analysis for Oligonucleotide Integrity Tissue_Harvest->HPLC Protein_Analysis Western Blot for K-ras Downregulation Tissue_Harvest->Protein_Analysis Distribution_Data Tissue Distribution Profile WBA->Distribution_Data Integrity_Data Metabolic Stability Data HPLC->Integrity_Data Efficacy_Data Target Engagement & Therapeutic Efficacy Protein_Analysis->Efficacy_Data

Caption: Workflow for in vivo evaluation of MPOs.

K-ras Signaling Pathway

Kras_Signaling cluster_mapk MAPK Pathway cluster_pi3k PI3K-AKT Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Kras_GDP K-ras-GDP (Inactive) GRB2_SOS->Kras_GDP Kras_GTP K-ras-GTP (Active) Kras_GDP->Kras_GTP GTP loading Kras_GTP->Kras_GDP GTP hydrolysis RAF RAF Kras_GTP->RAF PI3K PI3K Kras_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival AKT->Cell_Cycle_Progression Transcription_Factors->Cell_Cycle_Progression

Caption: The K-ras signaling cascade, a key target for MPOs.

References

Application Notes and Protocols for Labeling Methylphosphonate Oligonucleotides in Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MP-ONs) are synthetic analogs of DNA in which a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders them resistant to nuclease degradation, a critical attribute for in vivo applications.[1][2] Effective tracking of these therapeutic candidates is essential to understand their pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the labeling of MP-ONs with fluorescent dyes, radioisotopes, and biotin (B1667282), enabling their detection in various tracking studies.

Labeling Strategies: A Comparative Overview

The choice of label depends on the specific application, required sensitivity, and available detection instrumentation.

Label TypeAdvantagesDisadvantagesPrimary Applications
Fluorescent Dyes - High sensitivity- Multiplexing capability- Real-time imaging in live cells- No radioactive waste- Potential for photobleaching- Label may affect oligonucleotide properties- Background fluorescence- Confocal microscopy- Flow cytometry- In vivo imaging
Radioisotopes - Highest sensitivity- Quantitative accuracy- Well-established methods- Safety concerns and regulations- Radioactive waste disposal- Limited spatial resolution- Biodistribution studies- Pharmacokinetic analysis- Autoradiography
Biotin - Strong and specific interaction with (strept)avidin- Versatile detection methods (enzymatic, fluorescent)- Signal amplification possible- Indirect detection required- Potential for endogenous biotin interference- Affinity purification- Immunohistochemistry- ELISA-based detection

I. Fluorescent Labeling of Methylphosphonate Oligonucleotides

Fluorescent labeling is a widely used method for tracking oligonucleotides in cellular and in vivo studies. Labeling can be achieved either during solid-phase synthesis by incorporating a fluorescent phosphoramidite (B1245037) or post-synthetically by conjugating a reactive dye to a functionalized oligonucleotide.

A. On-Support Synthesis of 5'-Fluorescently Labeled MP-ONs

This protocol describes the incorporation of a fluorescent dye at the 5'-terminus of an MP-ON during automated solid-phase synthesis.

Experimental Protocol:

  • Oligonucleotide Synthesis: The MP-ON is synthesized on a solid support using standard phosphoramidite chemistry.

  • Final Coupling Step: In the final synthesis cycle, a phosphoramidite of the desired fluorescent dye (e.g., FAM, HEX, TET) is coupled to the 5'-terminus of the resin-bound oligonucleotide.

  • Deprotection and Cleavage: The oligonucleotide is cleaved from the solid support and deprotected. Note that some cyanine (B1664457) dyes are not stable under standard deprotection conditions and require milder reagents.

  • Purification: The labeled MP-ON is purified by High-Performance Liquid Chromatography (HPLC) to remove unlabeled oligonucleotides and free dye.

  • Quantification and Quality Control: The concentration of the purified, labeled MP-ON is determined by UV-Vis spectrophotometry. The labeling efficiency can be assessed by analyzing the ratio of absorbance at the dye's maximum wavelength to the absorbance at 260 nm. Purity is confirmed by HPLC or mass spectrometry.

B. Post-Synthetic Conjugation to Amine-Modified MP-ONs

This method involves synthesizing an MP-ON with a 5'- or 3'-amino-modifier, followed by conjugation with an amine-reactive fluorescent dye.

Experimental Protocol:

  • Synthesis of Amine-Modified MP-ON: Synthesize the MP-ON with a 5'- or 3'-amino-modifier phosphoramidite during solid-phase synthesis.

  • Purification of Amine-Modified MP-ON: Deprotect, cleave, and purify the amine-modified MP-ON by HPLC.

  • Dye Conjugation:

    • Dissolve the purified amine-modified MP-ON in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Dissolve the amine-reactive dye (e.g., NHS ester of the fluorophore) in a minimal amount of anhydrous DMSO.

    • Add the dye solution to the oligonucleotide solution in a molar excess (typically 10-20 fold).

    • Incubate the reaction mixture in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Purification of Labeled MP-ON: Purify the fluorescently labeled MP-ON from unreacted dye and unlabeled oligonucleotide using gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.

  • Characterization: Confirm successful conjugation and purity by HPLC and/or mass spectrometry.

II. Radioactive Labeling of Methylphosphonate Oligonucleotides

Radiolabeling offers the highest sensitivity for quantitative tracking studies such as biodistribution and pharmacokinetic analysis.

A. 5'-End Labeling with [γ-³²P]ATP and T4 Polynucleotide Kinase

This is a common method for introducing a radioactive phosphate (B84403) group at the 5'-terminus of an oligonucleotide.[3][4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents:

    • Dephosphorylated MP-ON (10-50 pmol)

    • 10x T4 Polynucleotide Kinase Buffer (2 µL)

    • [γ-³²P]ATP (10-50 pmol, 3000-7000 Ci/mmol)

    • T4 Polynucleotide Kinase (10 units)

    • Nuclease-free water to a final volume of 20 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.

  • Purification: Remove unincorporated [γ-³²P]ATP using a spin column (e.g., G-25 or G-50), gel electrophoresis, or ethanol precipitation.

  • Quantification: Determine the specific activity of the labeled MP-ON using a scintillation counter.

B. Reductive Alkylation with [¹⁴C]-Formaldehyde

This method provides a simple procedure for internally labeling MP-ONs.[8]

Experimental Protocol:

  • Reaction Mixture: Combine the MP-ON, [¹⁴C]-formaldehyde, and a reducing agent (e.g., sodium cyanoborohydride) in a suitable buffer.

  • Incubation: Incubate the reaction at room temperature for a specified period.

  • Purification: Purify the ¹⁴C-labeled MP-ON from unreacted reagents using gel filtration or HPLC.

  • Quantification: Measure the incorporation of ¹⁴C using a scintillation counter.

III. Biotin Labeling of Methylphosphonate Oligonucleotides

Biotin labeling enables highly specific and sensitive detection through its strong interaction with streptavidin or avidin, which can be conjugated to enzymes or fluorophores.

A. On-Support Synthesis of Biotinylated MP-ONs

Similar to fluorescent labeling, biotin can be incorporated during solid-phase synthesis using a biotin phosphoramidite.[9]

Experimental Protocol:

  • Synthesis: During the final coupling cycle of the automated solid-phase synthesis, add a biotin phosphoramidite to the 5'-terminus of the MP-ON.

  • Deprotection and Cleavage: Cleave the biotinylated MP-ON from the solid support and remove protecting groups under standard conditions.

  • Purification: Purify the product by HPLC to ensure high purity.

  • Quality Control: Confirm the mass of the biotinylated MP-ON by mass spectrometry.

B. Post-Synthetic Biotinylation of Amine-Modified MP-ONs

This protocol is analogous to the post-synthetic fluorescent labeling method.

Experimental Protocol:

  • Synthesize and Purify Amine-Modified MP-ON: As described in the fluorescent labeling section.

  • Biotinylation Reaction:

    • Dissolve the amine-modified MP-ON in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Dissolve an amine-reactive biotin derivative (e.g., NHS-biotin) in DMSO.

    • Add the biotin solution to the oligonucleotide solution and incubate at room temperature for 2-4 hours.

  • Purification: Remove excess biotin and unlabeled oligonucleotide by gel filtration or HPLC.

  • Confirmation: Verify successful biotinylation by a gel-shift assay with streptavidin or by mass spectrometry. A method to assess the effectiveness and reproducibility of biotinylation has been described.[10]

Quantitative Data Summary

Table 1: Stability of Labeled Methylphosphonate Oligonucleotides in Biological Media

Oligonucleotide TypeLabelMediumIncubation Time% Intact OligonucleotideReference
Methylphosphonate (MP-ON)³²PHeLa Cell Nuclear Extract70 min~100%[2]
Alternating MP-ON/Phosphodiester³²PHeLa Cell Nuclear Extract70 min~100%[2]
Phosphorothioate (B77711) (S-ON)³²PHeLa Cell Nuclear Extract70 minPartially Degraded[2]
Unmodified DNA (D-ON)³²PHeLa Cell Nuclear Extract70 minCompletely Degraded[2]
Alternating MP-ON/Phosphodiester with 2'-O-methyl³HRat (in vivo)-Highly Stable[1]

Note: The stability of fluorescently and biotin-labeled MP-ONs is expected to be similar to their unlabeled counterparts due to the stability of the methylphosphonate backbone itself.

Experimental Workflows and Diagrams

Workflow for Cellular Uptake and Trafficking Studies of Fluorescently Labeled MP-ONs

This workflow outlines the key steps for visualizing the internalization and subcellular localization of fluorescently labeled MP-ONs in cultured cells.

Cellular_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis synthesis Synthesize and Purify Fluorescent MP-ON cell_culture Culture Cells on Coverslips/Imaging Dishes incubation Incubate Cells with Labeled MP-ON cell_culture->incubation washing Wash to Remove Extracellular Oligonucleotide incubation->washing fixation Fix and Permeabilize Cells (Optional) washing->fixation staining Counterstain Nuclei/Organelles (e.g., DAPI, LysoTracker) fixation->staining imaging Image with Confocal Microscope staining->imaging analysis Analyze Images for Localization and Quantification imaging->analysis

Caption: Cellular uptake and trafficking workflow.

Workflow for In Vivo Biodistribution Study of Radiolabeled MP-ONs

This workflow describes the procedure for determining the tissue distribution of radiolabeled MP-ONs in an animal model.

Biodistribution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis labeling Prepare and Purify Radiolabeled MP-ON animal_prep Prepare Animal Model injection Administer Labeled MP-ON (e.g., IV, IP, SC) animal_prep->injection time_points Collect Tissues and Fluids at Predetermined Time Points injection->time_points weighing Weigh Tissues time_points->weighing homogenization Homogenize Tissues weighing->homogenization scintillation Measure Radioactivity by Liquid Scintillation Counting homogenization->scintillation data_analysis Calculate % Injected Dose per gram of Tissue scintillation->data_analysis

Caption: In vivo biodistribution study workflow.

Conclusion

The choice of labeling strategy for methylphosphonate oligonucleotides is dictated by the specific research question. Fluorescent labels are ideal for high-resolution cellular imaging, radioisotopes provide the highest sensitivity for quantitative in vivo studies, and biotin is excellent for affinity-based applications. The protocols provided herein offer robust methods for labeling MP-ONs to facilitate their study as potential therapeutic agents. The inherent nuclease resistance of the methylphosphonate backbone ensures that the stability of the labeled oligonucleotide is primarily determined by the stability of the label itself under biological conditions.

References

Application Notes and Protocols for the Use of Methylphosphonate Oligonucleotides as Probes in Molecular Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate (B1257008) oligonucleotides (MPOs) are a class of nucleic acid analogs that offer unique properties for molecular diagnostics. In MPOs, one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group, rendering the backbone uncharged.[1][2] This modification confers several key characteristics, including significant resistance to nuclease degradation, which enhances their stability in biological samples.[1] The neutral backbone of MPOs can also facilitate cellular uptake in some instances, a desirable trait for in vivo applications.[3][4][5]

However, the use of MPOs as diagnostic probes also presents challenges. Racemic mixtures of MPOs, containing both Rp and Sp stereoisomers at each phosphorus center, generally exhibit lower melting temperatures (Tm) when hybridized to complementary DNA or RNA strands compared to their phosphodiester counterparts. This is a critical consideration for probe design and hybridization conditions. Notably, chirally pure MPOs, particularly those with the Rp configuration, can form duplexes with thermal stabilities comparable to or even greater than natural nucleic acids.[1][2][6]

These application notes provide a comprehensive overview of the use of MPOs as probes in molecular diagnostics, including detailed protocols for their synthesis, purification, and application in techniques such as fluorescent in situ hybridization (FISH).

Key Advantages and Disadvantages of Methylphosphonate Probes

FeatureAdvantagesDisadvantages
Backbone Chemistry Neutral backbone may reduce non-specific binding to polyanionic molecules.Chirality at the phosphorus center can lead to diastereomeric mixtures with varying hybridization properties.
Nuclease Resistance Highly resistant to degradation by cellular nucleases, leading to longer probe lifespan in biological samples.Not applicable.
Cellular Uptake The neutral charge can enhance cellular uptake in certain systems.[3][4][5]The mechanism of uptake is primarily endocytosis, which may lead to sequestration in endosomes.[3][4][5]
Hybridization Chirally pure Rp MPOs can exhibit high binding affinity.[1][2][6]Racemic MPOs typically have lower melting temperatures (Tm) than phosphodiester probes, requiring optimization of hybridization conditions.
Solubility Not applicable.Can have lower aqueous solubility compared to phosphodiester oligonucleotides.
RNase H Activation MPO-RNA duplexes are not substrates for RNase H, which can be advantageous in applications where target RNA integrity is desired.Not suitable for applications that rely on RNase H-mediated cleavage of the target RNA.

Experimental Protocols

Protocol 1: Synthesis and Purification of Fluorescently Labeled Methylphosphonate Oligonucleotides

This protocol describes the synthesis of MPOs using automated phosphoramidite (B1245037) chemistry and subsequent fluorescent labeling and purification.

1. Automated Synthesis of Methylphosphonate Oligonucleotides:

Methylphosphonate oligonucleotides can be synthesized using standard automated DNA synthesizers with methylphosphonamidite monomers.[1]

  • Instrumentation: Automated DNA synthesizer.

  • Reagents:

    • Methylphosphonamidite monomers (e.g., for A, C, G, T).

    • Activator solution (e.g., 5-ethylthio-1H-tetrazole).

    • Oxidizing solution (e.g., iodine/water/pyridine).

    • Capping reagents.

    • Deblocking reagent (e.g., trichloroacetic acid in dichloromethane).

    • Controlled pore glass (CPG) solid support.

    • Acetonitrile (B52724) (synthesis grade).

  • Procedure:

    • Program the DNA synthesizer with the desired MPO sequence.

    • Install the appropriate methylphosphonamidite monomers and reagent reservoirs.

    • Initiate the synthesis protocol. The synthesizer will perform the iterative cycles of deblocking, coupling, capping, and oxidation.

    • Upon completion of the synthesis, the CPG support with the synthesized MPO is collected.

2. Cleavage and Deprotection:

  • Reagents:

  • Procedure:

    • Transfer the CPG support to a sealed vial.

    • Add concentrated ammonium hydroxide to the vial.

    • Incubate at room temperature for 12-16 hours to cleave the MPO from the CPG support and remove the protecting groups from the nucleobases.

    • Carefully transfer the ammonium hydroxide solution containing the MPO to a new tube and evaporate to dryness using a centrifugal evaporator.

3. Fluorescent Labeling (Post-Synthesis):

This protocol is for labeling an amine-modified MPO with an NHS-ester functionalized fluorescent dye.

  • Reagents:

    • Amine-modified MPO (synthesized with a 5'- or 3'-amino-modifier).

    • NHS-ester of the desired fluorescent dye (e.g., Cy3, Cy5, FITC).

    • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Nuclease-free water.

  • Procedure:

    • Dissolve the amine-modified MPO in the labeling buffer.

    • Dissolve the NHS-ester dye in a small amount of DMSO.

    • Add the dissolved dye to the MPO solution. The molar ratio of dye to MPO should be optimized, but a 10- to 20-fold molar excess of the dye is a good starting point.

    • Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.

    • The labeled MPO is then ready for purification.

4. Purification by High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is commonly used for the purification of MPOs.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

  • Procedure:

    • Dissolve the crude labeled MPO in Mobile Phase A.

    • Inject the sample onto the HPLC column.

    • Elute the MPO using a gradient of Mobile Phase B. A typical gradient is from 5% to 50% acetonitrile over 30 minutes.

    • Monitor the elution profile at 260 nm (for the oligonucleotide) and the excitation wavelength of the fluorescent dye.

    • Collect the fractions corresponding to the full-length, labeled MPO.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

    • Evaporate the purified fraction to dryness.

    • Resuspend the purified MPO probe in a suitable buffer (e.g., TE buffer) and store it protected from light at -20°C.

G cluster_synthesis Automated Synthesis cluster_processing Post-Synthesis Processing synthesis_start Start Synthesis deblocking Deblocking (TCA) synthesis_start->deblocking coupling Coupling (Methylphosphonamidite) deblocking->coupling capping Capping coupling->capping oxidation Oxidation (Iodine) capping->oxidation oxidation->deblocking Next Cycle synthesis_end Collect CPG oxidation->synthesis_end Final Cycle cleavage Cleavage & Deprotection (NH4OH) synthesis_end->cleavage labeling Fluorescent Labeling (NHS-ester dye) cleavage->labeling purification HPLC Purification labeling->purification final_product Purified MPO Probe purification->final_product

Caption: Workflow for the synthesis and labeling of MPO probes.

Protocol 2: Fluorescent In Situ Hybridization (FISH) with Methylphosphonate Probes

This protocol provides a general guideline for performing FISH on adherent cells using fluorescently labeled MPO probes. Optimization of probe concentration, hybridization temperature, and wash stringency is recommended for each new probe and target.

1. Probe Design Considerations:

  • Length: MPO probes are typically 15-30 nucleotides in length.

  • Melting Temperature (Tm): Due to the lower Tm of racemic MPOs, it is crucial to design probes with a predicted Tm that is suitable for the desired hybridization temperature. Consider using chirally pure Rp MPOs for higher Tm.

  • Specificity: Perform a BLAST search to ensure the probe sequence is specific to the target of interest.

2. Cell Preparation:

  • Materials:

    • Adherent cells grown on sterile glass coverslips.

    • Phosphate-buffered saline (PBS).

    • Fixation solution: 4% paraformaldehyde in PBS.

    • Permeabilization solution: 0.5% Triton X-100 in PBS.

    • 70% ethanol (B145695).

  • Procedure:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Dehydrate the cells by incubating in 70% ethanol for 5 minutes.

    • Air dry the coverslips completely.

3. Hybridization:

  • Materials:

    • Hybridization buffer: 50% formamide, 2x SSC (Saline-Sodium Citrate buffer), 10% dextran (B179266) sulfate. The salt concentration may need to be adjusted for neutral MPO probes.

    • Fluorescently labeled MPO probe.

    • Humidified chamber.

  • Procedure:

    • Prepare the hybridization solution by diluting the MPO probe in the hybridization buffer. The optimal probe concentration should be determined empirically, typically ranging from 1 to 10 ng/µL.

    • Apply the hybridization solution to the coverslip.

    • Place the coverslip in a humidified chamber.

    • Denature the probe and target DNA by incubating at 75-80°C for 5 minutes.

    • Hybridize overnight at a temperature appropriate for the Tm of the MPO probe. A starting point is typically 15-20°C below the calculated Tm.

4. Washing:

  • Materials:

    • Wash Buffer 1: 2x SSC, 50% formamide.

    • Wash Buffer 2: 1x SSC.

    • Wash Buffer 3: 0.5x SSC.

    • DAPI counterstain solution.

    • Antifade mounting medium.

  • Procedure:

    • Wash the coverslips in Wash Buffer 1 at the hybridization temperature for 15 minutes.

    • Wash the coverslips twice in Wash Buffer 2 at room temperature for 5 minutes each.

    • Wash the coverslips once in Wash Buffer 3 at room temperature for 5 minutes.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash briefly in PBS.

    • Mount the coverslips on a glass slide using an antifade mounting medium.

5. Imaging:

  • Instrumentation: Fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

  • Procedure:

    • Visualize the fluorescent signals using the microscope.

    • Capture images for analysis.

G cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization cell_culture Grow Cells on Coverslips fixation Fixation (4% PFA) cell_culture->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization dehydration Dehydration (Ethanol) permeabilization->dehydration probe_prep Prepare Hybridization Mix (MPO Probe) dehydration->probe_prep denaturation Denaturation probe_prep->denaturation hybridization Hybridization (Overnight) denaturation->hybridization washing Stringent Washes hybridization->washing counterstain Counterstain (DAPI) washing->counterstain mounting Mounting counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for FISH using MPO probes.

Data Presentation

Table 1: Comparative Melting Temperatures (Tm) of Oligonucleotide Duplexes
Oligonucleotide TypeTargetTm (°C)Reference
Phosphodiester (15-mer)RNA60.8[7]
Racemic Methylphosphonate (15-mer)RNA34.3[7]
Alternating Racemic MP/PhosphodiesterRNA40.6[7]
Alternating Chirally Pure Rp MP/PhosphodiesterRNA55.1[7]

Note: Tm values are highly dependent on sequence, length, and buffer conditions.

Signaling Pathways and Logical Relationships

The primary mechanism of action for MPO probes in diagnostics is through direct hybridization to a target nucleic acid sequence. This interaction does not typically involve the intricate signaling pathways associated with antisense oligonucleotides that modulate gene expression. The logical relationship is a direct binding event leading to a detectable signal.

G MPO_Probe Fluorescently Labeled Methylphosphonate Probe Hybridization Hybridization MPO_Probe->Hybridization Target_NA Target Nucleic Acid (DNA or RNA) Target_NA->Hybridization Signal Detectable Signal Hybridization->Signal

Caption: MPO probe hybridization and signal generation.

Conclusion

Methylphosphonate oligonucleotides represent a valuable tool in the molecular diagnostics toolbox. Their inherent nuclease resistance and potential for enhanced cellular uptake make them attractive for various applications. However, their unique chemical properties, particularly the reduced charge and chirality, necessitate careful consideration in probe design and the optimization of experimental protocols. By following the detailed methodologies and understanding the underlying principles outlined in these application notes, researchers can effectively harness the potential of MPO probes for sensitive and specific detection of nucleic acid targets.

References

Troubleshooting & Optimization

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during methylphosphonate (B1257008) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during methylphosphonate oligonucleotide synthesis?

A1: The most prevalent side reactions include degradation of the methylphosphonate backbone under standard deprotection conditions, modification of nucleobases during deprotection (particularly transamination of cytidine (B196190) and displacement reactions on guanosine), hydrolysis of the phosphonite intermediate, depurination, and the formation of deletion or addition sequences.[1][2][3]

Q2: Why is the methylphosphonate backbone sensitive to standard deprotection reagents?

A2: The methylphosphonate linkage is susceptible to cleavage under basic conditions, such as those created by ammonium (B1175870) hydroxide (B78521), which is a common reagent for removing protecting groups in standard phosphodiester oligonucleotide synthesis.[1] This sensitivity necessitates the use of alternative, milder deprotection strategies.

Q3: What causes the formation of n+1 or n-1 impurities?

A3: The formation of n+1 (addition) sequences can be caused by the premature removal of the 5'-DMT protecting group on a dG phosphoramidite, leading to the incorporation of a GG dimer.[3] Conversely, n-1 (deletion) sequences can result from incomplete coupling reactions at any given cycle of the synthesis.

Troubleshooting Guides

Issue 1: Degradation of the Oligonucleotide Backbone During Deprotection
  • Symptom: Low yield of the full-length oligonucleotide, with evidence of shorter fragments upon analysis (e.g., by HPLC or gel electrophoresis).

  • Cause: The methylphosphonate backbone is unstable in the presence of strong bases like ammonium hydroxide, which is typically used for deprotection in standard oligonucleotide synthesis.[1]

  • Solution: Avoid using concentrated ammonium hydroxide. A recommended alternative is a one-pot deprotection method using a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) (EDA).[2][4]

Issue 2: Appearance of Unexpected Peaks/Masses Corresponding to Base Modifications
  • Symptom: Mass spectrometry or HPLC analysis reveals species with masses inconsistent with the expected product, often corresponding to the addition of moieties from the deprotection solution.

  • Cause:

    • Transamination of Cytidine: When using ethylenediamine (EDA) for deprotection, the N4-benzoyl protecting group on cytidine (dC-bz) can be displaced by EDA, leading to an undesired adduct. This can affect up to 15% of N4-bz-dC residues.[2][4]

    • Modification of Guanosine: A similar displacement reaction can occur at the O6 position of N2-ibu-O6-DPC-dG when treated with EDA.[2][4]

  • Solution:

    • To prevent cytidine transamination, replace N4-benzoyl-dC (dC-bz) with N4-isobutyryl-dC (dC-ibu) in the synthesis.[1][5]

    • For guanosine, using N2-ibu-dG minimizes this side reaction.[2][4] A one-pot deprotection method involving an initial treatment with dilute ammonia can also help revert dG adducts before the addition of EDA.[1]

Issue 3: Low Coupling Efficiency, Especially with Chiral Synthons
  • Symptom: A significant amount of n-1 and other deletion sequences are observed, and overall yield is low. This may be more pronounced when using chirally pure methylphosphonate dimer synthons.

  • Cause:

    • Synthon Instability: Chirally pure methylphosphonate dimer synthons can lose their ability to couple efficiently, even when stored under anhydrous conditions.[1]

    • Hydrolysis of Intermediate: The methylphosphonite diester intermediate formed during coupling is highly sensitive to water, leading to hydrolysis and failed coupling.[5]

  • Solution:

    • Use freshly prepared or properly stored synthons.

    • Employ a specially formulated, low-water (e.g., 0.25%) oxidizing solution to minimize hydrolysis of the methylphosphonite intermediate.[5]

Issue 4: Presence of Abasic Sites (Depurination)
  • Symptom: Mass spectrometric analysis shows species with masses corresponding to the loss of a purine (B94841) base (adenine or guanine).

  • Cause: The strong acidic conditions of trichloroacetic acid (TCA) used for detritylation can lead to the protonation and subsequent cleavage of the glycosidic bond of purine nucleosides.[3]

  • Solution: While not extensively detailed for methylphosphonate synthesis in the provided context, general strategies for minimizing depurination in oligonucleotide synthesis include using weaker acids for detritylation, although this may require longer reaction times.

Quantitative Data on Side Reactions

Side ReactionNucleobase InvolvedReagentExtent of Side ProductMitigation StrategyReference
TransaminationN4-benzoyl-dC (dC-bz)Ethylenediamine (EDA)Up to 15%Use N4-isobutyryl-dC (dC-ibu)[2][4]
DisplacementN2-ibu-O6-DPC-dGEthylenediamine (EDA)ObservedUse N2-ibu-dG[2][4]

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This method is designed to minimize backbone degradation and base modification.[2][4]

  • Following synthesis, keep the oligonucleotide attached to the solid support.

  • Add dilute ammonium hydroxide to the support and let it stand for 30 minutes at room temperature. This step helps in reverting potential dG adducts.[1]

  • Add one volume of ethylenediamine (EDA) directly to the ammonia solution.

  • Allow the reaction to proceed for 6 hours at room temperature to complete the deprotection of the nucleobases and cleavage from the support.[2][4]

  • Dilute and neutralize the solution to stop the reaction.

  • The crude product is now ready for chromatographic purification (e.g., HPLC).

Visual Guides

Deprotection_Troubleshooting start Start Deprotection reagent Choose Deprotection Reagent start->reagent nh4oh Concentrated NH4OH reagent->nh4oh Standard (Incorrect) Method eda Ethylenediamine (EDA) reagent->eda Alternative one_pot One-Pot Method (Dilute NH4OH then EDA) reagent->one_pot Recommended degradation Result: Backbone Degradation nh4oh->degradation check_dC Using N4-benzoyl-dC? eda->check_dC success Result: Clean Deprotection one_pot->success transamination Side Reaction: dC Transamination use_ibu_dC Solution: Use N4-isobutyryl-dC transamination->use_ibu_dC check_dC->transamination Yes check_dC->success No (Using dC-ibu)

Caption: Troubleshooting workflow for deprotection of methylphosphonate oligonucleotides.

Coupling_Workflow start Start Coupling Cycle add_synthon Add Methylphosphonamidite Synthon start->add_synthon activation Activate with Tetrazole add_synthon->activation coupling Coupling to 5'-OH activation->coupling oxidation Oxidation coupling->oxidation low_water_ox Low-Water (0.25%) Iodine Oxidizer oxidation->low_water_ox Recommended standard_ox Standard Oxidizer oxidation->standard_ox Not Recommended stable_linkage Stable P(V) Methylphosphonate Linkage low_water_ox->stable_linkage hydrolysis Side Reaction: P(III) Intermediate Hydrolysis standard_ox->hydrolysis next_cycle Proceed to Capping & Next Cycle stable_linkage->next_cycle

Caption: Recommended workflow for the coupling step to prevent hydrolysis.

References

Optimizing coupling efficiency of 5'-DMTr-T-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling efficiency of 5'-DMTr-T-Methyl phosphonamidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialized phosphoramidite (B1245037) building block used in the chemical synthesis of oligonucleotides. It incorporates a thymidine (B127349) (T) nucleoside with a methylphosphonate (B1257008) linkage instead of the natural phosphodiester linkage. The 5'-Dimethoxytrityl (DMTr) group is a protecting group for the 5'-hydroxyl function, which is removed at each cycle of the synthesis to allow for the addition of the next nucleotide. The primary advantage of the methylphosphonate modification is its resistance to nuclease degradation, which enhances the stability of the resulting oligonucleotide in biological systems.[1][2] This makes it a valuable tool in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.[1]

Q2: How does the coupling efficiency of methylphosphonamidites compare to standard phosphoramidites?

A2: The coupling efficiency of methylphosphonamidites can be slightly lower and more variable than that of standard phosphodiester phosphoramidites. This is primarily due to the increased steric hindrance around the phosphorus center caused by the methyl group. However, with optimized protocols, including the appropriate choice of activator and extended coupling times, high coupling efficiencies (often exceeding 98%) can be achieved.

Q3: What are the critical factors influencing the coupling efficiency of this compound?

A3: Several factors are critical for achieving high coupling efficiency:

  • Anhydrous Conditions: Methylphosphonamidites and their activated intermediates are highly sensitive to moisture.[3] The presence of water in the acetonitrile, activator solution, or on the synthesizer lines will significantly reduce coupling efficiency by hydrolyzing the phosphoramidite.

  • Activator Choice: The type and concentration of the activator are crucial. More potent activators are often required to achieve high efficiency with sterically hindered phosphoramidites.

  • Coupling Time: Due to steric hindrance, methylphosphonamidites generally require longer coupling times compared to their standard phosphodiester counterparts.

  • Reagent Purity: The purity of the phosphoramidite, activator, and all solvents is paramount for successful synthesis.

Q4: How can I monitor the coupling efficiency of this compound during synthesis?

A4: The most common method for real-time monitoring of coupling efficiency is the trityl cation assay.[4][5][6][7] At the beginning of each synthesis cycle, the 5'-DMTr protecting group is removed by an acid, releasing a brightly colored orange dimethoxytrityl cation. The intensity of this color, measured by UV-Vis spectrophotometry at approximately 498 nm, is directly proportional to the number of molecules that were successfully coupled in the previous cycle.[4][7] A stable and consistent trityl signal from cycle to cycle indicates high and uniform coupling efficiency.

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses common issues leading to low coupling efficiency when using this compound.

Problem: A sudden or consistent drop in the trityl cation signal, indicating poor coupling.

Below is a systematic approach to diagnose and resolve this issue.

TroubleshootingWorkflow Start Low Coupling Efficiency Observed (Low Trityl Signal) CheckReagents Step 1: Verify Reagent Integrity Start->CheckReagents CheckActivator Is Activator Fresh and Anhydrous? CheckReagents->CheckActivator CheckAmidite Is Amidite Solution Fresh and Dry? CheckActivator->CheckAmidite Yes ReplaceActivator Action: Prepare Fresh Activator Solution CheckActivator->ReplaceActivator No CheckACN Is Acetonitrile Anhydrous? CheckAmidite->CheckACN Yes ReplaceAmidite Action: Prepare Fresh Amidite Solution CheckAmidite->ReplaceAmidite No ReplaceACN Action: Replace Acetonitrile Bottle CheckACN->ReplaceACN No CheckSynthesizer Step 2: Check Synthesizer Fluidics CheckACN->CheckSynthesizer Yes ReplaceActivator->CheckAmidite ReplaceAmidite->CheckACN ReplaceACN->CheckSynthesizer CheckDelivery Are Reagent Lines Delivering Correctly? CheckSynthesizer->CheckDelivery PerformMaintenance Action: Perform System Flush and Check for Blockages CheckDelivery->PerformMaintenance No OptimizeProtocol Step 3: Optimize Synthesis Protocol CheckDelivery->OptimizeProtocol Yes PerformMaintenance->OptimizeProtocol IncreaseTime Increase Coupling Time? OptimizeProtocol->IncreaseTime ChangeActivator Consider a Stronger Activator? IncreaseTime->ChangeActivator Yes/No DoubleCouple Implement Double Coupling? ChangeActivator->DoubleCouple Yes/No ModifyCycle Action: Modify Synthesis Cycle DoubleCouple->ModifyCycle Yes Resolved Problem Resolved DoubleCouple->Resolved No, issue persists. Contact technical support. ModifyCycle->Resolved

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

  • Deblocking (Detritylation):

    • The solid support-bound oligonucleotide is treated with a solution of an acid (typically 3% trichloroacetic acid or dichloroacetic acid in dichloromethane) to remove the 5'-DMTr protecting group from the terminal nucleotide.

    • This step exposes the 5'-hydroxyl group for the subsequent coupling reaction. The released trityl cation is collected for quantification.

  • Coupling:

    • The this compound (typically at a concentration of 0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25 M ETT in anhydrous acetonitrile) are simultaneously delivered to the synthesis column.

    • The recommended coupling time for methylphosphonamidites is generally longer than for standard phosphoramidites, typically in the range of 120-300 seconds. A "double coupling" step, where the coupling procedure is repeated, can also be employed to maximize efficiency.

  • Capping:

    • Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).

    • This prevents the unreacted chains from elongating in subsequent cycles, which would result in deletion mutant sequences.

  • Oxidation:

    • The newly formed trivalent phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using a solution of iodine in a mixture of THF, pyridine, and water.

    • This step stabilizes the internucleotide linkage before the next synthesis cycle begins.

Protocol 2: Trityl Cation Assay for Coupling Efficiency

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Collection: The DNA synthesizer is programmed to collect the acidic solution containing the cleaved DMTr cation from the deblocking step of each cycle into separate vials or a 96-well plate.

  • Dilution (if necessary): Depending on the synthesizer and spectrophotometer setup, the collected fractions may need to be diluted with a suitable acidic solution (e.g., 3% TCA in DCM) to bring the absorbance into the linear range of the instrument.

  • Measurement: The absorbance of each collected fraction is measured at the wavelength of maximum absorbance for the DMTr cation, which is approximately 498-495 nm.

  • Calculation:

    • The stepwise coupling efficiency (SE) for a given cycle (n) is calculated as: SE (%) = (Absorbance at cycle n / Absorbance at cycle n-1) x 100

    • The overall yield (OY) after N cycles can be estimated by multiplying the stepwise efficiencies of each cycle.

Interpretation:

  • A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency.

  • A significant drop in absorbance indicates a failure in the coupling step of that particular cycle. [5]* The overall yield of the full-length product is highly dependent on the average stepwise efficiency. For example, a 30-mer oligonucleotide synthesized with an average stepwise efficiency of 99% will have a theoretical yield of approximately 74% full-length product, whereas the same synthesis with 98% efficiency will yield only about 54% full-length product.

Protocol 3: Deprotection of Methylphosphonate-Containing Oligonucleotides

Oligonucleotides containing methylphosphonate linkages require a specific deprotection protocol to remove the base-protecting groups without degrading the modified backbone. Standard deprotection with ammonium (B1175870) hydroxide (B78521) alone is often insufficient or can lead to side reactions.

Recommended One-Pot Procedure: [8][9]

  • Initial Ammonia Treatment:

    • After synthesis, the solid support is treated with a dilute solution of ammonium hydroxide for a short period (e.g., 30 minutes at room temperature). This step removes the cyanoethyl protecting groups from the phosphate backbone.

  • Ethylenediamine (B42938) Treatment:

    • Ethylenediamine is added to the same reaction vessel. The mixture is incubated for approximately 6-8 hours at room temperature.

    • The ethylenediamine effectively removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).

  • Neutralization and Recovery:

    • The reaction is stopped by diluting the mixture and neutralizing it. The deprotected oligonucleotide is then recovered from the solution, typically by ethanol (B145695) precipitation or cartridge purification.

This one-pot method has been shown to be superior in yield compared to older two-step procedures for deprotecting methylphosphonate oligonucleotides.

References

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methylphosphonate (B1257008) oligonucleotides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in methylphosphonate oligo synthesis?

Low yields in methylphosphonate oligonucleotide synthesis can typically be attributed to three main areas: suboptimal deprotection, inefficient coupling during the synthesis cycle, and issues related to the reagents and synthesis hardware.

  • Suboptimal Deprotection: The methylphosphonate backbone is sensitive to basic conditions, making standard deprotection protocols with ammonium (B1175870) hydroxide (B78521) problematic and often leading to backbone degradation.[1] Incomplete removal of protecting groups or the formation of side products during deprotection can also significantly lower the yield of the desired full-length oligonucleotide.

  • Inefficient Coupling: The phosphoramidite (B1245037) chemistry used for synthesis requires high coupling efficiency at each step to achieve a good overall yield of the final product.[2][3] Factors such as the presence of moisture, degraded reagents, or suboptimal activator performance can lead to poor coupling.[2][4][5]

  • Reagent and Synthesizer Issues: The quality of the phosphoramidites, activators, and other reagents is critical.[4] Additionally, problems with the DNA synthesizer, such as leaks or inaccurate reagent delivery, can directly impact synthesis efficiency.[4]

Troubleshooting Guides

Category 1: Deprotection-Related Issues

Q2: My final yield is very low after deprotection. What could be the problem?

Low yield after deprotection is a frequent issue due to the base-sensitivity of the methylphosphonate linkage. Standard deprotection with ammonium hydroxide can cause significant degradation of the oligonucleotide backbone.[1] Furthermore, side reactions such as the transamination of N4-benzoyl-dC (up to 15%) and the formation of adducts with dG can occur when using ethylenediamine (B42938) (EDA) as a deprotection agent.[6][7][8][9]

Recommended Solution: The "One-Pot" Deprotection Protocol

A novel one-pot deprotection method has been shown to significantly improve yields by as much as 250% compared to traditional two-step methods.[6][7][8][9] This protocol minimizes side reactions and preserves the integrity of the methylphosphonate backbone.

Experimental Protocol: One-Pot Deprotection of Methylphosphonate Oligonucleotides

Objective: To deprotect the synthesized oligonucleotide and cleave it from the solid support while minimizing backbone degradation and side reactions.

Materials:

  • CPG-bound methylphosphonate oligonucleotide

  • Dilute ammonium hydroxide solution (e.g., 2% w/v in acetonitrile (B52724)/ethanol)

  • Ethylenediamine (EDA)

  • Neutralizing solution (e.g., acetic acid in water)

Procedure:

  • Place the CPG support with the synthesized oligonucleotide in a sealed vial.

  • Add the dilute ammonium hydroxide solution to the CPG and incubate for 30 minutes at room temperature. This initial step is crucial for removing protecting groups from dG without significantly harming the backbone.

  • Directly add one volume of ethylenediamine (EDA) to the vial.

  • Incubate the mixture for 6 hours at room temperature to complete the deprotection and cleavage from the support.

  • Dilute the reaction mixture with water.

  • Neutralize the solution with the appropriate neutralizing agent to stop the reaction.

  • The crude oligonucleotide is now ready for purification.

Category 2: Synthesis Cycle and Coupling Efficiency

Q3: How can I monitor the coupling efficiency during synthesis?

The most common real-time method for monitoring coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking (detritylation) step of each cycle.[4] The orange-colored DMT cation has a strong absorbance around 495 nm. A consistent and strong signal indicates high coupling efficiency in the previous step, while a sudden drop in absorbance signals a coupling problem.[4]

Q4: My trityl signal is consistently low or decreasing with each cycle. What are the likely causes and solutions?

A consistently low or decreasing trityl signal points to inefficient coupling. Several factors can contribute to this issue:

  • Moisture: Phosphoramidites are highly sensitive to moisture.[2][5] Any water in the acetonitrile (ACN), activator, or on the synthesizer itself will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]

  • Degraded Reagents: Phosphoramidites and activators have a limited shelf life and can degrade if not stored properly under anhydrous conditions.[4]

  • Suboptimal Activator: The choice and concentration of the activator are crucial for efficient coupling. While highly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) can provide fast coupling, they may also lead to side reactions like dimer formation (n+1 products).[10][11][12] Less acidic activators like 4,5-Dicyanoimidazole (DCI) can be a better choice for longer oligos or large-scale synthesis.[10][11]

Troubleshooting Steps for Low Coupling Efficiency:

  • Check for Moisture: Ensure all reagents, especially acetonitrile, are anhydrous. Use fresh, high-quality reagents. Consider drying the activator solution and phosphoramidites over molecular sieves.[5]

  • Verify Reagent Quality: Use fresh phosphoramidites and activator solutions. Avoid using reagents that are past their expiration date or have been stored improperly.

  • Optimize Activator and Coupling Time: The choice of activator and the coupling time are interdependent. Refer to the manufacturer's recommendations and consider optimizing these parameters for your specific synthesis. For particularly difficult couplings, a longer coupling time may be necessary.

Data Presentation: Activator Choice and Coupling Time

ActivatorpKaRecommended UsePotential Issues
1H-Tetrazole4.89General purpose, but can be slow for RNA synthesis.Low solubility in acetonitrile.
5-Ethylthio-1H-tetrazole (ETT)4.28General purpose, good for RNA synthesis.More acidic than tetrazole, potential for n+1 formation.
5-Benzylthio-1H-tetrazole (BTT)4.08Excellent for RNA synthesis with reduced coupling times.More acidic than ETT, higher risk of n+1 formation.
4,5-Dicyanoimidazole (DCI)5.2Recommended for long oligos and large-scale synthesis.Less acidic, minimizing n+1 formation.

Note: The optimal coupling time will vary depending on the synthesizer, scale, and specific sequence.

Category 3: Purification

Q5: What is the best method for purifying methylphosphonate oligonucleotides?

Due to their increased hydrophobicity compared to natural oligonucleotides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purifying methylphosphonate oligos.[13]

Experimental Protocol: RP-HPLC Purification of Methylphosphonate Oligonucleotides

Objective: To separate the full-length methylphosphonate oligonucleotide from shorter failure sequences and other impurities.

Materials:

  • Crude, deprotected methylphosphonate oligonucleotide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer or other suitable ion-pairing agent

  • RP-HPLC column (e.g., C8 or C18)

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in water or a low-salt buffer.[13]

  • HPLC Setup:

    • Mobile Phase A: 0.1 M TEAB in water

    • Mobile Phase B: 0.1 M TEAB in 50% acetonitrile/water[13]

    • Column: C8 or C18 reverse-phase column

    • Detector: UV detector set to 260 nm

  • Injection and Elution: Inject the sample onto the column. Elute with a gradient of increasing Mobile Phase B (acetonitrile concentration). A typical gradient might be from 0% to 50% B over 20-30 minutes.[13]

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

  • Desalting and Lyophilization: Pool the collected fractions, desalt if necessary (e.g., using a desalting column), and then lyophilize to obtain the purified oligonucleotide.

Visualizations

Troubleshooting_Low_Yield start Low Final Yield check_coupling Check Trityl Signals start->check_coupling low_trityl Low/Decreasing Trityl Signal check_coupling->low_trityl Low good_trityl Consistent Trityl Signal check_coupling->good_trityl Good troubleshoot_coupling Troubleshoot Coupling Efficiency low_trityl->troubleshoot_coupling troubleshoot_deprotection Investigate Deprotection Step good_trityl->troubleshoot_deprotection check_reagents Check Reagent Quality (Anhydrous ACN, Fresh Amidites/Activator) troubleshoot_coupling->check_reagents check_synthesizer Check Synthesizer Fluidics troubleshoot_coupling->check_synthesizer optimize_deprotection Optimize Deprotection Protocol (e.g., One-Pot Method) troubleshoot_deprotection->optimize_deprotection check_purification Review Purification Method (RP-HPLC) troubleshoot_deprotection->check_purification

Caption: A troubleshooting workflow for low yield in methylphosphonate oligo synthesis.

Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle deblock 1. Deblocking (Detritylation) Removes 5'-DMT group coupling 2. Coupling Adds next phosphoramidite deblock->coupling capping 3. Capping Blocks unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation Stabilizes the phosphite (B83602) triester capping->oxidation oxidation->deblock

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

One_Pot_Deprotection start CPG-Bound Oligo step1 Step 1: Add Dilute NH4OH (30 min, RT) start->step1 step2 Step 2: Add Ethylenediamine (EDA) (6 hours, RT) step1->step2 step3 Step 3: Dilute and Neutralize step2->step3 end Crude Oligo for Purification step3->end

Caption: The workflow for the one-pot deprotection of methylphosphonate oligonucleotides.

References

Technical Support Center: Methylphosphonate Oligonucleotide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent base modification during the deprotection of methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during methylphosphonate deprotection?

A1: The primary side reactions of concern are base modifications and backbone cleavage. When using ethylenediamine (B42938) (EDA), a common deprotection reagent, transamination at the C4 position of cytosine, particularly with N4-benzoyl-dC (N4-bz-dC) protecting groups, can occur.[1][2][3] A displacement reaction can also be observed at the O6 position of guanine (B1146940).[1][2][3] Additionally, prolonged exposure to strong bases like concentrated ammonium (B1175870) hydroxide (B78521) can lead to the degradation of the methylphosphonate backbone.[4] The use of hydrazine (B178648) has been associated with the cleavage of pyrimidine (B1678525) nucleosides.[4]

Q2: I am observing significant transamination of my cytosine residues. How can I prevent this?

A2: Transamination of cytosine is a known issue, especially when using N4-benzoyl-dC (N4-bz-dC) in combination with ethylenediamine (EDA) for deprotection.[1][2][3] To mitigate this, consider the following:

  • Change the Protecting Group: Switching from the benzoyl (bz) protecting group for dC to a more labile one like isobutyryl (ibu) or acetyl (Ac) can eliminate this side reaction.[1][2][3][5][6]

  • Utilize a "One-Pot" Deprotection Protocol: A novel method involving a brief, 30-minute pretreatment with dilute ammonia (B1221849) followed by a 6-hour incubation with EDA at room temperature has been shown to be effective.[1][2][3]

Q3: My product yield is low after deprotection. What could be the cause?

A3: Low yield can be attributed to several factors. A common cause is the degradation of the methylphosphonate backbone due to harsh deprotection conditions, such as prolonged treatment with concentrated ammonium hydroxide.[4] A study comparing a "one-pot" deprotection method (dilute ammonia followed by ethylenediamine) to a traditional two-step method found the one-pot procedure to be superior, with as much as a 250% increase in product yield.[1][2]

Q4: Can I use a single deprotection method for all types of protecting groups on the nucleobases?

A4: Not always. The choice of deprotection method should be compatible with the protecting groups used during synthesis. For instance, the use of the tert-butylphenoxyacetyl (t-BPA) protecting group on dA, dC, and dG allows for milder deprotection conditions, such as a short treatment with ammonia-saturated methanol, which minimizes backbone degradation.[4] Conversely, more robust protecting groups may require harsher deprotection conditions that could lead to the side reactions discussed above.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected peak in HPLC/Mass Spectrometry analysis corresponding to a modified cytosine. Transamination of N4-benzoyl-dC by ethylenediamine (EDA).Use a more labile protecting group for dC, such as isobutyryl (ibu) or acetyl (Ac).[1][2][3][5][6]
Low recovery of the final oligonucleotide product. Degradation of the methylphosphonate backbone by harsh basic conditions.Avoid prolonged exposure to concentrated ammonium hydroxide.[4] Consider the "one-pot" deprotection method.[1][2]
Modification of guanine residues. Displacement reaction at the O6 position by ethylenediamine (EDA).The "one-pot" protocol with a dilute ammonia pretreatment can help minimize this.[1][2]
Cleavage of pyrimidine nucleosides. Use of hydrazine in the deprotection step.Avoid using hydrazine for deprotection.[4]

Quantitative Data Summary

The choice of protecting group for cytosine significantly impacts the level of base modification during deprotection with ethylenediamine.

Cytosine Protecting GroupObserved Side Reaction (with Ethylenediamine)Extent of ModificationReference
N4-benzoyl-dC (bz-dC)Transamination at C4 positionUp to 15%[1][2][3]
N4-isobutyryl-dC (ibu-dC)No significant side reactions observedNot observed[1][2]
Acetyl-dC (Ac-dC)Recommended to avoid base modificationNot observed[5][6]

Experimental Protocols

Key Experiment: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is designed to minimize base modification and backbone degradation, leading to a higher yield of the desired product.[1][3][5]

Materials:

  • Synthesized methylphosphonate oligonucleotide on solid support

  • Ammonium hydroxide solution (acetonitrile/ethanol/ammonium hydroxide 45:45:10 v/v/v)

  • Ethylenediamine (EDA)

  • Deprotection vial

Procedure:

  • Air-dry the solid support containing the synthesized oligonucleotide in the synthesis column.

  • Transfer the support to a deprotection vial.

  • Add 0.5 mL of the ammonium hydroxide solution to the support.

  • Seal the vial and let it stand at room temperature for 30 minutes.

  • Add 0.5 mL of ethylenediamine to the vial and reseal it.

  • Allow the reaction to proceed at room temperature for 6 hours.

  • To stop the reaction, dilute and neutralize the solution.

  • The crude product is now ready for purification (e.g., by chromatography).

Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection One-Pot Deprotection cluster_purification Purification start Synthesized Oligo on Solid Support pretreatment Step 1: Dilute NH4OH (30 min, RT) start->pretreatment Cleavage from Support & Partial Deprotection main_deprotection Step 2: Ethylenediamine (6 hours, RT) pretreatment->main_deprotection Complete Deprotection stop_reaction Dilute and Neutralize main_deprotection->stop_reaction purify Chromatographic Purification stop_reaction->purify end Pure Methylphosphonate Oligonucleotide purify->end

Caption: Workflow for the one-pot methylphosphonate deprotection protocol.

Logic_Diagram cluster_goal Goal cluster_problem Problem cluster_solution Solution goal Prevent Base Modification problem dC Transamination with EDA Deprotection solution1 Use Labile Protecting Groups (e.g., ibu-dC, Ac-dC) solution1->goal solution2 Optimize Deprotection Protocol (e.g., One-Pot Method) solution2->goal

Caption: Logic for preventing cytosine modification during deprotection.

References

Technical Support Center: Managing Diastereomers in Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are methylphosphonate oligonucleotides and why is diastereomer management important?

Methylphosphonate oligonucleotides (MPOs) are synthetic analogs of DNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group.[1] This modification renders the internucleotidic linkage uncharged and chiral at the phosphorus atom, leading to the formation of two diastereomers for each methylphosphonate linkage: the Rp and Sp configurations.[2][3]

Managing these diastereomers is critical because the stereochemistry at the phosphorus center significantly impacts the oligonucleotide's biological and physical properties, including:

  • Nuclease Resistance: MPOs are highly resistant to degradation by nucleases.[3]

  • Cellular Uptake: The neutral backbone is reported to enhance cellular uptake.[3]

  • Binding Affinity: The two diastereomers can have different binding affinities to target RNA sequences.[2][4] Generally, oligonucleotides with Rp-configured methylphosphonate linkages exhibit higher binding affinity to complementary RNA than their racemic counterparts.[4][5][6]

  • Duplex Stability: The stereochemistry affects the stability of the resulting DNA:RNA duplex.[7]

Q2: How does the stereochemistry of the methylphosphonate linkage affect duplex stability?

The Rp and Sp configurations have distinct effects on the thermal stability (Tm) of oligonucleotide duplexes. Studies have shown that duplexes containing all-Rp methylphosphonate linkages generally have Tm values similar to or even slightly higher than the unmodified phosphodiester parent duplex.[7] In contrast, duplexes with all-Sp linkages tend to have lower Tm values, indicating reduced stability.[7] This is attributed to increased steric interactions involving the methyl group in the Sp configuration.[7]

Q3: What are the primary strategies for controlling diastereoselectivity during methylphosphonate oligonucleotide synthesis?

There are two main approaches to manage diastereomers in MPO synthesis:

  • Stereoselective Synthesis: This involves using chiral building blocks, most commonly chirally pure methylphosphonate dinucleotide synthons, during solid-phase synthesis.[1][4][6] This method allows for the preparation of oligonucleotides with a defined stereochemistry at specific positions.

  • Separation of Diastereomers: This approach involves synthesizing a mixture of diastereomers and then separating them using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC).[5]

Troubleshooting Guides

Synthesis and Deprotection

Issue 1: Low coupling efficiency during solid-phase synthesis.

  • Possible Cause: Water contamination in reagents or solvents. The methylphosphonite intermediate is unstable and susceptible to hydrolysis.[8]

  • Troubleshooting Steps:

    • Use high-quality, anhydrous acetonitrile (B52724) for all solutions.

    • Dry chiral dimer synthons over molecular sieves (3 Å) for at least 24 hours before loading onto the synthesizer.[1]

    • Ensure that the activator, such as tetrazole, is also anhydrous.

    • Increase the coupling time. For 2'-deoxy dimer synthons, a coupling time of 1-2 minutes per addition is recommended, while 2'-O-methyl dimers may require up to 3 minutes.[1]

Issue 2: Base modification or degradation of the methylphosphonate backbone during deprotection.

  • Possible Cause: The methylphosphonate backbone is sensitive to harsh basic conditions, such as those typically used for deprotecting standard oligonucleotides (e.g., concentrated ammonium (B1175870) hydroxide).[9] This can lead to backbone cleavage. Additionally, certain protecting groups on nucleobases can undergo side reactions. For instance, N4-benzoyl cytidine (B196190) (dC-bz) can be transaminated by ethylenediamine (B42938) (EDA), a common reagent for methylphosphonate deprotection.[9][10]

  • Troubleshooting Steps:

    • Use a milder deprotection strategy. A one-pot procedure has been shown to be effective and minimizes side reactions.[9][10][11]

    • One-Pot Deprotection Protocol: [10][11]

      • Treat the support-bound oligonucleotide with a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) for 30 minutes at room temperature.

      • Add an equal volume of ethylenediamine (EDA) to the vial and continue the reaction for 6 hours at room temperature.

      • Dilute and neutralize the reaction mixture to prepare it for purification.

    • Use alternative base protecting groups. Using N4-isobutyryl-dC (dC-ibu) instead of dC-bz can eliminate the transamination side product when using EDA for deprotection.[9]

Diastereomer Separation and Analysis

Issue 3: Poor resolution of diastereomers by HPLC.

  • Possible Cause: Suboptimal chromatographic conditions, including the choice of column, ion-pairing agent, or gradient. The separation of diastereomers is often challenging due to their similar physical properties.

  • Troubleshooting Steps:

    • Optimize Ion-Pair Reversed-Phase (IP-RP) HPLC conditions:

      • Column: A C18 stationary phase is commonly used.

      • Ion-Pairing Agent: The choice of ion-pairing agent can significantly impact resolution. Triethylammonium acetate (B1210297) (TEAA) is a "weaker" ion-pairing agent that often provides better resolution of diastereomers compared to "stronger" agents like hexafluoro-2-propanol (HFIP) with an amine.

      • Gradient: Employ a shallow gradient of the organic modifier (e.g., acetonitrile) to enhance separation.

    • Consider Anion-Exchange (AEX) HPLC: AEX chromatography can also be effective for separating diastereomers, especially for shorter oligonucleotides.

    • Elevated Temperature: Running the separation at a higher temperature (e.g., 65 °C) can sometimes improve peak shape and resolution in AEX-HPLC.[12]

Issue 4: Difficulty in assigning the absolute configuration (Rp or Sp) of separated diastereomers.

  • Possible Cause: Lack of appropriate analytical standards or characterization methods.

  • Troubleshooting Steps:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • 31P NMR: This is a powerful technique for characterizing the phosphorus center. The two diastereomers will typically exhibit distinct chemical shifts.[13][14]

      • 2D NMR (NOESY/ROESY): Two-dimensional NMR techniques can be used to determine the absolute configuration by observing through-space interactions between the methyl group on the phosphorus and protons on the sugar rings.[7]

    • Enzymatic Digestion: Use of stereospecific nucleases can help in assigning the configuration.

    • Synthesis with Chiral Precursors: Synthesizing the oligonucleotide with chirally pure synthons of known configuration provides a reference standard for HPLC and NMR analysis.[4]

Quantitative Data

Table 1: Impact of Methylphosphonate Stereochemistry on Duplex Thermal Stability (Tm)

Oligonucleotide DuplexTm (°C)
Unmodified Parent Duplex55.0
Rp-Rp Modified Duplex54.8
Sp-Sp Modified Duplex51.5

Data adapted from studies on (d[GGAATTCC])2 duplexes with a single methylphosphonate modification. The Tm values can vary depending on the sequence and position of the modification.[7]

Experimental Protocols

Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from Hogrefe et al. and is designed to minimize base modification and backbone cleavage.[10][11]

  • Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.

  • Add a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10, v/v/v). Use a sufficient volume to cover the support (e.g., 1 mL for a 1 µmol synthesis).

  • Incubate at room temperature for 30 minutes.

  • Add an equal volume of ethylenediamine (EDA) to the vial.

  • Seal the vial and continue the incubation at room temperature for 6 hours.

  • Dilute the reaction mixture with water and neutralize with an appropriate acid (e.g., acetic acid) to a pH of ~7.

  • The crude oligonucleotide is now ready for purification by HPLC or other methods.

Protocol 2: General Method for Anion-Exchange HPLC Separation of Diastereomers

This protocol provides a starting point for separating methylphosphonate oligonucleotide diastereomers and is based on methods for phosphorothioate (B77711) separation.[15]

  • Column: Dionex DNAPac PA-100 (9 mm x 250 mm) or similar anion-exchange column.

  • Buffer A: 100 mM Ammonium Acetate, pH 8.0; 370 mM KCl; 2% Acetonitrile.

  • Buffer B: 100 mM Ammonium Acetate, pH 8.0; 700 mM KCl; 2% Acetonitrile.

  • Flow Rate: 1.5 mL/min.

  • Temperature: 65 °C.

  • Gradient: 0-56% Buffer B over 30 minutes (this gradient may need to be optimized for the specific oligonucleotide).

  • Sample Preparation: Filter the sample through a 0.22 µm filter before injection.

Visualizations

experimental_workflow Experimental Workflow for Managing Methylphosphonate Diastereomers cluster_synthesis Stereoselective Synthesis cluster_separation Diastereomer Separation cluster_analysis Analysis and Characterization chiral_synthon Chiral Methylphosphonate Dimer Synthon Synthesis solid_phase Automated Solid-Phase Oligonucleotide Synthesis chiral_synthon->solid_phase Incorporate chiral building blocks deprotection One-Pot Deprotection solid_phase->deprotection Cleavage and Deprotection racemic_synthesis Standard Solid-Phase Synthesis (Racemic Mixture) hplc HPLC Separation (IP-RP or AEX) racemic_synthesis->hplc Separate diastereomers isolated_diastereomers Isolated Diastereomers hplc->isolated_diastereomers Isolate Rp and Sp nmr NMR Spectroscopy (31P, 2D NOESY) ms Mass Spectrometry binding Binding Affinity Assays (Tm Measurement) crude_product Crude Product deprotection->crude_product Crude Oligonucleotide isolated_diastereomers->nmr isolated_diastereomers->ms isolated_diastereomers->binding crude_product->hplc Purify racemic mixture

Caption: Workflow for synthesis and analysis of methylphosphonate oligonucleotides.

troubleshooting_deprotection Troubleshooting Deprotection of Methylphosphonate Oligonucleotides start Deprotection Issue Encountered issue1 Backbone Degradation start->issue1 issue2 Base Modification (e.g., dC Transamination) start->issue2 cause1 Harsh Basic Conditions (e.g., Conc. NH4OH) issue1->cause1 cause2 Reactive Deprotection Agent (e.g., EDA with dC-bz) issue2->cause2 solution1 Use Milder Conditions: One-Pot Protocol (NH4OH/EDA) cause1->solution1 cause2->solution1 solution2 Use Alternative Protecting Group: dC-ibu instead of dC-bz cause2->solution2 outcome Clean Deprotection, High Yield of Product solution1->outcome solution2->outcome

Caption: Logic diagram for troubleshooting common deprotection issues.

References

Technical Support Center: Synthetic Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of synthetic methylphosphonate (B1257008) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of methylphosphonate oligonucleotides?

A1: The primary impurities in methylphosphonate oligonucleotide synthesis include:

  • Failure Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each cycle. Low coupling efficiency is a major contributor to the prevalence of these impurities.[1]

  • Deprotection Adducts: Undesired modifications to the nucleobases can occur during the deprotection step. For instance, using ethylenediamine (B42938) (EDA) for deprotection can lead to the transamination of N4-benzoyl cytidine, forming EDA adducts.[2][3] Another example is the formation of DMAP-dG adducts.[3]

  • Products of Backbone Degradation: The methylphosphonate backbone is sensitive to basic conditions and can degrade if exposed to harsh deprotection reagents like ammonium (B1175870) hydroxide (B78521) for extended periods.[2][3]

  • Residual Protecting Groups: Incomplete removal of protecting groups from the bases or the 5'-hydroxyl group can lead to impurities that are more hydrophobic than the desired product.

  • Phosphodiester Adducts: Inadvertent oxidation of the phosphite (B83602) triester intermediate by water can lead to the formation of phosphodiester linkages within the methylphosphonate backbone.

Q2: How can I minimize the formation of failure sequences?

A2: To minimize failure sequences, it is crucial to maximize coupling efficiency at every step of the synthesis.[1][4] Key strategies include:

  • Anhydrous Conditions: The presence of water is a primary cause of low coupling efficiency.[1][5] Ensure all reagents, especially acetonitrile (B52724) (ACN) and the phosphoramidite (B1245037) solutions, are strictly anhydrous. Using molecular sieves can help remove residual moisture.[3][5]

  • Fresh Reagents: Use fresh, high-quality phosphoramidites and activators. Over time, these reagents can degrade, leading to lower coupling efficiencies.[1]

  • Optimized Coupling Time: While standard coupling times may be sufficient for shorter oligonucleotides, extending the coupling time can be beneficial for longer sequences or for challenging coupling steps.[5]

  • Appropriate Solid Support: For the synthesis of long oligonucleotides (>100 bases), consider using a solid support with larger pore sizes (e.g., 2000 Å CPG) to prevent steric hindrance that can lower coupling efficiency.[1]

Q3: What are the best practices for the deprotection of methylphosphonate oligonucleotides?

A3: Given the base sensitivity of the methylphosphonate backbone, a carefully optimized deprotection strategy is essential. A "one-pot" procedure has been developed to improve yields and minimize side reactions.[2][3][6] The key steps are:

  • Mild Ammonia (B1221849) Treatment: A brief, initial treatment with a dilute ammonium hydroxide solution helps to revert dG adducts.[3]

  • Ethylenediamine (EDA) Treatment: Following the ammonia treatment, EDA is added to complete the deprotection. This two-step approach within a single reaction vessel is cleaner and more efficient than traditional methods.[3][6]

  • Alternative Protecting Groups: Using dC-ibu instead of dC-bz can eliminate the transamination side product associated with EDA deprotection.[3]

Q4: Which purification method is most suitable for my methylphosphonate oligonucleotide?

A4: The choice of purification method depends on the length of the oligonucleotide, the required purity, and the intended application.[7] The most common methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Crude Product 1. Low coupling efficiency during synthesis. 2. Suboptimal deprotection conditions leading to adduct formation or backbone degradation. 3. Degradation of reagents.1. Optimize synthesis conditions for high coupling efficiency (see FAQ 2). 2. Implement the "one-pot" deprotection protocol (see FAQ 3). 3. Use fresh, anhydrous reagents.
Presence of n-1 and other failure sequences Inefficient coupling at one or more steps of the synthesis.Ensure anhydrous conditions, use fresh reagents, and consider extending coupling times. For long oligos, use appropriate solid supports.[1][5]
Unexpected peaks in HPLC/Mass Spectrometry 1. Formation of adducts during deprotection (e.g., EDA adducts). 2. Backbone cleavage. 3. Incomplete removal of protecting groups. 4. Alkali metal salt adducts.[8]1. Use the "one-pot" deprotection method and consider alternative protecting groups for cytosine.[3] 2. Avoid prolonged exposure to harsh basic conditions. 3. Ensure complete deprotection by following recommended protocols. 4. Use mobile phases with metal chelators like EDTA to minimize salt adducts during IP-RPLC analysis.[8]
Poor resolution during RP-HPLC purification For longer oligonucleotides (>50 bases), resolution based on hydrophobicity decreases.[9]For longer oligonucleotides, consider "trityl-on" purification where the hydrophobic 5'-DMT group is retained to enhance separation.[10] Alternatively, use PAGE or IE-HPLC for better size-based separation.[7][9]
Difficulty purifying oligonucleotides with significant secondary structure Secondary structures can interfere with separation in RP-HPLC.Use IE-HPLC at a high pH (around 12) to denature the oligonucleotide and disrupt secondary structures, allowing for better separation.[9][10]

Data on Purification Methods

The following table summarizes the expected purity levels for different purification methods for synthetic oligonucleotides.

Purification Method Principle of Separation Typical Purity Recommended For Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity>85%Oligonucleotides <50 bases, modified oligonucleotides.[9]Good resolution for shorter sequences, effective for separating "trityl-on" products.[10]Decreased resolution for longer oligonucleotides.[9]
Ion-Exchange HPLC (IE-HPLC) Charge (number of phosphate (B84403) groups)>95%Oligonucleotides up to 40 bases, sequences with significant secondary structure.[9]Excellent resolution for smaller quantities, can be performed at high pH to denature secondary structures.[9][10]Resolution decreases for longer oligonucleotides.[9]
Polyacrylamide Gel Electrophoresis (PAGE) Size, conformation, and charge≥95%Long oligonucleotides (>50 bases), applications requiring very high purity.[7][11]Excellent resolution for differentiating full-length products from n-1 sequences.[11]Lower yield due to complex extraction from the gel, can be time-consuming.[6]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification ("Trityl-on")

This protocol is designed for the purification of synthetic methylphosphonate oligonucleotides where the 5'-dimethoxytrityl (DMT) group is left on after synthesis to aid in separation.

1. Materials and Reagents:

  • Crude "trityl-on" oligonucleotide, dried.

  • Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) or Triethylammonium bicarbonate (TEAB), pH 7.0-7.5.[12]

  • Buffer B: Acetonitrile (HPLC grade).[12]

  • Detritylation Solution: 80% Acetic Acid in water.

  • C18 HPLC column.

2. Procedure:

  • Sample Preparation: Dissolve the crude "trityl-on" oligonucleotide in Buffer A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.

  • Injection and Elution: Inject the sample onto the column. The DMT-off (failure) sequences will elute first.

  • Gradient Elution: Apply a linear gradient of Buffer B to elute the DMT-on oligonucleotide. The hydrophobic DMT group provides strong retention, allowing for good separation from the failure sequences.

  • Fraction Collection: Collect the peak corresponding to the DMT-on product.

  • Detritylation: Dry the collected fraction and redissolve in the detritylation solution. Incubate at room temperature for 30 minutes.

  • Desalting: Desalt the purified and detritylated oligonucleotide using a suitable method like a NAP column to remove salts and acetic acid.

Protocol 2: Ion-Exchange HPLC (IE-HPLC) Purification

This method is particularly useful for purifying oligonucleotides with significant secondary structure.

1. Materials and Reagents:

  • Crude, fully deprotected oligonucleotide, desalted.

  • Buffer A: Low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Buffer B: High salt concentration buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Anion-exchange HPLC column (e.g., quaternary ammonium stationary phase).[9]

2. Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in Buffer A.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A.

  • Injection and Elution: Inject the sample. The oligonucleotides will bind to the positively charged stationary phase.

  • Gradient Elution: Apply a linear gradient of Buffer B. The oligonucleotides will elute based on their total negative charge, with shorter (less charged) sequences eluting before longer (more charged) ones.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: Desalt the collected fractions to remove the high concentration of salt from the elution buffer.

Protocol 3: Polyacrylamide Gel Electrophoresis (PAGE) Purification

PAGE offers the highest resolution for separating oligonucleotides based on size, making it ideal for long sequences or when the highest purity is required.

1. Materials and Reagents:

  • Crude, fully deprotected oligonucleotide.

  • Denaturing polyacrylamide gel (containing urea).

  • TBE Buffer (Tris/Borate/EDTA).

  • Loading Dye (e.g., formamide (B127407) with bromophenol blue and xylene cyanol).

  • UV lamp (254 nm) for visualization.

  • Elution Buffer (e.g., 0.5 M NaCl, 0.1 M Tris-HCl, pH 7.0, 1 mM EDTA).[2]

2. Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in loading dye. Heat at 90°C for 3 minutes to denature.

  • Gel Electrophoresis: Load the sample onto the denaturing polyacrylamide gel. Run the gel until the dye markers have migrated an appropriate distance.

  • Visualization: After electrophoresis, place the gel on a fluorescent TLC plate and visualize the oligonucleotide bands using a UV lamp.[2] The desired full-length product should be the most intense, slowest-migrating band.

  • Excision: Carefully excise the band corresponding to the full-length product using a clean scalpel.[2]

  • Elution: Place the excised gel slice into a tube with elution buffer and incubate overnight with gentle agitation to allow the oligonucleotide to diffuse out of the gel matrix.[2]

  • Purification and Desalting: Separate the eluted oligonucleotide from the gel fragments and desalt to remove salts from the elution buffer.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control synthesis Solid-Phase Synthesis deprotection Cleavage & Deprotection ('One-Pot' Method) synthesis->deprotection crude_product Crude Methylphosphonate Oligonucleotide deprotection->crude_product rphplc RP-HPLC crude_product->rphplc < 50 bases iehplc IE-HPLC crude_product->iehplc Secondary Structure page PAGE crude_product->page > 50 bases analysis Purity Analysis (Analytical HPLC, Mass Spec) rphplc->analysis iehplc->analysis page->analysis pure_product Pure Oligonucleotide analysis->pure_product

Caption: General workflow for synthesis and purification.

troubleshooting_flow start Low Purity Detected check_synthesis Review Synthesis Parameters start->check_synthesis check_deprotection Examine Deprotection Protocol start->check_deprotection check_purification Evaluate Purification Method start->check_purification anhydrous Ensure Anhydrous Conditions check_synthesis->anhydrous fresh_reagents Use Fresh Reagents check_synthesis->fresh_reagents one_pot Implement 'One-Pot' Deprotection check_deprotection->one_pot alt_protecting_group Use dC-ibu protecting group check_deprotection->alt_protecting_group alt_purification Select Alternative Purification (PAGE/IE-HPLC) check_purification->alt_purification

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Large-Scale Synthesis of Methylphosphonate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of methylphosphonate (B1257008) oligonucleotides (oligos).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of methylphosphonate oligos?

A1: The main challenges stem from the inherent chemical properties of the methylphosphonate backbone and the complexities of solid-phase synthesis. Key issues include the sensitivity of the backbone to basic conditions, which complicates the removal of protecting groups, and the potential for side reactions that reduce purity and yield.[1] Scaling up the synthesis process also presents hurdles related to cost, efficiency, and waste management.[2][3][4]

Q2: Why is the deprotection step so critical and problematic for methylphosphonate oligos?

A2: The methylphosphonate backbone is susceptible to degradation under standard ammonium (B1175870) hydroxide (B78521) deprotection conditions.[1] This necessitates the use of alternative, milder deprotection reagents like ethylenediamine (B42938) (EDA). However, EDA itself can cause side reactions, such as the transamination of N4-benzoyl cytidine (B196190), leading to the formation of undesirable adducts.[1]

Q3: What are common impurities found in crude methylphosphonate oligo preparations?

A3: Common impurities include oligonucleotides with incomplete sequences (shorter strands), sequences with additional nucleotides, products with protecting groups that were not successfully removed, and byproducts from degradation or side reactions during synthesis and deprotection.[]

Q4: What is the significance of chirality in methylphosphonate oligonucleotides?

A4: The phosphorus atom in the methylphosphonate linkage is a chiral center, meaning each linkage can exist in one of two stereoisomers (RP or SP). A typical synthesis produces a mixture of all possible diastereomers.[6] The specific stereochemistry can impact the oligo's stability, binding affinity to its target, and biological activity.[7][8] Synthesizing chirally pure oligonucleotides using specific dimer synthons can lead to products with significantly higher affinity for their targets.[6][8][9]

Q5: What are the typical purification methods for large-scale methylphosphonate oligo synthesis?

A5: Due to the presence of various impurities, purification is a critical step. Commonly used methods for large-scale purification include ion exchange chromatography (IEX), reverse-phase high-performance liquid chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC).[][10] The choice of method depends on the specific characteristics of the oligonucleotide sequence and its impurities.

Troubleshooting Guides

Problem 1: Low Yield of Full-Length Product
Possible Cause Recommended Solution
Incomplete Coupling Reactions Optimize coupling time and activator concentration. Ensure phosphoramidite (B1245037) synthons are of high quality and stored under anhydrous conditions, as they can rapidly lose their ability to couple.[1]
Degradation during Deprotection Avoid standard ammonium hydroxide deprotection. Utilize a milder, optimized deprotection protocol, such as the one-pot procedure with a brief dilute ammonia (B1221849) treatment followed by ethylenediamine (EDA).[1][11][12]
Hydrolysis of Intermediates The methylphosphonite (P-III) diester intermediates are highly sensitive to hydrolysis. Use a specially formulated iodine oxidizer reagent with a low water content (e.g., 0.25%) during the oxidation step.[6]
Loss of Product during Workup Methylphosphonate oligos can be insoluble in aqueous ammonium hydroxide, leading to precipitation on the solid support and loss of product.[1] Modify the deprotection and cleavage conditions to ensure the product remains in solution.
Problem 2: Presence of Unexpected Side Products in Final Product
Possible Cause Recommended Solution
Transamination of Cytidine When using ethylenediamine (EDA) for deprotection, N4-benzoyl cytidine (dC-bz) is prone to transamination.[1] Replace dC-bz with N4-isobutyryl-dC (dC-ibu) in the synthesis to eliminate this side reaction.[1]
Modification of Guanine The O6 position of N2-ibu-O6-DPC-dG can undergo a displacement reaction with EDA.[11] If this is observed, consider alternative protecting group strategies for guanine.
Incomplete Deprotection Ensure sufficient reaction time and appropriate temperature for the deprotection step. The one-pot method suggests a 30-minute treatment with dilute ammonia followed by 6 hours with EDA at room temperature.[11][12]

Experimental Protocols

One-Pot Deprotection of Methylphosphonate Oligonucleotides

This protocol is adapted from a published procedure designed to minimize backbone degradation and side reactions.[1][11][12]

  • Initial Ammonia Treatment: After synthesis, treat the solid support-bound oligonucleotide with a dilute ammonium hydroxide solution for 30 minutes at room temperature. This step is crucial for removing certain protecting groups and preparing the oligo for the next step.

  • Ethylenediamine (EDA) Addition: Directly add one volume of ethylenediamine (EDA) to the ammonia solution.

  • Incubation: Allow the reaction to proceed for 6 hours at room temperature to complete the deprotection and cleave the oligonucleotide from the solid support.

  • Neutralization and Dilution: Dilute the reaction mixture with a suitable buffer and neutralize it to stop the reaction. This prepares the crude product for subsequent chromatographic purification.

Comparison of Deprotection Methods

Deprotection Method Key Advantages Key Disadvantages Reported Yield Improvement
Standard Ammonium Hydroxide Simple and widely used for standard DNA.Causes significant degradation of the methylphosphonate backbone.[1]Not applicable
Ethylenediamine (EDA) Only Avoids backbone degradation caused by strong bases.Can cause transamination of N4-benzoyl cytidine and other side reactions.[1]-
Two-Step Hydrazine/EDA Reduces cytidine transamination by first removing the benzoyl group.More complex and not easily amenable to scale-up.[1]-
One-Pot Dilute Ammonia/EDA Faster, cleaner, and simpler than the two-step method. Minimizes side reactions and improves yield.[1][11]Requires careful optimization of reaction times and concentrations.Up to 250% superior to the two-step method.[11][12]

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Cleavage cluster_purification Purification detritylation 1. Detritylation coupling 2. Coupling detritylation->coupling Add Phosphoramidite & Activator oxidation 3. Oxidation coupling->oxidation Iodine/Water capping 4. Capping oxidation->capping Acetic Anhydride capping->detritylation Next Cycle ammonia Dilute NH4OH (30 min) capping->ammonia eda Add EDA (6 hours) ammonia->eda neutralize Neutralize & Dilute eda->neutralize hplc Chromatography (IEX or RP-HPLC) neutralize->hplc desalt Desalting hplc->desalt lyophilize Lyophilization desalt->lyophilize final_product final_product lyophilize->final_product Pure Methylphosphonate Oligonucleotide deprotection_pathway cluster_one_pot Recommended One-Pot Deprotection cluster_problematic Problematic Deprotection Pathways start Support-Bound Oligo (with Protecting Groups) ammonia Brief Dilute NH4OH Treatment start->ammonia strong_base Strong Base (e.g., standard NH4OH) start->strong_base eda_only EDA Only on Bz-dC start->eda_only eda Ethylenediamine (EDA) ammonia->eda product High-Yield, Pure Oligo eda->product degradation Backbone Degradation strong_base->degradation transamination Cytidine Transamination eda_only->transamination

References

Technical Support Center: Avoiding Incomplete Deprotection of Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete deprotection of protecting groups in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete deprotection?

Incomplete deprotection is a frequent challenge in multi-step synthesis and can often be attributed to several factors:

  • Steric Hindrance: Bulky protecting groups or a sterically congested environment around the protected functional group can impede reagent access.

  • Reagent Quality and Stoichiometry: Degradation of deprotection reagents, inaccurate concentration, or insufficient equivalents can lead to partial reactions. For instance, ammonium (B1175870) hydroxide (B78521) solutions, commonly used in oligonucleotide deprotection, should be fresh to ensure efficacy.[1][2]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can significantly impact the efficiency of the deprotection. For example, some deprotections may require elevated temperatures to proceed to completion, while others might need specific solvent systems to facilitate the reaction.[1][3]

  • Substrate-Specific Effects: The electronic and structural properties of the substrate can influence the lability of the protecting group.

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), peptide chains can aggregate on the solid support, masking the N-terminal amine and preventing efficient deprotection.[4]

Q2: How can I monitor the progress of my deprotection reaction?

Effective reaction monitoring is crucial to ensure complete deprotection and to avoid unnecessary exposure to harsh reagents. Common monitoring techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the conversion of starting material to product and can help identify any side products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the extent of deprotection, particularly useful in peptide and oligonucleotide synthesis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the complete removal of the protecting group by observing the disappearance of its characteristic signals.[6]

  • In situ Spectroscopic Tools: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can be used for real-time monitoring of the deprotection process.[7]

Q3: My Boc deprotection is incomplete. What should I do?

Incomplete removal of the tert-butyloxycarbonyl (Boc) group is a common issue. Here are some troubleshooting steps:

  • Increase Acid Concentration or Reaction Time: Standard conditions using trifluoroacetic acid (TFA) may need to be adjusted. Increasing the concentration of TFA or extending the reaction time can often drive the reaction to completion.[4] However, be mindful of other acid-sensitive groups in your molecule.[6][8]

  • Change the Acid: If TFA is not effective or causes side reactions, consider using other acids like hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol (B129727), or ethyl acetate).[3][9]

  • Optimize Temperature: While many Boc deprotections are run at room temperature, gentle heating can sometimes improve yields, but this can also increase the risk of side reactions.[3]

  • Consider Alternative Methods: For substrates that are highly acid-sensitive, non-acidic deprotection methods can be employed, such as using trimethylsilyl (B98337) iodide (TMSI) or zinc bromide, although these may require longer reaction times.[3][6] Thermal deprotection is also a possibility under specific conditions.[10]

Q4: I'm having trouble with TBDMS deprotection. What are some solutions?

The tert-butyldimethylsilyl (TBDMS) group is generally robust, but its removal can sometimes be challenging.

  • Fluoride-Based Reagents: The most common method for TBDMS deprotection is using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). Ensure your TBAF solution is not degraded.[11]

  • Acidic Conditions: TBDMS groups can also be cleaved under acidic conditions.[6] A catalytic amount of acetyl chloride in dry methanol is an effective method that tolerates many other protecting groups.[12]

  • Buffered Conditions: For sensitive substrates, buffered acidic conditions, such as HF-pyridine or acetic acid/THF/water, can provide a milder alternative.[13]

  • Selective Deprotection: The stability of silyl (B83357) ethers is influenced by steric bulk. This allows for the selective deprotection of less hindered silyl groups in the presence of more hindered ones like TBDMS.[11]

Troubleshooting Guides

Guide 1: Incomplete Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is central to SPPS, and its incomplete removal can lead to deletion sequences and low purity of the final peptide.[14][15]

Potential Causes & Solutions

Cause Solution
Peptide Aggregation Use chaotropic agents or switch to a more suitable solvent to disrupt secondary structures. Consider performing the deprotection at an elevated temperature.[15]
Inefficient Reagent The standard 20% piperidine (B6355638) in DMF may not be sufficient for all sequences. Consider using alternative bases like 4-methylpiperidine (B120128) or piperazine.[16] DBU can be added to accelerate the reaction.[17]
Slow Deprotection Kinetics Increase the deprotection time or perform a double deprotection. Monitoring the deprotection using UV-Vis spectroscopy can help determine the optimal time.[18]
Steric Hindrance For sterically hindered amino acids, extended deprotection times may be necessary.

Experimental Protocol: Standard Fmoc Deprotection

  • Treat the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Agitate the mixture for a specified period, typically ranging from 5 to 20 minutes.

  • Drain the resin and repeat the treatment with fresh deprotection solution.

  • Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

Guide 2: Incomplete Deprotection of Benzyl (B1604629) Ethers

Benzyl ethers are common protecting groups for alcohols, but their removal can be problematic, especially in the presence of other sensitive functional groups.[19]

Potential Causes & Solutions

Cause Solution
Catalyst Poisoning If using catalytic hydrogenolysis (e.g., Pd/C), sulfur-containing compounds or other functional groups can poison the catalyst. Increase the catalyst loading or use a different deprotection method.[20]
Reducible Functional Groups The presence of other reducible groups can lead to unwanted side reactions during hydrogenolysis. Consider using transfer hydrogenation with a specific hydrogen donor to improve selectivity.[13][19]
Strongly Acidic or Oxidative Conditions While generally stable, benzyl ethers can be cleaved by strong acids at elevated temperatures or by certain oxidizing agents like DDQ.[13][19] Use milder, buffered acidic conditions or choose an alternative deprotection method if these conditions are required for other transformations.

Experimental Protocol: Catalytic Hydrogenolysis of a Benzyl Ether

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Summary

Table 1: Common Protecting Groups and Their Deprotection Conditions

Protecting GroupFunctional Group ProtectedCommon Deprotection ReagentsKey Considerations
Boc (tert-butoxycarbonyl)AmineTFA, HClAcid-labile; orthogonal to Fmoc.[3][21]
Fmoc (9-fluorenylmethoxycarbonyl)AminePiperidine, DBUBase-labile; used in SPPS.[16][18]
Cbz (Carboxybenzyl)AmineH₂, Pd/CRemoved by hydrogenolysis.[13]
TBDMS (tert-butyldimethylsilyl)AlcoholTBAF, HF, Acetic AcidCleaved by fluoride or acid.[11]
Bn (Benzyl)Alcohol, EtherH₂, Pd/C, BCl₃Removed by hydrogenolysis or strong Lewis acids.[19][20]
Acetal/Ketal CarbonylAqueous AcidAcid-labile.[22]

Visualizations

Deprotection_Troubleshooting_Workflow start Incomplete Deprotection Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) check_reagents->optimize_conditions Reagents OK monitor Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor change_method Consider Alternative Deprotection Method change_method->optimize_conditions complete Deprotection Complete monitor->complete Complete incomplete Still Incomplete monitor->incomplete Incomplete incomplete->change_method Orthogonal_Protection_Strategy sub Substrate Amine Alcohol Boc Boc-Protected Amine sub:N->Boc Protection (Boc₂O) TBDMS TBDMS-Protected Alcohol sub:O->TBDMS Protection (TBDMSCl) Amine_deprotected {Free Amine} Boc->Amine_deprotected Deprotection (Acid) Alcohol_deprotected {Free Alcohol} TBDMS->Alcohol_deprotected Deprotection (Fluoride)

References

Impact of water content on phosphoramidite coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water content on phosphoramidite (B1245037) coupling reactions. It is intended for researchers, scientists, and drug development professionals working with oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a frequent issue in oligonucleotide synthesis, often directly attributable to water contamination. This guide provides a systematic approach to diagnosing and resolving this problem.

Problem: A significant drop in coupling efficiency, as indicated by a decreasing trityl signal or poor yield of the full-length oligonucleotide.

Initial Assessment:

  • Review Reagent Handling: Have any reagents been exposed to ambient air for extended periods? Was fresh, anhydrous acetonitrile (B52724) (ACN) used?

  • Check Synthesizer Logs: Review the trityl signal data from previous synthesis cycles. Was the drop in efficiency sudden or gradual?

  • Environmental Conditions: Note the ambient humidity in the laboratory. Higher humidity increases the risk of moisture contamination.[1]

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected check_reagents Step 1: Verify Reagent Anhydrousness start->check_reagents check_acn Is ACN water content < 20 ppm? check_reagents->check_acn check_amidites Are phosphoramidites fresh and properly stored? check_acn->check_amidites Yes replace_acn Replace ACN with a new, sealed bottle of anhydrous ACN. check_acn->replace_acn No dry_amidites Dissolve amidites in anhydrous ACN and treat with 3Å molecular sieves overnight. check_amidites->dry_amidites No/Unsure check_instrument Step 2: Inspect Instrument and Fluidics check_amidites->check_instrument Yes replace_acn->check_amidites dry_amidites->check_instrument check_leaks Are there any leaks in the fluid delivery lines? check_instrument->check_leaks check_gas Is the inert gas (Ar/He) line equipped with a drying filter? check_leaks->check_gas No fix_leaks Repair or replace leaking fittings and lines. check_leaks->fix_leaks Yes install_dryer Install or replace the in-line gas dryer. check_gas->install_dryer No rerun Re-run Synthesis and Monitor Trityl Signal check_gas->rerun Yes fix_leaks->check_gas install_dryer->rerun contact_support If problem persists, contact technical support. rerun->contact_support Problem Persists

Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: How exactly does water interfere with the phosphoramidite coupling reaction?

A1: Water negatively impacts coupling efficiency in two primary ways[1]:

  • Reaction with the Activated Monomer: During the coupling step, the phosphoramidite is activated by a weak acid, such as tetrazole. This activated intermediate is highly reactive. If water is present, it can act as a nucleophile, attacking the activated phosphoramidite.[] This reaction is often faster than the coupling to the 5'-hydroxyl of the growing oligonucleotide chain. This "hydrolysis" of the phosphoramidite renders it incapable of coupling, effectively reducing the concentration of the active monomer and lowering the reaction yield.[][3]

  • Degradation of Phosphoramidites: Phosphoramidites are sensitive to moisture and can degrade over time, even in storage.[3] Water can catalyze the conversion of the phosphoramidite to the corresponding H-phosphonate, which is inactive in the coupling reaction.[1] This reduces the concentration of viable phosphoramidite available for synthesis.

G cluster_0 Desired Coupling Reaction cluster_1 Interference by Water ActivatedAmidite Activated Phosphoramidite CoupledProduct Coupled Product (Phosphite Triester) ActivatedAmidite->CoupledProduct Coupling GrowingChain 5'-OH of Growing Oligonucleotide Chain GrowingChain->CoupledProduct Water Water (H₂O) HydrolyzedAmidite Hydrolyzed Amidite (Inactive) Water->HydrolyzedAmidite ActivatedAmidite_c Activated Phosphoramidite ActivatedAmidite_c->HydrolyzedAmidite Hydrolysis (Side Reaction)

Caption: Water competes with the growing oligonucleotide chain, leading to inactive byproducts.

Q2: What are the acceptable limits for water content in the reagents?

A2: Maintaining anhydrous conditions is critical for successful oligonucleotide synthesis.[][3] The recommended water content varies slightly by reagent, with the solvent being the most critical.

ReagentRecommended Water Content (ppm)Rationale
Acetonitrile (ACN) < 20 ppm (ideally 10-15 ppm)[1]ACN is the primary solvent for phosphoramidites and activators. Even trace amounts of water can significantly reduce coupling efficiency.[4]
Phosphoramidites Must be stored under anhydrous conditions.Highly susceptible to hydrolysis and degradation in the presence of moisture.[5]
Activator Solution Must be prepared with anhydrous ACN.Water can react with the activator or the activated phosphoramidite.
Inert Gas (Argon/Helium) Should be passed through a drying filter.Gas used for pressurizing reagent bottles can introduce moisture if not properly dried.[1]

Note: While some protocols suggest that ACN with up to 30 ppm of water can be used, aiming for the lowest possible water content is best practice for achieving high coupling efficiencies, especially for long oligonucleotides.[4]

Q3: My phosphoramidites are new, but I'm still seeing low coupling efficiency. What could be the issue?

A3: Even new phosphoramidites can perform poorly if not handled correctly or if other reagents are contaminated. Consider the following:

  • Improper Dissolution: Phosphoramidites should be dissolved under an anhydrous atmosphere (e.g., in a glove box or using a syringe with an inert gas backfill).[1] Opening a vial to ambient air, especially on a humid day, can introduce enough moisture to cause problems.

  • Hygroscopic Nature: Some modified phosphoramidites are particularly hygroscopic and can rapidly absorb water from the atmosphere.[4]

  • Contaminated ACN: The ACN used to dissolve the phosphoramidites may be the source of water. Always use a fresh, sealed bottle of anhydrous ACN.[1]

  • Instrument Issues: Leaks in the synthesizer's fluidics system can introduce air (and therefore moisture) into the lines.[3] Ensure all fittings are tight and lines are intact.

Q4: How can I dry my phosphoramidite solution if I suspect it has been contaminated with water?

A4: If you suspect your dissolved phosphoramidite has been exposed to moisture, you can dry it using molecular sieves. This is a common and effective procedure.[4][6]

Procedure:

  • Obtain high-quality, activated 3Å molecular sieves.

  • Add a single layer of the molecular sieves to the bottom of the vial containing the dissolved phosphoramidite.[4]

  • Seal the vial tightly, flush with dry argon, and let it stand overnight at room temperature.[4][7]

  • The sieves will absorb residual water from the solution, improving the subsequent coupling efficiency.[6]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile

Objective: To quantitatively determine the water content (in ppm) in an acetonitrile sample.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and conditioned to a low background drift.

  • Sample Preparation:

    • Draw approximately 1-5 mL of the acetonitrile sample into a dry, gas-tight syringe. The exact volume will depend on the expected water content and the titrator's sensitivity.

    • Accurately determine the weight of the syringe and its contents.

  • Titration:

    • Inject the acetonitrile sample directly into the Karl Fischer titration cell.

    • Reweigh the empty syringe to determine the exact mass of the sample added.

    • Start the titration. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the amount of water in the sample based on the volume of titrant used. The water content in parts per million (ppm) is calculated as: ppm = (mass of water (mg) / mass of sample (kg))

  • Quality Control: Run a certified water standard to verify the accuracy of the titrator before and after sample analysis.

Protocol 2: Standard Phosphoramidite Coupling Cycle on an Automated Synthesizer

Objective: To perform a single coupling cycle during solid-phase oligonucleotide synthesis. This protocol assumes the solid support-bound nucleoside has already undergone detritylation.

Methodology:

  • Washing Step: The synthesis column containing the solid support is washed with anhydrous acetonitrile to remove any residual reagents from the previous detritylation step. This ensures an anhydrous environment for the coupling reaction.

  • Reagent Delivery (Coupling):

    • The phosphoramidite solution (e.g., 0.1 M in anhydrous ACN) and the activator solution (e.g., 0.45 M Tetrazole in anhydrous ACN) are simultaneously delivered to the synthesis column.[3]

    • The reagents are allowed to react with the solid support-bound oligonucleotide for a predetermined time (the "coupling time"). This typically ranges from 30 seconds to several minutes, depending on the specific phosphoramidite and synthesizer protocol.[4] A molar excess of phosphoramidite is used to drive the reaction to completion.[8]

  • Post-Coupling Wash: The column is washed again with anhydrous acetonitrile to remove the unreacted phosphoramidite and activator.

  • Capping Step: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), a capping step is performed.[9] This is typically achieved by treating the support with a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation Step: The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.[10] This is accomplished by treating the support with a solution of iodine in a water/pyridine/THF mixture.[8]

This cycle of deblocking, coupling, capping, and oxidation is repeated until the oligonucleotide of the desired length is synthesized.[9][10]

References

Phosphoramidite Synthesis Column Regeneration and Maintenance: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and maintaining phosphoramidite (B1245037) synthesis columns.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a decline in synthesis column performance?

A1: The most common reasons for declining performance include:

  • Low Coupling Efficiency: Often caused by moisture in reagents or lines, degraded phosphoramidites or activators, or an issue with the solid support.[1][2]

  • Increased Back Pressure: This typically indicates a blockage in the column, often at the inlet frit, due to particulates from reagents or the solid support itself breaking down.

  • Poor Oligonucleotide Purity: This can result from a variety of issues including incomplete capping, depurination, or incomplete deprotection after synthesis.

Q2: How often should I regenerate or repack my synthesis columns?

A2: There is no fixed schedule for column regeneration. It should be performed when you observe a consistent decline in synthesis quality, such as a drop in coupling efficiency, an increase in synthesis failures (n-1 sequences), or persistently high back pressure that cannot be resolved by other means. Some studies have shown that supports can be reused for multiple consecutive syntheses with proper capping and cleavage procedures.[3]

Q3: What is the difference between Controlled Pore Glass (CPG) and Polystyrene (PS) as solid supports?

A3: CPG is a rigid, non-swelling support with a defined pore size, making it mechanically robust for the synthesis of shorter oligonucleotides.[2][4] Polystyrene supports can offer higher loading capacities and are beneficial for small-scale synthesis due to good moisture exclusion properties.[2] The choice of support can depend on the length of the oligonucleotide being synthesized and the scale of the synthesis.

Q4: Can I reuse the solid support material from a used column?

A4: Yes, it is possible to reuse the solid support material. One study demonstrated a strategy for oligodeoxyribonucleotide synthesis on a reusable CPG solid-phase support.[3] This involved specific linker and capping chemistry to allow for the regeneration of the support surface after cleavage of the synthesized oligonucleotide. However, the performance of reused support may vary, and it is crucial to perform quality control on the synthesized oligonucleotides.

Q5: What are the key quality control metrics for a newly packed or regenerated column?

A5: Key quality control metrics include:

  • Low Initial Back Pressure: A properly packed column should exhibit a stable and relatively low back pressure with the flow of acetonitrile.

  • High Initial Coupling Efficiency: The first few couplings of a test synthesis should show high efficiency, typically monitored by trityl cation release.[5]

  • Oligonucleotide Quality: A short test oligonucleotide should be synthesized and analyzed for purity and identity, for example by HPLC and mass spectrometry, to ensure the column is performing as expected.[6]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Q: My trityl yields are consistently low across all positions on the synthesizer. What should I check first?

A: When low coupling efficiency is widespread, the issue is likely with the common reagents or the synthesizer itself.

  • Reagent Quality:

    • Acetonitrile (ACN): Ensure you are using anhydrous ACN with a water content of less than 30 ppm, preferably 10 ppm or less. Moisture in the ACN will react with the activated phosphoramidites and reduce coupling efficiency.[1]

    • Phosphoramidites: Amidites are sensitive to moisture and can degrade over time, especially when dissolved in ACN. Use fresh phosphoramidites and consider drying the dissolved amidite solution with molecular sieves just prior to use.

    • Activator: The activator solution (e.g., Tetrazole, ETT, DCI) can also degrade. Ensure it is fresh and anhydrous.

  • Synthesizer Fluidics:

    • Check for leaks in the reagent lines, which could introduce moisture.

    • Ensure that the synthesizer lines are thoroughly dried, especially after any maintenance.

Q: I am experiencing low coupling efficiency for a specific base or at a specific position on the synthesizer. What could be the cause?

A: This points to a problem with a specific reagent bottle or a localized issue on the synthesizer.

  • Individual Reagent Bottle: The phosphoramidite may be degraded. Try replacing it with a fresh bottle.

  • Fluidics for that Position: There may be a blockage or a leak in the line delivering that specific phosphoramidite or the activator to that column position.

Issue 2: High Back Pressure

Q: The back pressure on one of my columns is steadily increasing during synthesis. What should I do?

A: High back pressure is usually due to a blockage at the inlet frit of the column.

  • Particulate Matter: The source of the blockage is often particulates from the solid support breaking down or from impure reagents.

  • Backflushing: A common technique to clear a clogged frit is to reverse the direction of flow through the column.[7] This can dislodge particulates that have accumulated on the inlet frit. Caution: Always check with the column manufacturer to ensure backflushing is recommended for your specific column type.[2]

Issue 3: Poor Oligonucleotide Purity

Q: My final product contains a high level of n-1 sequences (deletion mutations). What is the likely cause?

A: A high proportion of n-1 sequences indicates a failure in either the coupling or the capping step.

  • Inefficient Coupling: If a significant number of the 5'-hydroxyl groups do not react with the incoming phosphoramidite, and are also not capped, they will be available to couple in the next cycle, leading to a deletion. Address this by troubleshooting low coupling efficiency as described above.

  • Inefficient Capping: The capping step is designed to block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps.[2] Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and being delivered correctly.

Q: I am observing truncated sequences that are shorter than n-1. What could be the problem?

A: This is often a result of depurination, the loss of purine (B94841) bases (A or G) from the DNA backbone.

  • Acid Exposure: Prolonged exposure to the deblocking acid (e.g., trichloroacetic acid) can lead to depurination. The resulting abasic site is then cleaved during the final deprotection step.

  • Mitigation:

    • Minimize the deblocking time to what is necessary for complete detritylation.

    • Consider using a milder deblocking acid.

Quantitative Data Summary

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

Oligonucleotide LengthAverage Coupling EfficiencyTheoretical Yield of Full-Length Product
20mer99.5%91.0%
20mer99.0%82.6%
20mer98.0%67.6%
50mer99.5%78.2%
50mer99.0%61.0%
50mer98.0%36.4%
100mer99.5%60.9%
100mer99.0%36.6%
100mer98.0%13.3%

Table 2: Performance of a Reusable Solid-Phase CPG Support Over Consecutive Syntheses

Synthesis CycleNucleoside Loading (µmol/g)
130.5
227.9
327.0
426.2
525.1
624.1

Data adapted from a study on a reusable CPG support, showing nucleoside loading over six consecutive synthesis and regeneration cycles.[3]

Experimental Protocols

Protocol 1: Column Regeneration and Repacking

1. Emptying the Used Column:

  • Carefully disconnect the column from the synthesizer.
  • Using an appropriate tool, remove the frit from one end of the column. Be careful not to damage the frit or the column housing.
  • Gently tap the column or use a low-pressure stream of inert gas (e.g., argon or nitrogen) to push the used solid support out of the column and into a designated waste container.

2. Cleaning the Column Hardware and Frits:

  • Place the empty column and the frits in a beaker.
  • Sonicate the components in a sequence of washes:
  • Ensure all cleaning agents are compatible with the column and frit materials. For stainless steel frits, a more aggressive cleaning with dilute nitric acid can be performed, but this is not recommended for PEEK or other polymer components.[8]
  • After cleaning, thoroughly rinse all components with deionized water and then with a final rinse of acetone or methanol to facilitate drying.
  • Dry the column and frits completely in a vacuum oven or under a stream of inert gas.

3. Repacking the Column:

  • Securely place a clean, dry frit at one end of the clean, dry column.
  • Weigh the appropriate amount of new or regenerated solid support for your synthesis scale.
  • Using a small funnel, carefully pour the dry solid support into the column. Tap the column gently to ensure even packing and to settle the support material.
  • Once the column is filled to the desired level, place the second frit on top of the solid support bed.
  • Secure the second frit in place with the column end fitting. Ensure it is snug but do not overtighten, as this can damage the column or frits.
  • The repacked column is now ready for equilibration on the synthesizer before use.

Visualizations

TroubleshootingWorkflow start Synthesis Issue Observed low_yield Low Yield / Low Coupling Efficiency start->low_yield high_pressure High Back Pressure start->high_pressure poor_purity Poor Purity (n-1, etc.) start->poor_purity check_reagents Check Common Reagents (ACN, Activator) low_yield->check_reagents check_amidites Check Individual Phosphoramidites low_yield->check_amidites check_fluidics Inspect Synthesizer Fluidics for Leaks low_yield->check_fluidics backflush Backflush Column (if applicable) high_pressure->backflush poor_purity->low_yield Correlated Issue check_capping Verify Capping Reagent Quality and Delivery poor_purity->check_capping check_deblock Optimize Deblocking Step poor_purity->check_deblock reagent_issue Reagent Issue Identified check_reagents->reagent_issue check_amidites->reagent_issue hardware_issue Hardware Issue Identified check_fluidics->hardware_issue backflush->hardware_issue process_issue Synthesis Process Issue check_capping->process_issue check_deblock->process_issue replace_reagents Replace Reagents reagent_issue->replace_reagents repair_leaks Repair Leaks / Dry Lines hardware_issue->repair_leaks regenerate_column Regenerate/Repack Column hardware_issue->regenerate_column If blockage persists process_issue->replace_reagents

Caption: Troubleshooting workflow for common phosphoramidite synthesis issues.

ColumnRegeneration start Begin Column Regeneration disconnect 1. Disconnect Column from Synthesizer start->disconnect remove_frit1 2. Remove Top Frit disconnect->remove_frit1 empty_support 3. Empty Used Solid Support into Waste remove_frit1->empty_support clean_parts 4. Sonicate Column Body and Frits in Wash Sequence empty_support->clean_parts dry_parts 5. Thoroughly Dry All Components clean_parts->dry_parts insert_frit1 6. Insert Bottom Frit dry_parts->insert_frit1 pack_support 7. Pack with New or Regenerated Solid Support insert_frit1->pack_support insert_frit2 8. Insert Top Frit and Secure pack_support->insert_frit2 end Regenerated Column Ready for Use insert_frit2->end

References

Quality control measures for 5'-DMTr-T-Methyl phosphonamidite reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for 5'-DMTr-T-Methyl phosphonamidite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application? A1: this compound is a specialized phosphoramidite (B1245037) monomer used in the chemical synthesis of oligonucleotides.[1][2] The "methyl phosphonamidite" component allows for the creation of methyl phosphonate (B1237965) linkages within the oligonucleotide backbone, a modification used to modulate properties such as nuclease resistance and cellular uptake.[3]

Q2: How should I properly store and handle this reagent to ensure its stability? A2: Phosphonamidite reagents are sensitive to oxidation and hydrolysis.[4][5] They should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[6][7][8][9][10] To prevent degradation from moisture, always allow the vial to warm to room temperature before opening. Minimize exposure to air and moisture by using anhydrous solvents and proper handling techniques. It is also recommended to aliquot the reagent into single-use volumes to avoid repeated freeze-thaw cycles and potential contamination.[11][12]

Q3: What are the most common impurities I might find in my this compound reagent? A3: The most common impurity is the corresponding P(V) phosphonate, which results from oxidation of the P(III) phosphonamidite.[4][5] Other potential impurities can include starting materials from the synthesis and byproducts from premature degradation, such as the loss of a protecting group. These impurities can propagate throughout the oligonucleotide synthesis, so it is crucial to use highly pure reagents.[4][5]

Q4: Why do I see two peaks for the main product in my HPLC and ³¹P NMR analyses? A4: The phosphorus (III) center in the phosphonamidite is chiral. Therefore, the reagent exists as a mixture of two diastereomers.[13][14] These two isomers often resolve into a pair of distinct peaks or signals in chromatographic and NMR analyses.[14][15][16] This is an expected characteristic of the product.

Q5: What are the primary analytical methods for assessing the quality of this reagent? A5: The most common and powerful methods for quality control are ³¹P Nuclear Magnetic Resonance (³¹P NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][5] ³¹P NMR is excellent for quantifying the active P(III) species versus the oxidized P(V) impurity.[14] HPLC, typically reverse-phase (RP-HPLC), is used to determine the overall purity and separate diastereomers.[14][15] Mass spectrometry confirms the molecular weight and identity of the compound.[5]

Quality Control Specifications

Ensuring the high purity of phosphonamidite reagents is critical for the successful synthesis of high-quality oligonucleotides.[4][5] Below are typical quality control specifications for this compound.

ParameterMethodTypical SpecificationNotes
Identity ¹H NMR, MSConforms to structureConfirms the chemical structure and molecular weight.
Purity RP-HPLC≥ 99.0%Purity is typically calculated as the sum of the two diastereomer peaks.[14]
P(III) Content ³¹P NMR≥ 99.0%Measures the percentage of the active phosphonamidite.
P(V) Impurity ³¹P NMR< 1.0%P(V) impurities are a result of oxidation and are inactive in the coupling step.[14]
Other Impurities RP-HPLC, ³¹P NMRBelow detection limits or < 0.5%Non-amidite P(III) impurities should be below the detection limit.[14]
Appearance VisualWhite to off-white powder

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency Reagent Degradation: The phosphonamidite has been oxidized (P(III) to P(V)) due to improper storage or handling (exposure to air/moisture).Verify reagent purity using ³¹P NMR. The P(V) peak should be <1.0%. If oxidized, use a fresh, unopened vial of the reagent.
Insufficient Activator: The concentration or volume of the activator (e.g., DCI, ETT) is too low, or the activator itself has degraded.Check the activator solution. Prepare a fresh solution if necessary and ensure the correct concentration and delivery volume are used.
System Issues: Clogged lines, poor flow rates, or leaks in the DNA synthesizer.Perform a system check and maintenance on the synthesizer. Ensure all lines are clear and there are no leaks.
Unexpected Peaks in QC Analysis (HPLC/NMR) Contamination: The sample may be contaminated from the solvent, glassware, or improper handling.Use fresh, anhydrous grade acetonitrile (B52724) for sample preparation.[4] Ensure all labware is scrupulously clean and dry.
On-Column Degradation: The phosphonamidite is degrading during the HPLC analysis due to exposure to water in the mobile phase.[4]Minimize the time the sample spends in the autosampler. Use freshly prepared mobile phases. An injection series can be used to monitor the rate of oxidation over time.[4]
Diastereomers: The two main peaks are the expected diastereomers.This is normal. The purity specification should be based on the sum of the areas of these two peaks.[14]
Reagent Won't Dissolve Completely Moisture Contamination: The reagent has been exposed to moisture, causing hydrolysis and formation of insoluble byproducts.The reagent is likely compromised. It is best to discard the vial and use a fresh one. Ensure proper handling to prevent future moisture exposure.
Incorrect Solvent: Using a solvent other than anhydrous acetonitrile.Always dissolve phosphonamidite reagents in fresh, anhydrous acetonitrile.

QC Experimental Workflows & Protocols

Overall Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control assessment of an incoming lot of this compound.

QC_Workflow cluster_0 Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Decision start Receive Reagent visual Visual Inspection (Color, Appearance) start->visual dissolution Solubility Check (Anhydrous Acetonitrile) visual->dissolution sampling Prepare Samples (Inert Atmosphere) dissolution->sampling hplc RP-HPLC Analysis (Purity, Diastereomer Ratio) sampling->hplc nmr 31P NMR Analysis (Purity, P(V) Impurity) sampling->nmr ms Mass Spectrometry (Identity Confirmation) sampling->ms review Review Data vs. Specs hplc->review nmr->review ms->review pass Pass QC (Release for Synthesis) review->pass Meets Specs fail Fail QC (Reject Lot) review->fail Does Not Meet Specs

Caption: Quality control workflow for this compound.

Troubleshooting Low Coupling Efficiency

This decision tree provides a logical pathway for troubleshooting low coupling efficiency during oligonucleotide synthesis.

Troubleshooting_Workflow start Low Coupling Efficiency Detected check_reagent Check Phosphonamidite: Run 31P NMR on current solution start->check_reagent is_oxidized Is P(V) > 1%? check_reagent->is_oxidized use_new_reagent Prepare fresh solution from a new vial. Re-run synthesis. is_oxidized->use_new_reagent Yes check_activator Check Activator: Is the solution fresh? is_oxidized->check_activator No is_activator_old Is it > 2 weeks old or cloudy? check_activator->is_activator_old use_new_activator Prepare fresh activator. Re-run synthesis. is_activator_old->use_new_activator Yes check_system Check Synthesizer: Perform system diagnostics. is_activator_old->check_system No is_system_ok Any leaks or flow failures? check_system->is_system_ok fix_system Perform maintenance. Re-run synthesis. is_system_ok->fix_system Yes contact_support Contact Technical Support is_system_ok->contact_support No

Caption: Decision tree for troubleshooting low coupling efficiency.

Detailed Experimental Protocols

Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the chemical purity of the phosphonamidite and to resolve its diastereomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.[14]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[14]

  • Mobile Phase B: Acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Gradient: A typical gradient would be to increase the percentage of Mobile Phase B over 20-30 minutes to elute the phosphonamidite.

  • Temperature: Ambient.[14]

  • Detection: UV at 254 nm or 260 nm.

  • Sample Preparation: Carefully dissolve the phosphonamidite in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[14] Prepare the sample just before injection to minimize degradation.[4]

  • Analysis: Inject the sample. The two diastereomers will typically appear as closely eluting peaks.[14] Purity is calculated by summing the peak areas of the two diastereomers and dividing by the total area of all peaks in the chromatogram.[14]

³¹P NMR for Purity and Oxidation State

³¹P NMR is a direct and highly effective method for quantifying the active P(III) species versus the inactive, oxidized P(V) impurity.[13][14]

  • Instrumentation: NMR Spectrometer (e.g., 80 MHz or higher).[13]

  • Solvent: Anhydrous acetonitrile or CDCl₃.

  • Reference: 85% Phosphoric acid as an external standard.[17]

  • Procedure:

    • Prepare a sample by dissolving ~10-20 mg of the phosphonamidite in ~0.7 mL of the deuterated solvent in an NMR tube under an inert atmosphere.

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The active this compound (P(III)) will show characteristic signals, often as two singlets for the diastereomers, in the region of 140-155 ppm.[13]

    • The oxidized P(V) phosphonate impurity will appear as a signal in a different region, typically between -10 and 10 ppm.[13]

    • Integrate the P(III) and P(V) signals. The purity is calculated as: [P(III) integral / (P(III) integral + P(V) integral)] * 100%.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the compound by verifying its molecular weight.

  • Instrumentation: LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • Method: The sample prepared for HPLC analysis can often be directly infused or injected into the LC-MS system.

  • Ionization Mode: Positive ion mode is typically used.

  • Analysis:

    • Acquire the mass spectrum.

    • Look for the protonated molecular ion [M+H]⁺. For this compound (Formula: C₃₈H₄₈N₃O₈P), the expected monoisotopic mass is approximately 689.32 g/mol . The observed mass should be within a narrow tolerance of this value.

    • Other adducts, such as sodium [M+Na]⁺, may also be observed.

References

Technical Support Center: Methylphosphonate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylphosphonate (B1257008) oligonucleotide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the effect of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the automated synthesis of methylphosphonate oligonucleotides?

Standard automated synthesis of methylphosphonate oligonucleotides is typically performed at ambient room temperature. The phosphonamidite chemistry is optimized for this temperature range, and significant deviations can negatively impact the synthesis quality.

Q2: How does an increase in ambient temperature affect the synthesis process?

While specific quantitative data is limited, an increase in temperature can potentially lead to:

  • Increased Reagent Degradation: Methylphosphonamidites and other synthesis reagents may have reduced stability at higher temperatures, leading to lower coupling efficiencies.

  • Accelerated Side Reactions: Undesirable side reactions may occur at a faster rate at elevated temperatures, resulting in impurities.

  • Solvent Evaporation: Increased solvent evaporation from reagent bottles can alter their concentration and affect reaction stoichiometry.

Q3: What are the potential consequences of a decrease in ambient temperature?

A significant drop in temperature during synthesis can:

  • Reduce Reaction Kinetics: The rates of the coupling and capping reactions may slow down, leading to incomplete reactions within the standard cycle times. This can result in lower yields of the full-length oligonucleotide.

  • Increase Reagent Viscosity: Lower temperatures can increase the viscosity of the reagents, potentially affecting the fluidics of the synthesizer and leading to inconsistent reagent delivery.

Q4: Does the temperature of the deprotection step matter for methylphosphonate oligonucleotides?

Yes, the deprotection step is temperature-sensitive. The methylphosphonate backbone is sensitive to base and can degrade under harsh conditions.[1] A common one-pot deprotection procedure involves a brief treatment with dilute ammonia (B1221849) followed by ethylenediamine (B42938) for about 6 hours at room temperature .[2][3] Elevated temperatures during deprotection can lead to degradation of the oligonucleotide backbone.

Q5: How does temperature affect the stability of the final methylphosphonate oligonucleotide duplex?

The thermal stability (Tm) of a duplex containing methylphosphonate linkages is influenced by the stereochemistry of the linkage. Generally, racemic (a mix of Sp and Rp isomers) methylphosphonate linkages tend to destabilize DNA:RNA and DNA:DNA duplexes compared to standard phosphodiester linkages.[4] For example, a 15-mer Rp/Sp-mixed all-methylphosphonate oligonucleotide hybridized with an RNA target had a Tm of 34.3°C, significantly lower than the 60.8°C of the phosphodiester control.[4]

Troubleshooting Guide

This guide addresses common problems that may be related to temperature during methylphosphonate oligonucleotide synthesis.

Problem Potential Cause (Temperature-Related) Recommended Action
Low Coupling Efficiency High Ambient Temperature: Increased degradation of methylphosphonamidites. Low Ambient Temperature: Reduced reaction kinetics leading to incomplete coupling.Ensure the synthesizer is in a temperature-controlled environment (standard room temperature). If temperature fluctuations are suspected, allow reagents to equilibrate to the ambient temperature of the synthesizer before starting the synthesis.
Presence of n-1 Shortmers Low Ambient Temperature: Incomplete coupling in some cycles due to slower reaction rates.Verify the laboratory temperature. Consider increasing the coupling time in the synthesis protocol if the ambient temperature is consistently on the lower side. For methylphosphonamidites, a coupling time of 6 minutes is often recommended.[5]
Degraded Final Product High Temperature During Deprotection: The methylphosphonate backbone is base-sensitive and can be cleaved at elevated temperatures during deprotection.Strictly adhere to room temperature conditions for the ethylenediamine deprotection step.[2][3] Avoid heating the cleavage and deprotection reaction mixture.
Inconsistent Synthesis Results Temperature Fluctuations: Significant changes in laboratory temperature during a long synthesis run can affect reagent stability and reaction rates differently across the synthesis.Maintain a stable ambient temperature for the duration of the oligonucleotide synthesis. Document the temperature at the start and end of the synthesis to correlate with outcomes.

Summary of Temperature Effects on Key Parameters

Parameter Effect of Increased Temperature Effect of Decreased Temperature Optimal Temperature Range
Synthesis Coupling Efficiency Potential decrease due to reagent degradation.Potential decrease due to slower reaction kinetics.Ambient Room Temperature
Reagent Stability Decreased stability, especially for methylphosphonamidites.Generally stable, but viscosity may increase.Refer to manufacturer's storage recommendations (-10 to -30°C for storage).[5]
Deprotection Increased risk of backbone degradation.Slower deprotection; may require longer reaction times.Room Temperature
Final Duplex Stability (Tm) Not applicable to the synthesis process itself, but higher temperatures will denature the final duplex.Not applicable to the synthesis process.Dependent on the specific oligonucleotide sequence and composition.

Experimental Protocols

Standard Automated Synthesis of Methylphosphonate Oligonucleotides

This protocol outlines the key steps for automated solid-phase synthesis using methylphosphonamidites. The synthesis is typically performed at ambient room temperature.

  • Preparation:

    • Dissolve methylphosphonamidite monomers in anhydrous acetonitrile. Note that some monomers like iBu-dG-Me Phosphonamidite may require anhydrous THF.[5]

    • Ensure all other reagents (activator, capping solutions, oxidizing agent, deblocking solution) are fresh and correctly installed on the synthesizer.

    • A longer coupling time of 6 minutes is recommended for methylphosphonamidites.[5]

  • Synthesis Cycle: The following steps are repeated for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleotide using an acidic solution.

    • Coupling: Activation of the methylphosphonamidite with an activator (e.g., tetrazole) and subsequent reaction with the 5'-hydroxyl group of the support-bound oligonucleotide.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.

One-Pot Cleavage and Deprotection Protocol

This protocol is designed to minimize degradation of the methylphosphonate backbone.[2][3]

  • Initial Cleavage:

    • Transfer the solid support with the synthesized oligonucleotide to a sealed vial.

    • Add a solution of acetonitrile/ethanol/ammonium hydroxide (B78521) (45:45:10) to the support.

    • Incubate at room temperature for 30 minutes.[5]

  • Deprotection:

    • Add ethylenediamine to the vial and reseal it.

    • Continue to incubate at room temperature for an additional 6 hours.[5]

  • Work-up:

    • Dilute and neutralize the reaction mixture to stop the deprotection process.

    • The crude oligonucleotide is now ready for purification (e.g., by HPLC).

Visualizations

experimental_workflow Experimental Workflow for Methylphosphonate Oligonucleotide Synthesis prep Reagent Preparation (Anhydrous Solvents) synth Automated Synthesis Cycle (Ambient Temperature) prep->synth deprotect Cleavage & Deprotection (Room Temperature) synth->deprotect purify Purification (e.g., HPLC) deprotect->purify analysis Quality Control (e.g., Mass Spec) purify->analysis

Caption: Workflow for methylphosphonate oligonucleotide synthesis.

troubleshooting_logic Troubleshooting Logic for Temperature-Related Synthesis Issues start Low Yield or High Impurities check_temp Check Synthesizer Ambient Temperature start->check_temp temp_high Temperature > 25°C? check_temp->temp_high Measure temp_low Temperature < 20°C? temp_high->temp_low No action_high Action: - Ensure AC is on - Check for heat sources - Allow reagents to cool temp_high->action_high Yes action_low Action: - Ensure heating is on - Increase coupling time - Warm reagents to RT temp_low->action_low Yes other_issues Investigate other factors: - Reagent quality - Synthesizer calibration - Protocol errors temp_low->other_issues No

Caption: Troubleshooting logic for temperature-related issues.

References

Optimizing activator concentration for methylphosphonamidite coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing activator concentration for methylphosphonamidite coupling in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in methylphosphonamidite coupling?

A1: The activator plays a critical role in the coupling step of phosphoramidite (B1245037) chemistry. It protonates the nitrogen atom of the methylphosphonamidite monomer, making the diisopropylamino group a good leaving group. This activation step generates a highly reactive intermediate that can then react with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support, forming a phosphite (B83602) triester linkage.[1] The choice and concentration of the activator directly influence the kinetics and efficiency of this reaction.

Q2: What are the most common activators for methylphosphonamidite coupling?

A2: Several activators are commonly used, each with distinct properties:

  • 1H-Tetrazole: One of the earliest and most widely used activators. It is effective for standard DNA synthesis but can be limited by its solubility in acetonitrile (B52724) and may require longer coupling times for sterically hindered monomers.

  • 5-Ethylthio-1H-tetrazole (ETT): More acidic and more soluble in acetonitrile than 1H-Tetrazole, allowing for higher activator concentrations and faster coupling kinetics.[2]

  • 5-Benzylthio-1H-tetrazole (BTT): Similar to ETT, it is a more acidic activator that is particularly effective for the synthesis of RNA and other modified oligonucleotides where steric hindrance is a concern.[2]

  • 4,5-Dicyanoimidazole (DCI): A non-tetrazole-based activator that is less acidic but more nucleophilic than tetrazole and its derivatives.[2][3] It is highly soluble in acetonitrile and can significantly reduce coupling times.[3]

Q3: How does activator concentration affect coupling efficiency?

A3: Activator concentration is a critical parameter that requires careful optimization.

  • Too low a concentration will result in incomplete activation of the phosphoramidite, leading to lower coupling efficiency and an increased number of truncated sequences (n-1 products).

  • Too high a concentration can lead to side reactions. For acidic activators like ETT and BTT, excessively high concentrations can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer, leading to the formation of n+1 sequences.[2]

Q4: What are the ideal storage and handling conditions for activators?

A4: Activator solutions are sensitive to moisture. It is crucial to use anhydrous acetonitrile for their preparation and to store them under an inert atmosphere (e.g., argon or nitrogen).[4] Activator solutions should be freshly prepared for optimal performance. Over time, degradation can occur, leading to a decrease in coupling efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during methylphosphonamidite coupling, with a focus on problems related to activator concentration.

Problem Potential Cause Recommended Action
Low Coupling Efficiency Suboptimal Activator Concentration: The activator concentration may be too low for the specific phosphoramidite or synthesis scale.Increase the activator concentration in increments (e.g., 0.05 M) and monitor the coupling efficiency. For sterically hindered monomers, a higher concentration is often required.
Degraded Activator: The activator solution may have degraded due to exposure to moisture or age.Prepare a fresh solution of the activator in anhydrous acetonitrile.
Inappropriate Activator: The chosen activator may not be optimal for the specific type of synthesis (e.g., using 1H-Tetrazole for RNA synthesis).Consider switching to a more potent activator like ETT, BTT, or DCI.[2]
Moisture Contamination: The presence of water in the reagents or on the synthesizer will quench the activated phosphoramidite.Ensure all reagents, especially acetonitrile, are anhydrous. Use fresh, high-quality reagents and check the synthesizer for leaks.[4]
Presence of n+1 Sequences Premature Detritylation: Using a highly acidic activator (e.g., ETT, BTT) at a high concentration can cause the removal of the DMT group from the phosphoramidite monomer before coupling.[2]Reduce the concentration of the acidic activator. Alternatively, switch to a less acidic activator like DCI.[2]
Inconsistent Results Activator Precipitation: Some activators, like 1H-Tetrazole, have limited solubility and can precipitate out of solution, especially at lower temperatures.Use a more soluble activator like ETT or DCI.[2] If using 1H-Tetrazole, ensure it is fully dissolved before use.
Instrumental Issues: Inconsistent delivery of the activator solution by the synthesizer.Check the fluidics of the synthesizer for any blockages or leaks. Calibrate the reagent delivery system.

Data Presentation: Activator Performance Comparison

The following table summarizes the general characteristics and typical concentration ranges for common activators. Please note that the optimal concentration can vary depending on the synthesizer, synthesis scale, and the specific phosphoramidites being used.

ActivatorTypical Concentration Range (in Acetonitrile)Key Characteristics
1H-Tetrazole 0.45 M - 0.5 MStandard activator, limited solubility.[2]
ETT 0.25 M - 0.75 MMore acidic and soluble than 1H-Tetrazole, good for general purpose use.[2]
BTT 0.25 M - 0.5 MMore acidic than ETT, recommended for RNA and sterically hindered monomers.[2][5]
DCI 0.25 M - 1.0 MLess acidic, more nucleophilic, highly soluble, reduces coupling times.[2][3] Recommended for long oligonucleotides and large-scale synthesis.[2]

Experimental Protocols

Protocol 1: Preparation of Activator Solution (0.25 M ETT)

Materials:

  • 5-Ethylthio-1H-tetrazole (ETT)

  • Anhydrous acetonitrile

  • Sterile, amber glass bottle with a septum-sealed cap

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas source

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • In a clean, dry amber glass bottle, add the magnetic stir bar.

  • Weigh the required amount of ETT and add it to the bottle.

  • Under a positive pressure of argon or nitrogen, add the appropriate volume of anhydrous acetonitrile to achieve a final concentration of 0.25 M.

  • Seal the bottle with the septum cap.

  • Stir the solution until the ETT is completely dissolved.

  • Store the solution under an inert atmosphere at the recommended temperature.

Protocol 2: Optimization of Activator Concentration

Objective: To determine the optimal activator concentration for a specific methylphosphonamidite coupling reaction.

Procedure:

  • Prepare a series of activator solutions at different concentrations (e.g., for ETT: 0.20 M, 0.25 M, 0.30 M, 0.35 M, 0.40 M).

  • Set up parallel small-scale syntheses of a short, test oligonucleotide sequence (e.g., a 10-mer).

  • For each synthesis, use one of the prepared activator concentrations, keeping all other synthesis parameters (e.g., phosphoramidite concentration, coupling time) constant.

  • After synthesis, cleave the oligonucleotides from the solid support and deprotect them.

  • Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.

  • Quantify the yield of the full-length product and any major impurities (e.g., n-1, n+1 sequences).

  • The optimal activator concentration is the one that provides the highest yield of the full-length product with the lowest level of side products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_optimization Optimization prep_activator Prepare Activator Solutions (Varying Concentrations) run_synthesis Run Parallel Syntheses prep_activator->run_synthesis prep_reagents Prepare Other Reagents (Phosphoramidites, etc.) prep_reagents->run_synthesis cleavage Cleavage and Deprotection run_synthesis->cleavage hplc_ms HPLC / Mass Spectrometry cleavage->hplc_ms quantify Quantify Yield and Impurities hplc_ms->quantify determine_optimal Determine Optimal Concentration quantify->determine_optimal

Caption: Workflow for optimizing activator concentration.

coupling_mechanism Amidite Methylphosphonamidite Activated_Amidite Reactive Intermediate Amidite->Activated_Amidite Protonation & Displacement Activator Activator (e.g., ETT) Activator->Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Nucleophilic Attack Leaving_Group Diisopropylamine Activated_Amidite->Leaving_Group Release Oligo Growing Oligonucleotide (with 5'-OH) Oligo->Activated_Amidite

Caption: Simplified methylphosphonamidite coupling mechanism.

References

Validation & Comparative

A Head-to-Head Comparison: Methylphosphonate and Phosphorothioate Oligonucleotides in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oligonucleotide-based therapeutics, the choice of backbone chemistry is a critical determinant of success. Among the earliest and most studied modifications, methylphosphonate (B1257008) (MPO) and phosphorothioate (B77711) (PS) oligonucleotides offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal modification for specific applications.

Methylphosphonate and phosphorothioate linkages represent two of the pioneering chemical modifications designed to overcome the primary obstacle for in vivo use of oligonucleotides: rapid degradation by nucleases. Both modifications replace one of the non-bridging oxygen atoms in the phosphodiester backbone, thereby conferring enhanced stability. However, this seemingly subtle structural change has profound implications for their biological activity, toxicity, and potential as therapeutic agents.

At a Glance: Key Performance Characteristics

FeatureMethylphosphonate (MPO) OligonucleotidesPhosphorothioate (PS) Oligonucleotides
Nuclease Resistance High to very highHigh
Binding Affinity (Tm) Generally lower than unmodified DNA, but chirally pure forms show higher affinityGenerally lower than unmodified DNA
RNase H Activation NoYes
Cellular Uptake Lower than phosphorothioatesHigher than methylphosphonates
In Vivo Half-Life Short elimination half-life (minutes)Short elimination half-life (minutes)
Toxicity Profile Generally lowDose-dependent toxicities, including complement activation and effects on coagulation
Synthesis Requires modified phosphoramidite (B1245037) chemistryStandard phosphoramidite chemistry with a sulfurization step

Delving Deeper: A Quantitative Comparison

Nuclease Resistance

Both MPO and PS modifications significantly enhance resistance to nuclease degradation compared to unmodified phosphodiester oligonucleotides.

Table 1: Nuclease Resistance of Modified Oligonucleotides

Oligonucleotide TypeAssay ConditionsResultsReference
Unmodified OligodeoxynucleotideIncubation in HeLa cell nuclear extractRapidly degraded[1]
Alternating MethylphosphonateIncubation in HeLa cell nuclear extract for 70 minutesRemained unchanged[1]
PhosphorothioateIntracellular degradation at 4 hoursNo detectable degradation[2]
Methylphosphonate-PhosphodiesterIntracellular degradation at 4 hoursNo detectable degradation[2]
Binding Affinity to Target RNA

The binding affinity of an oligonucleotide to its target sequence, often measured by the melting temperature (Tm) of the duplex, is crucial for its efficacy.

Table 2: Duplex Stability of Modified Oligonucleotides

Oligonucleotide TypeSalt ConcentrationDuplex Stability (relative to unmodified DNA)Reference
Methylphosphonate DNAPhysiologicalLower[1]
Phosphorothioate DNAPhysiologicalLower[1]
Chirally Pure R P MethylphosphonateNot specifiedSignificantly higher affinity than racemic MPOs[3]
Cellular Uptake

The efficiency with which oligonucleotides cross the cell membrane is a key factor in their biological activity.

Table 3: Cellular Binding and Uptake of Modified Oligonucleotides in Mouse Spleen Cells

Oligonucleotide TypeRelative Cell Binding and UptakeReference
Phosphorothioate (S-oligonucleotide)Highest[2]
Terminal Phosphorothioate-Phosphodiester (S-O-oligonucleotide)Intermediate[2]
Unmodified (O-oligonucleotide)Lower than S- and S-O-oligonucleotides[2]
Methylphosphonate-Phosphodiester (MP-O-oligonucleotide)Lowest[2]
In Vivo Pharmacokinetics

The behavior of oligonucleotides in a living organism, including their distribution, metabolism, and excretion, is critical for their therapeutic potential. A comparative study in nude mice provided the following insights.[4]

Table 4: In Vivo Pharmacokinetic Parameters of Modified Oligonucleotides in Nude Mice

ParameterPhosphorothioate (PS)Methylphosphonate (MP)
Elimination Half-Life (t1/2 β) 24-35 minutes24-35 minutes
Volume of Distribution (Vd) 6.3 ml4.8 ml
Primary Sites of Accumulation Kidney > Liver > Spleen > Tumor > MuscleKidney > Liver > Spleen > Tumor > Muscle
Integrity in Blood (intact compound) ~73%~73%
Integrity in Kidney and Liver (intact compound) 43%-46%43%-46%

Mechanism of Action: The RNase H Distinction

A fundamental difference between MPO and PS oligonucleotides lies in their interaction with RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. This is a primary mechanism for antisense oligonucleotides to achieve gene silencing.

cluster_PS Phosphorothioate Oligonucleotide cluster_MPO Methylphosphonate Oligonucleotide PS_Oligo PS Oligo mRNA_PS Target mRNA PS_Oligo->mRNA_PS Hybridizes RNaseH_PS RNase H mRNA_PS->RNaseH_PS Recruits Cleavage_PS mRNA Cleavage RNaseH_PS->Cleavage_PS Mediates MPO_Oligo MPO Oligo mRNA_MPO Target mRNA MPO_Oligo->mRNA_MPO Hybridizes Translation_Block Steric Block of Translation mRNA_MPO->Translation_Block Results in

Figure 1. Divergent mechanisms of action for PS and MPO oligonucleotides.

Phosphorothioate oligonucleotides, when forming a duplex with target mRNA, can recruit and activate RNase H, leading to the degradation of the mRNA and subsequent inhibition of protein synthesis.[5] In contrast, methylphosphonate oligonucleotides do not activate RNase H.[1] Their antisense effect is primarily due to steric hindrance, where the binding of the MPO to the mRNA physically blocks the ribosomal machinery from translating the message.

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

The synthesis of both MPO and PS oligonucleotides is typically performed on an automated solid-phase synthesizer.

Start Start with Solid Support (e.g., CPG) Deblocking Deblocking: Remove 5'-DMT protecting group (e.g., 3% TCA in DCM) Start->Deblocking Coupling Coupling: Add phosphoramidite monomer and activator (e.g., Tetrazole) Deblocking->Coupling Oxidation_Sulfurization Oxidation or Sulfurization? Coupling->Oxidation_Sulfurization Oxidation Oxidation (for MPO): (e.g., Iodine solution) Oxidation_Sulfurization->Oxidation MPO Sulfurization Sulfurization (for PS): (e.g., Beaucage reagent) Oxidation_Sulfurization->Sulfurization PS Capping Capping: Acetylate unreacted 5'-OH groups (e.g., Acetic anhydride) Oxidation->Capping Sulfurization->Capping Repeat Repeat Cycle for Desired Length Capping->Repeat Repeat->Deblocking Cleavage Cleavage and Deprotection: (e.g., Concentrated Ammonia) Repeat->Cleavage Purification Purification: (e.g., HPLC) Cleavage->Purification End Final Oligonucleotide Purification->End

Figure 2. General workflow for automated solid-phase synthesis of modified oligonucleotides.

Protocol for Phosphorothioate Oligonucleotide Synthesis:

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside using a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6]

  • Coupling: The next phosphoramidite monomer, activated by a reagent like tetrazole, is coupled to the free 5'-hydroxyl group.[6]

  • Sulfurization: The newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with a sulfurizing agent, such as Beaucage reagent.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride (B1165640) to prevent the formation of failure sequences.[6]

  • These four steps are repeated for each subsequent monomer until the desired oligonucleotide length is achieved.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed using concentrated ammonium (B1175870) hydroxide.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Protocol for Methylphosphonate Oligonucleotide Synthesis:

The synthesis of MPO oligonucleotides follows a similar cycle, with the key difference being the use of methylphosphonamidite monomers and an oxidation step instead of sulfurization.[3][8]

  • Deblocking: Same as for PS synthesis.

  • Coupling: A methylphosphonamidite monomer is coupled to the growing chain.

  • Oxidation: The methylphosphonite triester is oxidized to the stable methylphosphonate triester, typically using an iodine solution.

  • Capping: Same as for PS synthesis.

  • The cycle is repeated as necessary.

  • Cleavage and Deprotection: Similar to PS synthesis, often requiring specific conditions to ensure complete removal of protecting groups without degrading the methylphosphonate linkages.

  • Purification: As with PS oligonucleotides, HPLC is the standard method for purification.

RNase H Activity Assay

This assay is crucial for determining whether an antisense oligonucleotide can mediate the degradation of its target RNA.

Protocol for In Vitro RNase H Cleavage Assay:

  • Substrate Preparation: A radiolabeled or fluorescently tagged RNA transcript is synthesized.

  • Hybridization: The antisense oligonucleotide (PS or MPO) is annealed to the target RNA to form an RNA/oligonucleotide duplex.[9]

  • Enzyme Reaction: The duplex is incubated with RNase H in a suitable buffer containing magnesium chloride, which is essential for enzyme activity.[10]

  • Reaction Quenching: The reaction is stopped at various time points by adding a chelating agent like EDTA, which sequesters the magnesium ions.

  • Analysis: The reaction products are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA will result in smaller fragments, which can be visualized by autoradiography or fluorescence imaging.[11]

Conclusion: Selecting the Right Tool for the Job

The choice between methylphosphonate and phosphorothioate oligonucleotides depends heavily on the intended application and the desired mechanism of action.

Phosphorothioate oligonucleotides are the more common choice for antisense applications that rely on RNase H-mediated degradation of the target mRNA. Their relatively high cellular uptake and well-established synthesis protocols make them a robust option for gene silencing studies. However, researchers must be mindful of their potential for dose-dependent toxicity.

Methylphosphonate oligonucleotides , on the other hand, are valuable tools for applications where a steric block of translation or splicing is the desired outcome. Their lack of RNase H activation can be an advantage when studying the effects of simple target binding without degradation. Furthermore, their generally lower toxicity profile may be beneficial in certain contexts. The development of chirally pure MPOs has shown promise in improving their binding affinity, which could enhance their potency as steric-blocking agents.

Ultimately, the selection of either MPO or PS oligonucleotides should be guided by a thorough understanding of their distinct properties and a careful consideration of the specific experimental or therapeutic goals. This comparative guide provides a foundation for making an informed decision in the dynamic field of oligonucleotide research and development.

References

A Comparative Guide: Methylphosphonate Linkages vs. Phosphodiester Bonds in Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of oligonucleotide chemistry is a critical determinant of therapeutic success. The backbone linkage of these synthetic nucleic acid strands dictates their stability, cellular uptake, and binding affinity, directly impacting their efficacy and safety. This guide provides an in-depth comparison of methylphosphonate (B1257008) (MP) linkages and the native phosphodiester (PO) bonds, supported by experimental data and detailed protocols to aid in the rational design of oligonucleotide therapeutics.

Executive Summary

Methylphosphonate-modified oligonucleotides present a significant advantage over their phosphodiester counterparts, primarily due to their exceptional resistance to nuclease degradation and their unique mechanism of cellular uptake. The replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone renders the linkage uncharged, thereby protecting it from enzymatic cleavage and facilitating its passage across cell membranes. While racemic methylphosphonate linkages can exhibit lower binding affinity to target sequences, the use of chirally pure RP isomers has been shown to significantly enhance binding affinity, often surpassing that of natural phosphodiester oligonucleotides.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between methylphosphonate and phosphodiester linkages based on experimental findings.

FeaturePhosphodiester LinkageMethylphosphonate LinkageAdvantage of Methylphosphonate
Nuclease Resistance Highly susceptible to degradation by endo- and exonucleases.[1][2] Half-life in 10% Fetal Bovine Serum (FBS) is approximately 12 minutes.[3]Highly resistant to nuclease degradation.[1] The 2'-deoxy alternating RP MP/PO backbone analog is 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides.[3]Significant
Cellular Uptake Primarily through receptor-mediated endocytosis, which can be saturated.[4]Involves fluid phase or adsorptive endocytosis, a non-saturable pathway.[4] While some studies suggest lower uptake compared to phosphorothioates, the neutral backbone is designed to improve intracellular transport.[5][6]Moderate to Significant (mechanism-dependent)
Binding Affinity (to RNA) Standard binding affinity.Racemic mixtures can have lower binding affinity. However, chirally pure RP methylphosphonate linkages exhibit significantly higher binding affinity than racemic MPOs and can be higher than phosphodiester linkages.[7][8][9]Potentially Significant (chirality-dependent)
RNase H Activation Supports RNase H activity.Generally does not support RNase H activity, which can be advantageous for steric blocking applications but a limitation for antisense strategies relying on RNase H-mediated cleavage.[6]Application Dependent
Chirality Achiral at the phosphorus center.Chiral at the phosphorus center (RP and SP isomers).[8]Introduces complexity but allows for optimization

Experimental Protocols

Nuclease Resistance Assay in Serum

This protocol details the evaluation of oligonucleotide stability in the presence of nucleases found in serum.

Materials:

  • Oligonucleotides (phosphodiester and methylphosphonate-modified)

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • 10x Annealing Buffer

  • Polyacrylamide gel (15%)

  • Glycerol-tolerant gel buffer

  • GelRed nucleic acid stain

  • Loading dye

  • Microcentrifuge tubes

  • Heat block

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Oligonucleotide Duplex Preparation:

    • Resuspend single-stranded oligonucleotides to a concentration of 200 µM in nuclease-free water.

    • Combine 10 µL of each of the sense and antisense strands (200 µM) with 5 µL of 10x annealing buffer and 25 µL of nuclease-free water in a microcentrifuge tube.

    • Incubate the mixture at 95 °C for 5 minutes and then allow it to cool slowly to room temperature.

  • Serum Stability Assay:

    • Prepare aliquots of 50 pmol of the oligonucleotide duplex in 50% FBS in a total volume of 10 µL for each time point (e.g., 0, 10, 30, 60, 120, 240 minutes).

    • Incubate the tubes at 37 °C.

    • At each designated time point, transfer the corresponding tube to a freezer to stop the degradation process.

  • Analysis by Polyacrylamide Gel Electrophoresis (PAGE):

    • After the final time point, thaw the samples on ice.

    • Add loading dye to each sample.

    • Load the samples onto a 15% polyacrylamide gel.

    • Run the gel in glycerol-tolerant gel buffer.

    • Stain the gel with GelRed nucleic acid stain.

    • Visualize the gel using a gel imaging system and quantify the band intensities to determine the percentage of intact oligonucleotide at each time point.

Cellular Uptake Analysis by Flow Cytometry

This protocol outlines the quantitative assessment of cellular uptake of fluorescently labeled oligonucleotides.

Materials:

  • Fluorescently labeled oligonucleotides (e.g., with FAM or Cy3)

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37 °C in a 5% CO2 incubator.

  • Oligonucleotide Treatment:

    • On the day of the experiment, remove the culture medium and wash the cells with PBS.

    • Add fresh, serum-free medium containing the fluorescently labeled oligonucleotides at the desired concentration (e.g., 1 µM).

    • Incubate for a specific time period (e.g., 4 hours) at 37 °C.

  • Cell Harvesting and Staining:

    • Remove the oligonucleotide-containing medium and wash the cells three times with PBS to remove any unbound oligonucleotides.

    • Detach the cells using Trypsin-EDTA.

    • Transfer the cell suspension to a FACS tube and centrifuge to pellet the cells.

    • Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • The geometric mean fluorescence intensity of the cell population is used to quantify the cellular uptake of the oligonucleotides.

Solid-Phase Synthesis of Methylphosphonate Oligonucleotides

This protocol provides a general overview of the solid-phase synthesis cycle for incorporating methylphosphonate linkages.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Deoxynucleoside methylphosphonamidites

  • Activator solution (e.g., Tetrazole)

  • Oxidizing solution (e.g., Iodine/water/pyridine)

  • Capping solution (e.g., Acetic anhydride/lutidine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Acetonitrile (anhydrous)

  • Automated DNA synthesizer

Procedure (performed on an automated synthesizer):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution.

  • Coupling: The deoxynucleoside methylphosphonamidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide addition until the desired sequence is synthesized.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a specific deprotection protocol, often involving treatment with a specialized reagent mixture at an elevated temperature.

Visualizations

cluster_PO Phosphodiester Linkage cluster_MP Methylphosphonate Linkage PO_struct Structure: -O-P(=O)(O-)-O- MP_struct Structure: -O-P(=O)(CH3)-O- PO_struct->MP_struct Modification PO_char Properties: - Negatively Charged - Susceptible to Nucleases - Supports RNase H MP_char Properties: - Electrically Neutral - Nuclease Resistant - Does not support RNase H cluster_workflow Experimental Workflow: Nuclease Resistance Assay start Start: Oligonucleotide Duplexes (PO and MP) incubate Incubate with Serum (37°C) at various time points start->incubate stop_rxn Stop Reaction (Freezing) incubate->stop_rxn page Analyze by PAGE stop_rxn->page visualize Stain and Visualize Gel page->visualize quantify Quantify Band Intensity visualize->quantify end End: Determine Half-life quantify->end cluster_pathway Cellular Uptake Pathways cluster_PO_pathway Phosphodiester Oligonucleotides cluster_MP_pathway Methylphosphonate Oligonucleotides PO_uptake Receptor-Mediated Endocytosis PO_endosome Endosome PO_uptake->PO_endosome PO_receptor Cell Surface Receptor PO_receptor->PO_uptake MP_uptake Adsorptive or Fluid Phase Endocytosis MP_endosome Endosome MP_uptake->MP_endosome MP_membrane Cell Membrane MP_membrane->MP_uptake

References

Navigating the Cellular Maze: A Comparative Guide to Nuclease-Resistant Oligonucleotide Backbone Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful delivery and sustained action of oligonucleotide therapeutics hinge on a critical factor: resistance to nuclease degradation. Unmodified oligonucleotides are rapidly cleared from circulation, with a half-life of approximately 1.5 hours in human serum, necessitating chemical modifications to enhance their stability and therapeutic potential.[1] This guide provides an objective comparison of the nuclease resistance conferred by four prominent backbone modifications: Phosphorothioate (B77711) (PS), 2'-O-Methyl (2'-OMe), Locked Nucleic Acid (LNA), and Phosphorodiamidate Morpholino Oligomer (PMO).

The relentless activity of endo- and exonucleases in biological fluids poses a significant barrier to the efficacy of oligonucleotide-based drugs.[2] To overcome this, various chemical alterations to the phosphodiester backbone have been developed, each with a unique profile of stability, binding affinity, and potential off-target effects. This comparison focuses on the experimental data supporting the nuclease resistance of these key modifications.

Comparative Nuclease Resistance: A Quantitative Overview

The following table summarizes the available quantitative data on the nuclease resistance of different backbone modifications. It is important to note that experimental conditions, such as the specific nucleases, their concentrations, and incubation times, can vary between studies, impacting direct comparisons.

Backbone ModificationExperimental ConditionsHalf-life (t½)Fold Increase vs. UnmodifiedReference(s)
Unmodified (Phosphodiester) Human Serum~1.5 hours1x[1]
Phosphorothioate (PS) Human Serum~10 hours~6.7x[1]
10% Fetal Bovine Serum (FBS)>72 hours-[3]
Rat Plasma (intravenous)35-50 hours (elimination)-[4]
2'-O-Methyl (2'-OMe) Gapmer Human Serum~12 hours~8x[1]
10% Fetal Bovine Serum (FBS)>72 hours (with PS backbone)-[3]
Locked Nucleic Acid (LNA) Human Serum~15-28 hours~10-18.7x[1]
Phosphorodiamidate Morpholino Oligomer (PMO) Rat Plasma (intravenous)3.8-8.23 hours (elimination)-[5]
GeneralHighly resistant to nucleases-[6][7]

Key Observations:

  • Phosphorothioate (PS) modifications significantly enhance nuclease resistance compared to unmodified oligonucleotides.[1][8] The replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone hinders the action of nucleases.[9]

  • 2'-O-Methyl (2'-OMe) modifications, particularly when used in "gapmer" designs with a central DNA region, also provide substantial protection against nuclease degradation.[1]

  • Locked Nucleic Acid (LNA) modifications, which feature a methylene (B1212753) bridge that locks the ribose ring in an A-form conformation, demonstrate a very high level of nuclease resistance, often exceeding that of PS and 2'-OMe modifications.[1][10]

  • Phosphorodiamidate Morpholino Oligomers (PMOs) possess a radically different backbone structure with morpholine (B109124) rings and phosphorodiamidate linkages, rendering them exceptionally resistant to a wide range of nucleases.[6][7]

Visualizing the Path to Stability

The following diagrams illustrate the chemical structures of these backbone modifications, the experimental workflow for evaluating nuclease resistance, and the logical relationship between modification and stability.

Chemical Structures of Backbone Modifications Unmodified Unmodified (Phosphodiester) -O-P(O)₂-O- PS Phosphorothioate (PS) -O-P(O)(S)-O- Unmodified->PS Sulfur Substitution OMe 2'-O-Methyl (2'-OMe) (Modification on sugar) Unmodified->OMe Sugar Modification LNA Locked Nucleic Acid (LNA) (Modification on sugar) Unmodified->LNA Sugar Modification PMO Phosphorodiamidate Morpholino Oligomer (PMO) (Altered backbone) Unmodified->PMO Backbone Replacement

Figure 1: Chemical nature of common backbone modifications.

Experimental Workflow for Nuclease Resistance Assay cluster_prep Sample Preparation cluster_analysis Analysis Oligo Modified Oligonucleotide Incubation Incubation at 37°C Oligo->Incubation Serum Nuclease Source (e.g., Fetal Bovine Serum) Serum->Incubation Quench Quench Reaction Incubation->Quench Time Points PAGE Denaturing PAGE Quench->PAGE Visualize Visualization (e.g., Staining, Autoradiography) PAGE->Visualize Quantify Quantification of Intact Oligo Visualize->Quantify

Figure 2: A typical workflow for assessing oligonucleotide stability.

Relationship Between Modification and Nuclease Resistance Modification Backbone Modification Steric_Hindrance Steric Hindrance Modification->Steric_Hindrance e.g., 2'-OMe, LNA Altered_Charge Altered Charge/Conformation Modification->Altered_Charge e.g., PS, PMO Reduced_Binding Reduced Nuclease Binding Steric_Hindrance->Reduced_Binding Altered_Charge->Reduced_Binding Resistance Increased Nuclease Resistance Reduced_Binding->Resistance

Figure 3: How modifications confer nuclease resistance.

Experimental Protocols

Nuclease Resistance Assay in Fetal Bovine Serum (FBS)

This protocol provides a general method for assessing the stability of modified oligonucleotides in a biologically relevant medium.

Materials:

  • Modified and unmodified control oligonucleotides

  • Fetal Bovine Serum (FBS)

  • McCoy's 5A medium (or other suitable cell culture medium)

  • Loading buffer (e.g., 7 M urea, 0.1% bromophenol blue, 0.01% xylene cyanol in TBE buffer)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (e.g., 20%)

  • TBE buffer (Tris-borate-EDTA)

  • Staining agent (e.g., SYBR Gold) or appropriate radioisotope for labeled oligos

  • Gel imaging system

Procedure:

  • Preparation of Oligonucleotide Solutions: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Incubation:

    • Prepare a solution of 10% FBS in McCoy's 5A medium.

    • Add the oligonucleotide to the serum-containing medium to a final concentration of 10 µM.[3]

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching the Reaction: Immediately mix the collected aliquot with an equal volume of loading buffer to stop nuclease activity.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel according to standard procedures to separate the oligonucleotides by size.

  • Visualization and Quantification:

    • Stain the gel with a suitable fluorescent dye or expose it to a phosphor screen if using radiolabeled oligos.

    • Visualize the bands using a gel imaging system.

    • Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide at each time point.

  • Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by plotting the percentage of intact oligonucleotide versus time.

Snake Venom Phosphodiesterase (SVPD) Assay

This protocol uses a specific 3'-exonuclease to evaluate the stability of the 3'-end of modified oligonucleotides.

Materials:

  • Modified and unmodified control oligonucleotides (5'-end labeled, e.g., with ³²P)

  • Snake Venom Phosphodiesterase (SVPD)

  • SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Loading buffer

  • Denaturing polyacrylamide gel

  • TBE buffer

  • Phosphorimager or autoradiography film

Procedure:

  • Oligonucleotide Preparation: 5'-end label the oligonucleotides using T4 polynucleotide kinase and [γ-³²P]ATP according to standard protocols. Purify the labeled oligonucleotides.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the labeled oligonucleotide, SVPD reaction buffer, and nuclease-free water.

    • Initiate the reaction by adding a predetermined amount of SVPD.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching: At various time points, take aliquots of the reaction and quench by adding loading buffer containing a chelating agent like EDTA.

  • PAGE Analysis: Separate the digestion products on a denaturing polyacrylamide gel.

  • Visualization and Analysis: Visualize the radioactive bands by autoradiography or with a phosphorimager. The rate of disappearance of the full-length oligonucleotide band indicates its stability against SVPD.

Conclusion

The choice of backbone modification is a critical decision in the design of oligonucleotide therapeutics, with a direct impact on their in vivo stability and, consequently, their efficacy. Phosphorothioates, 2'-O-Methyl modifications, Locked Nucleic Acids, and Phosphorodiamidate Morpholino Oligomers each offer significant advantages in nuclease resistance over unmodified oligonucleotides. The selection of a specific modification will depend on a balance of factors including the desired level of stability, the mechanism of action of the oligonucleotide, and potential off-target effects. The experimental protocols provided herein offer a framework for the systematic evaluation of these critical parameters in a laboratory setting.

References

A Head-to-Head Comparison of H-Phosphonate and Phosphoramidite Methods for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The two most prominent methods for this synthesis are the H-phosphonate and the phosphoramidite (B1245037) approaches. While the phosphoramidite method has become the gold standard due to its high efficiency, the H-phosphonate method offers unique advantages, particularly for the synthesis of modified oligonucleotides. This guide provides an objective, data-driven comparison of these two techniques to aid researchers in selecting the optimal method for their specific applications.

Executive Summary

The phosphoramidite method is the most widely used technique for oligonucleotide synthesis, celebrated for its high coupling efficiency and amenability to automation.[][2][3] It involves a four-step cycle for each nucleotide addition. In contrast, the H-phosphonate method features a simpler two-step cycle, with a single oxidation step performed at the end of the synthesis.[4][5] This characteristic makes the H-phosphonate approach particularly advantageous for introducing backbone modifications. While generally exhibiting slightly lower coupling efficiencies than the phosphoramidite method, H-phosphonate chemistry benefits from more stable monomers.[6][7][8]

Performance Comparison: H-Phosphonate vs. Phosphoramidite

The choice between the H-phosphonate and phosphoramidite methods often depends on the desired oligonucleotide length, purity requirements, and the need for specific chemical modifications. The following table summarizes key performance metrics based on available experimental data.

ParameterH-Phosphonate MethodPhosphoramidite MethodReferences
Stepwise Coupling Efficiency ~95%>99%[2][6]
Synthesis Cycle Time Shorter per cycle (2 steps)Longer per cycle (4 steps)[4][5]
Reagent Stability Monomers are hydrolytically stable and easier to handle.Monomers are sensitive to moisture and require anhydrous conditions.[7][8][9]
Oxidation Step Single step at the end of synthesis.Performed in every cycle.[4][10]
Side Products Fewer side products reported in some cases.Potential for side reactions, necessitating a capping step.[6]
Suitability for Modifications Excellent for backbone modifications (e.g., phosphorothioates).Wide variety of modifications are available, but may require specialized protocols.[4][11]
Overall Yield for Long Oligos Lower due to cumulative lower coupling efficiency.Higher, making it the preferred method for long oligonucleotides.[6][10]

Chemical Principles and Workflow

Phosphoramidite Method

The phosphoramidite method is a cyclic process involving four key chemical reactions for the addition of each nucleotide to the growing chain attached to a solid support.[2][10][12]

  • De-blocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by removing the acid-labile dimethoxytrityl (DMT) group, typically with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[4][6]

  • Coupling: The next nucleoside phosphoramidite is activated, commonly by a weak acid such as 1H-tetrazole, and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[2][10] This reaction is rapid and highly efficient.[10]

  • Capping: To prevent the extension of unreacted chains in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated ("capped") using reagents like acetic anhydride. This step is crucial for minimizing the formation of deletion mutants (sequences missing a nucleotide).

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base.[2][6]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Phosphoramidite_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. De-blocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Add activated phosphoramidite Capping 3. Capping Coupling->Capping Cap unreacted 5'-OH groups Oxidation 4. Oxidation Capping->Oxidation Oxidize P(III) to P(V) Oxidation->Deblocking Start next cycle

Phosphoramidite synthesis cycle.
H-Phosphonate Method

The H-phosphonate method offers a more streamlined synthesis cycle, which is a key advantage.[5]

  • De-blocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT protecting group is removed with an acid to expose the 5'-hydroxyl group.[4]

  • Coupling: A nucleoside 3'-H-phosphonate monomer is activated by an acyl chloride, such as pivaloyl chloride, to form a mixed anhydride.[6][7] This activated species then reacts with the free 5'-hydroxyl group of the growing chain to form an H-phosphonate diester internucleotide linkage.[6]

Notably, the H-phosphonate diester linkage is stable to the acidic conditions of the de-blocking step, eliminating the need for oxidation in each cycle.[4][6] A single oxidation step is performed after the entire oligonucleotide has been assembled.[4] The absence of a capping step in many protocols is another point of simplification, although this can impact the final purity if coupling is not highly efficient.

H_Phosphonate_Cycle cluster_cycle H-Phosphonate Synthesis Cycle cluster_final_step Post-Synthesis Deblocking 1. De-blocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Add activated H-phosphonate Coupling->Deblocking Start next cycle Final_Oxidation Final Oxidation

References

Chiral Control: How Rp and Sp Methylphosphonate Stereochemistry Dictates DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the critical impact of phosphorus chirality in methylphosphonate-modified oligonucleotides. This guide synthesizes experimental data to illuminate the profound differences in duplex stability conferred by Rp and Sp stereoisomers, offering valuable insights for the rational design of nucleic acid therapeutics.

The substitution of a non-bridging oxygen with a methyl group in the phosphodiester backbone of DNA creates a chiral center at the phosphorus atom, resulting in two distinct diastereomers: Rp and Sp. This seemingly subtle modification has significant consequences for the stability and conformation of DNA duplexes. Understanding the differential impact of these isomers is paramount for the development of effective antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs where duplex stability is a key determinant of efficacy.

Comparative Analysis of Duplex Thermal Stability (Tm)

The thermal melting temperature (Tm) is a critical measure of duplex stability. Experimental data consistently demonstrates that the stereochemistry at the methylphosphonate (B1257008) linkage significantly influences the Tm of DNA:DNA and DNA:RNA duplexes.

In general, oligonucleotides containing Rp-methylphosphonate linkages form more stable duplexes than their Sp-configured counterparts .[1][2][3][4] The destabilizing effect of the Sp isomer is particularly pronounced when the modification is positioned towards the center of the oligonucleotide sequence.[1][2] This is attributed to increased steric interactions between the methyl group in the Sp configuration and adjacent sugar residues.[1][2]

Oligonucleotide Sequence (d[GGAATTCC])2ModificationTm (°C)Change in Tm (ΔTm) vs. Unmodified
UnmodifiedNone33.9-
Rp-Rp IsomerTwo Rp-methylphosphonate linkagesSimilar to parent duplex~0
Sp-Sp IsomerTwo Sp-methylphosphonate linkagesLower than parent duplexNegative

Table 1: Impact of Rp and Sp Chirality on the Thermal Stability of a DNA Duplex. Data synthesized from UV melting experiments on modified d[GGAATTCC]2 duplexes.[1][2] The Rp-Rp isomers exhibit thermal stabilities comparable to the unmodified DNA duplex, whereas the Sp-Sp isomers show a marked decrease in stability.

Oligonucleotides prepared with chirally pure Rp-methylphosphonate linkages have been shown to bind to RNA with significantly higher affinity than racemic methylphosphonate oligonucleotides.[4][5][6] This highlights the importance of stereochemical control in the design of antisense therapies that target RNA.

Conformational Insights from Spectroscopic Studies

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide valuable insights into the structural basis for the observed differences in thermal stability.

NMR Spectroscopy has been instrumental in elucidating the conformational perturbations caused by methylphosphonate modifications. Studies on d[GGAATTCC]2 duplexes containing Rp-Rp and Sp-Sp isomers revealed that chemical shift differences were mostly localized to the nucleotides flanking the modification.[1][2] Two-dimensional Nuclear Overhauser Effect (2D-NOE) data confirmed that the overall B-type duplex structure is maintained, but with localized distortions, particularly in the Sp isomers.[1][2] These distortions are consistent with the steric clash model.

Circular Dichroism (CD) Spectroscopy offers a global view of the duplex conformation. The CD spectrum of a duplex containing a methylphosphonate linkage can differ from that of a standard B-form DNA duplex, indicating alterations in helical parameters.[7][8] For instance, at neutral pH, the CD spectrum of a d(AG)8·d(CT)8 duplex where the d(CT)8 strand contains methylphosphonate linkages is different from the unmodified duplex, suggesting a conformational variance.[7]

Experimental Workflows

The synthesis and analysis of stereodefined methylphosphonate oligonucleotides involve a precise workflow to ensure the purity and correct stereochemistry of the final product.

experimental_workflow cluster_synthesis Stereospecific Synthesis cluster_analysis Analysis and Characterization cluster_stability Duplex Stability Assessment start Starting Materials (Protected Nucleosides) dimer Synthesis of Rp and Sp Dinucleotide Synthons start->dimer solid_phase Automated Solid-Phase Oligonucleotide Synthesis dimer->solid_phase deprotection Cleavage and Deprotection solid_phase->deprotection hplc HPLC Purification (Separation of Diastereomers) deprotection->hplc Crude Product mass_spec Mass Spectrometry (Molecular Weight Verification) hplc->mass_spec nmr NMR Spectroscopy (Stereochemical Assignment & Conformation) hplc->nmr uv_cd UV-Vis & CD Spectroscopy (Thermal Stability & Global Conformation) hplc->uv_cd hybridization Hybridization with Complementary Strand uv_cd->hybridization tm_measurement Thermal Denaturation (Tm) Measurement hybridization->tm_measurement

Figure 1. Experimental workflow for the synthesis and analysis of stereodefined methylphosphonate oligonucleotides. This diagram illustrates the key stages, from the synthesis of chiral building blocks to the final assessment of duplex stability.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols cited in the literature.

Thermal Denaturation (Tm) Measurements
  • Instrumentation: A spectrophotometer equipped with a temperature controller is typically used.[1]

  • Sample Preparation: Oligonucleotides are dissolved in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0). The samples are annealed by heating to a high temperature (e.g., 90 °C) and then slowly cooled to room temperature.

  • Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 0.5 °C/min).

  • Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.

NMR Spectroscopy for Stereochemical Assignment
  • Sample Preparation: Lyophilized oligonucleotides are dissolved in D2O.

  • Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) are used.

  • Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY or ROESY) experiments are performed to establish through-space proton-proton proximities.[1][2][9] The absolute configuration at the phosphorus center can be determined by analyzing the NOE cross-peaks between the methyl protons of the methylphosphonate group and the protons of the adjacent sugar rings.[1][2][9]

  • Data Analysis: The presence or absence of specific NOE cross-peaks allows for the unambiguous assignment of the Rp or Sp configuration.

Circular Dichroism (CD) Spectroscopy
  • Instrumentation: A CD spectropolarimeter is used.

  • Sample Preparation: Samples are prepared in a similar manner to those for Tm measurements, in a suitable buffer.

  • Data Acquisition: CD spectra are recorded over a specific wavelength range (e.g., 200-320 nm) at a controlled temperature.

  • Data Analysis: The resulting spectra provide information about the overall secondary structure of the duplex. A-form, B-form, and Z-form DNA have distinct CD signatures.

Logical Relationship of Factors Influencing Duplex Stability

The stability of a methylphosphonate-modified duplex is a result of a complex interplay of several factors.

stability_factors cluster_chirality Phosphorus Chirality cluster_factors Influencing Factors cluster_outcome Duplex Properties rp Rp Configuration steric Steric Hindrance rp->steric Less charge Charge Neutralization sp Sp Configuration sp->steric More conformation Local Conformation (Backbone & Sugar Pucker) steric->conformation stability Duplex Stability (Tm) charge->stability Increases conformation->stability structure Overall Duplex Structure conformation->structure stability->structure

Figure 2. Factors influencing the stability of methylphosphonate-modified duplexes. This diagram illustrates how the chirality at the phosphorus center leads to differences in steric hindrance and local conformation, which in turn affect the overall duplex stability and structure. Charge neutralization is a common feature of both isomers that generally favors duplex formation compared to the negatively charged phosphodiester backbone.

Conclusion

The stereochemistry of the methylphosphonate linkage is a critical determinant of nucleic acid duplex stability. The general trend observed is that Rp-methylphosphonate modifications are well-tolerated and can maintain or slightly enhance duplex stability, whereas Sp-methylphosphonate modifications are destabilizing, primarily due to steric clashes within the duplex structure. These findings have profound implications for the design of therapeutic oligonucleotides, where precise control over duplex stability is essential for target affinity, specificity, and overall efficacy. For researchers and drug developers, the use of stereochemically pure Rp-methylphosphonate building blocks is a key strategy to optimize the performance of next-generation nucleic acid-based therapeutics.

References

A Comparative Guide to the Validation of Methylphosphonate Oligonucleotide Purity: HPLC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of oligonucleotide therapeutics demands robust analytical methods to ensure the purity and safety of synthetic oligonucleotides. Methylphosphonate (B1257008) oligonucleotides, a class of nucleic acid analogs with a modified phosphate (B84403) backbone, present unique analytical challenges. This guide provides an objective comparison of the primary analytical techniques for validating the purity of methylphosphonate oligonucleotides: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Anion-Exchange HPLC (AEX-HPLC), and Capillary Gel Electrophoresis (CGE).

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method for methylphosphonate oligonucleotide purity assessment depends on a variety of factors, including the need for mass confirmation, desired resolution, sample throughput, and the specific impurities of interest. The following table summarizes the key performance characteristics of the three major techniques.

FeatureHPLC-MS (Ion-Pair Reversed-Phase)Anion-Exchange HPLC (AEX-HPLC)Capillary Gel Electrophoresis (CGE)
Primary Separation Principle Hydrophobicity and ion-pairingCharge (number of phosphate groups)Size/Molecular Weight
Mass Spectrometry Compatibility Excellent with volatile ion-pairing reagentsNot directly compatible due to high salt mobile phasesCan be coupled with MS, but can be complex
Resolution High, capable of resolving n-1 and some diastereomersExcellent for resolving different lengths (n-1, n+1)Very high, single-base resolution achievable
Throughput Moderate to HighModerateHigh, especially with automated systems
Key Advantage Provides both purity and mass confirmation simultaneouslyExcellent for quantifying length-related impuritiesHigh resolution and speed for size-based separation
Key Limitation Ion-pairing reagents can be complex to work withNot suitable for identifying and quantifying co-eluting species with the same length but different modifications without a secondary methodLess informative for impurities not related to size
Typical Run Time 10 - 30 minutes15 - 40 minutes< 15 minutes

In-Depth Analysis of Techniques

HPLC-MS (Ion-Pair Reversed-Phase)

Ion-Pair Reversed-Phase (IP-RP) HPLC is a powerful and widely adopted technique for the analysis of oligonucleotides, including methylphosphonate analogs.[1][2] The separation is based on the hydrophobicity of the oligonucleotide, which is modulated by the formation of a neutral complex between the negatively charged phosphate backbone and a positively charged ion-pairing agent in the mobile phase.[1] This allows for the use of standard reversed-phase columns.

A significant advantage of IP-RP-HPLC is its direct compatibility with mass spectrometry when volatile ion-pairing reagents are used.[2][3] This enables the simultaneous determination of purity and confirmation of the molecular weight of the main product and its impurities in a single run. The technique offers high resolution, capable of separating the target oligonucleotide from failure sequences (n-1) and, in some cases, even diastereomers that can arise from the chiral nature of the modified phosphate linkage.[4]

Anion-Exchange HPLC (AEX-HPLC)

Anion-Exchange HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] This makes it an excellent method for the precise quantification of length-related impurities, such as shorter (n-1) and longer (n+1) sequences. The separation is typically achieved using a salt gradient on a stationary phase containing positively charged functional groups.[1]

AEX-HPLC provides excellent resolution for oligonucleotides of different lengths. However, a major limitation is its incompatibility with direct MS analysis due to the high concentrations of non-volatile salts used in the mobile phase.[5] Therefore, AEX-HPLC is primarily a purity assessment tool based on UV detection and requires a separate technique for mass confirmation.

Capillary Gel Electrophoresis (CGE)

Capillary Gel Electrophoresis is a high-resolution separation technique that separates oligonucleotides based on their size.[6][7] The capillary is filled with a sieving matrix, typically a cross-linked or linear polymer gel, which retards the migration of larger molecules more than smaller ones under an electric field. CGE offers very high efficiency and resolution, often achieving single-base separation for oligonucleotides.[8][9]

CGE is known for its speed and automation capabilities, making it suitable for high-throughput screening.[7] While it can be coupled with mass spectrometry, the interface can be more complex than with HPLC. CGE is highly effective for assessing the purity of oligonucleotides with respect to length-based impurities.[8][9]

Experimental Workflows

To provide a clearer understanding of the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc IP-RP-HPLC cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Methylphosphonate Oligonucleotide Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution HPLC HPLC System Dissolution->HPLC Injection Column Reversed-Phase Column (C18) HPLC->Column IonSource Electrospray Ionization (ESI) Source Column->IonSource Elution MobilePhase Mobile Phase (Volatile Ion-Pairing Reagent) MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) MS->IonSource Chromatogram Chromatogram (Purity Assessment) IonSource->Chromatogram MassSpectrum Mass Spectrum (Identity Confirmation) IonSource->MassSpectrum

Figure 1. Experimental workflow for HPLC-MS analysis.

AEX_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc AEX-HPLC cluster_detection Detection cluster_data Data Analysis Sample Methylphosphonate Oligonucleotide Sample Dissolution Dissolution in Aqueous Buffer Sample->Dissolution HPLC HPLC System Dissolution->HPLC Injection Column Anion-Exchange Column HPLC->Column UV_Detector UV Detector Column->UV_Detector Elution MobilePhase Mobile Phase (Salt Gradient) Chromatogram Chromatogram (Purity Assessment) UV_Detector->Chromatogram

Figure 2. Experimental workflow for AEX-HPLC analysis.

CGE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_detection Detection cluster_data Data Analysis Sample Methylphosphonate Oligonucleotide Sample Dissolution Dissolution in Running Buffer Sample->Dissolution CE_System CE System Dissolution->CE_System Injection Capillary Gel-Filled Capillary CE_System->Capillary UV_Detector UV Detector Capillary->UV_Detector Migration Electropherogram Electropherogram (Purity Assessment) UV_Detector->Electropherogram

Figure 3. Experimental workflow for CGE analysis.

Detailed Experimental Protocols

The following are representative protocols for each technique, which may require optimization based on the specific methylphosphonate oligonucleotide and available instrumentation.

Protocol 1: IP-RP-HPLC-MS for Methylphosphonate Oligonucleotide Purity

1. Sample Preparation:

  • Dissolve the lyophilized methylphosphonate oligonucleotide in nuclease-free water or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) to a final concentration of 10-50 µM.

2. HPLC System and Column:

  • HPLC System: A binary or quaternary HPLC system capable of gradient elution.

  • Column: A reversed-phase column suitable for oligonucleotide analysis, such as a C18 column with a particle size of 1.7-3.5 µm and a pore size of 100-300 Å.

  • Column Temperature: 50-70 °C to denature secondary structures.

3. Mobile Phases:

  • Mobile Phase A: 10-20 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) in water.

  • Mobile Phase B: 10-20 mM TEA and 100-400 mM HFIP in 50:50 (v/v) acetonitrile/water or methanol/water.

4. Gradient Elution:

  • A typical gradient would be a linear increase from 10-15% B to 40-50% B over 20-30 minutes.

  • Flow Rate: 0.2-0.5 mL/min for analytical columns.

5. Mass Spectrometry Detection:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the expected charge states of the oligonucleotide (e.g., m/z 500-2500).

6. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC) or UV chromatogram to determine the purity of the main product.

  • Deconvolute the mass spectrum of the main peak and any impurity peaks to determine their molecular weights.

Protocol 2: AEX-HPLC for Methylphosphonate Oligonucleotide Purity

1. Sample Preparation:

  • Dissolve the lyophilized methylphosphonate oligonucleotide in nuclease-free water to a concentration of 0.1-1.0 OD/mL.

2. HPLC System and Column:

  • HPLC System: A biocompatible HPLC system capable of salt gradient elution.

  • Column: A strong anion-exchange column designed for oligonucleotide analysis.

  • Column Temperature: 60-80 °C to minimize secondary structures.

3. Mobile Phases:

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0-9.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0-9.0.

4. Gradient Elution:

  • A linear gradient from 0-100% B over 30-40 minutes.

  • Flow Rate: 0.5-1.0 mL/min.

5. Detection:

  • UV detection at 260 nm.

6. Data Analysis:

  • Integrate the peaks in the chromatogram to determine the relative percentage of the full-length product and any length-related impurities.

Protocol 3: Capillary Gel Electrophoresis (CGE) for Methylphosphonate Oligonucleotide Purity

1. Sample Preparation:

  • Dissolve the desalted methylphosphonate oligonucleotide in nuclease-free water or the CGE running buffer to a concentration of 50-100 µg/mL.

2. CE System and Capillary:

  • CE System: An automated capillary electrophoresis system.

  • Capillary: A fused-silica capillary filled with a replaceable sieving gel matrix suitable for oligonucleotide analysis.

3. Running Buffer and Conditions:

  • Running Buffer: A buffer containing a sieving polymer and denaturants (e.g., urea).

  • Voltage: 10-30 kV (reverse polarity).

  • Temperature: 30-50 °C.

4. Injection:

  • Electrokinetic injection at a specified voltage and time.

5. Detection:

  • UV detection at 260 nm.

6. Data Analysis:

  • Analyze the resulting electropherogram to determine the purity based on the peak area of the full-length product relative to any shorter or longer fragments.

Conclusion

The validation of methylphosphonate oligonucleotide purity requires a careful selection of analytical methodology. HPLC-MS stands out as the most comprehensive technique, providing both purity and identity information in a single analysis. Its high resolution and direct compatibility with mass spectrometry make it a powerful tool for in-depth characterization of the main product and its impurities.

AEX-HPLC is a robust method for the precise quantification of length-related impurities and is particularly useful in process development and quality control where these are the primary concern. CGE offers a high-speed, high-resolution alternative for size-based purity assessment, excelling in high-throughput environments.

For comprehensive validation of methylphosphonate oligonucleotide purity, a combination of these orthogonal techniques is often employed. For instance, the high-resolution separation of AEX-HPLC or CGE can be used to quantify length-related impurities, while HPLC-MS can be used to identify and quantify other modifications and confirm the mass of all species. This multi-faceted approach ensures a thorough understanding of the purity profile, which is critical for the development of safe and effective oligonucleotide therapeutics.

References

Comparative analysis of deprotection strategies for modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of modified oligonucleotides hinges on a critical final step: deprotection. This process removes the protecting groups used during synthesis to shield reactive moieties on the nucleobases, phosphate (B84403) backbone, and the oligonucleotide modifications themselves. The choice of deprotection strategy is paramount, as it must efficiently remove these protective groups without degrading the desired oligonucleotide product, especially when sensitive modifications are present.

This guide provides a comparative analysis of common deprotection strategies for modified oligonucleotides, offering insights into their performance, supported by experimental data. We will delve into standard, fast, and mild deprotection protocols, as well as specialized methods for RNA, thiol-modified, and dye-labeled oligonucleotides.

Key Deprotection Strategies at a Glance

The selection of an appropriate deprotection strategy is dictated by the nature of the oligonucleotide and its modifications. A summary of the most common approaches is presented below.

StrategyReagentTypical ConditionsBest Suited ForKey Considerations
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)55°C for 8-16 hoursUnmodified or robustly modified DNA oligonucleotides.Can degrade sensitive modifications. Requires fresh ammonium hydroxide solution for optimal results.[1][2]
Fast Deprotection (UltraFAST) Ammonium Hydroxide/Methylamine (AMA)65°C for 5-10 minutesHigh-throughput synthesis of DNA and RNA oligonucleotides.Requires acetyl-protected cytosine (Ac-dC) to prevent transamination.[1][2][3] Not compatible with some base-sensitive dyes.[1]
Mild Deprotection (UltraMILD) 0.05 M Potassium Carbonate (K₂CO₃) in MethanolRoom temperature for 4 hoursOligonucleotides with sensitive modifications (e.g., dyes, base-labile groups).Requires UltraMILD protected phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[1][2][4] Capping with phenoxyacetic anhydride (B1165640) is recommended to avoid side reactions.[1][4]
RNA Deprotection Two-step process: 1. Base deprotection (e.g., AMA) 2. 2'-OH deprotection (e.g., TEA·3HF)1. 65°C for 10 minutes 2. 65°C for 2.5 hoursRNA and chimeric DNA/RNA oligonucleotides.Requires careful handling to avoid RNA degradation. The 2'-protecting group (e.g., TBDMS or TOM) is retained during base deprotection.[1][3]
Thiol-Modifier Deprotection Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)Room temperature for 30-60 minutesThiol-modified oligonucleotides.DTT is added to the standard ammonium hydroxide deprotection for simultaneous base and disulfide bond cleavage.[5][6][7] TCEP offers a more stable reduction.

Experimental Workflows

To visualize the procedural differences between the primary deprotection strategies, the following diagrams illustrate the key steps involved.

Standard_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Standard Deprotection cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (DMT-on or DMT-off) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Conc. NH₄OH 55°C, 8-16h Evaporation Evaporation Cleavage->Evaporation Purification Purification (e.g., HPLC, PAGE) Evaporation->Purification Analysis Analysis (e.g., MALDI-TOF MS) Purification->Analysis

Standard Deprotection Workflow.

Fast_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Fast Deprotection (UltraFAST) cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (Ac-dC required) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage AMA 65°C, 5-10 min Evaporation Evaporation Cleavage->Evaporation Purification Purification (e.g., HPLC, PAGE) Evaporation->Purification Analysis Analysis (e.g., MALDI-TOF MS) Purification->Analysis

Fast Deprotection Workflow.

Mild_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Mild Deprotection (UltraMILD) cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (UltraMILD monomers) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage 0.05M K₂CO₃ in MeOH RT, 4h Neutralization Neutralization Cleavage->Neutralization Acetic Acid Purification Purification (e.g., HPLC, PAGE) Neutralization->Purification Analysis Analysis (e.g., MALDI-TOF MS) Purification->Analysis

Mild Deprotection Workflow.

Detailed Experimental Protocols

Standard Deprotection with Ammonium Hydroxide

This protocol is suitable for unmodified DNA oligonucleotides and those with modifications that are stable to prolonged exposure to strong alkaline conditions.

Materials:

  • Synthesized oligonucleotide bound to solid support.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap, pressure-resistant vial.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Securely cap the vial.

  • Incubate the vial at 55°C for 8 to 16 hours.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for purification and analysis.

Fast Deprotection with AMA

This method significantly reduces deprotection time and is ideal for high-throughput applications. It is crucial to use acetyl-protected dC (Ac-dC) phosphoramidite (B1245037) during synthesis to prevent the formation of N4-methyl-cytosine.[1][2]

Materials:

  • Synthesized oligonucleotide (using Ac-dC) bound to solid support.

  • Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1 v/v).

  • Screw-cap, pressure-resistant vial.

Procedure:

  • Transfer the solid support to a screw-cap vial.

  • Add the AMA solution to the vial (typically 1 mL for a 1 µmol synthesis).

  • Securely cap the vial.

  • Incubate at 65°C for 5-10 minutes.

  • Cool the vial to room temperature.

  • Open the vial in a fume hood and transfer the supernatant to a new tube.

  • Evaporate the AMA solution to dryness.

  • Proceed with purification and analysis.

Mild Deprotection with Potassium Carbonate

This protocol is essential for oligonucleotides containing base-sensitive modifications such as certain fluorescent dyes (e.g., TAMRA, Cy5, HEX) and other labile functionalities.[1][4] It requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC) and is often paired with a modified capping step using phenoxyacetic anhydride to prevent side reactions.[1][4]

Materials:

  • Synthesized oligonucleotide (using UltraMILD monomers) on solid support.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Glacial acetic acid.

Procedure:

  • Transfer the solid support to a suitable reaction vial.

  • Add 1 mL of 0.05 M K₂CO₃ in anhydrous methanol.

  • Incubate at room temperature for 4 hours.

  • After incubation, transfer the supernatant to a new tube.

  • Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.[4]

  • The oligonucleotide can then be desalted or purified directly.

Deprotection of 5'-Thiol-Modified Oligonucleotides

Thiol modifications are typically introduced with a disulfide protecting group that needs to be cleaved to generate the reactive free thiol. This is often done in conjunction with the standard base deprotection.

Materials:

  • Synthesized 5'-thiol-modified oligonucleotide on solid support.

  • Concentrated ammonium hydroxide.

  • Dithiothreitol (DTT).

Procedure:

  • Prepare a 0.05 M solution of DTT in concentrated ammonium hydroxide.

  • Transfer the solid support to a screw-cap vial.

  • Add the DTT/ammonium hydroxide solution to the vial.

  • Incubate at 55°C for 16 hours.[5] This single step removes the base protecting groups and cleaves the disulfide bond.

  • Cool the vial and transfer the supernatant.

  • Evaporate the solution to dryness.

  • The resulting thiol-modified oligonucleotide should be stored under an inert atmosphere or in a solution containing a reducing agent (e.g., DTT or TCEP) to prevent re-oxidation.

Performance Comparison and Data Analysis

The efficacy of a deprotection strategy is evaluated based on the yield and purity of the final oligonucleotide product. High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are powerful analytical techniques for this assessment.

HPLC Analysis:

  • Reverse-Phase (RP-HPLC): Separates oligonucleotides based on hydrophobicity. Incomplete deprotection results in more hydrophobic species that elute later than the fully deprotected product.

  • Ion-Exchange (IE-HPLC): Separates based on the number of phosphate charges. It is particularly useful for analyzing oligonucleotides with significant secondary structures.

MALDI-TOF MS Analysis: This technique provides the molecular weight of the synthesized oligonucleotide, allowing for the confirmation of the correct sequence and the detection of any side products or incomplete deprotection. For example, incomplete removal of a benzoyl group from dA or dC will result in a mass increase of 104 Da, while an isobutyryl group on dG will add 70 Da.

Orthogonal Deprotection Strategies

For complex oligonucleotides with multiple modifications that are sensitive to different deprotection conditions, an orthogonal deprotection strategy is employed. This involves using protecting groups that can be removed under specific conditions without affecting other protecting groups. For instance, a base-labile protecting group like Pac can be used for some nucleobases, while a fluoride-labile group is used for the 2'-OH in RNA synthesis. Another example is the use of the Fmoc group, which can be removed under mildly basic conditions, in combination with other protecting groups that are stable to these conditions. This allows for the selective deprotection and modification of specific sites within the oligonucleotide.

Conclusion

The choice of an appropriate deprotection strategy is a critical determinant of the success of modified oligonucleotide synthesis. A thorough understanding of the chemical properties of the oligonucleotide and its modifications is essential for selecting a method that maximizes yield and purity while minimizing degradation and side-product formation. For routine DNA synthesis, standard ammonium hydroxide or the faster AMA protocol are generally suitable. However, for oligonucleotides bearing sensitive modifications, milder deprotection conditions using potassium carbonate or orthogonal strategies are indispensable. Careful analysis of the deprotected oligonucleotide using techniques like HPLC and MALDI-TOF MS is crucial to verify the integrity of the final product.

References

Benchmarking the Performance of Methylphosphonate Antisense Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methylphosphonate (B1257008) (MP) antisense oligonucleotides (ASOs) with two other widely used ASO chemistries: phosphorothioates (PS) and phosphorodiamidate morpholino oligomers (PMOs). The performance of these platforms is evaluated based on key biophysical and pharmacological parameters, supported by experimental data to inform the selection of the most suitable ASO chemistry for research and therapeutic applications.

Executive Summary

Antisense oligonucleotides are powerful tools for modulating gene expression by targeting specific mRNA sequences. The choice of ASO chemistry is critical as it dictates the molecule's stability, binding affinity, mechanism of action, and toxicity profile. Methylphosphonate ASOs, with their neutral backbone, offer distinct advantages in terms of nuclease resistance but face challenges in cellular uptake. This guide presents a comparative analysis of MP ASOs against the more common phosphorothioate (B77711) and morpholino chemistries to aid in the rational design and application of antisense therapies.

Data Presentation: Comparative Performance of ASO Chemistries

The following tables summarize the key performance characteristics of methylphosphonate, phosphorothioate, and morpholino ASOs.

Table 1: Biophysical and In Vitro Performance

ParameterMethylphosphonate (MP)Phosphorothioate (PS)Morpholino (PMO)
Backbone Charge NeutralAnionic (-)Neutral
Mechanism of Action Primarily Steric HindrancePrimarily RNase H-mediated cleavageSteric Hindrance
Binding Affinity (Tm vs. RNA) Generally lower than unmodified DNA[1][2]Lower than unmodified DNA, sequence-dependent (44.1°C to 66.6°C for a 24-mer)[3]Higher than DNA, comparable to 2'-O-Methyl RNA (Tm of 81.3°C for a 20-mer)[4]
Nuclease Resistance High resistance to exonucleases and endonucleases[5][6]Moderate resistance; terminal modifications recommended to prevent exonuclease degradation[7]Very high resistance to a broad range of nucleases[8][9]
Serum Stability (Half-life) 20-30% of a 10-100 µM initial concentration remains intact after 20 hours in 15% fetal calf serum[5][6]Half-life can be extended from minutes to days with modifications[10]Highly stable; no degradation detected in human serum[8]
Cellular Uptake Lower than phosphorothioates due to neutral chargeEfficient uptake, often mediated by protein bindingLower than phosphorothioates; often requires delivery enhancement

Table 2: In Vivo Performance and Toxicity

ParameterMethylphosphonate (MP)Phosphorothioate (PS)Morpholino (PMO)
In Vivo Efficacy (Target Knockdown) Effective in vivo, but often requires higher doses or delivery vehicles.Widely demonstrated in animal models and clinical trials; can achieve significant target knockdown.[11][12]Effective in vivo, particularly for exon skipping applications. A single 6 mg/kg injection in mdx mice resulted in exon skipping in over 50% of skeletal muscle fibers.[13]
Toxicity Profile Generally low toxicity.Can exhibit sequence-dependent off-target effects and toxicity, including hepatotoxicity and immunostimulation.Generally well-tolerated with low toxicity.
Immune Stimulation Low potential for immune stimulation.Can activate the complement pathway and interact with Toll-like receptors.Low potential for immune stimulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of ASO performance.

Determination of Duplex Melting Temperature (Tm)

Objective: To assess the binding affinity of an ASO to its target RNA.

Protocol:

  • Prepare solutions of the ASO and its complementary RNA target in a buffer containing 100 mM NaCl, 10 mM phosphate, and 10 mM EDTA at pH 7.0. The final duplex concentration should be around 4 µM (1:1 ratio).[13]

  • Anneal the oligonucleotides by heating the mixture to 85°C for 5 minutes, followed by slow cooling to room temperature.[13]

  • Use a UV-visible spectrophotometer equipped with a Peltier temperature controller to measure the absorbance at 260 nm as a function of temperature.

  • Increase the temperature at a rate of 0.5°C per minute.[13]

  • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands, identified by the peak of the first derivative of the melting curve.

In Vitro Serum Stability Assay

Objective: To evaluate the resistance of ASOs to nuclease degradation in a biological fluid.

Protocol:

  • Prepare a solution of the ASO in 50% fetal bovine serum (FBS) or human serum.[14][15]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction and immediately quench nuclease activity by adding a strong denaturant (e.g., formamide) or by flash-freezing in liquid nitrogen.

  • Analyze the integrity of the ASO at each time point using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of full-length ASO remaining at each time point to determine the degradation rate and half-life.

Cellular Uptake Analysis via Flow Cytometry

Objective: To quantify the internalization of fluorescently labeled ASOs into cells.

Protocol:

  • Synthesize the ASOs with a fluorescent label (e.g., FITC).

  • Culture the cells of interest to a suitable confluency.

  • Treat the cells with the fluorescently labeled ASOs at various concentrations for a defined period (e.g., 4 hours).

  • Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized ASO.

  • Detach the cells from the culture plate using a non-enzymatic cell dissociation solution.

  • Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of internalized ASO.

In Vivo Efficacy Testing in a Mouse Model

Objective: To assess the ability of an ASO to knockdown a target mRNA in a living organism.

Protocol:

  • Select a suitable mouse model with a target gene of interest.

  • Administer the ASO to the mice via a relevant route (e.g., subcutaneous or intravenous injection). Include control groups receiving a saline vehicle or a scrambled control ASO.

  • After a predetermined treatment period (e.g., 72 hours), euthanize the animals and harvest the target tissues (e.g., liver).

  • Isolate total RNA from the tissues.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target mRNA relative to a stable housekeeping gene.

  • Calculate the percentage of target mRNA knockdown compared to the control groups.

Mandatory Visualization

Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Antisense oligonucleotides targeting the anti-apoptotic protein Bcl-2 can promote apoptosis in cancer cells.

Bcl2_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effector Pro-Apoptotic Effectors cluster_Pro_Apoptotic_BH3 Pro-Apoptotic BH3-only cluster_Mitochondrion Mitochondrion Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release BH3_only BH3-only proteins (e.g., Bim, Bad, Puma) BH3_only->Bcl2 Inhibits BH3_only->Bax_Bak Activates Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BH3_only ASO Methylphosphonate ASO (targeting Bcl-2 mRNA) mRNA Bcl-2 mRNA ASO->mRNA Binds & Blocks Translation mRNA->Bcl2 Translation

Caption: Bcl-2 signaling pathway and the mechanism of action of a Bcl-2 targeting ASO.

Experimental Workflow for ASO Performance Benchmarking

A structured workflow is essential for the systematic comparison of different ASO chemistries.

ASO_Workflow cluster_Design 1. ASO Design & Synthesis cluster_InVitro 2. In Vitro Characterization cluster_InVivo 3. In Vivo Evaluation cluster_Analysis 4. Data Analysis & Selection Design Target Selection & ASO Sequence Design Synthesis Synthesis of MP, PS, & PMO ASOs Design->Synthesis Tm_Assay Tm Determination (Binding Affinity) Synthesis->Tm_Assay Stability_Assay Serum Stability Assay (Nuclease Resistance) Synthesis->Stability_Assay Uptake_Assay Cellular Uptake (Flow Cytometry) Synthesis->Uptake_Assay Efficacy_Assay In Vitro Target Knockdown (qRT-PCR/Western Blot) Synthesis->Efficacy_Assay Animal_Model Animal Model Selection Efficacy_Assay->Animal_Model Administration ASO Administration Animal_Model->Administration Efficacy_Testing In Vivo Efficacy (Target Knockdown) Administration->Efficacy_Testing Toxicity_Testing Toxicity Assessment (Histopathology, Blood Chemistry) Administration->Toxicity_Testing Data_Comparison Comparative Data Analysis Efficacy_Testing->Data_Comparison Toxicity_Testing->Data_Comparison Lead_Selection Lead Candidate Selection Data_Comparison->Lead_Selection

Caption: A typical experimental workflow for benchmarking ASO performance.

References

A Guide to Cross-Validation of NMR and Mass Spectrometry for Oligonucleotide Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of therapeutic oligonucleotides is paramount to ensure safety and efficacy. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two indispensable and complementary analytical techniques for this purpose. This guide provides a comprehensive comparison of their capabilities, detailed experimental protocols, and a workflow for their cross-validation in the structural and purity assessment of oligonucleotides.

The complexity of synthetic oligonucleotides, including their length, sequence, and chemical modifications, necessitates a multi-faceted analytical approach. While mass spectrometry provides unparalleled sensitivity for determining molecular weight and identifying impurities, NMR spectroscopy is the gold standard for elucidating the precise three-dimensional structure, assessing stereochemistry, and achieving accurate quantification without the need for reference standards.[1] The cross-validation of data from these two orthogonal techniques provides the highest level of confidence in the identity, purity, and quality of an oligonucleotide product.

Performance Comparison: NMR vs. Mass Spectrometry

A clear understanding of the strengths and limitations of each technique is crucial for designing a comprehensive characterization strategy. The following tables summarize the key performance characteristics of NMR and Mass Spectrometry for oligonucleotide analysis.

Table 1: Qualitative and Structural Information

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Atomic connectivity, 3D structure, stereoisomerism, conformation, and dynamics.Molecular weight, elemental composition, and sequence information through fragmentation.[2][3]
Structural Detail Provides detailed information on the sugar-phosphate backbone, nucleobase pairing, and the spatial arrangement of atoms.Confirms the overall mass of the oligonucleotide and can provide sequence information via MS/MS fragmentation.[2][3]
Stereochemistry Can distinguish and quantify diastereomers, such as those arising from phosphorothioate (B77711) linkages.[1]Generally does not provide information on stereochemistry.
Higher-Order Structure Can provide insights into secondary structures like hairpins and duplexes in solution.Typically analyzes denatured oligonucleotides and does not provide information on higher-order structures.

Table 2: Quantitative and Purity Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Quantitative Capability Inherently quantitative; signal intensity is directly proportional to the number of nuclei. Quantitative NMR (qNMR) allows for accurate concentration determination without a reference standard of the same analyte.Can be quantitative when coupled with a separation technique (e.g., LC-MS) and requires the use of appropriate internal or external standards for accurate quantification.[4]
Purity Assessment Can identify and quantify impurities, including isomers and small molecules, often without chromatographic separation.Highly sensitive for detecting low-level impurities, especially when coupled with liquid chromatography (LC-MS).[5]
Limit of Detection (LOD) Generally in the micromolar (µM) range.Can reach picomolar (pM) to femtomolar (fM) levels, offering superior sensitivity.[6]
Limit of Quantification (LOQ) Typically in the low millimolar (mM) to high micromolar (µM) range.Can be in the nanomolar (nM) to picomolar (pM) range.[4]
Common Impurities Detected Truncated sequences (n-1, n+1), modified bases, diastereomers, residual solvents, and small molecule reagents.Truncated and extended sequences, depurination products, and other mass-variants of the target oligonucleotide.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve the lyophilized oligonucleotide in a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O for observing exchangeable protons).

    • The typical sample concentration for NMR is in the range of 0.1 to 1 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

    • Adjust the pH of the solution to the desired value, typically between 6.0 and 7.0.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[1]

    • Acquire a one-dimensional (1D) ¹H spectrum to assess overall sample purity and folding.

    • Acquire a 1D ³¹P spectrum to analyze the phosphate/phosphorothioate backbone and identify related impurities.

    • For detailed structural elucidation and assignment, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • For heteronuclear correlation, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-³¹P HETCOR (Heteronuclear Correlation) experiments are valuable.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

    • Assign the resonances in the spectra to specific nuclei in the oligonucleotide sequence.

    • Integrate the signals in the 1D spectra to determine the relative quantities of the main species and any impurities. For qNMR, compare the integral of an analyte signal to that of the internal standard.

    • Analyze the NOESY data to derive inter-proton distance restraints for 3D structure calculation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation:

    • Dissolve the oligonucleotide sample in a suitable solvent, typically a mixture of water and an organic solvent compatible with the LC method.

    • The concentration for LC-MS analysis is significantly lower than for NMR, often in the low µM to nM range.

    • Dilute the sample to the appropriate concentration for injection.

  • Instrumentation and Data Acquisition:

    • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.

    • Commonly used mass analyzers include Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap for high-resolution accurate mass (HRAM) measurements.[5] Triple quadrupole (TQ) mass spectrometers are often used for targeted quantification.[4]

    • Employ ion-pair reversed-phase (IP-RP) chromatography for the separation of oligonucleotides and their impurities. A common mobile phase consists of an aqueous buffer with an ion-pairing agent (e.g., triethylamine, diisopropylethylamine) and an organic modifier (e.g., acetonitrile, methanol).

    • Set the mass spectrometer to acquire data in negative ion mode, as oligonucleotides are polyanionic.

    • For sequence confirmation, perform tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) or other fragmentation techniques.

  • Data Analysis:

    • Process the LC-MS data using the instrument's software.

    • Identify the peak corresponding to the full-length oligonucleotide based on its retention time and mass-to-charge ratio (m/z).

    • Deconvolute the multiply charged ion series to determine the intact molecular weight of the oligonucleotide.

    • Identify and quantify impurity peaks based on their mass and chromatographic separation.

    • Analyze the MS/MS fragmentation data to confirm the oligonucleotide sequence.

Cross-Validation Workflow and Data Integration

The cross-validation of NMR and MS data provides a comprehensive and confident characterization of the oligonucleotide. The following workflow outlines the key steps in this integrated approach.

CrossValidationWorkflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_validation Cross-Validation & Reporting Oligo Synthesized Oligonucleotide NMR_Sample NMR Sample Preparation Oligo->NMR_Sample MS_Sample LC-MS Sample Preparation Oligo->MS_Sample NMR_Acq 1D/2D NMR Data Acquisition (¹H, ³¹P, ¹³C) NMR_Sample->NMR_Acq NMR_Analysis NMR Data Processing & Analysis (Structure, Purity, Quantification) NMR_Acq->NMR_Analysis CrossValidation Data Cross-Validation NMR_Analysis->CrossValidation MS_Acq LC-MS(/MS) Data Acquisition MS_Sample->MS_Acq MS_Analysis LC-MS Data Processing & Analysis (Intact Mass, Sequence, Purity) MS_Acq->MS_Analysis MS_Analysis->CrossValidation Report Comprehensive Characterization Report CrossValidation->Report

Workflow for the cross-validation of NMR and MS data.

The logical relationship for the cross-validation process is depicted in the following diagram:

LogicalRelationship NMR NMR Data - 3D Structure - Stereochemistry - Absolute Quantification - Impurity Profile Validation Cross-Validation NMR->Validation Confirms Identity & Quantifies Impurities MS Mass Spec Data - Intact Mass - Sequence Confirmation - High-Sensitivity Impurity Profile MS->Validation Confirms Mass & Detects Trace Impurities Conclusion Confident Oligo Characterization (Identity, Purity, Structure, Quantity) Validation->Conclusion

Logical relationship of NMR and MS data cross-validation.

By integrating the datasets, a complete picture of the oligonucleotide can be established. For instance, an impurity detected by its mass in LC-MS can be further characterized and quantified by NMR to determine its precise structure and concentration relative to the main product. Conversely, the absolute quantification from qNMR can be used to calibrate the response of the LC-MS for more accurate impurity profiling at lower concentrations.

References

In Vivo Stability of Methylphosphonate vs. Phosphorothioate Oligonucleotides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of oligonucleotide therapeutics is a critical determinant of their efficacy and dosing regimen. Modifications to the phosphodiester backbone are a key strategy to enhance resistance to nuclease degradation, thereby prolonging their half-life in the body. This guide provides an objective comparison of the in vivo stability of two common backbone modifications: methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) oligonucleotides, supported by experimental data.

Executive Summary

Phosphorothioate oligonucleotides generally exhibit significantly greater in vivo stability compared to methylphosphonate oligonucleotides. This is primarily attributed to their superior resistance to nuclease degradation, leading to a much longer plasma elimination half-life. While both modifications enhance stability compared to unmodified phosphodiester oligonucleotides, PS-modified oligos have become a cornerstone in the development of antisense therapies due to their prolonged duration of action.

Quantitative Data Comparison

The following tables summarize key pharmacokinetic parameters for methylphosphonate and phosphorothioate oligonucleotides from in vivo studies.

Table 1: Comparison of Elimination Half-Life

Oligonucleotide ModificationElimination Half-Life (t½β)SpeciesReference
Methylphosphonate (MP)24-35 minutesNude Mice[1][2]
Methylphosphonate (MP)17 minutesMice[3]
Phosphorothioate (PS)24-35 minutesNude Mice[1][2]
Phosphorothioate (PS)35-50 hoursAnimals[3]

Table 2: Tissue Distribution and Integrity of Oligonucleotides in Nude Mice (24 hours post-administration)

TissueMethylphosphonate (MP) (% of Initial Dose)Phosphorothioate (PS) (% of Initial Dose)Intact MP Oligonucleotide (%)Intact PS Oligonucleotide (%)Reference
Kidney~7-15%~7-15%43-46%43-46%[1][2]
Liver~7-15%~7-15%43-46%43-46%[1][2]
SpleenLower than Kidney/LiverLower than Kidney/LiverNot ReportedNot Reported[1][2]
Tumor~2-3%~2-3%Not ReportedNot Reported[1][2]
BloodNot ReportedNot Reported73%73%[1][2]

Nuclease Degradation Pathway

The primary mechanism of oligonucleotide degradation in vivo is through the action of nucleases, which are enzymes that cleave the phosphodiester bonds of the oligonucleotide backbone. There are two main types of nucleases involved:

  • Exonucleases: These enzymes cleave nucleotides one at a time from the ends (exo) of a polynucleotide chain, either from the 3' or 5' end.

  • Endonucleases: These enzymes cleave phosphodiester bonds within the middle (endo) of a polynucleotide chain.

Both methylphosphonate and phosphorothioate modifications protect the oligonucleotide backbone from nuclease cleavage, but to different extents.

Nuclease Degradation Pathway cluster_Oligo Oligonucleotide Chain cluster_Nuclease Nuclease Action cluster_Modification Protective Modifications Base1 Base1 P1 P1 Base1->P1 Base2 Base2 P1->Base2 P2 P2 Base2->P2 Base3 Base3 P2->Base3 P3 P3 Base3->P3 ... ... P3->... Endonuclease Endonuclease Endonuclease->P2 Internal Cleavage Exonuclease Exonuclease Exonuclease->P1 Terminal Cleavage (5' or 3') Methylphosphonate Methylphosphonate Methylphosphonate->Endonuclease Partial Resistance Methylphosphonate->Exonuclease Partial Resistance Phosphorothioate Phosphorothioate Phosphorothioate->Endonuclease High Resistance Phosphorothioate->Exonuclease High Resistance

Nuclease degradation of oligonucleotides and the protective effect of modifications.

Experimental Protocols

The assessment of in vivo oligonucleotide stability typically involves the following key steps. This protocol is a representative synthesis based on methodologies described in the cited literature.

1. Radiolabeling of Oligonucleotides

To enable sensitive detection and quantification in biological matrices, oligonucleotides are often radiolabeled.

  • Method: Oligonucleotides can be synthesized with a radiolabel, such as ³⁵S for phosphorothioates or ¹⁴C. Alternatively, post-synthesis labeling can be performed.

  • Purification: The radiolabeled oligonucleotide is purified to remove any unincorporated label, typically using chromatography methods like HPLC.

2. In Vivo Administration

  • Animal Model: Studies are commonly conducted in rodents, such as mice or rats.

  • Administration Route: The radiolabeled oligonucleotide is administered via a relevant route, most commonly intravenous (IV) injection into the tail vein.

  • Dosing: A single bolus dose is typically administered.

3. Sample Collection

  • Time Points: Blood, urine, and various tissues (e.g., liver, kidney, spleen, tumor) are collected at multiple time points post-administration (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, 48 hours).

  • Sample Processing: Blood is processed to obtain plasma. Tissues are homogenized to create lysates.

4. Analysis of Oligonucleotide Integrity and Concentration

  • Extraction: Oligonucleotides and their metabolites are extracted from the biological samples.

  • Quantification: The total radioactivity in each sample is measured to determine the overall concentration of the oligonucleotide and its metabolites.

  • Integrity Analysis: The integrity of the oligonucleotide is assessed using techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. This allows for the separation and quantification of the full-length, intact oligonucleotide from its shorter, degraded metabolites.

Experimental Workflow for In Vivo Stability Assessment Start Start Oligo_Radiolabeling Oligonucleotide Radiolabeling Start->Oligo_Radiolabeling Animal_Administration Administration to Animal Model Oligo_Radiolabeling->Animal_Administration Sample_Collection Collection of Blood, Urine, and Tissues at Timed Intervals Animal_Administration->Sample_Collection Sample_Processing Plasma Separation and Tissue Homogenization Sample_Collection->Sample_Processing Extraction Extraction of Oligonucleotides Sample_Processing->Extraction Quantification Quantification of Total Radioactivity Extraction->Quantification HPLC_Analysis HPLC Analysis for Integrity Extraction->HPLC_Analysis Data_Analysis Data Analysis and Pharmacokinetic Modeling Quantification->Data_Analysis HPLC_Analysis->Data_Analysis End End Data_Analysis->End

A typical workflow for assessing the in vivo stability of oligonucleotides.

Conclusion

The choice between methylphosphonate and phosphorothioate modifications for oligonucleotide therapeutics has significant implications for their in vivo stability and, consequently, their therapeutic potential. The experimental data consistently demonstrates that phosphorothioate oligonucleotides possess a markedly longer in vivo half-life compared to their methylphosphonate counterparts. This enhanced stability is a direct result of their superior resistance to degradation by a wide range of cellular nucleases. For applications requiring sustained target engagement, phosphorothioate modification is the preferred choice. However, factors such as potential off-target effects and toxicity profiles should also be carefully considered during the drug development process.

References

Cost-Benefit Analysis of Methylphosphonate Amidites in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of oligonucleotide modification is a critical decision that balances therapeutic efficacy, stability, and cost. Methylphosphonate (B1257008) (MP) modified oligonucleotides, one of the earliest neutral backbone analogs, offer unique properties that warrant a detailed comparison with the more common phosphodiester (PO) and phosphorothioate (B77711) (PS) linkages. This guide provides an objective, data-driven analysis of the costs and benefits of using methylphosphonate amidites in research, with a focus on performance characteristics and supporting experimental protocols.

Core Comparison: Performance and Cost

The primary trade-offs between phosphodiester, phosphorothioate, and methylphosphonate modifications lie in their nuclease resistance, binding affinity to complementary strands, ability to recruit RNase H, and the cost of the corresponding phosphoramidite (B1245037) building blocks.

Key Benefits of Methylphosphonate Oligonucleotides:

  • Exceptional Nuclease Resistance: The substitution of a non-bridging oxygen with a methyl group renders the internucleotide linkage highly resistant to degradation by cellular nucleases.[1][2] This enhanced stability is a significant advantage for in vivo applications.

  • Neutral Backbone: The absence of a negative charge on the methylphosphonate linkage can improve the cellular uptake of oligonucleotides in some contexts.[2]

Primary Drawbacks:

  • Reduced Duplex Stability: Methylphosphonate modifications generally decrease the melting temperature (Tm) of the oligonucleotide duplex compared to their phosphodiester counterparts, which can affect target binding affinity.[3][4]

  • No RNase H Activation: Oligonucleotides containing only methylphosphonate linkages do not activate RNase H, an essential mechanism for many antisense applications that rely on the degradation of the target mRNA.

  • Chirality: The phosphorus center in a methylphosphonate linkage is chiral, and syntheses typically produce a mixture of diastereomers (Rp and Sp). These stereoisomers can have different binding affinities and biological activities, adding a layer of complexity.[1]

Data Presentation: A Quantitative Comparison

To facilitate a clear comparison, the following tables summarize the key quantitative data for each modification type.

Table 1: Cost Comparison of Phosphoramidites and Reagents

This table provides an approximate cost comparison based on currently available market prices. Prices can vary significantly between suppliers and with the scale of purchase. The cost for methylphosphonate amidites is based on the available pricing for the dG monomer and may not be representative of all methylphosphonate amidites.

Amidite/ReagentModification TypeSupplier Example(s)Typical Price (USD)UnitEstimated Cost per Gram (USD)
DMT-dA(bz) PhosphoramiditePhosphodiesterSigma-Aldrich, ChemPep$300 - $54125 g / 6 x 5 g$12 - $18
DMT-dG(iBu) PhosphoramiditePhosphodiesterThermo Scientific, BroadPharm~$127 - $19.6920 g / 2 g~$6 - $10
DMT-dC(Ac) PhosphoramiditePhosphodiesterThermo Scientific, ChemPep~$910 (TWD) / $3002 g / 25 g~$14 / $12
DMT-dT PhosphoramiditePhosphodiesterSigma-Aldrich, ChemPep$541 / $9006 x 5 g / 100 g~$18 / $9
5'-DMTr-dG(iBu)-Methyl phosphonamiditeMethylphosphonateBroadPharm$56050 mg$11,200
DDTT Sulfurizing ReagentPhosphorothioateLumiprobe, AxisPharm~$2455 g$49
PolyOrg Sulfa Sulfurizing ReagentPhosphorothioatePolyOrg, Inc.$251 g$25

Note: Prices are subject to change and are provided for illustrative purposes only. The cost per gram for methylphosphonate amidites is significantly higher based on the available data.

Table 2: Performance Comparison of Oligonucleotide Modifications

This table summarizes the key performance characteristics of oligonucleotides with different backbone modifications.

Performance MetricPhosphodiester (PO)Phosphorothioate (PS)Methylphosphonate (MP)
Nuclease Resistance LowHighVery High[1][2]
Binding Affinity (Tm) High (Reference)Slightly Decreased[3][4]Decreased[3][4]
RNase H Activation YesYesNo
Cellular Uptake LowHigh[5]Variable, can be enhanced[2]
Toxicity LowModerate, dose-dependentGenerally low
Synthesis Efficiency High (>99%)[6]High (>98%)Good, may require optimization

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_PO Phosphodiester Linkage cluster_PS Phosphorothioate Linkage cluster_MP Methylphosphonate Linkage PO PO PS PS MP MP

Caption: Chemical structures of phosphodiester, phosphorothioate, and methylphosphonate internucleotide linkages.

start Start: First Nucleoside on Solid Support detritylation 1. Detritylation: Remove 5'-DMT protecting group start->detritylation coupling 2. Coupling: Add phosphoramidite and activator detritylation->coupling oxidation 3. Oxidation: Stabilize phosphite (B83602) triester to phosphate (B84403) triester coupling->oxidation capping 4. Capping: Block unreacted 5'-OH groups oxidation->capping next_cycle Repeat for next cycle capping->next_cycle next_cycle->detritylation cleavage Final Cleavage and Deprotection next_cycle->cleavage After final cycle

Caption: Workflow for solid-phase oligonucleotide synthesis using the phosphoramidite method.

ASO Antisense Oligonucleotide (ASO) (e.g., Phosphorothioate) duplex ASO-mRNA Duplex ASO->duplex mRNA Target mRNA mRNA->duplex RNaseH RNase H duplex->RNaseH cleavage mRNA Cleavage RNaseH->cleavage catalyzes no_translation Inhibition of Translation cleavage->no_translation

References

Review of alternative methods for creating nuclease-resistant oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the engineering of oligonucleotides that can withstand enzymatic degradation is a cornerstone of therapeutic and diagnostic innovation. This guide provides a comprehensive review of alternative methods for creating nuclease-resistant oligonucleotides, offering a direct comparison of their performance based on experimental data.

Unmodified DNA and RNA oligonucleotides are rapidly degraded by nucleases present in serum and within cells, significantly limiting their therapeutic potential.[1][2] To overcome this challenge, various chemical modifications have been developed to enhance oligonucleotide stability, binding affinity, and cellular uptake.[3][4] This guide will delve into the most prevalent of these modifications: Phosphorothioates (PS), 2'-O-Methyl (2'-OMe) RNA, Locked Nucleic Acids (LNA), Peptide Nucleic Acids (PNA), and Morpholinos.

Performance Comparison of Nuclease-Resistant Modifications

The choice of chemical modification significantly impacts the stability, binding affinity, and biological activity of an oligonucleotide. The following tables summarize key quantitative data to facilitate a direct comparison of these alternatives.

ModificationHalf-life in Human Serum (t½)Change in Melting Temperature (ΔTm) per modification (°C)RNase H Activation
Unmodified DNA~1.5 hours[5]BaselineYes
Phosphorothioate (PS)~10 hours[5]-0.5 to -1.5[6]Yes
2'-O-Methyl (2'-OMe)~12 hours[5]+1.3[7]No
Locked Nucleic Acid (LNA)~15 hours[5]+1.5 to +4[5]No (in full LNA)
Peptide Nucleic Acid (PNA)Extremely stable, resistant to nucleases and proteases[5]+1 per base pair (PNA/DNA duplex)[5]No
MorpholinoCompletely stable to nucleases[8]N/A (steric blocking mechanism)No

Table 1: Comparative Performance of Nuclease-Resistant Oligonucleotide Modifications. This table provides a summary of the serum half-life, impact on melting temperature, and ability to activate RNase H for common oligonucleotide modifications.

Structural Modifications for Nuclease Resistance

The primary strategies to confer nuclease resistance involve alterations to the phosphate (B84403) backbone or the sugar moiety of the nucleotide.

cluster_backbone Backbone Modifications cluster_sugar Sugar Modifications Phosphodiester Natural Phosphodiester Phosphorothioate Phosphorothioate (PS) Phosphodiester->Phosphorothioate Modification PNA Peptide Nucleic Acid (PNA) Phosphodiester->PNA Replacement Morpholino Morpholino Phosphodiester->Morpholino Replacement Deoxyribose Natural Deoxyribose/Ribose 2_OMe 2'-O-Methyl (2'-OMe) Deoxyribose->2_OMe Modification LNA Locked Nucleic Acid (LNA) Deoxyribose->LNA Modification Oligonucleotide Oligonucleotide Oligonucleotide->Phosphodiester Natural Backbone Oligonucleotide->Deoxyribose Natural Sugar

Overview of nuclease-resistant modifications.

Key Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation of nuclease-resistant oligonucleotides. Below are detailed methodologies for key experiments.

Serum Stability Assay

This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.

Materials:

  • Modified oligonucleotide

  • Fetal Bovine Serum (FBS) or human serum

  • Phosphate-buffered saline (PBS)

  • Nuclease-free water

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

Procedure:

  • Prepare a stock solution of the oligonucleotide in nuclease-free water.

  • Incubate the oligonucleotide in 50-90% serum at 37°C.[6]

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Stop the degradation by adding a solution to disrupt protein-oligonucleotide interactions and inactivate nucleases (e.g., a solution containing proteinase K and urea (B33335) or by methanol-chloroform extraction).[6]

  • Analyze the samples by denaturing PAGE to separate the intact oligonucleotide from its degradation products.

  • Visualize the gel using an appropriate staining method (e.g., SYBR Gold) and quantify the band intensity of the full-length oligonucleotide at each time point.

  • Calculate the half-life (t½) by plotting the percentage of intact oligonucleotide against time and fitting the data to a single exponential decay model.[5]

Melting Temperature (Tm) Determination

The melting temperature is the temperature at which 50% of the oligonucleotide is in a duplex with its complementary strand. It is a measure of the stability of the duplex.

Materials:

  • Oligonucleotide and its complementary strand

  • Annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES, 2 mM magnesium acetate, pH 7.4)[9]

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Anneal the oligonucleotide with its perfect complement in the annealing buffer by heating to 95°C for 1 minute and then cooling to room temperature.[9]

  • Place the duplex solution in a quartz cuvette in the spectrophotometer.

  • Measure the absorbance at 260 nm while gradually increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[3]

  • Plot the absorbance against temperature. The resulting curve will be sigmoidal.

  • The Tm is the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) absorbance plateaus.[10][11]

RNase H Cleavage Assay

This assay determines the ability of a DNA-like gap in a modified oligonucleotide to recruit RNase H to cleave a target RNA strand.

Materials:

  • Modified oligonucleotide (gapmer)

  • Target RNA transcript

  • RNase H enzyme and reaction buffer

  • Nuclease-free water

  • PAGE system

  • Gel imaging system

Procedure:

  • Anneal the gapmer oligonucleotide with the target RNA to form a DNA-RNA hybrid.

  • Initiate the cleavage reaction by adding RNase H to the hybrid in the reaction buffer. A typical reaction contains the RNA:DNA duplex, 10X RNase H reaction buffer, RNase H enzyme, and nuclease-free water.[12][13]

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[12][13] For thermostable RNase H, incubate at a higher temperature (e.g., 50°C).[14]

  • Stop the reaction by adding EDTA.[12][13][14]

  • Analyze the reaction products by denaturing PAGE to visualize the cleaved RNA fragments.

  • Quantify the percentage of cleaved RNA to determine the efficiency of RNase H activation.

cluster_setup Reaction Setup cluster_reaction Cleavage Reaction cluster_analysis Analysis Mix 1. Mix Oligo & Target RNA Anneal 2. Anneal to form Hybrid Mix->Anneal Add_RNaseH 3. Add RNase H Anneal->Add_RNaseH Incubate 4. Incubate at 37°C Add_RNaseH->Incubate Stop 5. Stop with EDTA Incubate->Stop PAGE 6. Denaturing PAGE Stop->PAGE Visualize 7. Visualize & Quantify PAGE->Visualize TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds to TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NF_kappaB NF-κB IkappaB->NF_kappaB Releases Nucleus Nucleus NF_kappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces ASO Anti-TNF-α ASO TNF_alpha_mRNA TNF-α mRNA ASO->TNF_alpha_mRNA Binds to TNF_alpha_mRNA->TNF_alpha Translation blocked RNaseH RNase H TNF_alpha_mRNA->RNaseH Recruits RNaseH->TNF_alpha_mRNA Degrades

References

The Kinetics of Connection: A Comparative Guide to Methylphosphonate-Modified Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate the binding characteristics of oligonucleotide probes, understanding the nuances of chemical modifications is paramount. Among the arsenal (B13267) of available alterations, the methylphosphonate (B1257008) linkage offers a unique, uncharged backbone that significantly impacts hybridization kinetics and thermal stability. This guide provides a comprehensive comparison of methylphosphonate-modified probes against their phosphodiester and phosphorothioate (B77711) counterparts, supported by experimental data and detailed protocols to empower your research.

Methylphosphonate-modified oligonucleotides, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, present a distinct departure from the negatively charged nature of native DNA and phosphorothioates. This fundamental difference has profound implications for their interaction with target nucleic acid sequences, influencing association and dissociation rates, as well as the overall stability of the resulting duplex.

Thermal Stability: A Balancing Act of Chirality and Composition

The thermal stability of a duplex, quantified by its melting temperature (T_m), is a critical parameter for predicting the in-vivo efficacy and specificity of a probe. For methylphosphonate-modified probes, T_m is heavily influenced by the stereochemistry at the phosphorus center.

Racemic mixtures of methylphosphonate linkages, containing both R_p and S_p diastereomers, generally exhibit a destabilizing effect on DNA:DNA and DNA:RNA duplexes when compared to their unmodified phosphodiester counterparts. In contrast, chirally pure R_p methylphosphonate oligonucleotides have been shown to form more stable duplexes, particularly when targeting RNA.

Below is a summary of comparative melting temperature data from various studies.

Probe ModificationTargetSequence ContextΔT_m (°C) per modificationReference
Racemic MethylphosphonateRNA--4.4[1]
R_p MethylphosphonateRNA-+1.3[1]
S_p MethylphosphonateRNA--0.7[1]
Racemic PhosphorothioateRNA--0.5 to -1.0[2]
Phosphodiester (unmodified)RNA-0[1][2]

Note: ΔT_m is the change in melting temperature compared to the unmodified phosphodiester duplex.

Hybridization Kinetics: The Impact of a Neutral Backbone

While extensive quantitative data on the association (k_on) and dissociation (k_off) rates for methylphosphonate probes is not as readily available as thermal stability data, the principles of their chemical nature offer valuable insights. The absence of electrostatic repulsion in the neutral methylphosphonate backbone is expected to influence the kinetics of hybridization. Some studies suggest that 5'-O-methylphosphonate modifications can increase the stability of hybrid duplexes, which is a function of both on- and off-rates.

The following table provides a conceptual comparison of the expected kinetic profiles.

Probe ModificationChargeExpected k_onExpected k_offRationale
MethylphosphonateNeutralPotentially FasterVariableReduced electrostatic repulsion may facilitate faster association. Dissociation will depend on duplex stability.
PhosphorothioateNegativeSlowerSlowerElectrostatic repulsion can slow association. The sulfur substitution can lead to stronger binding, slowing dissociation.
PhosphodiesterNegativeBaselineBaselineNatural electrostatic repulsion and hydrogen bonding define the baseline kinetics.

Experimental Protocols

Accurate determination of hybridization kinetics and thermal stability requires robust experimental design. Here, we outline standard methodologies for these crucial measurements.

Determination of Melting Temperature (T_m) by UV Spectrophotometry

This method relies on the hyperchromic effect, where the absorbance of UV light by DNA increases as it denatures from a double-stranded to a single-stranded state.

Protocol:

  • Sample Preparation: Prepare solutions of the probe and its complementary target oligonucleotide at equimolar concentrations (e.g., 1 µM each) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the sample in a quartz cuvette and monitor the absorbance at 260 nm.

  • Thermal Denaturation: Increase the temperature gradually, typically from 20°C to 95°C, at a controlled rate (e.g., 1°C/minute). Record the absorbance at each temperature increment.

  • Data Analysis: Plot absorbance versus temperature. The T_m is the temperature at which the absorbance is halfway between the minimum (fully hybridized) and maximum (fully denatured) values. This is typically determined by finding the peak of the first derivative of the melting curve.

Measurement of Hybridization Kinetics (k_on, k_off) by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.

Protocol:

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated probes).

  • Ligand Immobilization: Immobilize the biotinylated probe (ligand) onto the sensor chip surface. Aim for a low immobilization density to minimize mass transport limitations.

  • Analyte Injection: Inject the complementary target oligonucleotide (analyte) at various concentrations over the sensor surface at a constant flow rate.

  • Association Phase: Monitor the increase in the SPR signal (measured in Resonance Units, RU) as the analyte binds to the immobilized ligand. This corresponds to the association phase.

  • Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand. This is the dissociation phase.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software. This will yield the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (K_D) can then be calculated as k_off / k_on.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Experimental Workflow for SPR-based Hybridization Kinetics cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Prepare Sensor Chip Prepare Sensor Chip Immobilize Probe (Ligand) Immobilize Probe (Ligand) Prepare Sensor Chip->Immobilize Probe (Ligand) Inject Analyte (Association) Inject Analyte (Association) Immobilize Probe (Ligand)->Inject Analyte (Association) Prepare Analyte Solutions Prepare Analyte Solutions Prepare Analyte Solutions->Inject Analyte (Association) Buffer Flow (Dissociation) Buffer Flow (Dissociation) Inject Analyte (Association)->Buffer Flow (Dissociation) Generate Sensorgram Generate Sensorgram Buffer Flow (Dissociation)->Generate Sensorgram Fit to Kinetic Model Fit to Kinetic Model Generate Sensorgram->Fit to Kinetic Model Determine kon, koff, KD Determine kon, koff, KD Fit to Kinetic Model->Determine kon, koff, KD

Caption: Workflow for determining hybridization kinetics using SPR.

Comparison of Internucleotide Linkages Phosphodiester Phosphodiester O 5'--O--P--O--3' O⁻ label1 Natural Backbone (Charged) Methylphosphonate Methylphosphonate O 5'--O--P--O--3' CH₃ label2 Modified Backbone (Neutral) Phosphorothioate Phosphorothioate O 5'--O--P--O--3' S⁻ label3 Modified Backbone (Charged)

Caption: Chemical structures of different internucleotide linkages.

References

A Comparative Analysis of Oligonucleotide Modification Toxicity for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of different oligonucleotide modifications is paramount for the development of safe and effective nucleic acid-based therapeutics. This guide provides a comparative overview of the toxicity associated with common oligonucleotide modifications, supported by experimental data and detailed methodologies.

Oligonucleotide therapeutics, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), hold immense promise for treating a wide range of diseases. Chemical modifications to the sugar, backbone, or nucleobases of these molecules are essential to enhance their stability, target affinity, and pharmacokinetic properties. However, these modifications can also introduce toxicities. This guide focuses on a comparative analysis of the toxicological profiles of several widely used modifications: Phosphorothioate (B77711) (PS), 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and Phosphorodiamidate Morpholino Oligomer (PMO).

Comparative Toxicity Profiles

The toxicity of modified oligonucleotides can manifest in various forms, including cytotoxicity, hepatotoxicity (liver toxicity), nephrotoxicity (kidney toxicity), and immunotoxicity. The following tables summarize quantitative data from various studies to facilitate a direct comparison of the toxic potential of different modifications.

In Vitro Cytotoxicity

Cytotoxicity is a critical initial assessment of an oligonucleotide's potential to cause cell death. It is often evaluated by measuring the half-maximal inhibitory concentration (IC50) in cell lines, where a lower IC50 value indicates higher cytotoxicity.

ModificationCell Line(s)IC50 (µM)Key Observations
Phosphorothioate (PS) Various50 - >200Generally well-tolerated in vitro, but can exhibit sequence-dependent toxicity.[1]
2'-O-Methyl (2'-OMe) Various>100Typically shows low cytotoxicity.[1]
2'-O-Methoxyethyl (2'-MOE) Various>100Considered to have a favorable in vitro safety profile with low cytotoxicity.
Locked Nucleic Acid (LNA) Various1 - 50Can exhibit higher cytotoxicity compared to other modifications, often sequence-dependent.[2][3]
PMO Various>200Generally considered non-toxic in vitro due to their neutral backbone.
In Vivo Hepatotoxicity

The liver is a primary site of oligonucleotide accumulation, making hepatotoxicity a significant concern. It is commonly assessed by measuring serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

ModificationAnimal ModelDose & RegimenALT/AST Levels (Fold increase over control)Histopathological Findings
Phosphorothioate (PS) Mouse25-50 mg/kg/week1-5xMinimal to mild hepatocellular hypertrophy.
2'-O-Methyl (2'-OMe) Mouse50 mg/kg/week1-3xGenerally well-tolerated with minimal liver findings.
2'-O-Methoxyethyl (2'-MOE) Mouse50 mg/kg/week1-4xMild hepatocellular vacuolation and hypertrophy.
Locked Nucleic Acid (LNA) Mouse10-25 mg/kg/week5-50x+Can cause significant dose-dependent increases in ALT/AST, associated with hepatocellular necrosis and apoptosis, often in a sequence-dependent manner.[2][3][4][5][6]
PMO Mouse100-800 mg/kg/week1-2xGenerally considered to have a low potential for hepatotoxicity.[7]
In Vivo Nephrotoxicity

The kidneys are another important organ for oligonucleotide distribution and potential toxicity. Key indicators of nephrotoxicity include changes in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), as well as proteinuria.

ModificationAnimal ModelDose & RegimenKey Renal BiomarkersHistopathological Findings
Phosphorothioate (PS) Monkey, Mouse20-40 mg/kg/weekMild, transient proteinuria.Accumulation in proximal convoluted tubules with minimal to mild tubular degeneration at high doses.[8]
2'-O-Methoxyethyl (2'-MOE) Monkey, Mouse20-50 mg/kg/weekMild proteinuria.Similar to PS-modified oligos, with accumulation in proximal tubules.[8]
Locked Nucleic Acid (LNA) Mouse10-25 mg/kg/weekIncreased serum creatinine and BUN at toxic doses.Can induce acute tubular necrosis in a sequence-dependent manner.[9][10]
PMO Mouse100-800 mg/kg/weekNo significant changes reported.Generally well-tolerated with no significant renal pathology.[7]

Mechanisms of Oligonucleotide Toxicity

The toxicity of oligonucleotide modifications is driven by a variety of mechanisms, including hybridization-dependent off-target effects and hybridization-independent effects related to the chemical nature of the modification.

Immunotoxicity is a major class of hybridization-independent toxicity. Two key pathways are:

  • Toll-Like Receptor (TLR) Activation: Certain oligonucleotide sequences, particularly those containing unmethylated CpG motifs, can be recognized by TLR9, leading to an innate immune response and the production of pro-inflammatory cytokines. The phosphorothioate backbone can enhance this effect.

  • Complement System Activation: The complement system, a part of the innate immune system, can be activated by some phosphorothioate-modified oligonucleotides, especially at high concentrations. This can lead to acute infusion reactions and inflammation.

Experimental Protocols

Accurate assessment of oligonucleotide toxicity relies on standardized and robust experimental protocols. Below are detailed methodologies for key toxicity assays.

In Vitro Cytotoxicity Assay (Caspase 3/7 Activation)

This assay measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • Oligonucleotide Treatment: Treat the cells with a range of oligonucleotide concentrations (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Caspase 3/7 Reagent Addition: Add a luminogenic or fluorogenic caspase 3/7 substrate to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control and plot the results as a function of oligonucleotide concentration to determine the EC50 for caspase activation.

In Vivo Hepatotoxicity Assessment in Mice

This protocol outlines a typical study to evaluate the potential for oligonucleotides to cause liver damage in a rodent model.

Methodology:

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer the oligonucleotide via a clinically relevant route (e.g., subcutaneous or intravenous injection) at multiple dose levels. A typical study duration is 4 weeks with weekly or bi-weekly dosing. Include a saline-treated control group.

  • Blood Collection: Collect blood samples at baseline and at the end of the study for clinical chemistry analysis.

  • Serum Biomarker Analysis: Measure serum levels of ALT and AST.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a full necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.

  • Microscopic Examination: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular necrosis, inflammation, vacuolation, or other abnormalities.

In Vitro Complement Activation Assay

This assay assesses the potential of an oligonucleotide to activate the complement cascade in human serum.

Methodology:

  • Serum Preparation: Obtain fresh human serum from healthy donors.

  • Oligonucleotide Incubation: Incubate the test oligonucleotide at various concentrations in the human serum for a defined period (e.g., 30-60 minutes) at 37°C. Include a positive control (e.g., zymosan) and a negative control (buffer).

  • Measurement of Complement Activation Markers: Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of complement activation products, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9).

  • Data Analysis: Compare the levels of complement activation markers in the oligonucleotide-treated samples to the negative control to determine the extent of complement activation.

Visualizing the Pathways and Processes

To better understand the complex biological interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Toxicity_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cytotoxicity Assay Cytotoxicity Assay Lead Optimization Lead Optimization Cytotoxicity Assay->Lead Optimization Low Toxicity Complement Activation Assay Complement Activation Assay Complement Activation Assay->Lead Optimization TLR Activation Assay TLR Activation Assay TLR Activation Assay->Lead Optimization Animal Dosing Animal Dosing Blood & Tissue Collection Blood & Tissue Collection Animal Dosing->Blood & Tissue Collection Biomarker Analysis Biomarker Analysis Blood & Tissue Collection->Biomarker Analysis Histopathology Histopathology Blood & Tissue Collection->Histopathology Safety Profile Safety Profile Biomarker Analysis->Safety Profile Histopathology->Safety Profile Oligonucleotide Candidate Oligonucleotide Candidate Oligonucleotide Candidate->Cytotoxicity Assay Oligonucleotide Candidate->Complement Activation Assay Oligonucleotide Candidate->TLR Activation Assay Lead Optimization->Animal Dosing Promising Candidate

Experimental workflow for oligonucleotide toxicity assessment.

TLR9_Signaling_Pathway cluster_endosome Endosome TLR9 TLR9 MyD88 MyD88 TLR9->MyD88 activates CpG_Oligo CpG Oligonucleotide CpG_Oligo->TLR9 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription of Complement_Activation_Pathway cluster_alternative Alternative Pathway PS_Oligo PS Oligonucleotide C3 C3 PS_Oligo->C3 activates C3_convertase C3 Convertase (C3bBb) C3->C3_convertase with Factor B & D FactorB FactorB FactorD FactorD C3a C3a C3_convertase->C3a C5a C5a C3_convertase->C5a Inflammation Inflammation C3a->Inflammation MAC Membrane Attack Complex (C5b-9) C5a->MAC C5a->Inflammation MAC->Inflammation Cell Lysis &

References

Safety Operating Guide

Proper Disposal of 5'-DMTr-T-Methyl Phosphonamidite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these procedures is essential to mitigate risks, ensure a safe laboratory environment, and maintain regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.

Essential Safety & Hazard Information

While specific toxicological properties of this compound may not be thoroughly investigated, phosphonamidites as a chemical class are considered hazardous.[1][2][3] Always handle this compound within a certified chemical fume hood.

Potential Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Causes skin and eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

  • Heating to decomposition may evolve toxic oxides of nitrogen, carbon, and phosphorus.[2][3]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or glassesTo prevent eye irritation from splashes or dust.[1][4]
Hand Protection Compatible chemical-resistant glovesTo prevent skin contact and irritation.[1][4]
Body Protection Laboratory coatTo protect skin and clothing from contamination.[1][4]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood to prevent respiratory irritation.[4]

Step-by-Step Disposal Protocol

The primary method for the safe disposal of this compound waste is a controlled deactivation through hydrolysis, followed by disposal as hazardous waste in accordance with all local, state, and federal regulations.[1] The reactive phosphonamidite moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.

Materials:

  • This compound waste (solid or in an empty container)

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)

  • Appropriately sealed and labeled hazardous waste container

  • Stir plate and stir bar (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]

  • Dissolution:

    • For solid waste: Carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.[1]

    • For empty containers: Rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphonamidite to a 10-fold excess by volume of the 5% aqueous sodium bicarbonate solution.[1] This ensures complete hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphonamidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]

In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand), collect it in a sealed container for disposal, and decontaminate the affected surface with alcohol.[1] Prevent the chemical from entering drains or waterways.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Identify Waste Type B Solid Waste or Residue in Container A->B Solid/Residue C Spill A->C Spill D Perform all steps in a chemical fume hood with appropriate PPE B->D F Absorb with inert material (e.g., vermiculite) C->F E Dissolve in minimal anhydrous acetonitrile D->E G Slowly add to 10x volume of 5% aq. NaHCO3 E->G H Collect in a sealed container F->H I Stir for 24 hours to ensure complete hydrolysis G->I J Decontaminate spill area with alcohol H->J K Transfer to labeled hazardous waste container for aqueous chemical waste I->K L Arrange for pickup by EHS or licensed waste disposal contractor J->L K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5'-DMTr-T-Methyl phosphonamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity. While the toxicological properties of this specific compound have not been thoroughly investigated, it is prudent to handle it with a high degree of caution, following best practices for hazardous chemicals.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

The appropriate level of Personal Protective Equipment (PPE) is crucial to minimize exposure risk. Based on standard laboratory practices for handling phosphonamidites and other potentially hazardous chemicals, the following PPE is recommended.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A full-face or half-mask air-purifying respirator is a suitable option.[3]To prevent inhalation of dusts or aerosols, as the inhalation toxicity is not fully known.[1]
Eye & Face Chemical safety goggles as described by OSHA.[1] A face shield should be worn in situations with a higher risk of splashes.[4]To protect eyes from contact with the chemical, which can cause serious irritation.
Hand Compatible chemical-resistant gloves (e.g., nitrile or latex).[1][4] Consider wearing double gloves for added protection.[5]To prevent skin contact. Most pesticide labels, for instance, require waterproof or chemical-resistant gloves during handling and mixing.
Body Chemical-resistant clothing, such as a lab coat, coveralls, or a chemical splash suit.[1] A solid-front gown with tight-fitting cuffs is also a good option.[5]To protect the skin from accidental spills and contamination.
Footwear Closed-toe shoes are mandatory. Chemical-resistant boots are recommended when handling larger quantities or during spill cleanup.[3][4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Gather all necessary materials and equipment before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Avoid ingestion and inhalation.[1][2]

    • Prevent prolonged or repeated exposure.[1][2]

    • Use only the amount of material required for the procedure.

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

    • Clean the work area meticulously.

    • Decontaminate any equipment that came into contact with the chemical.

    • Remove and properly dispose of or decontaminate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Unused/Expired Product Collect in a clearly labeled, closed, and suitable container for chemical waste disposal.[1] Follow institutional and local regulations for hazardous chemical waste.
Contaminated Labware (disposable) Place in a designated hazardous waste container. This includes items like gloves, weigh boats, and pipette tips.
Contaminated Labware (reusable) Decontaminate thoroughly using an appropriate solvent before washing.
Spill Cleanup Materials All materials used for spill cleanup must be collected and disposed of as hazardous waste.[5]

Spill Management

In the event of a spill, evacuate the immediate area if necessary. For small spills, trained personnel wearing appropriate PPE should use absorbent pads to contain and clean up the material. The spill area should then be decontaminated. All cleanup materials must be disposed of as hazardous waste.[5]

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Gather Materials Gather Materials Prepare Work Area->Gather Materials Weigh/Measure Weigh/Measure Gather Materials->Weigh/Measure Perform Synthesis Perform Synthesis Weigh/Measure->Perform Synthesis Decontaminate Decontaminate Perform Synthesis->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.